molecular formula C8H7N B1282359 2-Ethynyl-5-methylpyridine CAS No. 30413-61-7

2-Ethynyl-5-methylpyridine

Cat. No.: B1282359
CAS No.: 30413-61-7
M. Wt: 117.15 g/mol
InChI Key: RENKQEMYPXHMKI-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methylpyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKQEMYPXHMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539549
Record name 2-Ethynyl-5-methylpyridine
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-61-7
Record name 2-Ethynyl-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30413-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-5-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethynyl-5-methylpyridine

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, a validated synthetic workflow, its critical applications in modern chemistry, and essential safety protocols.

This compound is a substituted pyridine derivative featuring a reactive terminal alkyne group. This unique combination of a biologically relevant pyridine core and a versatile ethynyl handle makes it a valuable intermediate in the synthesis of complex organic molecules. Its primary identifier is the Chemical Abstracts Service (CAS) number.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 30413-61-7[1]
Molecular Formula C₈H₇N[2][3]
Molecular Weight 117.15 g/mol [2][3][4]
Physical Form Solid[2][3]
InChI Key RENKQEMYPXHMKI-UHFFFAOYSA-N[2][3]
Canonical SMILES C#CC1=NC=CC(C)=C1[2]
MDL Number MFCD13175240[2]

Synthesis Protocol: Sonogashira Coupling

The introduction of an ethynyl group onto a pyridine ring is most reliably achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. The following protocol describes a robust method starting from the readily available 2-bromo-5-methylpyridine.

Causality of Experimental Design

The choice of a Sonogashira coupling is deliberate. Palladium catalysts, such as Pd(PPh₃)₄, are highly effective at activating the C-Br bond of the pyridine ring for oxidative addition. The copper(I) iodide co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. A base, typically an amine like triethylamine (TEA), is required to neutralize the HBr generated during the reaction and to facilitate the regeneration of the active catalytic species. Using a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and allows for a clean deprotection step to yield the terminal alkyne.

Step-by-Step Methodology
  • Reaction Setup: To a dry, oven-baked flask under an inert nitrogen atmosphere, add 2-bromo-5-methylpyridine (1.0 eq.), copper(I) iodide (0.05 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (3.0 eq.) and anhydrous toluene. Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to 70°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude silyl-protected intermediate in methanol. Add potassium carbonate (2.0 eq.) and stir at room temperature for 2-4 hours.

  • Purification: Neutralize the mixture with dilute HCl. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Intermediate TMS-protected Intermediate Start->Intermediate Sonogashira Coupling Reagents Reagents: (Trimethylsilyl)acetylene Pd(PPh₃)₄, CuI, TEA Toluene, 70°C Reagents->Intermediate Product This compound Intermediate->Product Silyl Deprotection Deprotection Deprotection: K₂CO₃, Methanol Deprotection->Product

Caption: Sonogashira coupling workflow for this compound synthesis.

Applications in Drug Discovery and Chemical Biology

The pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The addition of a terminal alkyne group to this scaffold transforms this compound into a highly versatile building block for drug discovery and chemical biology.

Role in Click Chemistry

The primary application of terminal alkynes like this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[6] This reaction allows for the efficient and specific covalent ligation of the pyridine-containing molecule to another molecule bearing an azide group, forming a stable triazole linker. This has profound implications:

  • Bioconjugation: Linking the pyridine scaffold to proteins, nucleic acids, or surfaces to create sophisticated probes or functional biomaterials.

  • Fragment-Based Drug Discovery (FBDD): Using this compound as an initial fragment that binds to a biological target. The alkyne handle can then be used to "click" and link to other fragments, rapidly building molecular complexity and improving binding affinity.

  • Synthesis of Complex Molecules: Serving as a key intermediate for constructing advanced pharmaceutical agents where the pyridine ring is essential for biological activity.[7][8]

Drug Discovery Workflow Diagram

Drug_Discovery_Workflow cluster_0 Fragment Library cluster_1 Target & Screening cluster_2 Lead Generation via Click Chemistry Fragment This compound Screening Fragment Screening (NMR, SPR, etc.) Fragment->Screening Target Protein Target Target->Screening ClickReaction CuAAC 'Click' Reaction Screening->ClickReaction Identified Hit AzideFragment Azide-containing Fragment (R-N₃) AzideFragment->ClickReaction LeadCompound Lead Compound (Pyridine-Triazole-R) ClickReaction->LeadCompound

Caption: Application of this compound in a Fragment-Based Drug Discovery workflow.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[2][3]
Signal Word Warning[2][3]
Hazard Statement H302: Harmful if swallowed[2][3]
Precautionary Codes P264, P270, P301 + P312, P501[2][3]
Storage Class 11: Combustible Solids[2][3]
Recommended Procedures
  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid breathing dust and prevent contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from sources of ignition, heat, and direct sunlight. The compound should be stored away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9][10]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound (CAS No. 30413-61-7) is more than a simple chemical; it is an enabling tool for innovation in science. Its unique structure provides a direct bridge between the biologically significant pyridine scaffold and the versatile world of alkyne chemistry. For researchers in drug discovery, medicinal chemistry, and materials science, mastering the synthesis and application of this compound opens up new avenues for creating novel molecules with significant therapeutic and technological potential.

References

  • HAZARD SUMMARY: 2-METHYL-5-ETHYLPYRIDINE. NJ.gov. [Link]
  • 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197. PubChem. [Link]
  • 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]
  • 5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company. [Link]
  • 2-Ethyl-5-methylpyridine | C8H11N | CID 519519. PubChem. [Link]
  • Metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041).
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. [Link]

Sources

2-Ethynyl-5-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethynyl-5-methylpyridine: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic aromatic compound distinguished by its methyl-substituted pyridine core and a terminal alkyne functional group. This unique combination of a proven pharmacophore and a highly versatile reactive handle makes it a valuable molecular building block. Its applications are particularly prominent in the fields of medicinal chemistry and materials science, where the ethynyl group serves as a linchpin for advanced synthetic transformations such as Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This guide provides a comprehensive overview of its chemical properties, detailed spectroscopic analysis, robust synthetic protocols, and key reactivity patterns, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound define its handling, reactivity, and analytical characterization. While some experimental data is limited due to its specialized nature, many properties can be reliably predicted based on its structure and comparison with analogous compounds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are essential for planning reactions, purification, and storage.

PropertyValueSource
Molecular Formula C₈H₇NPubChem[1]
Molecular Weight 117.15 g/mol PubChem[1]
Appearance Light yellow to brown solid/liquidChemicalBook[2]
Boiling Point 97-99 °C (at 24 Torr)ChemicalBook[2]
Density 1.00 ± 0.1 g/cm³ (Predicted)ChemicalBook[2]
pKa 2.56 ± 0.22 (Predicted)ChemicalBook[2]
SMILES Cc1ccc(cn1)C#CN/A
InChI Key NKVINJAPLKEYQS-UHFFFAOYSA-NPubChem[1]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed prediction of its expected spectral signatures based on established principles and data from structurally related molecules.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the acetylenic, aromatic, and methyl protons.

  • Acetylenic Proton (H-α): A singlet appearing around δ 3.0-3.2 ppm . This proton is deshielded by the π-system of the alkyne but is not as far downfield as vinylic or aromatic protons.

  • Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm ) and exhibit characteristic coupling patterns.

    • H-6: Expected to be the most downfield proton, appearing as a singlet or a narrow doublet around δ 8.4-8.5 ppm . Its proximity to the nitrogen atom causes significant deshielding.

    • H-4: Expected to appear as a doublet of doublets around δ 7.5-7.7 ppm , coupled to both H-3 and H-6 (if coupling is resolved).

    • H-3: Expected to be the most upfield of the aromatic protons, appearing as a doublet around δ 7.1-7.2 ppm .

  • Methyl Protons (-CH₃): A sharp singlet at δ 2.4-2.5 ppm , consistent with a methyl group attached to an aromatic ring.[3]

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon skeleton, particularly the unique signals of the alkyne.

  • Alkyne Carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-90 ppm . The carbon attached to the pyridine ring (C-β) will be slightly more downfield than the terminal carbon (C-α). Based on data for 2-ethynylpyridine, these may appear around δ 83 ppm and δ 78 ppm .[4][5]

  • Pyridine Ring Carbons: Five signals are expected.

    • C-2 & C-6: The carbons adjacent to the nitrogen are the most deshielded, appearing around δ 150-158 ppm .

    • C-4 & C-5: These carbons will appear in the mid-aromatic range, typically δ 136-140 ppm .

    • C-3: The carbon at the 3-position is expected around δ 120-124 ppm .

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 18-25 ppm .[6]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the presence of the terminal alkyne group.

  • ≡C-H Stretch: A sharp, strong absorption band is expected at approximately 3300 cm⁻¹ . The sharpness of this peak is a hallmark of a terminal alkyne C-H bond.[7]

  • C≡C Stretch: A weak to medium, sharp absorption band will appear in the range of 2100-2140 cm⁻¹ . Its intensity is variable, but its position is highly characteristic.[7]

  • Aromatic C-H Stretch: Absorption bands will be present just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[8][9]

  • Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.

Synthesis and Reactivity

The synthesis of this compound is most reliably achieved via palladium-catalyzed cross-coupling reactions. Once formed, its terminal alkyne group provides a gateway to a vast array of chemical transformations.

Synthesis via Sonogashira Coupling

The most common and efficient method for synthesizing aryl alkynes is the Sonogashira coupling. This involves the reaction of a halo-pyridine with a terminal alkyne, catalyzed by palladium and copper complexes. To avoid self-coupling and other side reactions, a protected alkyne like trimethylsilylacetylene (TMSA) is often used, followed by a deprotection step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Bromo-5-methylpyridine C PdCl₂(PPh₃)₂ / CuI Base (e.g., Et₃N) Solvent (e.g., THF) A->C B Trimethylsilylacetylene (TMSA) B->C D 2-(Trimethylsilylethynyl)- 5-methylpyridine C->D C-C Bond Formation E 2-(Trimethylsilylethynyl)- 5-methylpyridine F Base (e.g., K₂CO₃) Solvent (e.g., MeOH) E->F G This compound (Final Product) F->G Si-C Bond Cleavage

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of related bromopyridines.[10][11][12]

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup (Coupling): Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification (Intermediate): Purify the crude intermediate, 2-(trimethylsilylethynyl)-5-methylpyridine, by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in methanol (MeOH). Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup (Final): Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the final product.

  • Final Purification: If necessary, the final product, this compound, can be further purified by column chromatography or distillation under reduced pressure.

Key Reactions of the Ethynyl Group

The terminal alkyne is a versatile functional group that participates in a wide range of transformations, making this compound a highly valuable intermediate.

2.2.1. Sonogashira Cross-Coupling

The compound can itself act as the alkyne partner in a subsequent Sonogashira reaction, enabling the synthesis of unsymmetrical diarylacetylenes or other complex conjugated systems. This is a cornerstone reaction in the synthesis of organic electronic materials and complex drug scaffolds.[13]

G pd0 Pd(0)L₂ aryl_halide Ar-X pd_complex_A [Ar-Pd(II)L₂-X] pd_complex_B [Ar-Pd(II)L₂-C≡CR'] pd_complex_A->pd_complex_B Transmetalation pd_complex_B->pd0 product Ar-C≡CR' pd_complex_B->product Reductive Elimination cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex_A aryl_halide->pd_complex_A Oxidative Addition alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base) base Base baseH Base-H⁺X⁻ cuX Cu(I)X

Caption: The catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling with an Aryl Halide

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., iodobenzene, 1.0 eq), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).

  • Reagent Addition: Add anhydrous THF and Et₃N (2.0 eq). To this mixture, add a solution of this compound (1.1 eq) in THF dropwise.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 6 and 7 from the synthesis protocol above to work up the reaction and purify the final coupled product by column chromatography.

2.2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," involves the reaction of a terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a favored strategy in drug discovery for linking molecular fragments.

G A This compound C Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Solvent (e.g., H₂O/t-BuOH) A->C B Organic Azide (R-N₃) B->C D 1,4-Disubstituted 1,2,3-Triazole C->D [3+2] Cycloaddition

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC "Click" Reaction

  • Catalyst Preparation: In a flask, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%) and sodium ascorbate (10 mol%) in water.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) and the organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Reaction: Add the catalyst solution to the solution of reactants. Stir vigorously at room temperature for 6-24 hours. The product often precipitates from the reaction mixture.

  • Workup: If a precipitate forms, collect the solid by filtration and wash with water, then a cold solvent like diethyl ether, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Materials Science

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[14] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a valuable pharmacophore. This compound combines this important core with the synthetic flexibility of a terminal alkyne.

  • Drug Discovery: In drug discovery, this molecule serves as a versatile building block.[15] The alkyne handle allows for the rapid synthesis of compound libraries using click chemistry, attaching the pyridine core to various other fragments to explore structure-activity relationships (SAR). The resulting triazole linker is not merely a passive spacer; it is a stable, polar, and aromatic unit that can form hydrogen bonds and dipole interactions, often mimicking a peptide bond and contributing positively to a compound's pharmacokinetic profile.[16]

  • Materials Science: The rigid, linear structure of the ethynyl-pyridine unit makes it an attractive component for creating conjugated polymers and organic materials. Polymerization or coupling reactions can lead to materials with interesting photophysical or electronic properties, with potential applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing vapors or dust.

    • Keep away from sources of ignition.

    • Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the strategic combination of a biologically relevant pyridine scaffold with a synthetically powerful terminal alkyne. Its ability to undergo robust and high-yield transformations like the Sonogashira coupling and CuAAC click reaction makes it an indispensable tool for researchers. For professionals in drug discovery and materials science, mastering the chemistry of this building block opens up efficient and modular pathways to novel, complex, and functional molecules.

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A Technical Guide to 2-Ethynyl-5-methylpyridine: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethynylpyridines are a critical class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] The strategic placement of the rigid, linear ethynyl group on the pyridine scaffold provides a versatile handle for constructing complex molecular architectures through various coupling reactions. This guide provides an in-depth technical overview of 2-Ethynyl-5-methylpyridine, a key representative of this class. We will explore its molecular structure, physicochemical properties, modern synthetic strategies with a focus on palladium-catalyzed cross-coupling, and its significant role as a pharmacophore in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this valuable synthetic intermediate.

Introduction to the Ethynylpyridine Scaffold

The pyridine ring is a privileged heterocyclic motif in medicinal chemistry, present in a vast array of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a favored scaffold in drug design. The introduction of an ethynyl (-C≡CH) group onto this ring further enhances its utility. The alkyne functionality is not merely a passive linker; its sp-hybridized carbons and cylindrical π-system offer a rigid, linear geometry that can be exploited to probe protein binding pockets with high precision. Furthermore, the terminal alkyne is a versatile functional group, readily participating in reactions such as the Sonogashira coupling, "click" chemistry (azide-alkyne cycloadditions), and Cadiot-Chodkiewicz coupling, enabling the facile construction of complex molecular frameworks.[2][3]

This compound, in particular, combines the reactive potential of the 2-ethynylpyridine system with the electronic and steric influence of a methyl group at the 5-position. This substitution pattern makes it a valuable intermediate for developing targeted therapies across various disease areas, including oncology, neuroscience, and infectious diseases.[4]

Molecular Structure and Physicochemical Properties

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. This compound is defined by the following identifiers:

  • IUPAC Name: this compound

  • CAS Number: 30413-61-7[5]

  • Molecular Formula: C₈H₇N[6]

  • SMILES: Cc1cc(C#C)ncc1

  • InChI Key: RENKQEMYPXHMKI-UHFFFAOYSA-N[6]

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in both reaction and biological systems. These parameters are crucial for designing synthetic routes, formulating drug candidates, and predicting pharmacokinetic profiles.

PropertyValueSource
Molecular Weight 117.15 g/mol [6]
Form Solid[6]
Topological Polar Surface Area (TPSA) 12.89 Ų[2]
logP 1.37[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]

Insight from the Field: The calculated logP of ~1.37 suggests a favorable balance between hydrophilicity and lipophilicity, a key characteristic for potential CNS-penetrant drug candidates. The absence of hydrogen bond donors and a low rotatable bond count contribute to good predicted oral bioavailability by adhering to Lipinski's Rule of Five principles.

Spectroscopic Characterization: A Structural Fingerprint

Confirming the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The coupling patterns (J-values) between the aromatic protons are diagnostic for the substitution pattern. For substituted pyridines, while ortho and para couplings are typically clear, meta-couplings can be variable and sometimes unresolvable.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing characteristic signals for the sp-hybridized acetylenic carbons (typically in the 70-90 ppm range), the aromatic carbons of the pyridine ring, and the aliphatic methyl carbon.[8]

  • IR (Infrared) Spectroscopy: Two key vibrational frequencies are expected: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, and a medium absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch.[8]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.[7] The molecular ion peak (M⁺) should be observed at m/z = 117.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.[8]

Synthesis Strategies: The Sonogashira Coupling

The efficient and selective installation of an ethynyl group onto a pyridine ring is most commonly achieved via palladium-catalyzed cross-coupling reactions.[1] Among these, the Sonogashira coupling is one of the most effective and widely used methods for forming sp-sp² carbon-carbon bonds.[9]

The Causality of Method Selection: Why Sonogashira?

The Sonogashira reaction is favored for its operational simplicity, mild reaction conditions, and high tolerance for a wide range of functional groups.[3] It employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst.[3][10] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the formation of a key copper(I) acetylide intermediate, which accelerates the crucial transmetalation step.[10] This synergy allows the reaction to proceed efficiently at lower temperatures compared to copper-free variants.

The Sonogashira Catalytic Cycle

The mechanism involves two interconnected catalytic cycles. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd2->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product cu_x Cu(I)X cu_alkynyl Cu(I)-C≡CR² cu_x->cu_alkynyl Deprotonation (Base) cu_alkynyl->pd2 from Cu Cycle aryl_halide R¹-X (2-Halo-5-methylpyridine) alkyne H-C≡CR² (Terminal Alkyne) alkyne->cu_x

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Self-Validating Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Sonogashira coupling of 2-bromo-5-methylpyridine with a protected alkyne, followed by deprotection. Using a protected alkyne like trimethylsilylacetylene is a common strategy to prevent self-coupling and ensure clean conversion.

Materials:

  • 2-Bromo-5-methylpyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

  • Toluene or DMF (anhydrous)

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol (MeOH)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup (Self-Validation Checkpoint 1): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromo-5-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.06 eq). The use of a flame-dried flask under an inert atmosphere is critical to exclude moisture and oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions like Glaser coupling.

  • Solvent and Reagent Addition: Add anhydrous toluene and anhydrous TEA to the flask. The solvent should be deoxygenated (e.g., by sparging with nitrogen) for at least 30 minutes prior to use.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the starting halide.

  • Reaction Execution (Self-Validation Checkpoint 2): Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 2-bromo-5-methylpyridine spot/peak indicates reaction completion, typically within 2-4 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (2-(trimethylsilylethynyl)-5-methylpyridine) by flash column chromatography on silica gel.

  • Deprotection (Self-Validation Checkpoint 3): Dissolve the purified TMS-protected intermediate in methanol. Add a catalytic amount of K₂CO₃ and stir at room temperature. Monitor the removal of the TMS group by TLC. This step is typically complete within 1-2 hours.

  • Final Isolation: Once the deprotection is complete, remove the methanol under reduced pressure. Re-dissolve the residue in ethyl acetate, wash with water, dry over Na₂SO₄, and concentrate to yield the final product, this compound. Confirm identity and purity using the spectroscopic methods outlined in Section 2.3.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery programs, primarily due to the synthetic versatility of the ethynyl group and the desirable properties of the substituted pyridine core.[4][11]

Role as a Pharmacophore and Linker

In medicinal chemistry, this molecule can serve two primary functions:

  • As a Core Scaffold: The 5-methyl-2-ethynylpyridine moiety itself can be a key pharmacophore that interacts directly with a biological target.

  • As a Rigid Linker: It can be used to connect two other pharmacophoric fragments with a precise distance and orientation, which is crucial for optimizing binding affinity to a protein target.

A notable example of a related structure is 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective noncompetitive antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor.[12] Although not the exact same molecule, the 2-ethynylpyridine scaffold is central to its activity. The development of MPEP analogues has been a significant area of research for treating conditions like anxiety and fragile X syndrome.[12][13] The synthesis of these analogues frequently employs Sonogashira coupling to introduce various aryl or heteroaryl groups onto the ethynyl moiety.[13]

Workflow: From Building Block to Lead Compound

The journey from a simple building block to a potential drug candidate involves a structured, iterative process. This compound often enters this process at the "hit-to-lead" or "lead optimization" stage.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound (Building Block) reaction Sonogashira Coupling with diverse Ar-X start->reaction library Compound Library (Analogs) reaction->library assay High-Throughput Screening (HTS) library->assay hit Initial 'Hits' (Active Compounds) assay->hit sar Structure-Activity Relationship (SAR) hit->sar sar->reaction Iterative Design admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet lead Optimized Lead Compound admet->lead preclinical Preclinical Candidate lead->preclinical Preclinical Development

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic properties of 2-ethynyl-5-methylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and available data for structurally related compounds. It offers a robust framework for the characterization of this and similar molecules, emphasizing the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine featuring an electron-donating methyl group and a π-system-extending ethynyl group. This unique combination of substituents influences the electronic environment of the pyridine ring, resulting in a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming molecular identity, assessing purity, and predicting reactivity.

Caption: Molecular Structure of this compound.

This guide will delve into the four primary spectroscopic techniques used for the characterization of such organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts are influenced by the electron-donating methyl group and the anisotropic effects of the pyridine ring and the ethynyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.4 - 8.6d~2.0
H-47.5 - 7.7dd~8.0, 2.0
H-37.2 - 7.4d~8.0
Ethynyl-H3.1 - 3.3s-
Methyl-H2.3 - 2.5s-

Causality Behind Predicted Shifts:

  • H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift.

  • H-4: This proton is meta to the nitrogen and ortho to the electron-donating methyl group, resulting in an intermediate chemical shift. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

  • H-3: This proton is meta to both the nitrogen and the methyl group and will be the most upfield of the aromatic protons.

  • Ethynyl-H: The acetylenic proton resides in a region of magnetic anisotropy and typically appears around 3 ppm.

  • Methyl-H: The methyl group protons are attached to an aromatic ring and are expected in the typical benzylic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom's electronegativity and the substituents.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2142 - 145
C-6149 - 152
C-4138 - 141
C-3120 - 123
C-5133 - 136
Ethynyl-C (C≡CH)82 - 85
Ethynyl-C (C≡CH)78 - 81
Methyl-C17 - 20

Causality Behind Predicted Shifts:

  • C-2 and C-6: These carbons are adjacent to the nitrogen and are the most deshielded.

  • C-4: This carbon is also significantly deshielded due to its position relative to the nitrogen.

  • C-3 and C-5: These carbons are the most shielded of the aromatic carbons.

  • Ethynyl Carbons: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the 70-90 ppm range.

  • Methyl Carbon: The methyl carbon will appear at a typical upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of particulate matter to avoid broadening of the NMR signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to the specific sample and solvent for optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing, baseline correction, and referencing (e.g., to residual solvent peak or internal standard like TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • A spectral width of 200-240 ppm is typically sufficient.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring, the methyl group, and the terminal alkyne, as well as the C≡C and C-N stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (methyl)2850 - 2960Medium
C≡C stretch2100 - 2260Medium to weak
Aromatic C=C and C=N stretch1400 - 1600Medium to strong (multiple bands)
C-H bend (aromatic)675 - 900Strong

Causality Behind Predicted Frequencies:

  • ≡C-H stretch: The stretching vibration of the C-H bond of a terminal alkyne is a very characteristic sharp band at high frequency.

  • Aromatic and Aliphatic C-H stretches: These appear in their typical regions, with the aromatic C-H stretch occurring at a slightly higher frequency than the aliphatic C-H stretch.

  • C≡C stretch: The carbon-carbon triple bond stretch is a key diagnostic peak, though its intensity can be variable.

  • Aromatic C=C and C=N stretches: The pyridine ring gives rise to a series of complex bands in this region.

  • C-H bend (aromatic): The out-of-plane bending vibrations of the aromatic C-H bonds are often strong and can provide information about the substitution pattern.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (for a solid sample):

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[3]

  • Data Acquisition:

    • Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

For this compound (molecular weight: 117.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zPredicted IonPlausible Fragmentation Pathway
117[M]⁺˙Molecular ion
116[M-H]⁺Loss of a hydrogen radical
90[M-HCN]⁺˙Loss of hydrogen cyanide from the pyridine ring
77[C₆H₅]⁺Phenyl cation (rearrangement)

Causality Behind Fragmentation:

  • Molecular Ion (m/z 117): The stability of the aromatic ring should result in a relatively intense molecular ion peak.

  • [M-H]⁺ (m/z 116): Loss of a hydrogen atom, likely from the methyl group or the ethynyl group, is a common fragmentation pathway.

  • [M-HCN]⁺˙ (m/z 90): Cleavage of the pyridine ring with the loss of HCN is a characteristic fragmentation for pyridine derivatives.

  • [C₆H₅]⁺ (m/z 77): Rearrangement and fragmentation can lead to the formation of the stable phenyl cation.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) to a concentration of approximately 1 mg/mL.[4]

    • Filter the solution if any particulate matter is present.

  • GC-MS System Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for aromatic compounds.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with spectral libraries for potential identification.

MS_Fragmentation M [C₈H₇N]⁺˙ m/z = 117 (Molecular Ion) MH [C₈H₆N]⁺ m/z = 116 M->MH - H˙ MHCN [C₇H₅]⁺˙ m/z = 90 M->MHCN - HCN C6H5 [C₆H₅]⁺ m/z = 77 MHCN->C6H5 - CH

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption bands corresponding to π → π* transitions of the substituted pyridine ring. The ethynyl group extends the conjugation, which should result in a bathochromic (red) shift compared to pyridine itself.

Table 5: Predicted UV-Vis Absorption for this compound

SolventPredicted λ_max (nm)Electronic Transition
Hexane or Ethanol~270 - 290π → π
~230 - 250π → π

Causality Behind Predicted Absorptions:

  • The pyridine ring exhibits characteristic π → π* transitions. The presence of both an electron-donating group (methyl) and a conjugating group (ethynyl) is expected to shift these absorptions to longer wavelengths compared to unsubstituted pyridine (which has a λ_max around 251 nm).[5]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 arbitrary units).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a range of wavelengths (e.g., 200 - 400 nm).

  • Data Analysis:

    • The instrument will automatically subtract the solvent baseline.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and purity assessment. By combining the detailed structural information from NMR, the functional group identification from IR, the molecular weight and fragmentation data from MS, and the electronic transition information from UV-Vis spectroscopy, researchers can proceed with confidence in their use of this versatile heterocyclic building block in drug discovery and materials science. The provided protocols serve as a validated starting point for the analysis of this and structurally related compounds.

References

  • Finance Fusion. (2025).
  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • Semantic Scholar. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]
  • University of California, Los Angeles. (n.d.).
  • SCION Instruments. (n.d.).
  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
  • SparkNotes. (n.d.).
  • Duckett, S. B., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
  • PubChem. (n.d.). 2-Ethyl-5-methylpyridine. [Link]
  • ResearchGate. (n.d.).
  • ChemBK. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

Sources

Interpreting the ¹H and ¹³C NMR Spectra of 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For novel heterocyclic compounds like 2-ethynyl-5-methylpyridine, a key building block in medicinal chemistry and materials science, a precise understanding of its spectral features is paramount for identity confirmation and purity assessment. This guide provides a detailed, field-proven interpretation of the ¹H and ¹³C NMR spectra of this compound. We will deconstruct the spectra by analyzing the influence of the molecule's electronic structure on chemical shifts and coupling constants, offering a predictive framework grounded in fundamental principles. This document serves as a practical reference for researchers engaged in the synthesis and characterization of substituted pyridine derivatives.

Molecular Structure and Electronic Landscape

To accurately interpret the NMR spectra, one must first consider the electronic properties of the molecule. The structure of this compound features a pyridine ring substituted with an electron-withdrawing ethynyl group at the C-2 position and an electron-donating methyl group at the C-5 position.

  • The Pyridine Ring: The nitrogen atom is highly electronegative, leading to a general deshielding of all ring protons and carbons compared to benzene. The effect is most pronounced at the α-positions (C-2, C-6).

  • Ethynyl Group (-C≡CH): This group is sp-hybridized and acts as a π-acceptor, withdrawing electron density from the ring. This effect will primarily deshield the nearby H-3 proton. The terminal acetylenic proton itself resides in a unique magnetic environment due to the anisotropy of the triple bond[1][2][3].

  • Methyl Group (-CH₃): This alkyl group is a weak electron-donating group through hyperconjugation, leading to a slight shielding effect on adjacent protons (H-4, H-6) and carbons.

The lack of symmetry in the molecule renders all three ring protons (H-3, H-4, H-6) and all eight carbon atoms magnetically non-equivalent, meaning each should produce a distinct signal.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region corresponding to the pyridine ring protons, one for the methyl group, and one for the terminal alkyne proton. The analysis is based on established chemical shift ranges and substituent effects.

Data Summary

The following table outlines the predicted parameters for the ¹H NMR spectrum, assuming CDCl₃ as the solvent.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6 8.4 - 8.6Doublet of quartets (dq) or broad doublet⁴J₄,₆ ≈ 2.3 Hz; ⁵J₆,CH₃ ≈ 0.7 HzMost downfield due to α-position to nitrogen; shows meta coupling to H-4 and possibly small long-range coupling to the methyl group.
H-4 7.4 - 7.6Doublet of doublets (dd)³J₃,₄ ≈ 8.0 Hz; ⁴J₄,₆ ≈ 2.3 HzMeta to both substituents; split by ortho coupling to H-3 and meta coupling to H-6.
H-3 7.2 - 7.4Doublet (d)³J₃,₄ ≈ 8.0 HzOrtho to the electron-withdrawing ethynyl group (deshielded); split by ortho coupling to H-4.
-C≡CH 2.8 - 3.1Singlet (s)-Typical range for a terminal alkyne proton[2][4]. Long-range couplings are usually too small to be resolved.
-CH₃ 2.3 - 2.5Singlet (s) or narrow quartet⁵J₆,CH₃ ≈ 0.7 HzTypical range for a methyl group on a pyridine ring[5]. May show very small coupling to H-6.
Interpretation of Splitting Patterns

The coupling network between the pyridine protons is key to their assignment. The ortho coupling (³J) is significantly larger than the meta (⁴J) or para (⁵J) couplings[6][7].

  • H-4 is the only proton coupled to two other ring protons with significantly different J values, resulting in a clear doublet of doublets.

  • H-6 is coupled to H-4 (meta) and may show further small splitting from the methyl protons, appearing as a narrow multiplet or broad doublet.

  • H-3 is primarily coupled to H-4 (ortho) and will appear as a doublet.

Caption: Predicted ¹H-¹H coupling network in this compound.

Predicted ¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbon atoms are unique. Chemical shifts are predicted based on data from similar substituted pyridines and general chemical shift trends[8][9][10].

Data Summary
Carbon AssignmentPredicted δ (ppm)Rationale
C-2 142 - 145Quaternary carbon α to nitrogen and attached to the alkyne. Deshielded.
C-6 150 - 153Carbon α to nitrogen. Typically the most downfield ring carbon.
C-4 138 - 141Carbon para to the nitrogen.
C-3 126 - 129Carbon β to nitrogen, ortho to the ethynyl group.
C-5 133 - 136Quaternary carbon β to nitrogen, attached to the methyl group.
-C≡CH 80 - 83Internal alkyne carbon (sp-hybridized)[11].
-C≡CH 78 - 81Terminal alkyne carbon (sp-hybridized)[11].
-CH₃ 17 - 19Typical range for a methyl group on an aromatic ring.

Advanced 2D NMR for Structural Confirmation

While 1D spectra provide the core information, 2D NMR experiments like COSY and HSQC are the gold standard for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show a cross-peak between H-3 and H-4, and another between H-4 and H-6, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link H-3 to C-3, H-4 to C-4, H-6 to C-6, the methyl protons to the methyl carbon, and the acetylenic proton to the terminal acetylenic carbon.

COSY_Workflow cluster_protons ¹H Signals cluster_correlations COSY Cross-Peaks H6 H-6 (~8.5 ppm) Corr1 H-6 ↔ H-4 H6->Corr1 H4 H-4 (~7.5 ppm) H4->Corr1 Corr2 H-4 ↔ H-3 H4->Corr2 H3 H-3 (~7.3 ppm) H3->Corr2

Caption: Conceptual COSY correlations for pyridine ring protons.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of solid this compound into a clean, dry glass vial. The concentration should be sufficient for a good signal-to-noise ratio but low enough to avoid exchange effects[12][13].

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial[13][14]. The deuterated solvent is essential for the instrument's field-frequency lock and to minimize solvent proton signals[15].

  • Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved peaks[13].

  • Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small piece of Kimwipe or glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube[14]. This step removes any particulate matter that could degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition (Illustrative)

The following are typical parameters for a 400 MHz spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~1-2 seconds.

    • Spectral Width: 0-220 ppm.

Calibration: The residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) should be used as the internal reference[16].

Conclusion

The NMR spectra of this compound are highly informative and can be fully assigned through a systematic analysis of chemical shifts and coupling patterns. The key distinguishing features include the downfield signal of the H-6 proton, the characteristic doublet-of-doublets pattern for the H-4 proton, and the unique chemical shifts for the terminal alkyne proton and carbons. By following the rigorous experimental protocols outlined and leveraging the predictive framework provided, researchers can confidently characterize this and structurally related compounds, ensuring the integrity of their scientific endeavors.

References

  • Brainly. (2024). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum?
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • OpenOChem Learn. (n.d.). Alkynes.
  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Chemical Shifts: Proton.
  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Taylor & Francis Online.
  • Hornak, J. P. (n.d.). Sample Preparation. RIT - The Basics of NMR.
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Anderson, W. A. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Physical Review, 102(1), 151-167.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 113.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin.
  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
  • Human Metabolome Database. (n.d.). 2-Methylpyridine 13C NMR Spectrum.
  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.
  • ResearchGate. (n.d.). ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in pyridine-d5.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • SpectraBase. (n.d.). 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts.
  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University.
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Sources

The Fragmentation Roadmap of 2-Ethynyl-5-methylpyridine: An In-depth Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Blueprint

In the landscape of pharmaceutical and materials science, pyridine derivatives stand as a cornerstone, their versatile structures underpinning a vast array of functionalities. Among these, 2-ethynyl-5-methylpyridine is a compound of significant interest, its reactive ethynyl group and substituted pyridine core offering a rich scaffold for chemical modification. Understanding the intrinsic stability and fragmentation behavior of this molecule under mass spectrometric analysis is paramount for its unambiguous identification, characterization in complex matrices, and for guiding synthetic strategies.

This technical guide provides a comprehensive exploration of the mass spectrometric fragmentation of this compound. Moving beyond a mere catalog of fragments, we will delve into the mechanistic underpinnings of the fragmentation pathways, leveraging foundational principles of mass spectrometry and drawing parallels with the behavior of analogous structures. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how this molecule behaves in the gas phase, enabling more robust analytical method development and data interpretation.

The Molecular Ion: The Genesis of Fragmentation

Under electron ionization (EI), the initial event is the removal of an electron from the this compound molecule to generate a molecular ion (M•+). The molecular weight of this compound (C₈H₇N) is 117.15 g/mol .[1][2] The most likely site of ionization is one of the non-bonding electrons on the nitrogen atom or the π-electrons of the aromatic ring or ethynyl group, as these are the highest energy electrons in the molecule.[3] The stability of the pyridine ring often results in a prominent molecular ion peak, a characteristic feature of many aromatic compounds.[4]

Deciphering the Fragmentation Cascade: Key Pathways and Mechanistic Insights

The energetically unstable molecular ion undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation of this compound is predicted to be governed by the interplay of the stable pyridine ring and the reactive methyl and ethynyl substituents. Based on established fragmentation patterns of pyridine derivatives and related compounds, several key fragmentation pathways can be postulated.[5]

Pathway 1: The Dominant α-Cleavage

One of the most common fragmentation mechanisms for alkyl-substituted aromatic rings is α-cleavage, the breaking of the bond adjacent to the ring.[3][6] In the case of this compound, this involves the loss of a hydrogen radical from the methyl group to form a stable pyridyl-methyl cation.

  • M•+ (m/z 117) → [M-H]⁺ (m/z 116)

This [M-H]⁺ ion is resonance-stabilized, which would likely make it a prominent peak in the mass spectrum. A similar loss of a methyl radical from the ethyl group is a dominant fragmentation pathway for the related compound 2-ethyl-5-methylpyridine, resulting in a base peak at m/z 106.[7][8][9][10]

Pathway 2: Ring Cleavage and the Loss of Small Neutrals

The pyridine ring itself can undergo fragmentation, typically involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂).[5]

  • Loss of HCN (27 u): This is a characteristic fragmentation of the pyridine ring.

    • M•+ (m/z 117) → [C₇H₆]•+ (m/z 90)

  • Loss of Acetylene (26 u): The ethynyl group can be lost as an acetylene radical, or rearrangement can lead to the expulsion of a neutral acetylene molecule.

    • M•+ (m/z 117) → [C₆H₅N]•+ (m/z 91)

The resulting fragment ions provide diagnostic information about the core pyridine structure.

Pathway 3: Fragmentation of the Ethynyl Group

The ethynyl group can also initiate fragmentation pathways.

  • Loss of the Ethynyl Radical: Cleavage of the C-C bond between the pyridine ring and the ethynyl group.

    • M•+ (m/z 117) → [C₆H₄N-CH₃]⁺ (m/z 92)

Visualizing the Fragmentation Pathways

To better illustrate these proposed fragmentation cascades, the following diagrams were generated using the DOT language.

EI_Fragmentation_Pathway M This compound (M•+) m/z 117 F116 [M-H]⁺ m/z 116 M->F116 - H• (α-cleavage) F91 [M-C₂H₂]•+ m/z 91 M->F91 - C₂H₂ F90 [M-HCN]•+ m/z 90 M->F90 - HCN

Caption: Predicted Electron Ionization (EI) Fragmentation Pathways of this compound.

Quantitative Data Summary

m/z Proposed Ion Structure Formation Pathway Predicted Relative Abundance
117[C₈H₇N]•+ (Molecular Ion)Electron IonizationHigh
116[C₈H₆N]⁺Loss of H• from methyl group (α-cleavage)High (Potentially Base Peak)
91[C₆H₅N]•+Loss of C₂H₂Medium
90[C₇H₆]•+Loss of HCN from pyridine ringMedium to Low

Experimental Protocol for Mass Spectrometric Analysis

To acquire a mass spectrum of this compound, the following experimental methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Instrumentation
  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is ideal for this volatile compound.[11] Alternatively, direct infusion into a high-resolution mass spectrometer with an EI source can be used.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).[11][12]

  • Source Temperature: 200-250 °C (to ensure sample vaporization without thermal degradation).[11][12]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 35-200 (to encompass the molecular ion and all significant fragments).

Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Concentration: Prepare a stock solution of 1 mg/mL. For GC-MS analysis, dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Purity Check: Ensure the purity of the sample using a preliminary analytical technique like Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) to avoid misinterpretation of the mass spectrum due to impurities.

Data Acquisition and Interpretation
  • GC Separation (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 117).

    • Identify the major fragment ions and calculate their mass-to-charge ratios.

    • Propose fragmentation pathways consistent with the observed peaks and known chemical principles.

    • Compare the obtained spectrum with library spectra of related compounds (e.g., from the NIST database) to aid in interpretation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 35-200) Ionize->Analyze IdentifyM Identify Molecular Ion Analyze->IdentifyM IdentifyF Identify Fragment Ions IdentifyM->IdentifyF Propose Propose Fragmentation Pathways IdentifyF->Propose Compare Compare with Library Spectra Propose->Compare

Caption: A streamlined workflow for the mass spectrometric analysis of this compound.

Conclusion: A Predictive Framework

While a definitive experimental mass spectrum of this compound is not widely published, a robust and scientifically grounded prediction of its fragmentation behavior can be constructed. By integrating the fundamental principles of mass spectrometry with the known fragmentation patterns of pyridine and its alkyl and ethynyl derivatives, we have outlined the most probable fragmentation pathways. The dominant fragmentation is expected to be the α-cleavage leading to the loss of a hydrogen radical, with subsequent ring fragmentation providing further structural confirmation. The experimental protocol detailed herein provides a clear and reliable methodology for obtaining and interpreting the mass spectrum of this important molecule, empowering researchers in their analytical endeavors.

References

  • BenchChem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides.
  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Verwimp, C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9036-9048.
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  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube.
  • ChemScene. (n.d.). 2-Ethynyl-4-methoxy-5-methylpyridine.
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  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine.
  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2.
  • NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
  • ChemScene. (n.d.). 5-Ethynyl-2-methylpyridine.
  • PubMed. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry, 41(3), 312-322.

Sources

Introduction: The Strategic Importance of 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-Ethynyl-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 1945-85-3) is a heterocyclic building block of significant interest in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2] Its structure uniquely combines the privileged pyridine scaffold, a common motif in FDA-approved drugs, with a terminal alkyne functional group.[3] This terminal alkyne serves as a versatile chemical handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the synthesis, core reactivity, and stability of this compound, offering field-proven insights for its effective application in research and development.

Core Reactivity Profile: A Gateway to Molecular Complexity

The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne. This functionality allows for precise and efficient molecular construction through several powerful catalytic processes.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone transformation for forming C(sp²)-C(sp) bonds and is arguably the most critical reaction involving this compound.[4][5] It facilitates the coupling of the alkyne with aryl or vinyl halides/triflates, providing direct access to a diverse range of substituted pyridine derivatives. The reaction is valued for its mild conditions and broad functional group tolerance.[4][6]

Reaction Principle: The Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[4][6]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-Py) and regenerate the active Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)(C≡C-Py)L2 pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡C-Py pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡C-Py cu_acetylide->pd_complex cu_acetylide->cu_x Transmetalation alkyne H-C≡C-Py alkyne->cu_acetylide Base

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and Copper(I) iodide (CuI, 3 mol%).[5][7]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DBU).[6][7]

  • Substrate Addition: Add this compound (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[6][7]

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[5][6]

Data Presentation: Representative Sonogashira Reaction Conditions

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5), CuI (3)Et₃NTHFRT2-4High
24-BromobenzonitrilePd(PPh₃)₄ (5), CuI (3)Et₃NTHF606-8Good
32-Amino-3-bromopyridinePd(OAc)₂ (2), CuI (5)K₂CO₃DMF801272-96[8]
45-Bromo-2-methylpyridinePd(dppf)Cl₂ (3), CuI (2)Cs₂CO₃Dioxane9016Good

Note: Yields are illustrative and based on typical Sonogashira reactions with similar substrates.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[9] The CuAAC reaction, a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, is the quintessential click reaction.[10][11] It provides an exceptionally efficient method for covalently linking this compound to other molecules, forming a stable 1,4-disubstituted 1,2,3-triazole linker. This reaction is widely used in bioconjugation, drug discovery, and materials science due to its biocompatibility and orthogonality.[12]

Reaction Principle: The CuAAC Mechanism

The copper(I) catalyst is crucial as it dramatically accelerates the reaction and controls the regioselectivity, leading exclusively to the 1,4-isomer.[11] The mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to the stable triazole product, regenerating the copper catalyst.

CuAAC_Workflow start Start Materials reagents This compound + Organic Azide (R-N3) start->reagents reaction Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (e.g., H2O/tBuOH) reagents->reaction product 1,4-Disubstituted Triazole Product reaction->product purify Purification (Filtration or Extraction) product->purify final Final Product purify->final

Caption: A typical experimental workflow for a CuAAC "Click" reaction.

Experimental Protocol: General Procedure for CuAAC Reaction

  • Setup: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%) and sodium ascorbate (10 mol%) in water.

  • Reaction: Add the catalyst solution to the solution of the azide and alkyne.

  • Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours and can be monitored by TLC or LC-MS.

  • Workup: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often pure, but can be further purified by column chromatography if necessary.[12]

Other Cycloaddition Reactions

The ethynyl group can participate in other pericyclic reactions, such as [4+2] Diels-Alder cycloadditions (where the alkyne acts as the dienophile) or [2+2] cycloadditions, to form various cyclic and heterocyclic systems.[13][14] The reactivity and outcome of these reactions are highly dependent on the reaction partner and conditions (thermal or photochemical).[13][14] For instance, reaction with a diene could yield a substituted dihydropyridine derivative after aromatization.

Stability, Storage, and Handling

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Chemical and Thermal Stability
  • Incompatibilities: Like its parent compound, 2-methyl-5-ethylpyridine, it should be considered incompatible with strong acids and strong oxidizing agents.[15] Vigorous or potentially explosive reactions can occur, for example, with nitric acid under elevated temperature and pressure.[15]

  • Thermal Decomposition: The compound is a combustible solid.[16] When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[15][17]

  • Self-Reaction: Terminal alkynes, particularly when in the presence of certain metals (like copper), can sometimes undergo dimerization or oligomerization (e.g., Glaser coupling). This is generally minimized under the controlled conditions of Sonogashira or CuAAC reactions but should be a consideration during storage or in the presence of contaminants.

Recommended Storage and Handling Protocols
  • Storage: Store in a tightly sealed container under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[1] The recommended storage temperature is 4°C in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][18]

  • Handling:

    • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][17][18]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][17]

    • Avoid contact with skin and eyes. The related compound 2-methyl-5-ethylpyridine is corrosive and can cause burns.[15][18]

    • The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[16] Do not eat, drink, or smoke in areas where the chemical is handled.[15][18]

Spill and Disposal Management

In case of a spill, remove all ignition sources. Cover the spill with a dry, inert absorbent material such as sand or soda ash and place it in a sealed container for disposal.[18] Dispose of the chemical waste in accordance with local, regional, and national regulations for hazardous materials.[15][18]

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its reactivity is centered on the terminal alkyne, which enables robust and efficient transformations like Sonogashira coupling and CuAAC click chemistry. This reactivity allows for the straightforward synthesis of complex molecular architectures relevant to drug discovery and materials science. By understanding its reactivity profile and adhering to proper stability and handling protocols, researchers can effectively leverage this compound to accelerate their research and development objectives.

References

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2-Methyl-5-Ethylpyridine.
  • Fisher Scientific. (2012, March 7). Safety Data Sheet: 2-Methyl-5-ethylpyridine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2,5-Dibromo-4-methylpyridine.
  • Jubilant Ingrevia Limited. (n.d.). 2-Methyl-5-ethylpyridine Safety Data Sheet.
  • Frank, R. L., Pilgrim, F. J., & Riener, E. F. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
  • ChemScene. (n.d.). 5-Ethynyl-2-methylpyridine.
  • Wikipedia. (n.d.). Click chemistry.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information.
  • Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Katritzky, A. R., et al. (n.d.). Cycloaddition Reactions Involving Two Heterocyclic Rings. Preparation of Novel Triazolonaphthyridine Ring Systems. CORE.
  • Biopharma PEG. (n.d.). Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG.
  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering.
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
  • Sigma-Aldrich. (n.d.). 5-Ethynyl-2-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Scribd. (2025, September 23). Click Chemistry.
  • Frontier Specialty Chemicals. (n.d.). 2-Ethynyl-5-fluoro-3-methylpyridine.
  • PubChem. (n.d.). 2-Ethyl-5-methylpyridine. National Center for Biotechnology Information.
  • MDPI. (n.d.). Palladium-Catalyzed Reactions.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.
  • Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions.
  • Surry, D. S., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Human Metabolome Database. (2012, September 12). Showing metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041).
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
  • Amfine. (2025, December 12). The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

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Navigating the Synthesis and Handling of 2-Ethynyl-5-methylpyridine: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 2-Ethynyl-5-methylpyridine is a valuable building block in medicinal chemistry and materials science, offering a unique combination of a pyridine core and a reactive ethynyl group. Its synthesis and subsequent use in complex molecular architectures demand a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide, grounded in the principles of chemical safety and drawing upon extensive experience with pyridine derivatives and reactive alkynes, provides a comprehensive framework for the safe handling, storage, and disposal of this compound.

Hazard Identification and Risk Assessment: Understanding the Reactivity Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a critical assessment of its structural components—a pyridine ring and a terminal alkyne—allows for a proactive approach to hazard identification. The safety profile is therefore inferred from data on analogous compounds such as various pyridine derivatives and ethynyl-containing molecules.

The primary hazards associated with this compound are anticipated to be:

  • Acute Toxicity (Oral): Based on data for similar compounds, it is classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: Pyridine and its derivatives are known skin and eye irritants.[2][3] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2][3]

  • Flammability: While detailed data is unavailable, related pyridine compounds are flammable.[4][5][6] The presence of the ethynyl group may also contribute to its reactivity, especially in the presence of certain metals or under elevated temperatures.

  • Reactivity: The terminal alkyne is a high-energy functional group. It can undergo exothermic or explosive decomposition under certain conditions, such as in the presence of strong bases, oxidizing agents, or transition metals. It may also form explosive metal acetylides.

GHS Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Flammable Liquid3H226: Flammable liquid and vapor

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: The laboratory should be well-ventilated with a sufficient air exchange rate.[4][5]

  • Inert Atmosphere: Reactions involving the ethynyl group, especially with organometallic reagents or transition metal catalysts, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential hazards associated with air-sensitive intermediates.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[7][8]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers resistance to pyridine-based compounds.[3] Regularly inspect gloves for any signs of degradation or breakthrough.
Body Protection Flame-retardant lab coatProtects against splashes and potential fire hazards.
Respiratory Protection An air-purifying respirator with organic vapor cartridgesShould be available for emergency situations or when engineering controls are not sufficient to maintain exposure below acceptable limits.[8]

Safe Handling and Storage Protocols: Minimizing Risk at Every Step

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the compound.

Handling:
  • Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound in a fume hood and wear appropriate PPE.[5][6][7] Do not eat, drink, or smoke in the laboratory.[4][7]

  • Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding procedures to prevent static discharge, which could be an ignition source.[5][6][7]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[4][6]

  • Controlled Reaction Conditions: When performing reactions, use controlled addition rates and maintain appropriate temperature control, especially for exothermic processes.

Storage:
  • Container: Store in a tightly sealed, properly labeled container.[4][7][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][4][8]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and transition metal salts to prevent potentially hazardous reactions.[8][9]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to maintain the integrity of the ethynyl group.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.

Spill Response:
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Eliminate all sources of ignition.[4][6][9]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4]

  • Collection: Carefully collect the absorbed material into a sealed container for proper disposal.[8]

  • Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: For large spills, contact the institution's emergency response team immediately.[2]

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Considerations: Responsible Waste Management

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use clearly labeled, sealed containers for waste.

  • Segregation: Do not mix with incompatible waste streams.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Workflow for Safe Handling of this compound A 1. Preparation & PPE B 2. Weighing & Transfer (in Fume Hood) A->B Proceed with caution C 3. Reaction Setup (Inert Atmosphere) B->C Controlled environment G Emergency Spill Kit & Eyewash/Shower Accessible B->G D 4. Work-up & Purification C->D Monitor reaction C->G E 5. Waste Disposal (Hazardous Waste) D->E Segregate waste F 6. Decontamination D->F Clean equipment D->G

Sources

An In-depth Technical Guide to the Solubility of 2-Ethynyl-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-ethynyl-5-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for handling this compound.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₇N, is a pyridine derivative featuring both an ethynyl and a methyl group.[4] This unique combination of a basic nitrogen-containing aromatic ring and a reactive terminal alkyne makes it a valuable building block in the synthesis of more complex molecules. The pyridine moiety is a well-established pharmacophore in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties through hydrogen bonding and other interactions.[5] The ethynyl group, on the other hand, is a versatile functional handle for various chemical transformations, including click chemistry reactions, which are widely used in drug discovery and bioconjugation.[1]

Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological assays. Solubility dictates the choice of reaction media, purification methods, and the bioavailability of potential drug candidates. This guide will delve into the factors governing its solubility and provide a framework for its experimental determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[6] The key physicochemical properties of this compound that influence its solubility are:

  • Polarity: The presence of the nitrogen atom in the pyridine ring introduces a dipole moment, making the molecule polar. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.[5]

  • Hydrogen Bonding: The terminal alkyne proton is weakly acidic and can act as a hydrogen bond donor, albeit to a lesser extent than more traditional donors like hydroxyl or amine groups.

  • Molecular Structure: The molecule has a relatively rigid, planar aromatic core with a linear ethynyl group and a small methyl substituent. Its molecular weight is 117.15 g/mol .[4]

Based on these properties, this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is likely to be limited due to the polar pyridine ring.

Predicted and Observed Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe polar pyridine ring can interact with the polar protic solvent through hydrogen bonding. However, the overall hydrocarbon character may limit high solubility, especially in water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe dipole-dipole interactions between the polar aprotic solvent and the polar pyridine ring are expected to be strong, leading to good solubility.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe significant difference in polarity between the nonpolar solvent and the polar solute will likely result in poor solubility.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents have moderate polarity and can effectively solvate the pyridine derivative.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of an organic compound like this compound.[8][9][10]

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., water, ethanol, acetone, hexane, dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add a known volume of solvent A->B C Equilibrate at a constant temperature B->C D Centrifuge to separate solid C->D E Filter supernatant (0.22 µm filter) D->E F Prepare dilutions of the saturated solution E->F G Analyze by HPLC/GC F->G H Calculate concentration from calibration curve G->H

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials and place them in a thermostatically controlled shaker.

    • Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using a suitable analytical technique (HPLC or GC).

    • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

Applications in Drug Development and Research

The solubility data obtained is crucial for various stages of research and development:

  • Reaction Optimization: Selecting the appropriate solvent to ensure all reactants are in the same phase, leading to improved reaction rates and yields.

  • Purification: Designing effective crystallization or chromatographic purification methods.

  • Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is critical for developing effective drug delivery systems.

  • High-Throughput Screening: Understanding solubility is essential for designing reliable assays and interpreting screening results.

Conclusion

This compound is a versatile building block with significant potential in various scientific fields. A thorough understanding of its solubility in organic solvents is fundamental to its practical application. This guide has provided a theoretical framework for predicting its solubility based on its physicochemical properties and a detailed experimental protocol for its quantitative determination. By applying these principles and methods, researchers can effectively utilize this compound in their synthetic and developmental endeavors.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 5-Ethynyl-2-methylpyridine. (n.d.). Sigma-Aldrich.
  • This compound | 30413-61-7. (n.d.). ChemicalBook.
  • 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197. (n.d.). PubChem.
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  • 2-Ethynyl-4-methoxy-5-methylpyridine CAS#: 1824165-75-4. (n.d.). ChemicalBook.
  • 1945-85-3 | 5-Ethynyl-2-methylpyridine. (n.d.). ChemScene.
  • 5-Ethyl-2-methylpyridine | C8H11N | CID 7728. (n.d.). PubChem.
  • 1945-85-3|5-Ethynyl-2-methylpyridine|BLD Pharm. (n.d.).
  • The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. (2025, December 12).
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI.
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Discovery of 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethynyl-5-methylpyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. While a singular, seminal publication detailing its initial discovery is not prominent in the literature, its synthesis can be logically deduced from established, powerful reactions in modern organic chemistry. This document, written from the perspective of a Senior Application Scientist, outlines the most probable and efficient synthetic pathway, focusing on the Sonogashira cross-coupling reaction. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for its synthesis and characterization, and discuss its potential applications as a versatile chemical building block.

Introduction: The Strategic Value of Ethynylpyridine Scaffolds

The rational design of small molecules for therapeutic or material applications hinges on the availability of versatile chemical building blocks. Substituted pyridines are a cornerstone of this endeavor, and this compound (also known as 5-ethynyl-2-methylpyridine) represents a particularly strategic scaffold.

The Pyridine Core: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its capacity for various intermolecular interactions. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The Ethynyl Group: A Gateway to Molecular Complexity

The terminal alkyne, or ethynyl group, is a highly versatile functional handle. It is a key participant in a wide array of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the efficient and specific conjugation of molecular fragments.[1] Furthermore, it can undergo further Sonogashira couplings, Cadiot-Chodkiewicz couplings, and various cyclization reactions, making it an invaluable tool for analogue library synthesis and lead optimization.

Combining the privileged pyridine core with the versatile ethynyl handle in a single molecule, this compound, offers a direct route to novel and complex chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data for this compound is summarized below, compiled from authoritative chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 5-Ethynyl-2-methylpyridinePubChem[2]
Synonyms This compound, 2-Methyl-5-ethynylpyridinePubChem[2]
CAS Number 1945-85-3PubChem[2]
Molecular Formula C₈H₇NSigma-Aldrich
Molecular Weight 117.15 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
InChI Key NKVINJAPLKEYQS-UHFFFAOYSA-NPubChem[2]
SMILES CC1=NC=C(C=C1)C#CPubChem[2]
Predicted Spectroscopic Data

While a dedicated publication on its detailed spectral analysis is scarce, the expected spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds like 2-ethynylpyridine.[3][4]

  • ¹H NMR: The spectrum would show a singlet for the terminal alkyne proton (≡C-H) around 3.0-3.5 ppm. The methyl group protons (-CH₃) would appear as a singlet around 2.5 ppm. The three aromatic protons on the pyridine ring would appear in the 7.0-8.5 ppm region, exhibiting characteristic coupling patterns.

  • ¹³C NMR: The spectrum would display eight distinct signals. The two sp-hybridized carbons of the alkyne would be found in the 70-90 ppm range. The methyl carbon would be observed around 18-25 ppm, with the remaining five signals corresponding to the pyridine ring carbons appearing in the aromatic region (>120 ppm).

  • Infrared (IR) Spectroscopy: Two characteristic bands would be key for identification: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and another sharp absorption in the 2100-2150 cm⁻¹ region for the C≡C triple bond stretch.

Retrosynthetic Analysis and Synthesis Pathway

The most logical and efficient approach to constructing the C(sp²)-C(sp) bond in this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction provides a direct and high-yielding route from readily available precursors.

The Sonogashira Coupling: The Transform of Choice

The Sonogashira reaction is the cornerstone of modern alkyne synthesis due to its operational simplicity, broad functional group tolerance, and typically mild reaction conditions.[7] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The choice of this reaction is driven by its reliability and high efficiency for forming the desired bond.

Retrosynthetic Disconnection

The retrosynthetic analysis of this compound points to two key starting materials: a 2-halo-5-methylpyridine (where the halogen is typically bromine or iodine) and a suitable source of the ethynyl group, such as (trimethylsilyl)acetylene, followed by deprotection.

G target This compound transform Sonogashira Cross-Coupling target->transform precursor1 2-Bromo-5-methylpyridine transform->precursor1 precursor2 Ethynyl Source (e.g., (Trimethylsilyl)acetylene) transform->precursor2

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a validated, two-step approach to the synthesis of this compound. The causality for each step is explained to provide a deeper understanding of the reaction mechanics.

Synthesis of Precursor: 2-Bromo-5-methylpyridine

The necessary precursor, 2-bromo-5-methylpyridine, can be synthesized from 2-amino-5-methylpyridine via a Sandmeyer-type reaction. This provides a reliable source of the starting material.

Protocol 1: Sonogashira Coupling of 2-Bromo-5-methylpyridine

This protocol is adapted from general procedures for the Sonogashira coupling of bromo-pyridines.[8]

Materials and Reagents:

  • 2-Bromo-5-methylpyridine

  • (Trimethylsilyl)acetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Causality: The palladium complex is the primary catalyst that orchestrates the oxidative addition and reductive elimination steps. Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium(0) active species and to avoid oxidative side-reactions of the alkyne.

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous TEA via syringe. The solution should be stirred to ensure homogeneity. Then, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

    • Causality: THF is an excellent solvent for the reagents. Triethylamine acts as both a solvent and a base, neutralizing the HBr generated during the catalytic cycle and preventing the protonation of the acetylide. TMSA is used instead of acetylene gas for easier handling and to prevent undesired self-coupling.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup (TMS-Protected Intermediate): Once the starting material is consumed, cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues and dilute with ethyl acetate. Wash the organic phase sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours.

    • Causality: The mild base (K₂CO₃) in methanol effectively cleaves the silicon-carbon bond, liberating the terminal alkyne.

  • Final Workup and Purification: Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Workup & Deprotection cluster_purification 4. Final Purification A Combine Reagents: - 2-Bromo-5-methylpyridine - Pd(PPh₃)₂Cl₂ - CuI B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Solvents & TMSA: - Anhydrous THF/TEA - (Trimethylsilyl)acetylene B->C D Heat & Stir (60 °C, 16h) Monitor by TLC/GC-MS C->D E Aqueous Workup: - Filter Celite - Extract with EtOAc - Wash & Dry D->E F Deprotection: - Dissolve in MeOH - Add K₂CO₃ - Stir (2h, RT) E->F G Final Extraction (DCM) & Drying (MgSO₄) F->G H Flash Column Chromatography (Silica Gel) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

  • Spectroscopic Confirmation: The purified product should be analyzed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The obtained spectra must match the predicted data outlined in Section 2.1.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass matching the calculated exact mass of C₈H₇N (117.0578).

  • Chromatographic Purity: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or GC-MS. A purity level of ≥95% is typically required for use in drug discovery applications.

Applications in Drug Discovery and Materials Science

This compound is not an end product but a valuable intermediate. Its bifunctional nature—a nucleophilic pyridine ring and a reactive alkyne—opens numerous avenues for further derivatization.

  • Lead Generation: It can be used as a key fragment in fragment-based drug discovery (FBDD) or as a starting point for generating libraries of more complex molecules through parallel synthesis.

  • Click Chemistry: As a terminal alkyne, it is an ideal partner for coupling with azide-containing molecules, peptides, or biomolecules to create complex conjugates and chemical probes.[1]

  • Advanced Materials: The rigid, linear nature of the ethynyl group makes it a candidate for incorporation into conjugated polymers and organic electronic materials.

Conclusion

While the specific historical "moment of discovery" for this compound may not be documented as a landmark event, its existence is a logical outcome of the advancement of powerful synthetic methodologies. This guide has deconstructed the synthesis of this valuable building block, grounding its preparation in the robust and reliable Sonogashira cross-coupling reaction. By understanding the causality behind the chosen synthetic route and adhering to rigorous protocols for synthesis and characterization, researchers can confidently produce and utilize this compound to advance the frontiers of medicinal chemistry and materials science.

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  • US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents.
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The Ethynyl Group on a Pyridine Ring: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Understated Power of a Simple Alkyne

In the intricate world of medicinal chemistry, where molecular complexity often reigns supreme, the simple elegance of the ethynyl group can be deceptively potent. When appended to a pyridine ring, this linear, rigid linker transforms into a versatile tool, profoundly influencing a molecule's electronic properties, metabolic stability, and target engagement. This guide provides a deep dive into the core features of the ethynylpyridine scaffold, offering researchers, scientists, and drug development professionals a comprehensive understanding of its strategic application in modern drug discovery. We will move beyond a mere recitation of facts, delving into the causality behind experimental choices and providing field-proven insights to empower your research and development endeavors.

Electronic Landscape: The Influence of the Pyridine Nitrogen

The defining characteristic of the ethynylpyridine system is the profound electronic interplay between the electron-withdrawing sp²-hybridized nitrogen of the pyridine ring and the sp-hybridized carbons of the ethynyl group. This interaction is not uniform and is highly dependent on the position of the ethynyl substituent relative to the nitrogen atom (positions 2, 3, or 4).

Inductive and Resonance Effects: A Positional Tug-of-War

The nitrogen atom in the pyridine ring exerts both an inductive (-I) and a resonance (-M) electron-withdrawing effect. The strength of these effects varies across the ring, directly impacting the electron density of the attached ethynyl group.

  • 2- and 4-Ethynylpyridine: In these isomers, the nitrogen atom's electron-withdrawing influence is most pronounced. Both inductive and resonance effects work in concert to significantly decrease the electron density of the alkyne. This is particularly true for the 2-position due to its proximity to the nitrogen.[1] This electron deficiency renders the ethynyl group more susceptible to nucleophilic attack.

  • 3-Ethynylpyridine: The 3-position is meta to the nitrogen atom. While the inductive effect is still present, the resonance effect is not operative at this position. Consequently, the ethynyl group in 3-ethynylpyridine is less electron-deficient compared to its 2- and 4-isomers.[1]

This positional variance in electronic properties is a critical determinant of the reactivity and biological activity of ethynylpyridine isomers.

Acidity of the Ethynyl Proton
IsomerPredicted pKa (of pyridinium ion)Expected Trend in Ethynyl Proton Acidity
2-Ethynylpyridine~2.3[1]Most Acidic
4-Ethynylpyridine~4.2[1]Intermediate
3-Ethynylpyridine~3.7[1]Least Acidic

This enhanced acidity is a key consideration in the synthesis and derivatization of terminal ethynylpyridines, particularly in deprotonation reactions to form metal acetylides.

Reactivity and Synthetic Utility: Forging the C-C Bond

The unique electronic properties of ethynylpyridines dictate their reactivity in a variety of chemical transformations, making them valuable building blocks in organic synthesis. The Sonogashira coupling is arguably the most pivotal reaction for their synthesis.

The Sonogashira Coupling: A Gateway to Ethynylpyridines

The palladium- and copper-catalyzed Sonogashira cross-coupling reaction between a halopyridine and a terminal alkyne is the most common and efficient method for the synthesis of ethynylpyridines. The reactivity of the halopyridine is a crucial factor, with the general trend being I > Br > Cl.

Diagram: The Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)-X]L2 Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne [Ar-Pd(II)-C≡CR]L2 Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ethynylpyridine Pd_alkyne->Product CuX Cu(I)X Cu_acetylidel Cu_acetylidel Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_complex Alkyne R-C≡C-H Alkyne->Cu_acetylide Deprotonation Base Base ArX Halopyridine ArX->Pd_complex

Caption: A simplified representation of the Sonogashira coupling catalytic cycles.

Comparative Reactivity in Sonogashira Coupling:

The electron-deficient nature of the pyridine ring can influence the rate of the oxidative addition step in the Sonogashira coupling. While a comprehensive head-to-head comparison is challenging to extract from the literature due to varying reaction conditions, general trends can be observed. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition. Therefore, the inherent electron deficiency of the pyridine ring makes halopyridines good substrates for this reaction.

HalopyridineAlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N/DMF100396[2]
3-BromopyridinePhenylacetylene(AllylPdCl)₂/P(t-Bu)₃DABCO/MeCNRT0.585[3]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃N/THFRT--[3]

Note: The reaction with 2-bromo-4-iodopyridine is expected to be highly selective for the iodo position due to the higher reactivity of the C-I bond in oxidative addition.[3]

Step-by-Step Protocol: Sonogashira Coupling of a Halopyridine

This protocol provides a general methodology for the Sonogashira coupling of a halopyridine with a terminal alkyne. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous and degassed solvent, followed by the amine base, via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Solvent & Base A->B C 3. Add Alkyne B->C D 4. Reaction & Monitoring (TLC/LC-MS) C->D E 5. Work-up D->E F 6. Purification (Column Chromatography) E->F G Pure Ethynylpyridine F->G

Caption: A generalized workflow for a Sonogashira coupling experiment.

The Ethynyl Group in Drug Design: More Than a Linker

The incorporation of an ethynyl group on a pyridine ring can have a profound impact on a molecule's pharmacological profile. Its unique structural and electronic features are leveraged to enhance metabolic stability, modulate target binding, and serve as a reactive handle for covalent inhibition.

Enhancing Metabolic Stability

Metabolic oxidation is a major pathway for the clearance of many drugs. The pyridine ring itself is susceptible to oxidation, particularly at positions with higher electron density. The introduction of an electron-withdrawing ethynyl group can decrease the electron density of the pyridine ring, thereby reducing its susceptibility to oxidative metabolism.

Furthermore, the ethynyl group itself can be a site of metabolism, often leading to the formation of a carboxylic acid. However, the rate and extent of this oxidation can be modulated by the electronic environment. The electron-deficient nature of the ethynyl group in 2- and 4-ethynylpyridines may influence its interaction with metabolic enzymes like cytochrome P450s.

A Rigid Scaffold for Target Engagement

The linear and rigid nature of the ethynyl group makes it an excellent scaffold for positioning pharmacophoric elements with high precision. This rigidity minimizes the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. The ethynyl group can act as a rigid spacer to optimally orient other functional groups for interactions with the target protein's binding site.

The Ethynyl Group as a Covalent Warhead

In recent years, targeted covalent inhibitors have emerged as a powerful therapeutic modality. The ethynyl group, particularly when activated by an adjacent electron-withdrawing group, can act as a "warhead" that forms a covalent bond with a nucleophilic residue (typically cysteine) in the target protein's active site.

In the context of kinase inhibitors, an ethynylpyridine moiety can be positioned to react with a non-catalytic cysteine residue near the ATP-binding pocket. The electron-deficient alkyne undergoes a Michael addition reaction with the thiolate of the cysteine residue, leading to irreversible inhibition of the kinase.

Diagram: Covalent Inhibition by an Ethynylpyridine-Based Kinase Inhibitor

Covalent_Inhibition cluster_kinase Kinase Active Site Cys Cys-SH Covalent_Adduct Covalent Adduct Cys->Covalent_Adduct Inhibitor Ethynylpyridine Inhibitor Inhibitor->Covalent_Adduct Michael Addition

Caption: Covalent bond formation between a cysteine residue and an ethynylpyridine warhead.

Spectroscopic Characterization: Identifying the Ethynylpyridine Signature

The characterization of ethynylpyridines relies on a combination of spectroscopic techniques, with NMR and IR spectroscopy being particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The acetylenic proton of a terminal ethynylpyridine typically appears as a singlet in the range of δ 3.0-3.5 ppm. The exact chemical shift is influenced by the electronic environment, with the proton of the more electron-deficient 2- and 4-isomers expected to be slightly downfield compared to the 3-isomer. The protons on the pyridine ring exhibit characteristic coupling patterns depending on the substitution pattern.

  • ¹³C NMR: The sp-hybridized carbons of the ethynyl group give rise to two signals in the ¹³C NMR spectrum, typically in the range of δ 80-90 ppm. The chemical shifts of the pyridine ring carbons are also diagnostic.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a terminal ethynylpyridine is the C≡C-H stretch, which appears as a sharp, strong band around 3300 cm⁻¹. The C≡C stretch is a weaker band and is observed in the region of 2100-2260 cm⁻¹.

Consolidated Spectroscopic Data for Ethynylpyridine Isomers:

Isomer¹H NMR (δ, ppm, CDCl₃) - Acetylenic H¹³C NMR (δ, ppm, CDCl₃) - C≡CIR (cm⁻¹) - C≡C-H Stretch
2-Ethynylpyridine~3.1~83, ~78~3300
3-Ethynylpyridine~3.22[4]~84, ~77~3300
4-Ethynylpyridine~3.2~83, ~81~3300

Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and the presence of other substituents.

Conclusion and Future Perspectives

The ethynyl group on a pyridine ring is a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. Its positional-dependent electronic properties, its utility in robust synthetic strategies like the Sonogashira coupling, and its multifaceted roles in drug design—from enhancing metabolic stability to enabling covalent inhibition—make the ethynylpyridine scaffold a privileged motif in modern drug discovery. As our understanding of target biology deepens and the demand for highly specific and potent therapeutics grows, the strategic application of this seemingly simple functional group is poised to play an even more significant role in the development of next-generation medicines.

References

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Electronic properties of substituted ethynylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Substituted Ethynylpyridines

Executive Summary

Substituted ethynylpyridines are a pivotal class of organic molecules, forming the structural core of advanced materials and pharmacologically active agents. Their unique architecture, which combines the electron-deficient pyridine ring with the rigid, π-conductive ethynyl linker, provides a versatile platform for tuning electronic properties. This guide offers a comprehensive exploration of these properties, intended for researchers, scientists, and professionals in materials science and drug development. We will delve into the fundamental principles governing how substituents modulate the electronic landscape of these molecules, detail the primary synthetic and characterization methodologies, and provide field-proven insights into the causality behind experimental choices. By integrating theoretical principles with practical protocols, this document serves as an authoritative resource for harnessing the potential of substituted ethynylpyridines in next-generation technologies.

Chapter 1: The Strategic Importance of Substituted Ethynylpyridines

Aromatic nitrogen heterocycles are fundamental building blocks in chemistry, with pyridine and its derivatives being particularly prominent in pharmaceuticals and functional materials.[1][2] The introduction of an ethynyl group (-C≡C-) onto the pyridine scaffold creates a molecule with a unique confluence of properties. The pyridine ring is inherently electron-deficient, a characteristic that significantly influences the molecule's electronic behavior and potential for coordination chemistry.[3] The ethynyl linker, a rigid and linear π-system, extends the electronic conjugation, facilitating efficient charge transport and intramolecular communication.[4]

This combination makes ethynylpyridines highly valuable intermediates. In materials science, they are precursors to organic semiconductors, polymers for light-emitting diodes (OLEDs), and photovoltaic materials, where the ability to tailor electronic band gaps is critical.[3][4] In drug discovery, the pyridine motif is a well-established pharmacophore known to improve metabolic stability and binding affinity, while the ethynyl group provides a versatile handle for constructing complex molecular architectures through reactions like Sonogashira coupling.[2][5]

The true power of this molecular framework lies in its "tunability." By strategically placing substituents with varying electronic characteristics (electron-donating or electron-withdrawing) on either the pyridine or the terminal aryl ring, one can precisely control the molecule's electronic structure. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is the key to designing materials and molecules with desired photophysical and electrochemical properties.[6][7]

G cluster_substituents Tuning Moieties Pyridine Pyridine Ring (Electron-Deficient Core) Ethynyl Ethynyl Linker (π-Conjugation Bridge) Pyridine->Ethynyl R2 Substituent R2 (e.g., on Terminal Aryl) Ethynyl->R2 Extends Conjugation to Terminal Group R1 Substituent R1 (e.g., on Pyridine) R1->Pyridine Modulates Core Properties

Caption: General structure of substituted ethynylpyridines.

Chapter 2: Modulating Electronic Structure via Substitution

The electronic properties of a conjugated molecule are primarily defined by its frontier molecular orbitals: the HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the molecule's lowest energy electronic excitation and is a critical parameter for predicting its color, reactivity, and semiconductor properties.[8][9] Substituents alter the energies of these orbitals through a combination of inductive and resonance (mesomeric) effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are strongly electronegative. They withdraw electron density from the π-system, which stabilizes both the HOMO and LUMO, lowering their energy levels.[10] The stabilization of the LUMO is often more pronounced, typically leading to a reduction in the HOMO-LUMO gap.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) donate electron density into the π-system. This destabilizes both the HOMO and LUMO, raising their energy levels. The effect is generally stronger on the HOMO, which also tends to narrow the HOMO-LUMO gap.[10]

The ethynyl group itself plays a crucial role in mediating these effects. Theoretical studies have shown that the triple bond can act as a fine-tuner; for cation-π interactions, it can reduce the impact of EWGs, while for anion-π interactions, it enhances their effect, thereby improving the interaction in both scenarios.[6][11]

Consequences for Material Properties:

  • Photophysical Properties: The HOMO-LUMO gap is directly related to the energy of light a molecule absorbs. A smaller gap corresponds to absorption of lower-energy, longer-wavelength light (a bathochromic or red shift).[7] The nature of the substituents also influences the fluorescence quantum yield and excited-state lifetime by altering pathways for non-radiative decay.[12]

  • Electrochemical Properties: The HOMO and LUMO energy levels can be experimentally correlated with the molecule's oxidation and reduction potentials, respectively. A higher HOMO energy facilitates oxidation (electron removal), while a lower LUMO energy facilitates reduction (electron addition). These properties are readily measured using techniques like cyclic voltammetry.[13][14]

Chapter 3: Synthesis and Chemical Modification

The construction of substituted ethynylpyridines is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is the most widely employed and robust method for forming the critical C(sp²)-C(sp) bond between a halo-pyridine and a terminal alkyne.[15][16][17]

Causality in Sonogashira Coupling: The reaction's success hinges on a dual catalytic system involving palladium and a copper(I) co-catalyst.[17]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-halide (e.g., bromopyridine) bond.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a more reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center.

  • Reductive Elimination: The final step involves the reductive elimination of the desired ethynylpyridine product, regenerating the active Pd(0) catalyst.

The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Amines like triethylamine or diethylamine are often ideal as they can also serve as the solvent.[17] While effective, standard Sonogashira conditions can sometimes lead to the undesirable homocoupling of the alkyne (Glaser-Hay coupling). For more challenging substrates, copper-free Sonogashira conditions have been developed to circumvent this issue.[15]

Experimental Protocol: Synthesis of 2-Amino-3-(phenylethynyl)pyridine

This protocol is adapted from established Sonogashira coupling procedures and demonstrates a typical synthesis.[18]

Materials:

  • 2-Amino-3-bromopyridine (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (as base)

  • N,N-Dimethylformamide (DMF) (as solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere Setup: To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Add 2.0 mL of anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature to form the catalyst complex. Rationale: Pre-stirring allows for the formation of the active catalyst species before the introduction of substrates.

  • Reagent Addition: To the catalyst mixture, add 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), and 1.0 mL of Et₃N. Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more valuable halopyridine.

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Elevated temperature increases the rate of catalytic turnover.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-amino-3-(phenylethynyl)pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 4: Experimental and Computational Characterization

A comprehensive understanding of the electronic properties of substituted ethynylpyridines requires a synergistic approach, combining electrochemical measurements, optical spectroscopy, and computational modeling.

Caption: Integrated workflow for characterizing ethynylpyridines.

Protocol: Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Preparation: Prepare a ~1 mM solution of the ethynylpyridine sample in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). Rationale: The electrolyte is essential to ensure conductivity of the solution.

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/AgNO₃ reference electrode.

  • Measurement: Purge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential. Include a scan of a ferrocene/ferrocenium (Fc/Fc⁺) standard under the same conditions for internal calibration. Rationale: Referencing against Fc/Fc⁺ provides a standardized potential scale.

  • Data Analysis: Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red). Estimate the HOMO and LUMO energies using the following empirical formulas (referenced to Fc/Fc⁺):

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] The electrochemical band gap is then E_gap = E_LUMO - E_HOMO.

Protocol: UV-Vis and Fluorescence Spectroscopy

These techniques measure the absorption and emission of light, providing information on the optical band gap and excited-state properties.

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the sample in various solvents of differing polarity (e.g., hexane, toluene, THF, acetonitrile).

  • UV-Vis Measurement: Record the absorption spectrum for each solution using a spectrophotometer. Identify the longest wavelength absorption maximum (λ_max) and calculate the optical band gap from the absorption edge (λ_onset) using the formula: E_gap (eV) = 1240 / λ_onset (nm).

  • Fluorescence Measurement: Excite the sample at its λ_max and record the emission spectrum. Determine the emission maximum (λ_em) and the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate). Rationale: Studying properties in different solvents can reveal information about the charge-transfer character of the excited state.

Workflow: Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for predicting the electronic structure and properties of molecules, offering insights that complement experimental findings.[19]

  • Structure Input: Build the 3D structure of the substituted ethynylpyridine molecule using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized structure, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.[20] Visualize the orbital distributions and calculate the molecular electrostatic potential (MEP) surface to identify electron-rich and electron-poor regions.[10]

Chapter 5: Data Synthesis and Interpretation

To illustrate the principles of electronic tuning, the following table summarizes expected data for a series of 4-substituted phenylethynyl-pyridines. The values are representative trends based on established principles of substituent effects.

Substituent (R) on Phenyl RingHammett Constant (σp)E_HOMO (eV)E_LUMO (eV)E_gap (eV)λ_abs (nm)Character
-N(CH₃)₂-0.83-5.1-2.22.9~425Strong EDG
-OCH₃-0.27-5.4-2.33.1~400EDG
-H0.00-5.7-2.43.3~375Neutral
-Cl+0.23-5.8-2.63.2~385Weak EWG
-CN+0.66-6.0-2.83.2~390EWG
-NO₂+0.78-6.2-3.13.1~400Strong EWG

Analysis of Trends:

  • As the electron-donating character of the substituent increases (from -NO₂ to -N(CH₃)₂), the HOMO energy level rises significantly, making the molecule easier to oxidize.

  • As the electron-withdrawing character increases (from -N(CH₃)₂ to -NO₂), the LUMO energy level drops, making the molecule easier to reduce.

  • The optical band gap (and corresponding λ_abs) does not follow a simple linear trend. Both strong EDGs and EWGs tend to decrease the band gap relative to the unsubstituted parent compound by creating a "push-pull" system that lowers the energy of the HOMO-LUMO transition.

Chapter 6: Applications and Future Outlook

The ability to precisely engineer the electronic properties of substituted ethynylpyridines has positioned them as critical components in diverse fields.

  • Organic Electronics: These molecules serve as fundamental building blocks for π-conjugated systems.[3] Their tunable HOMO/LUMO levels allow for the rational design of materials for organic field-effect transistors (OFETs), matching energy levels with electrodes for efficient charge injection. In OLEDs and OPVs, controlling the band gap is essential for achieving emission in the desired color and for maximizing light absorption, respectively.[4][21][22]

  • Drug Discovery: The pyridine scaffold is a privileged structure in medicinal chemistry.[2][23] The rigid ethynyl linker allows for precise positioning of functional groups within a protein's binding site. The electronic modifications influence not only target binding through electrostatic interactions but also key pharmacokinetic properties like metabolic stability and solubility.[5]

The future of ethynylpyridine research is bright. Efforts are focused on developing novel synthetic methodologies for more complex, multi-substituted systems and exploring their application in areas like chemical sensing, where changes in their photophysical properties upon binding to an analyte can be used for detection. As our understanding of structure-property relationships deepens, so too will our ability to design and synthesize ethynylpyridine-based molecules for any conceivable electronic or therapeutic application.

References

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Unlocking the Potential of 2-Ethynyl-5-methylpyridine: A Technical Guide for Innovators in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique molecular architecture of 2-Ethynyl-5-methylpyridine, featuring a nucleophilic pyridine ring and a reactive terminal alkyne, positions it as a highly versatile and underexplored building block in modern chemistry. This guide provides a comprehensive overview of promising research avenues for this compound, targeting researchers, scientists, and professionals in drug development and materials science. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling and copper-catalyzed cycloaddition reactions, and explore their applications in the rational design of novel therapeutics, functional polymers, and advanced organometallic complexes. Detailed experimental protocols and workflow visualizations are provided to empower researchers to readily harness the potential of this compelling molecule.

Introduction: The Strategic Value of the Ethynylpyridine Scaffold

Pyridine derivatives are a cornerstone of the pharmaceutical industry, with a significant number of FDA-approved drugs incorporating this privileged heterocycle.[1][2][3][4] Their prevalence stems from the pyridine nitrogen's ability to engage in hydrogen bonding and act as a basic center, often improving the pharmacokinetic profile of drug candidates. The introduction of a terminal ethynyl group at the 2-position of 5-methylpyridine creates a molecule with dual reactivity, opening a gateway to a vast chemical space with significant potential for innovation.

The core strengths of this compound lie in the distinct and complementary reactivity of its two key functional groups:

  • The Pyridine Ring: A nitrogenous heterocycle that can be quaternized, oxidized, or act as a ligand for metal coordination.[5][6] Its electronic properties also influence the reactivity of the appended ethynyl group.

  • The Terminal Alkyne: A high-energy, linear functional group that serves as a versatile handle for a variety of powerful and reliable chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions.[7][8]

This guide will illuminate the most promising research directions for this compound, providing both the conceptual framework and the practical methodologies to accelerate discovery.

Core Synthetic Methodologies and Research Applications

The true potential of this compound is unlocked through its application in robust and high-yielding synthetic transformations. Below, we detail the most pertinent reaction classes and their potential applications.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction is exceptionally well-suited for expanding the molecular complexity of this compound.

Causality of Experimental Choices: The Sonogashira reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. The palladium catalyst facilitates the oxidative addition of the halide and the subsequent transmetalation with the copper acetylide, while the copper co-catalyst promotes the formation of the reactive copper acetylide species. The choice of ligands on the palladium catalyst can significantly impact reaction efficiency, with bulky, electron-rich phosphines often being preferred for challenging substrates.[12]

Potential Research Applications:

  • Medicinal Chemistry: Synthesis of novel kinase inhibitors, antivirals, and other therapeutic agents by coupling this compound with halogenated heterocyclic scaffolds.[8]

  • Materials Science: Development of conjugated polymers and oligomers for organic electronics by coupling with di- or tri-halogenated aromatic monomers.[13][14] These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add 4-iodoanisole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualization of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound F Inert Atmosphere (N2/Ar) A->F B Aryl/Vinyl Halide B->F C Pd Catalyst C->F D Cu(I) Co-catalyst D->F E Base (e.g., TEA) E->F G Anhydrous Solvent (e.g., THF) F->G H Heating (optional) G->H I Quenching H->I J Extraction I->J K Purification J->K L Coupled Product K->L

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to Triazoles

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[15][16][17][18] The resulting triazole ring is a stable and versatile linker, often used in drug discovery and bioconjugation. Notably, 2-ethynylpyridine has been shown to promote the CuAAC reaction.[19]

Causality of Experimental Choices: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent (e.g., sodium ascorbate). The reaction is typically performed in a variety of solvents, including water, and is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization and bioconjugation.

Potential Research Applications:

  • Drug Discovery: Synthesis of novel drug candidates by linking this compound to azide-modified biomolecules, such as peptides, proteins, or nucleic acids. The resulting triazole can act as a stable, non-hydrolyzable amide bond isostere.

  • Bioconjugation: Labeling of biological systems for imaging and diagnostic applications by reacting this compound with azide-functionalized fluorescent dyes or affinity tags.

  • Materials Science: Creation of functional polymers and dendrimers through CuAAC polymerization of azide- and alkyne-functionalized monomers.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the 1,4-disubstituted 1,2,3-triazole.

Visualization of the CuAAC "Click Chemistry" Pathway:

CuAAC_Pathway cluster_reactants Starting Materials cluster_catalyst Catalytic System Alkyne This compound CuI Active Cu(I) Catalyst Alkyne->CuI forms copper acetylide Azide Organic Azide (R-N3) Azide->CuI coordinates CuII Cu(II) Source (e.g., CuSO4) Reducer Reducing Agent (e.g., Na Ascorbate) CuII->Reducer reduction Reducer->CuI Product 1,4-Disubstituted 1,2,3-Triazole CuI->Product cycloaddition

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Coordination Chemistry and Organometallic Frameworks

The pyridine nitrogen of this compound is a classic Lewis base, capable of coordinating to a wide range of transition metals.[5][6][20] The presence of the ethynyl group introduces a second potential coordination site, allowing for the formation of unique mono- and bimetallic complexes with interesting catalytic and photophysical properties.

Potential Research Applications:

  • Homogeneous Catalysis: Synthesis of novel transition metal complexes for applications in catalysis, such as hydrogenation, hydroformylation, and C-H activation. The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the metal center.

  • Luminescent Materials: Development of luminescent metal complexes for applications in sensing, bioimaging, and light-emitting devices. The extended π-system that can be generated through the ethynylpyridine ligand can lead to interesting photophysical properties.[21]

  • Metal-Organic Frameworks (MOFs): Use as a linker in the synthesis of MOFs with potential applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a Ruthenium(II) Complex

Materials:

  • This compound

  • [Ru(bpy)₂Cl₂] (bpy = 2,2'-bipyridine)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend [Ru(bpy)₂Cl₂] (0.5 mmol) in a 3:1 mixture of ethanol and water (20 mL).

  • Add this compound (1.1 mmol) to the suspension.

  • Reflux the mixture for 4 hours under a nitrogen atmosphere. The color of the solution should change, indicating complex formation.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of KPF₆ to precipitate the complex as the hexafluorophosphate salt.

  • Collect the precipitate by filtration, wash with cold water and diethyl ether.

  • Dry the solid under vacuum to yield the desired ruthenium(II) complex.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₈H₇N[7]
Molecular Weight117.15 g/mol [7]
AppearanceSolid[7]
Boiling Point97-99 °C @ 24 Torr[22]
pKa (Predicted)2.56 ± 0.22[22]

Conclusion and Future Outlook

This compound is a molecule poised for significant impact across multiple domains of chemical research. Its dual reactivity, combined with the proven importance of the pyridine scaffold, provides a fertile ground for the discovery of new medicines, advanced materials, and novel catalysts. The synthetic methodologies outlined in this guide—Sonogashira coupling, CuAAC, and metal coordination—represent robust and reliable starting points for any research program focused on this promising building block. As the demand for functional molecules with precisely engineered properties continues to grow, the strategic application of this compound will undoubtedly contribute to the next wave of scientific innovation.

References

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An In-depth Technical Guide to 2-Ethynyl-5-methylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring functionalized with both a reactive ethynyl group and a methyl substituent, offers a valuable scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, physicochemical properties, and key applications. The document delves into detailed experimental protocols for its preparation via Sonogashira coupling and explores its reactivity in fundamental organic transformations such as cycloaddition reactions. Furthermore, it highlights the potential of this compound in the development of novel kinase inhibitors and advanced organic electronic materials, offering insights for researchers engaged in drug discovery and materials science.

Introduction

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and functional materials, owing to their unique electronic properties and ability to engage in hydrogen bonding.[1] The introduction of an ethynyl group onto the pyridine ring, as seen in this compound, provides a reactive handle for a variety of powerful chemical transformations. This terminal alkyne functionality allows for the construction of carbon-carbon and carbon-heteroatom bonds through well-established methodologies like the Sonogashira coupling, "click" chemistry, and cycloaddition reactions.[2][3] The presence of the methyl group at the 5-position can influence the molecule's electronic properties, solubility, and metabolic stability, making it an attractive synthon for fine-tuning the characteristics of target molecules.

This guide aims to serve as a comprehensive resource for researchers, providing a detailed overview of the synthesis, characterization, and reactivity of this compound, and exploring its potential in cutting-edge applications.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing the title compound, the common starting materials are 2-halo-5-methylpyridine (where the halogen is typically bromine or chlorine) and a protected or unprotected acetylene source.

A general synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Intermediate 2-((Trimethylsilyl)ethynyl)-5-methylpyridine Start->Intermediate Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) Acetylene Ethynyltrimethylsilane (TMSA) Acetylene->Intermediate Product This compound Intermediate->Product Deprotection (e.g., K2CO3, MeOH)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sonogashira Coupling

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar pyridine derivatives.[5][6]

Materials:

  • 2-Bromo-5-methylpyridine

  • Ethynyltrimethylsilane (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 eq).

  • To the stirring mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is 2-((trimethylsilyl)ethynyl)-5-methylpyridine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-methylpyridine in methanol.

  • Add potassium carbonate (2-3 eq) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Copper(I) Co-catalyst: The palladium catalyst is essential for the catalytic cycle of the Sonogashira reaction, facilitating the oxidative addition to the aryl halide and the reductive elimination of the final product. The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[4] Copper-free Sonogashira protocols are also available and can be advantageous in certain contexts to avoid potential homocoupling of the alkyne (Glaser coupling).[7][8]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide.

  • TMS Protection: Ethynyltrimethylsilane is often used in place of acetylene gas due to its ease of handling as a liquid and its ability to prevent the undesired homocoupling of the terminal alkyne. The TMS group is easily removed under mild basic conditions.[5]

Physicochemical Properties and Spectroscopic Characterization

This compound is a solid at room temperature.[9] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₈H₇N[9]
Molecular Weight117.15 g/mol [9]
AppearanceSolid[9]
InChI KeyRENKQEMYPXHMKI-UHFFFAOYSA-N[9]
SMILES StringC#CC1=CC=C(C)N=C1

Spectroscopic Data (Predicted and from Related Compounds):

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Ethynyl Proton (-C≡CH): A singlet is expected in the range of δ 3.0-3.5 ppm.

  • Pyridine Protons: Three distinct signals for the aromatic protons on the pyridine ring are anticipated in the region of δ 7.0-8.5 ppm. The proton at the 6-position will likely appear as a doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 3-position as a doublet.

  • Methyl Protons (-CH₃): A singlet for the methyl group protons is expected around δ 2.3-2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Ethynyl Carbons (-C≡CH): Two signals are expected in the range of δ 75-90 ppm.

  • Pyridine Carbons: Five distinct signals for the carbon atoms of the pyridine ring are anticipated in the aromatic region (δ 120-160 ppm).

  • Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the upfield region, around δ 18-25 ppm.

IR (Infrared) Spectroscopy:

  • ≡C-H Stretch: A sharp absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

  • C≡C Stretch: A weak absorption band around 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond.

  • C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 117.

Reactivity and Key Transformations

The ethynyl group of this compound is the primary site of its reactivity, allowing for a variety of synthetic transformations.

Sonogashira Coupling

As discussed in the synthesis section, the Sonogashira reaction is not only a method for preparing this compound but also a key reaction for its further functionalization. The terminal alkyne can be coupled with a wide range of aryl and vinyl halides to construct more complex molecular architectures.

Cycloaddition Reactions

The alkyne moiety of this compound can participate in various cycloaddition reactions, providing access to a diverse range of heterocyclic compounds.

  • [3+2] Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, allows for the efficient and regioselective synthesis of 1,2,3-triazoles from this compound and organic azides.[3][11][12] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Cycloaddition Alkyne This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole [3+2] Cycloaddition (Cu(I) catalyst) Azide Organic Azide (R-N3) Azide->Triazole

Caption: [3+2] Cycloaddition of this compound with an organic azide.

  • [4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can also act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings.[13][14] Intramolecular versions of this reaction are also possible, providing a route to fused heterocyclic systems.[15][16][17]

Applications

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

Pyridine-containing compounds are prevalent in a vast number of approved drugs.[1] The ethynylpyridine scaffold is of particular interest as it allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine ring in their structure.[1][18][19][20] The ethynyl group of this compound can be used as a versatile anchor point to append various pharmacophores, enabling the synthesis of libraries of potential kinase inhibitors for screening against different cancer targets. The triazole linkage formed via click chemistry is often used as a stable and biocompatible linker in such drug candidates.[21][22]

Materials Science

The rigid and linear nature of the ethynyl group, combined with the electronic properties of the pyridine ring, makes this compound an attractive monomer for the synthesis of functional organic materials.

  • Organic Electronics: Thiophene-based materials containing ethynyl groups have shown promise in organic electronics.[13] Similarly, polymers and small molecules derived from this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine nitrogen can influence the material's electron-transporting properties.[23][24][25][26]

  • Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the π-system of the ethynyl group can act as coordination sites for metal ions, making this compound a potential ligand for the construction of novel metal-organic frameworks with interesting porous structures and catalytic or sensing properties.[12]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its straightforward preparation via the Sonogashira coupling and the rich reactivity of its terminal alkyne group in transformations like click chemistry and cycloaddition reactions provide access to a wide range of complex and functionalized molecules. The insights provided in this technical guide on its synthesis, characterization, and potential applications in medicinal chemistry and materials science are intended to empower researchers to leverage the full potential of this important heterocyclic compound in their scientific endeavors. Further exploration of its derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials with novel properties.

References

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Methodological & Application

Application Notes and Protocols: Leveraging 2-Ethynyl-5-methylpyridine in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Ethynyl-5-methylpyridine in Covalent Bond Formation

Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] This modular approach has revolutionized drug discovery, materials science, and bioconjugation by enabling the rapid and reliable synthesis of complex molecules.[2][3] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[4][5]

This guide focuses on This compound , a heterocyclic terminal alkyne that offers unique advantages in CuAAC reactions. Its structure combines a reactive alkyne group, essential for the cycloaddition, with a pyridine core. This pyridine moiety is not merely a passive scaffold; its nitrogen atom can act as a coordinating ligand, potentially influencing the reaction kinetics and efficiency. Furthermore, the resulting pyridyl-substituted triazole can serve as a valuable pharmacophore in drug design or as a chelating motif in materials science.[6]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, detailed experimental protocols, and expert insights for effectively utilizing this compound in CuAAC reactions.

Section 1: Core Principles of Click Chemistry with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, failing the stringent criteria of a click reaction.[1][5] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and, crucially, yields the 1,4-disubstituted triazole product exclusively.[1][4]

Mechanism and the Role of Copper(I)

The reaction mechanism involves multiple steps where the copper(I) catalyst plays a central role.[4][7]

  • Copper-Acetylide Formation: The reaction initiates with the coordination of the Cu(I) ion to the terminal alkyne (this compound), followed by deprotonation to form a copper(I)-acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne carbon.[5][]

  • Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. This is followed by a cyclization event where the terminal nitrogen of the azide attacks the internal carbon of the activated alkyne, forming a six-membered copper-containing ring intermediate.[7][]

  • Ring Contraction & Protonolysis: This intermediate rearranges and undergoes protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next cycle.[7]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5][9]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide R¹-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R¹-C≡CH (this compound) Cu_Complex Six-membered Cu-containing intermediate Cu_Acetylide->Cu_Complex + Azide Azide R²-N₃ Triazole_Cu Cu-Triazolide Cu_Complex->Triazole_Cu Rearrangement Triazole_Cu->CuI + H⁺ Product 1,4-Triazole Product Triazole_Cu->Product + H⁺ Proton H⁺

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Expert Insight: The Role of the Pyridine Moiety

The pyridine nitrogen in this compound is a key structural feature. While not a conventional click chemistry ligand, its lone pair of electrons can coordinate to the copper(I) center. This intramolecular coordination can stabilize the catalytic species and may accelerate the reaction, an effect seen with other pyridine-containing ligands.[10] This makes this compound a potentially "self-accelerating" reagent, a valuable property for achieving high efficiency, especially at low catalyst loadings.

A Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where copper toxicity is a concern, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is often employed.[11][12][13] SPAAC relies on the high ring strain of a cyclooctyne to lower the activation energy of the cycloaddition with an azide.[13][]

It is critical to note that This compound, as a linear alkyne, is not suitable for SPAAC reactions. This methodology is exclusively for use with strained cyclic alkynes like DBCO or DIFO.[12][15]

Section 2: Protocols for CuAAC Reactions using this compound

General Considerations & Best Practices
  • Reagent Purity: Use high-purity this compound, azide, and solvents to avoid side reactions and catalyst poisoning.

  • Oxygen Exclusion: Cu(I) is readily oxidized to the inactive Cu(II) state by oxygen. It is crucial to degas solvents by sparging with an inert gas (nitrogen or argon) before adding the copper catalyst and reducing agent.

  • Ligand Use: While the pyridine moiety may offer some acceleration, using a dedicated copper-chelating ligand is best practice. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents enhance reaction rates and protect the catalyst.[9]

  • Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Small Molecule Synthesis in an Organic Medium

This protocol details a general procedure for synthesizing a 1,2,3-triazole from this compound and an organic-soluble azide.

Materials

  • This compound (1.05 eq)

  • Azide-containing molecule (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium Ascorbate (0.1 - 0.2 eq)

  • Solvent: e.g., a 1:1 mixture of t-Butanol and water, or DMF/water.

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azide (1 eq) and This compound (1.05 eq) in solvent (e.g., tBuOH/H₂O) B Degas the solution by sparging with N₂ or Ar for 15 min A->B C Prepare fresh Sodium Ascorbate solution B->C D Add Sodium Ascorbate solution to the reaction mixture C->D E Add CuSO₄ solution to initiate the reaction D->E F Stir at room temperature. Monitor by TLC or LC-MS E->F G Quench reaction (e.g., with aq. NH₄Cl) F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer, concentrate, and purify by column chromatography H->I

Figure 2: Experimental workflow for a typical small molecule CuAAC synthesis.

Step-by-Step Methodology

  • Reagent Preparation: In a round-bottom flask, dissolve the azide substrate (1.0 eq) and this compound (1.05 eq) in the chosen solvent system to a final concentration of approximately 0.1 M.

  • Degassing: Sparge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). Add the sodium ascorbate solution (0.2 eq) to the reaction mixture. Immediately follow with the addition of an aqueous solution of CuSO₄·5H₂O (0.02 eq). A color change is often observed.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS until the starting azide is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

ParameterTypical RangeRationale
Alkyne Stoichiometry 1.05 - 1.2 eqA slight excess ensures complete consumption of the potentially more valuable azide.
CuSO₄ Loading 1 - 5 mol%Catalytic amount; higher loading can increase rate but complicates removal.
Sodium Ascorbate 10 - 20 mol%Sufficient excess to reduce all Cu(II) and prevent re-oxidation of Cu(I).
Temperature Room Temp. (20-25°C)The reaction is highly exothermic and efficient at ambient temperatures.[1]
Typical Yield >90%CuAAC is known for its high efficiency and yields.[16]
Protocol 2: Bioconjugation in an Aqueous Medium

This protocol outlines the conjugation of this compound to an azide-modified biomolecule (e.g., a peptide or protein) in a buffered aqueous solution.[17]

Materials

  • Azide-modified biomolecule (1.0 eq) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (10 - 50 eq), from a stock solution in DMSO

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (25 eq)

  • Sodium Ascorbate (50 eq)

Protocol2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Combine azide-biomolecule and buffer in a microfuge tube B Prepare CuSO₄/THPTA premix (1:5 ratio) D Add this compound (from DMSO stock) A->D C Prepare fresh Sodium Ascorbate solution E Add CuSO₄/THPTA premix B->E F Add Sodium Ascorbate to initiate. Incubate at RT or 4°C C->F G Remove excess reagents and catalyst using Size Exclusion Chromatography (SEC) or a desalting column F->G H Characterize conjugate by Mass Spectrometry (MALDI/ESI) G->H

Figure 3: Workflow for the bioconjugation of an azide-modified molecule.

Step-by-Step Methodology

  • Reagent Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule with a buffer (e.g., PBS) to the desired final concentration (typically 1-10 mg/mL).

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution (e.g., 25 eq) to the CuSO₄ stock solution (e.g., 5 eq). Allow this to complex for 1-2 minutes.[9][18] This step is crucial to prevent the copper from precipitating or binding nonspecifically to the biomolecule.

  • Reaction Initiation: To the biomolecule solution, add the this compound stock solution (10-50 eq). Add the CuSO₄/THPTA premix. Finally, initiate the reaction by adding freshly prepared sodium ascorbate solution (50 eq).

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours. The optimal time may require empirical determination.

  • Purification: Purify the resulting conjugate to remove excess small-molecule reagents and the copper catalyst. This is typically achieved using size-exclusion chromatography (SEC), a desalting column, or dialysis.

  • Characterization: Confirm successful conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

ParameterRecommended ConditionRationale
Alkyne Stoichiometry 10 - 50 eqA large excess drives the reaction to completion on the precious biomolecule.
CuSO₄:Ligand Ratio 1:5The excess ligand fully chelates the copper, increasing its solubility and catalytic activity while protecting the biomolecule.[17]
Final DMSO % < 5% v/vHigh concentrations of organic co-solvents can denature proteins.
Temperature 4°C to 25°CMilder temperatures help maintain the integrity of sensitive biomolecules.
Purification Method SEC / DesaltingEfficiently separates the high molecular weight conjugate from small molecule impurities.

Section 3: Characterization of the Triazole Product

The formation of the 1-(5-methylpyridin-2-yl)-1,2,3-triazole product can be unequivocally confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the most characteristic signal is a singlet for the triazole proton (CH ), typically appearing between δ 7.5 and 8.5 ppm. The signals corresponding to the pyridine and methyl groups should also be present and identifiable.

  • Mass Spectrometry (MS): ESI-MS or other soft ionization techniques will show the molecular ion peak corresponding to the calculated exact mass of the triazole product.

  • Infrared (IR) Spectroscopy: The successful reaction is indicated by the disappearance of the characteristic sharp azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹).

Section 4: Applications in Drug Discovery and Chemical Biology

The triazole ring formed via click chemistry is not just a linker; it is a highly stable, aromatic, and polar structure that is often considered a bioisostere of the amide bond.[19] The use of this compound provides a product with a pyridyl moiety, which is a privileged scaffold in medicinal chemistry.

  • Drug Discovery: The resulting pyridyl-triazole core can be used to link different pharmacophores, generating large libraries of novel compounds for high-throughput screening.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, improving interactions with biological targets.

  • Bioconjugation: This reagent is ideal for creating antibody-drug conjugates (ADCs), PEGylated proteins, or fluorescently labeled probes. The stability of the triazole linker ensures the integrity of the conjugate in biological environments.[2]

  • Materials Science: The pyridine unit can be used to coordinate with metal ions, enabling the synthesis of novel polymers, metal-organic frameworks (MOFs), or functionalized surfaces.

Conclusion

This compound is a versatile and powerful reagent for click chemistry. Its dual functionality—a reactive terminal alkyne and a potentially coordinating pyridine ring—makes it an excellent choice for applications ranging from complex small molecule synthesis to advanced bioconjugation. By following the robust protocols outlined in this guide, researchers can reliably synthesize 1,4-disubstituted pyridyl-triazoles, unlocking new opportunities in drug discovery, diagnostics, and materials science.

References

  • Garcı́a-Álvarez, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • Krasinski, A., et al. (2004). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
  • van der Vliet, D., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie.
  • Liao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry.
  • van der Vliet, D., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed.
  • Serna, S., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience.
  • Presolski, S. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Frank, R. L., et al. (1955). 5-ethyl-2-methylpyridine. Organic Syntheses.
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (n.d.). RSC Publishing.
  • Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules.
  • Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. (2021). NVEO – NATURAL VOLATILES & ESSENTIAL OILS.
  • Garcı́a-Álvarez, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PubMed Central.
  • Huda, A. K., et al. (2013). Synthesis and Characterization of Some New 1,2,3-Triazole, Pyrazolin-5-one and thiazolidinone Derivatives. Al-Nahrain Journal of Science.
  • Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Click chemistry. (n.d.). Wikipedia.
  • D'Souza, C., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
  • CuAAC: The Quintessential Click Reaction. (n.d.). ResearchGate.
  • Huda, A. K., et al. (2013). Synthesis and Characterization of Some New 1,2,3-Triazole, Pyrazolin-5-one and thiazolidinone Derivatives. Digital Repository.
  • Process for the production of 2-methyl-5-ethyl pyridine. (1974). Google Patents.
  • 2-Ethyl-5-methylpyridine. (n.d.). PubChem.
  • Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. ResearchGate.
  • How bioconjugation is unlocking new drug development. (2025). Pharmaceutical Technology.
  • Drug Design and Discovery: Principles and Applications. (n.d.). MDPI.

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Application Note & Protocols: Strategic Functionalization of 2-Ethynyl-5-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthetic utility of 2-ethynyl-5-methylpyridine, a versatile heterocyclic building block. Pyridine derivatives are foundational scaffolds in modern drug discovery, present in numerous FDA-approved pharmaceuticals.[1][2] The unique arrangement of the reactive ethynyl group, the nucleophilic pyridine nitrogen, and the benzylic methyl group makes this compound an exceptionally valuable starting material for generating diverse libraries of functionalized molecules. We present detailed protocols and expert insights into key transformations including Sonogashira cross-coupling, catalyst-free and copper-catalyzed cycloaddition reactions, hydration, N-oxidation, and N-quaternization. The causality behind experimental choices is explained to empower researchers in adapting these methods for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science applications.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, prized for its stability, solubility-enhancing properties, and ability to engage in hydrogen bonding and metal coordination.[3][4] Its presence in numerous natural products and blockbuster drugs underscores its importance.[1] The strategic functionalization of pyridine intermediates is therefore a cornerstone of modern drug design, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its structure-activity relationship (SAR).[5]

This compound offers three distinct points for chemical modification, providing a powerful platform for divergent synthesis. The reactivity of the ethynyl group is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen at the 2-position, making it more susceptible to nucleophilic attack compared to its 3-ethynyl isomer.[6] This guide will explore the primary synthetic pathways emanating from this building block, providing validated protocols for each key transformation.

Synthetic_Pathways start This compound sonogashira Aryl/Vinyl-Substituted Alkynes start->sonogashira A1. Sonogashira Coupling triazole 1,2,3-Triazoles start->triazole A2. [3+2] Cycloaddition ketone 2-Acetyl-5-methylpyridine start->ketone A3. Hydration n_oxide Pyridine N-Oxide start->n_oxide B1. N-Oxidation quat_salt Pyridinium Salts start->quat_salt B2. N-Quaternization

Figure 1: Key synthetic transformations accessible from this compound.

Part A: Transformations of the Ethynyl Group

The terminal alkyne is arguably the most versatile functional handle on the molecule, serving as a gateway to carbon-carbon and carbon-heteroatom bond formation.

A1. Sonogashira Cross-Coupling: Building Molecular Complexity

The Sonogashira reaction is a robust and highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This palladium- and copper-cocatalyzed reaction proceeds under mild conditions and tolerates a vast array of functional groups, making it a workhorse in synthetic chemistry.[7] The coordination of the pyridine nitrogen to the metal catalyst can influence the reaction cycle, but 2-ethynylpyridines are generally excellent coupling partners.[6]

Causality of Component Choice:

  • Catalyst System: A combination of a Pd(0) source (like Pd(PPh₃)₄) and a Cu(I) salt (CuI) is standard. The palladium complex orchestrates the main catalytic cycle of oxidative addition and reductive elimination, while the copper co-catalyst facilitates the crucial transmetalation step by forming a copper acetylide intermediate.[8]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX generated during the reaction and to act as the solvent or co-solvent.

  • Solvent: Anhydrous solvents like THF or DMF are used to ensure a moisture-free environment, preventing unwanted side reactions.

Sonogashira_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)L₂(X) pd0->pd_oxidative Oxidative Addition (R-X) pd_transmetal R-Pd(II)L₂(C≡CR') pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R-C≡CR' pd_transmetal->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_acetylide->pd_oxidative alkyne H-C≡CR' alkyne->cu_acetylide Base cuX CuX

Figure 2: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol: General Procedure for Sonogashira Coupling

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration relative to the halide). Add the amine base (e.g., Et₃N, 3.0 eq).

  • Substrate Addition: Add this compound (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-8 hours.[7]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Aryl Halide ExampleProductTypical YieldReference
4-Iodoanisole2-((4-Methoxyphenyl)ethynyl)-5-methylpyridine>90%Adapted from[9]
3-Bromoquinoline5-Methyl-2-(quinolin-3-ylethynyl)pyridine~85%Adapted from[8]
1-Bromonaphthalene5-Methyl-2-(naphthalen-1-ylethynyl)pyridine~88%Adapted from[10]
A2. [3+2] Cycloaddition: Accessing Triazole Scaffolds

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," provides an exceptionally efficient route to 1,4-disubstituted 1,2,3-triazoles.[11] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole ring is a valuable pharmacophore, acting as a bioisostere for amide bonds and participating in hydrogen bonding.

Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

  • Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours, typically indicated by the formation of a thick precipitate. Monitor by TLC or LC-MS.

  • Work-up: Filter the resulting precipitate and wash thoroughly with water, then with cold ethanol or diethyl ether to remove unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

A3. Catalytic Hydration: Formation of Acetylpyridines

The hydration of the ethynyl group provides a direct route to 2-acetyl-5-methylpyridine. This transformation is typically catalyzed by mercury(II) salts under acidic conditions, though modern methods often employ less toxic catalysts like gold or platinum.[12][13] The resulting methyl ketone is a versatile intermediate for further reactions, such as aldol condensations or the formation of imines and hydrazones.

Protocol: Mercury-Catalyzed Hydration

Note: Mercury salts are highly toxic. Handle with extreme caution and appropriate personal protective equipment.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 2N sulfuric acid and methanol.

  • Catalyst Addition: Add a catalytic amount of mercury(II) chloride (HgCl₂) (0.05 eq).[12]

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to yield 2-acetyl-5-methylpyridine.[12]

Part B: Transformations of the Pyridine Ring

The pyridine nitrogen provides a site for electronic modulation and the introduction of charge, altering the molecule's properties and reactivity.

B1. N-Oxidation: Activating the Ring System

Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the electronic character of the ring.[14] The N⁺-O⁻ dipole makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[15] The N-oxide functionality can also increase water solubility and act as a directing group.[16] Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[14]

Protocol: N-Oxidation using m-CPBA

  • Preparation: Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine. Dry over Na₂SO₄, filter, and concentrate. The crude N-oxide can often be used without further purification or can be purified by chromatography on alumina.

B2. N-Quaternization: Introducing a Permanent Positive Charge

The lone pair on the pyridine nitrogen can be readily alkylated by electrophiles like alkyl halides to form stable pyridinium salts.[17] This transformation introduces a permanent positive charge, which can significantly increase water solubility and modify the biological activity of the parent molecule. 2-Ethynylpyridine itself has been used to synthesize a variety of ionic conjugated polymers through quaternization followed by polymerization.[18]

Protocol: N-Alkylation to form a Pyridinium Salt

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or acetone. In some cases, the reaction can be run neat.[17]

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C). The product, being a salt, will often precipitate from the solution. The reaction can take several hours to days.

  • Work-up: If a precipitate has formed, collect the solid by filtration. Wash the solid with cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Purification: The pyridinium salt is often pure after filtration and washing. If necessary, it can be recrystallized.

References

  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine. Benchchem.
  • The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Functionalization of Pyridines via Reissert-Henze Reaction.
  • 2-Ethynylpyridine 98 1945-84-2. Sigma-Aldrich.
  • Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • 2-Ethynylpyridine. Benchchem.
  • Sonogashira Coupling of Terminal Alkynes with 2,5-Dibromo-4-methylpyridine. Benchchem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst. ResearchGate.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI.
  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.
  • 2-Methylpyridine functionalization via the N-oxide strategy. ResearchGate.

Sources

Application Notes and Protocols: 2-Ethynyl-5-methylpyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-ethynyl-5-methylpyridine, a heterocyclic terminal alkyne, and its applications as a strategic building block in modern organic synthesis. The unique electronic properties of the pyridine ring, combined with the reactivity of the ethynyl group, make this reagent a valuable component in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document details field-proven protocols for key transformations, including the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The causality behind experimental choices, mechanistic insights, and comprehensive, step-by-step methodologies are provided to equip researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile molecule.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic molecule featuring a pyridine ring and a terminal alkyne. The pyridine moiety, an electron-deficient aromatic heterocycle, imparts specific electronic and solubility characteristics to the parent molecule and its derivatives. The methyl group at the 5-position subtly influences the electronic environment of the ring. The terminal alkyne at the 2-position is a highly versatile functional group, capable of undergoing a wide array of chemical transformations. This combination of a heteroaromatic core and a reactive alkyne handle makes this compound a sought-after building block for the construction of diverse molecular architectures.

The primary utility of this compound lies in its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions with high efficiency and regioselectivity. These reactions are foundational in medicinal chemistry for the synthesis of novel drug candidates and in materials science for the development of functional organic materials.[1] This guide will focus on two of the most powerful and widely adopted applications: the Sonogashira coupling and click chemistry.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a combination of palladium and copper complexes and is conducted under relatively mild conditions, tolerating a broad range of functional groups.[3] For a building block like this compound, the Sonogashira coupling provides a direct route to connect the pyridine core to various aromatic and vinylic systems.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is a well-established process involving both palladium and copper catalysts. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne (this compound) and a copper(I) salt, transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[3]

An amine base is typically used to scavenge the hydrogen halide produced during the reaction and to facilitate the formation of the copper acetylide.

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu-C≡CR) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base (e.g., Et3N) CuX CuX Cu-C≡CR->CuX

Figure 1: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., Triethylamine).

  • Add this compound dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C, depending on the reactivity of the aryl bromide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[3]

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(arylethynyl)-5-methylpyridine.

Table 1: Representative Conditions for Sonogashira Coupling

Aryl HalideCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
4-IodobenzonitrilePd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NTHF25492
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3%)CuI (5%)DIPEADMF60688
2-BromopyridinePdCl₂(dppf) (2.5%)CuI (5%)Et₃NDioxane801275

Note: The data in this table is illustrative and based on typical outcomes for Sonogashira reactions. Actual results may vary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are modular, wide in scope, give high yields, and generate inoffensive byproducts.[4] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[5] The terminal alkyne of this compound makes it an ideal substrate for this transformation, enabling its conjugation to a vast array of molecules functionalized with an azide group. This has profound implications in drug discovery, bioconjugation, and materials science.[1]

Mechanistic Rationale

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a thermal reaction that typically requires high temperatures and results in a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and provides exclusively the 1,4-disubstituted triazole isomer.[6] The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup Alkyne This compound in Solvent Reaction_Vessel Combine Reactants in Reaction Vessel Alkyne->Reaction_Vessel Azide Azide-functionalized Molecule in Solvent Azide->Reaction_Vessel Catalyst_Addition Add Cu(I) Source (e.g., CuSO4/Sodium Ascorbate) Reaction_Vessel->Catalyst_Addition Stirring Stir at Room Temperature Catalyst_Addition->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 1,4-Disubstituted Triazole Product Purification->Product

Figure 2: General workflow for a CuAAC "click" reaction.

Detailed Experimental Protocol: CuAAC Reaction

This protocol describes a typical procedure for the CuAAC reaction of this compound with an organic azide.

Materials:

  • This compound (1.0 eq)

  • Organic Azide (e.g., Benzyl azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography or recrystallization to yield the pure 1-(5-methylpyridin-2-yl)-4-aryl-1H-1,2,3-triazole.

Table 2: Representative Conditions for CuAAC Reactions

AzideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
Benzyl AzideCuSO₄/NaAsct-BuOH/H₂O251>95
1-Azido-4-methoxybenzeneCuIDMF25293
3-Azidopropan-1-olCuSO₄/NaAscH₂O251.5>95

Note: The data in this table is illustrative and based on typical outcomes for CuAAC reactions. Actual results may vary.

Other Synthetic Applications

While Sonogashira and click reactions are the most prominent applications, the terminal alkyne in this compound can also participate in other important transformations, such as:

  • Cycloaddition Reactions: The alkyne can act as a dipolarophile in [3+2] cycloadditions or as a dienophile in [4+2] Diels-Alder reactions, leading to the formation of various five- and six-membered ring systems.[7][8]

  • Aminopalladation/Cross-Coupling: Sequential reactions can lead to the rapid synthesis of complex heterocyclic structures like 2,3-diarylindoles from ortho-ethynyl anilines.[9]

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo robust and high-yielding reactions such as the Sonogashira coupling and CuAAC click reaction allows for the efficient construction of complex molecular scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating innovation in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2,5-Dibromo-4-methylpyridine.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Click chemistry.
  • Scribd. Click Chemistry | PDF | Chemical Reactions. (2025-09-23).
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • CORE. Cycloaddition Reactions Involving Two Heterocyclic Rings. Preparation of Novel Triazolonaphthyridine Ring Systems.
  • Wikipedia. Cycloaddition.
  • RSC Publishing. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.
  • MDPI. Click Reactions in Medicinal Chemistry. (2023-09-27).

Sources

Derivatization of 2-Ethynyl-5-methylpyridine for biological probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 2-Ethynyl-5-methylpyridine for the Synthesis of Advanced Biological Probes

Introduction: The Strategic Value of this compound in Probe Development

In the landscape of chemical biology and drug discovery, the development of precisely functionalized molecular probes is paramount for elucidating biological processes, identifying therapeutic targets, and creating diagnostic tools. This compound has emerged as a particularly valuable heterocyclic building block for this purpose. Its structure uniquely combines two key chemical features: a terminal alkyne and a pyridine scaffold.

The terminal alkyne is a versatile functional handle, renowned for its participation in highly efficient and specific ligation reactions, most notably the family of "click chemistry" cycloadditions.[1][2] This allows for the covalent attachment of the pyridine core to a vast array of biological molecules or reporter tags with exceptional reliability. Concurrently, the pyridine ring is not merely a passive linker. Its nitrogen atom influences aqueous solubility, provides a coordination site for metal ions, and can participate in hydrogen bonding, all of which are critical properties for a biological probe's performance in complex physiological environments.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides both the strategic rationale and detailed protocols for the derivatization of this compound, transforming this simple building block into sophisticated probes for biological applications.

Core Concepts: Why Choose this compound?

The decision to use this compound is rooted in the predictable and powerful reactivity of its alkyne group, which serves as the primary anchor for bioconjugation. The two most dominant and field-proven strategies for its derivatization are the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Terminal Alkyne: This functional group is the cornerstone of its utility. It is relatively stable yet highly reactive under specific catalytic conditions. Its linear geometry minimizes steric hindrance, making it an excellent partner for conjugation reactions.[3][4]

  • The Pyridine Scaffold: The pyridine ring's electronic properties and the presence of the methyl group can be leveraged. The nitrogen atom can be protonated at physiological pH, potentially improving water solubility. It also acts as a ligand for metal complexes, a feature exploited in the design of metal-based imaging agents or therapeutics.[5]

Figure 1: Key features and reaction pathways for this compound.

Derivatization Protocols: From Building Block to Functional Probe

The following sections provide detailed, step-by-step protocols for two foundational derivatization reactions. The causality behind key steps is explained to ensure robust and reproducible outcomes.

Protocol 1: Sonogashira Cross-Coupling for C-C Bond Formation

Expert Rationale: The Sonogashira reaction is the method of choice for coupling the terminal alkyne of this compound with aryl or vinyl halides.[6] This is a powerful strategy for directly attaching fluorophores, biotinylated linkers, or other functional moieties that are available as halogenated precursors. The reaction proceeds via interconnected palladium and copper catalytic cycles, requiring an oxygen-free environment to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[7]

Experimental Workflow:

Figure 2: General workflow for the Sonogashira cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 3-10 mol%). Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.), the aryl or vinyl halide (1.1 eq.), and anhydrous, degassed solvent (e.g., THF or 1,4-dioxane). Finally, add an anhydrous amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.[8]

  • Reaction Execution: Immerse the flask in a preheated oil bath (typically 50-80 °C). The reaction mixture may turn dark, which is normal.

  • Monitoring: Follow the consumption of the starting materials by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the insoluble catalyst residues. Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove copper salts), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • No Reaction? Ensure solvents and bases are completely anhydrous and oxygen has been scrupulously excluded. Catalyst quality is crucial; use fresh or properly stored catalysts.

  • Homocoupling Side Product? The formation of a dimer of this compound (a Glaser-Hay coupling product) indicates the presence of oxygen. Improve degassing procedures.[9] Running the reaction at a lower temperature can sometimes mitigate this.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Expert Rationale: The CuAAC reaction is the gold standard for bioconjugation and is the prototypical "click" reaction.[10][11] It forms a highly stable 1,2,3-triazole ring by joining an alkyne (this compound) and an azide. The reaction's high efficiency, orthogonality to most biological functional groups, and mild, often aqueous, reaction conditions make it ideal for labeling biomolecules like proteins, nucleic acids, or for attaching reporter groups like fluorophores or biotin.[2] The use of a copper(I) catalyst is essential for accelerating the reaction and ensuring the exclusive formation of the 1,4-disubstituted triazole regioisomer.[10]

Experimental Workflow:

Figure 3: General workflow for the CuAAC "Click" reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a suitable vial, dissolve the this compound derivative (1.0 eq.) and the azide-containing molecule (1.0-1.2 eq.) in a suitable solvent system. A 1:1 mixture of t-butanol and water is a common choice that can solubilize both organic and biological components.

  • Reducing Agent: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (10-20 mol%). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species and protects it from oxidation.

  • Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%). The solution may turn a faint color. For sensitive biomolecules, a copper-ligating agent like Tris(benzyltriazolylmethyl)amine (TBTA) can be pre-mixed with the copper sulfate to improve efficiency and reduce potential damage.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring: The reaction is often very fast, proceeding to completion in 1-12 hours. Progress can be monitored by LC-MS, observing the disappearance of the starting materials and the appearance of the product mass.

  • Purification: For small molecules, the product can be isolated by standard extraction and flash column chromatography. For bioconjugates, purification is typically achieved by size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and catalyst.

Causality and Trustworthiness:

  • Why Sodium Ascorbate? Copper(II) salts are more stable and easier to handle than Cu(I) salts. Sodium ascorbate reliably generates the necessary Cu(I) catalyst in situ and maintains it in the active oxidation state.

  • Why TBTA ligand? In biological applications, free copper ions can be detrimental to proteins or cells. TBTA chelates the copper, stabilizing the active Cu(I) state and preventing side reactions, thereby increasing the trustworthiness of the protocol for sensitive substrates.[11]

  • Copper-Free Alternatives: For applications in living cells or whole organisms where copper toxicity is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method.[12][13] However, SPAAC requires a strained cyclooctyne, not a terminal alkyne like this compound. Therefore, CuAAC is the primary click chemistry pathway for this specific building block.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the derivatization of this compound. Yields are representative and will vary based on the specific substrate used.

ParameterSonogashira CouplingCuAAC "Click" Reaction
Alkyne Substrate This compoundThis compound Derivative
Coupling Partner Aryl/Vinyl HalideAzide-functionalized Molecule
Catalyst Pd(PPh₃)₄ (2-5 mol%) / CuI (3-10 mol%)CuSO₄ (1-10 mol%) / Na Ascorbate
Solvent THF, 1,4-Dioxane, Et₃NtBuOH/H₂O, DMSO, DMF
Temperature 50 - 80 °CRoom Temperature
Typical Reaction Time 2 - 16 hours1 - 12 hours
Typical Yield 60 - 95%75 - >99%

Safety & Handling

  • This compound and its parent compound, 5-ethyl-2-methylpyridine, should be handled with care. They are classified as toxic/harmful if swallowed or in contact with skin.[14][15][16] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood. Pyridine derivatives can have strong, unpleasant odors and are volatile.[17]

  • Palladium and Copper Catalysts: These heavy metal compounds should be handled with care. Avoid inhalation of dust.

  • Solvents and Reagents: Use anhydrous and degassed solvents for the Sonogashira reaction to prevent side reactions and ensure safety. Amine bases are corrosive and should be handled in a fume hood.

  • Azides: Small organic azides can be explosive and should be handled with appropriate precautions. Avoid friction, shock, and heat.

References

  • A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. (n.d.). NIH.
  • Representative applications of alkynes in bioconjugation and molecular imaging. (n.d.). ResearchGate.
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021). ACS Catalysis.
  • Utilization of alkyne bioconjugations to modulate protein function. (2017). PubMed.
  • Conjugated polymers developed from alkynes. (n.d.). National Science Review - Oxford Academic.
  • Click chemistry. (n.d.). Wikipedia.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). eprints.soton.ac.uk.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). organic-chemistry.org.
  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights.
  • Bioorthogonal chemistry. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Bioorthogonal chemistry. (n.d.). PubMed Central.
  • Click Chemistry. (n.d.). Scribd.
  • Luminescent biological probes derived from ruthenium(II) estradiol polypyridine complexes. (2008). PubMed.
  • 5-Ethyl-2-methylpyridine. (n.d.). PubChem.
  • 5-ethyl-2-methyl pyridine, 104-90-5. (n.d.). The Good Scents Company.

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Application Notes and Protocols for 2-Ethynyl-5-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Ethynylpyridine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the cornerstone of numerous FDA-approved drugs due to their unique electronic properties and ability to engage in specific biological interactions.[1] Among these, 2-ethynyl-5-methylpyridine has emerged as a highly versatile and valuable building block for drug discovery and development.

The strategic incorporation of an ethynyl group onto the pyridine scaffold imparts several advantageous characteristics. The terminal alkyne serves as a versatile synthetic handle for a variety of powerful and efficient coupling reactions, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[2][3] These reactions allow for the facile and modular construction of complex molecular architectures. Furthermore, the rigid, linear geometry of the ethynyl linker can be exploited to probe the topology of target binding sites and to orient appended functionalities with high precision.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry applications. We will delve into its synthesis, key reaction protocols, and its role as a bioisosteric replacement, all grounded in established scientific principles and supported by authoritative references.

Synthesis of this compound: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound commences with the readily available starting material, 2-bromo-5-methylpyridine. The synthesis is a two-step process involving a Sonogashira coupling with a protected acetylene equivalent, followed by a deprotection step. Trimethylsilylacetylene is a frequently used protected acetylene source due to its stability and the relatively mild conditions required for the subsequent removal of the trimethylsilyl (TMS) group.[4]

Synthesis of this compound start 2-Bromo-5-methylpyridine intermediate 2-((Trimethylsilyl)ethynyl)-5-methylpyridine start->intermediate Sonogashira Coupling final This compound intermediate->final Deprotection reagents1 Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF reagents2 K₂CO₃, MeOH

Synthetic pathway for this compound.

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylpyridine via Sonogashira Coupling

This protocol outlines the palladium-catalyzed Sonogashira cross-coupling of 2-bromo-5-methylpyridine with trimethylsilylacetylene. The choice of a palladium catalyst with phosphine ligands, a copper(I) co-catalyst, and an amine base is crucial for an efficient reaction.[5]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-Bromo-5-methylpyridine172.0210.01.0
Trimethylsilylacetylene98.2212.01.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.250.025
Copper(I) iodide (CuI)190.450.500.05
Triethylamine (Et₃N)101.1930.03.0
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried 250 mL Schlenk flask, add 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol), and copper(I) iodide (95 mg, 0.50 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF (50 mL) via syringe, followed by triethylamine (4.2 mL, 30.0 mmol).

  • Add trimethylsilylacetylene (1.7 mL, 12.0 mmol) dropwise to the stirred reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with a saturated aqueous NH₄Cl solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)-5-methylpyridine as a solid.

Protocol 2: Deprotection to Yield this compound

The removal of the TMS protecting group is typically achieved under mild basic conditions, which preserves the integrity of the terminal alkyne.[6]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-((Trimethylsilyl)ethynyl)-5-methylpyridine189.338.01.0
Potassium carbonate (K₂CO₃)138.211.60.2
Methanol (MeOH)-40 mL-

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-5-methylpyridine (1.51 g, 8.0 mmol) in methanol (40 mL) in a round-bottom flask.

  • Add potassium carbonate (221 mg, 1.6 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. The product is often of sufficient purity for subsequent reactions but can be further purified by column chromatography if necessary.

Key Applications in Medicinal Chemistry

Sonogashira Coupling: A Gateway to Diverse Scaffolds

The Sonogashira coupling is a powerful C-C bond-forming reaction that couples terminal alkynes with aryl or vinyl halides.[7] this compound is an excellent substrate for this reaction, allowing for its direct linkage to a wide array of (hetero)aromatic systems. This modularity is highly advantageous in structure-activity relationship (SAR) studies, where different aromatic moieties can be systematically introduced to probe their effect on biological activity.

Sonogashira Coupling start This compound product 2-(Arylethynyl)-5-methylpyridine start->product partner Aryl Halide (Ar-X) partner->product catalyst Pd Catalyst, Cu(I) Co-catalyst, Base, Solvent

Generalized Sonogashira coupling reaction.

Protocol 3: Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound117.151.21.2
Aryl Bromide-1.01.0
Pd(PPh₃)₂Cl₂701.900.050.05
Copper(I) iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.193.03.0
Anhydrous DMF-5 mL-

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add a solution of this compound (141 mg, 1.2 mmol) in a small amount of DMF via syringe.

  • Seal the tube and heat the reaction mixture to 65-100 °C for 6-12 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Filter the mixture through a pad of Celite®, washing with additional solvent.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Click Chemistry (CuAAC): Forging Stable Triazole Linkages

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, selectivity, and biocompatibility.[3] It provides a robust method for covalently linking this compound to molecules bearing an azide functionality, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This linkage is often used as a bioisostere for an amide bond, offering improved metabolic stability.[9]

CuAAC Reaction start This compound product 1,4-Disubstituted 1,2,3-Triazole start->product partner Organic Azide (R-N₃) partner->product catalyst Cu(I) Catalyst, (e.g., CuSO₄/Na Ascorbate)

Generalized CuAAC (Click Chemistry) reaction.

Protocol 4: CuAAC Reaction of this compound with an Organic Azide

Materials:

Reagent/MaterialConcentrationVolume/MassEquivalents
This compound-1.1 mmol1.1
Organic Azide-1.0 mmol1.0
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)1 M in H₂O50 µL0.05
Sodium ascorbate1 M in H₂O (fresh)100 µL0.1
Solvent (e.g., t-BuOH/H₂O 1:1)-5 mL-

Procedure:

  • Dissolve the organic azide (1.0 mmol) and this compound (129 mg, 1.1 mmol) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O).

  • To this solution, add the copper(II) sulfate solution (50 µL, 0.05 mmol).

  • Add the freshly prepared sodium ascorbate solution (100 µL, 0.1 mmol) to initiate the reaction. A color change is often observed.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 1,2,3-triazole.

Bioisosteric Replacement in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry.[10] The this compound moiety can serve as a bioisostere for various aromatic and heteroaromatic systems. Its introduction can modulate a compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, while maintaining or improving its interaction with the biological target. The rigid ethynyl linker can also replace more flexible linkers to lock a molecule into a more favorable binding conformation.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its synthetic accessibility and the robustness of the Sonogashira and click reactions make it an ideal starting point for the rapid generation of compound libraries for high-throughput screening. Furthermore, its utility as a bioisosteric replacement offers a strategic approach to fine-tuning the properties of lead compounds. The protocols and application notes provided herein offer a solid foundation for researchers to harness the full potential of this valuable scaffold in the quest for novel therapeutics.

References

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
  • Svejstrup, T. D., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Royal Society of Chemistry. [Link]
  • Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Fujiwara, T., & Fuji, M. (2020). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed. [Link]
  • Beshore, D. C., & Dinsmore, C. J. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
  • Auctores Online Publishing. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Online Publishing. [Link]
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
  • Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]
  • SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. SlidePlayer. [Link]
  • Gulevich, A. V., & Dudnik, A. S. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]
  • Redalyc. (n.d.).
  • YouTube. (2022).
  • Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • MedChemica. (n.d.).

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Application Notes & Protocols: 2-Ethynyl-5-methylpyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-ethynyl-5-methylpyridine as a versatile ligand and building block in transition metal catalysis. We will explore its synthesis, structural features, and its pivotal role in accelerating key organic transformations. Detailed, field-proven protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium-catalyzed Sonogashira cross-coupling, and emerging applications in Rhodium catalysis are presented. The guide emphasizes the mechanistic rationale behind experimental designs, ensuring both scientific integrity and practical applicability.

Introduction: The Unique Molecular Architecture of this compound

This compound is a bifunctional organic molecule that has garnered significant interest in synthetic chemistry. Its structure uniquely combines two key reactive moieties: a pyridine ring and a terminal alkyne.[1][2][3]

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a coordinating ligand for a wide range of transition metals, including copper, palladium, rhodium, and gold.[4][5][6] This coordination is fundamental to its role in catalysis.

  • The Terminal Alkyne Moiety: The ethynyl group is a high-energy, versatile functional handle. It can participate directly in powerful carbon-carbon bond-forming reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and the Sonogashira coupling.[7][8]

This dual functionality allows this compound to act not only as a substrate but also as an "accelerating ligand," where its coordination to a metal center modulates and enhances the catalyst's activity and selectivity.

Caption: Structure of this compound.

Synthesis of this compound via Sonogashira Coupling

The most reliable and common route for synthesizing this compound is the Sonogashira cross-coupling reaction.[8] This involves coupling a halogenated pyridine, such as 5-bromo-2-methylpyridine, with a protected alkyne source like trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.

Workflow for Synthesis

SynthesisWorkflow start Start: Reagents reagents Combine 5-Bromo-2-methylpyridine, Pd/Cu catalysts, Base, & TMSA start->reagents reaction Heat under Inert Atmosphere (e.g., 60-80 °C) reagents->reaction workup Aqueous Workup & Organic Extraction reaction->workup deprotection TMS Deprotection (e.g., K₂CO₃ in MeOH) workup->deprotection purification Column Chromatography deprotection->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from standard Sonogashira coupling procedures for halo-pyridines.[9][10][11]

Materials:

  • 5-Bromo-2-methylpyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (3.0 eq). Degas the mixture with argon for 15 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection: Dissolve the crude silyl-protected intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

  • Final Purification: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Component Stoichiometry Role
5-Bromo-2-methylpyridine1.0 eqStarting Material
Trimethylsilylacetylene1.5 eqAlkyne Source
Pd(PPh₃)₂Cl₂3 mol%Palladium Catalyst
CuI6 mol%Copper Co-catalyst
Triethylamine3.0 eqBase and Solvent
K₂CO₃2.0 eqDeprotection Agent

Table 1. Key Reagents for the Synthesis of this compound.

Application: Accelerating Ligand in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," used to form 1,2,3-triazoles from azides and terminal alkynes.[7] While highly efficient, the reaction rate can be dramatically enhanced by ligands that stabilize the catalytically active Cu(I) species. 2-Ethynylpyridine derivatives have been shown to be highly effective "accelerating ligands" for this transformation.[12]

Mechanistic Rationale

The pyridine nitrogen of this compound coordinates to the Cu(I) center. This coordination has two key effects:

  • Stabilization: It prevents the disproportionation and oxidation of the Cu(I) catalyst, maintaining its active state.

  • Activation: It increases the electron density at the copper center, which facilitates the formation of the key copper-acetylide intermediate, thereby accelerating the catalytic cycle.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuI Cu(I) Source ActiveCat [L-Cu(I)] Active Catalyst CuI->ActiveCat Ligand This compound (Ligand) Ligand->ActiveCat CuAcetylide Copper-Acetylide Intermediate ActiveCat->CuAcetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Azide Azide (R'-N₃) TriazoleProduct 1,2,3-Triazole Product CuAcetylide->TriazoleProduct + Azide TriazoleProduct->ActiveCat Product Release

Caption: Mechanistic role of this compound in the CuAAC reaction.

Protocol 3.1: Accelerated CuAAC Reaction in Water

This protocol is based on the findings that 2-ethynylpyridine derivatives can promote rapid CuAAC reactions, even in aqueous media.[12]

Materials:

  • Benzyl azide (or other organic azide)

  • Phenylacetylene (or other terminal alkyne)

  • Copper(I) chloride (CuCl)

  • This compound

  • Water (H₂O)

  • Dichloromethane (DCM)

Procedure:

  • Catalyst Premix: In a vial, suspend CuCl (0.05 eq) in water. Add this compound (0.05 eq) and stir for 5 minutes. The solution should become homogeneous as the ligand coordinates to the copper.

  • Reagent Addition: To the catalyst solution, add the terminal alkyne (1.0 eq) followed by the azide (1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 30-60 minutes, which can be monitored by TLC. The product may precipitate from the aqueous solution.

  • Workup and Isolation: Extract the reaction mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The resulting triazole product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Parameter Without Ligand With this compound Ligand
Catalyst Loading Typically 1-5 mol%Can be effective at ≤ 5 mol%
Reaction Time Several hours to >24 hoursOften < 1 hour
Solvent Often requires organic co-solventsHighly effective in pure water
Rationale Slower formation of copper acetylideLigand coordination accelerates the key catalytic step.[12]

Table 2. Comparison of CuAAC Reaction Performance.

Application: Substrate in Palladium & Rhodium Catalysis

Beyond its role as a ligand, the this compound scaffold is a valuable building block for synthesizing more complex molecules.

Palladium-Catalyzed Reactions

The terminal alkyne can undergo a second Sonogashira coupling, allowing for the construction of unsymmetrical diarylacetylenes or other complex conjugated systems.

Protocol 4.1: Sequential Sonogashira Coupling

  • Synthesize this compound as per Protocol 2.1.

  • Use the purified product (1.0 eq) as the alkyne component in a subsequent Sonogashira reaction with a different aryl halide (e.g., 4-iodotoluene, 1.1 eq).

  • Employ standard Sonogashira conditions (e.g., Pd(PPh₃)₄ catalyst, CuI co-catalyst, amine base) to yield the di-substituted alkyne product.[13][14][15]

Rhodium-Catalyzed Reactions

While direct catalytic applications of this compound with rhodium are an emerging area, studies on closely related derivatives provide a strong basis for its potential.[16][17] Rhodium complexes are known to catalyze reactions like cycloadditions and trans-bis-silylations.[16][17][18] The pyridine nitrogen can serve as a directing group or a stabilizing ligand for the rhodium center, potentially enabling novel intramolecular transformations.

Conceptual Application: Intramolecular Cyclization

In a suitably designed substrate, the pyridine nitrogen could coordinate to a rhodium catalyst, bringing the catalyst into proximity with the alkyne and another reactive group on the molecule, facilitating a regioselective intramolecular cyclization. This remains a promising area for future research.

Summary and Future Outlook

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its value stems from its dual nature:

  • As an accelerating ligand , it significantly enhances the efficiency of copper-catalyzed click chemistry, enabling faster reactions under milder, aqueous conditions.

  • As a synthetic building block , it provides a robust platform for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions.

Future research is likely to expand its utility in other areas of transition metal catalysis, particularly with rhodium and gold, where the interplay between the coordinating pyridine ring and the reactive alkyne can be exploited to develop novel and highly selective transformations.[19][20][21][22] Its application in materials science for the synthesis of novel polymers and functional materials also represents a significant growth area.

References

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  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
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  • trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. PMC - NIH.
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  • Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions (RSC Publishing).
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Application Notes and Protocols: 2-Ethynyl-5-methylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 2-ethynyl-5-methylpyridine as a versatile building block in materials science. The unique molecular architecture of this compound, featuring a reactive terminal alkyne group and a coordinating pyridine ring with a methyl substituent, offers a powerful platform for the synthesis of advanced functional materials. This document details its application in the development of conjugated polymers for organic electronics, its use as a ligand in luminescent transition metal complexes, and its role as a linker in the construction of metal-organic frameworks (MOFs). Detailed experimental protocols, causality-driven explanations of procedural steps, and characterization data are provided to guide researchers in leveraging the potential of this compound for next-generation materials.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic aromatic compound that possesses a unique combination of reactive and coordinating functionalities, making it a highly attractive monomer and ligand for materials synthesis. The terminal ethynyl (alkyne) group is amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably polymerization and cross-coupling reactions like the Sonogashira coupling.[1] This enables the creation of extended π-conjugated systems, which are the cornerstone of organic electronic materials.[2]

Simultaneously, the pyridine nitrogen atom acts as a Lewis base, providing a coordination site for transition metal ions.[3] This allows for the formation of a diverse range of metal complexes with interesting photophysical and catalytic properties.[4] The methyl group at the 5-position can subtly influence the electronic properties and solubility of the resulting materials. This guide will explore the key applications of this versatile molecule, providing both the "how" and the "why" behind its use in cutting-edge materials research.

Application in Conjugated Polymers for Organic Electronics

The synthesis of conjugated polymers from ethynyl-functionalized monomers is a cornerstone of organic electronics. These materials are integral to devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6] Poly(this compound) and its copolymers are expected to exhibit interesting electronic and photophysical properties due to the integration of the electron-deficient pyridine ring into the conjugated backbone.

Rationale for Polymerization

The polymerization of this compound leads to a polyacetylene-type backbone with pendant methylpyridine units. This structure is anticipated to have:

  • Tunable Electronic Properties: The pyridine nitrogen can be protonated or coordinated to Lewis acids, allowing for the modulation of the polymer's electronic bandgap and conductivity.

  • Enhanced Interchain Interactions: The polar pyridine groups can promote stronger intermolecular interactions, potentially leading to more ordered thin films and improved charge transport.

  • Luminescent Properties: Pyridine-based polymers are known to exhibit photoluminescence, making them candidates for emissive layers in OLEDs.[7]

Experimental Protocol: Synthesis of Poly(this compound)

This protocol is adapted from established procedures for the polymerization of similar ethynylpyridine monomers.

Materials:

  • This compound (monomer)

  • Anhydrous Toluene (solvent)

  • Transition metal catalyst (e.g., Rh(nbd)BPh4, [Rh(cod)Cl]2)

  • Inert gas (Argon or Nitrogen)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is pure and dry. If necessary, purify by sublimation or column chromatography.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the monomer (e.g., 1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer.

  • Catalyst Addition: In a separate vial, dissolve the rhodium catalyst in a small amount of toluene and add it to the monomer solution via syringe. The catalyst loading is typically in the range of 0.1-1 mol%.

  • Polymerization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Purification: After the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash with copious amounts of methanol, and dry under vacuum to a constant weight.

Causality of Experimental Choices:

  • Anhydrous and Inert Conditions: The transition metal catalysts used for acetylene polymerization are often sensitive to air and moisture. The use of a Schlenk line and anhydrous solvents is crucial to prevent catalyst deactivation and ensure reproducible results.

  • Catalyst Selection: Rhodium-based catalysts are particularly effective for the polymerization of substituted acetylenes, leading to high molecular weight polymers with a high degree of cis-transoidal stereoregularity in the polyene backbone.

  • Precipitation in Methanol: Poly(this compound) is expected to be soluble in aromatic solvents like toluene but insoluble in alcohols like methanol. This solubility difference is exploited for the efficient purification and isolation of the polymer from the unreacted monomer and catalyst residues.

Characterization of Poly(this compound)

The resulting polymer should be characterized using a suite of analytical techniques to determine its structure, molecular weight, and material properties.

Characterization Technique Expected Observations and Interpretation
¹H NMR Spectroscopy Broadening of the aromatic and methyl proton signals compared to the monomer. The disappearance of the sharp singlet corresponding to the acetylenic proton.
FTIR Spectroscopy Disappearance of the characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) of the monomer. Appearance of new bands corresponding to the C=C stretching of the polyene backbone.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Expected PDI values are typically in the range of 1.5-2.5 for this type of polymerization.
Thermogravimetric Analysis (TGA) Provides information on the thermal stability of the polymer. A high decomposition temperature is desirable for applications in electronic devices.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer, which is important for understanding its processing and morphological stability.
UV-Vis Spectroscopy The absorption spectrum in solution or as a thin film will reveal the π-π* transition of the conjugated backbone, allowing for the determination of the optical bandgap.
Photoluminescence Spectroscopy The emission spectrum will provide information on the polymer's potential as an emissive material. The quantum yield and emission color are key parameters for OLED applications.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels of the polymer, which are crucial for designing efficient charge injection and transport in electronic devices.
Property Illustrative Value
Mn ( g/mol ) 15,000 - 30,000
PDI 1.8 - 2.2
Decomposition Temperature (TGA) > 350 °C
Glass Transition Temperature (DSC) 120 - 150 °C
Absorption Maximum (λmax) 400 - 450 nm (in solution)
Photoluminescence Maximum (λem) 500 - 550 nm (in solution)
HOMO Level (CV) -5.4 to -5.8 eV
LUMO Level (CV) -2.8 to -3.2 eV

Application as a Ligand in Luminescent Transition Metal Complexes

The pyridine nitrogen of this compound provides a coordination site for transition metals, enabling the formation of luminescent complexes.[8] These complexes are of great interest for applications in OLEDs, chemical sensors, and bio-imaging.[4][9] The ethynyl group can be further functionalized post-coordination, or it can participate in the electronic structure of the complex, influencing its photophysical properties.

Rationale for Coordination Chemistry
  • Access to Triplet Emitters: Coordination to heavy metal ions such as iridium(III) or platinum(II) can facilitate intersystem crossing to the triplet state, leading to highly efficient phosphorescence.[10]

  • Tunable Emission: The emission color and quantum yield of the metal complex can be tuned by modifying the ancillary ligands and the substitution pattern on the pyridine ring.

  • Supramolecular Assembly: The ethynyl group can be used as a rigid rod-like linker to construct multinuclear metal complexes and supramolecular assemblies with unique photophysical properties.

Experimental Protocol: Synthesis of an Iridium(III) Complex

This protocol describes a general procedure for the synthesis of a cyclometalated iridium(III) complex using this compound as an ancillary ligand.

Materials:

  • [Ir(ppy)₂Cl]₂ (ppy = 2-phenylpyridine) dimer (precursor)

  • This compound (ligand)

  • 2-Ethoxyethanol (solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the iridium precursor (e.g., 0.1 mmol) and this compound (e.g., 0.22 mmol, a slight excess).

  • Solvent Addition: Add degassed 2-ethoxyethanol (e.g., 10 mL).

  • Reaction: Heat the mixture to reflux under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction to room temperature. Reduce the solvent volume under vacuum. The product may precipitate upon cooling or with the addition of a non-polar solvent like hexane.

  • Purification: Collect the crude product by filtration and purify by column chromatography on silica gel.

Causality of Experimental Choices:

  • Iridium Precursor: The [Ir(ppy)₂Cl]₂ dimer is a common starting material for the synthesis of heteroleptic iridium(III) complexes. The chloride ligands are readily displaced by other coordinating ligands.

  • High-Boiling Point Solvent: 2-Ethoxyethanol is used as a high-boiling point solvent to provide the necessary thermal energy to drive the ligand exchange reaction to completion.

  • Inert Atmosphere: Heating at reflux can increase the susceptibility of the reactants and products to oxidation. An inert atmosphere is crucial to prevent degradation.

Photophysical Properties of Metal Complexes

The photophysical properties of the resulting metal complexes should be thoroughly investigated.

Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar iridium(III) complexes.

Property Illustrative Value
Absorption Maximum (λabs) 350-450 nm
Emission Maximum (λem) 500-600 nm (green to orange)
Photoluminescence Quantum Yield (ΦPL) > 0.5
Emission Lifetime (τ) 1-5 µs

Application as a Linker in Metal-Organic Frameworks (MOFs)

The rigid, linear geometry of the ethynylpyridine unit makes this compound a promising candidate for a linker in the construction of Metal-Organic Frameworks (MOFs).[11][12] MOFs are crystalline porous materials with applications in gas storage and separation, catalysis, and sensing.[3]

Rationale for MOF Synthesis
  • Porosity and Surface Area: The rigid nature of the linker can lead to the formation of MOFs with high porosity and surface area.

  • Functional Pores: The pyridine nitrogen atoms can be exposed within the pores of the MOF, providing basic sites for catalysis or selective guest binding.[7]

  • Post-Synthetic Modification: The terminal alkyne group can be used for post-synthetic modification of the MOF, allowing for the introduction of new functionalities.

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as a co-linker.

Materials:

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O)

  • A primary dicarboxylic acid linker (e.g., terephthalic acid)

  • This compound (co-linker/modulator)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Reactant Mixture: In a glass vial, dissolve the metal salt, the dicarboxylic acid linker, and this compound in DMF.

  • Sealing: Cap the vial tightly.

  • Heating: Place the vial in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for 24-72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Isolation: Collect the crystalline product by filtration, wash with fresh DMF, and then exchange the solvent with a more volatile solvent like acetone.

  • Activation: Dry the sample under vacuum to remove the solvent from the pores.

Causality of Experimental Choices:

  • Solvothermal Synthesis: This method uses elevated temperatures and pressures to facilitate the crystallization of the MOF.

  • Modulator: this compound can also act as a modulator, competing with the primary linker for coordination to the metal centers. This can influence the crystal growth and defect density of the resulting MOF.

Visualizations

Polymerization_Workflow Monomer This compound Reaction Polymerization (Inert Atmosphere) Monomer->Reaction Solvent Anhydrous Toluene Solvent->Reaction Catalyst Rh-based Catalyst Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Polymer Poly(this compound) Filtration->Polymer

Caption: Workflow for the synthesis of poly(this compound).

MOF_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Solvothermal Solvothermal Reaction (80-120 °C) Metal_Salt->Solvothermal Linker1 Dicarboxylic Acid Linker Linker1->Solvothermal Linker2 This compound (Co-linker) Linker2->Solvothermal Solvent DMF Solvent->Solvothermal MOF_Crystal MOF Crystals Solvothermal->MOF_Crystal

Caption: General scheme for the solvothermal synthesis of a MOF.

Conclusion

This compound is a promising and versatile building block for the creation of a wide array of advanced functional materials. Its unique combination of a polymerizable alkyne group and a coordinating pyridine ring allows for its application in conjugated polymers for organic electronics, luminescent metal complexes for optoelectronics, and as a functional linker in metal-organic frameworks. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to explore and unlock the full potential of this valuable molecule in their materials science endeavors. Further research into the specific properties of materials derived from this compound is warranted and expected to yield exciting advancements in the field.

References

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  • C.-M. Che, et al. Luminescent metal complexes of d, d and d transition metal centres. Physical Chemistry Laboratory Server.
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  • Synthesis, Electrochemistry, and Photophysical Studies of Ruthenium(II) Polypyridine Complexes with D-π-A-π-D Type Ligands and Their Application Studies as Organic Memories. PubMed.
  • Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments. PMC.
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  • A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Semantic Scholar.
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  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
  • New Opportunities for Organic Semiconducting Polymers in Biomedical Applications. MDPI.
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  • Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate.
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  • Thienoisoindigo-based recyclable conjugated polymers for organic electronics. RSC Publishing.
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Sources

The Art of Inhibition: A Researcher's Guide to Synthesizing Ethynylpyridine-Based mGlu5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting mGlu5

The metabotropic glutamate receptor 5 (mGlu5) has emerged as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome.[1][2][3] As a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of the central nervous system, mGlu5 plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][3] Unlike orthosteric ligands that bind directly to the glutamate binding site, allosteric modulators offer a more nuanced approach to receptor modulation by binding to a topographically distinct site on the receptor.[4][5] This provides an avenue for greater subtype selectivity and a more refined pharmacological profile.

Among the various chemotypes explored, ethynylpyridine-based compounds have proven to be a particularly fruitful class of mGlu5 negative allosteric modulators (NAMs). These molecules, exemplified by the seminal compounds 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP), have demonstrated high potency and selectivity, serving as invaluable research tools and foundational scaffolds for further drug development.[2][6][7] This guide provides a detailed exploration of the synthesis of these critical mGlu5 antagonists, offering both the strategic rationale and step-by-step protocols for the modern medicinal chemist.

Core Synthetic Strategy: The Power of the Sonogashira Cross-Coupling

The linchpin in the synthesis of the vast majority of ethynylpyridine-based mGlu5 antagonists is the palladium and copper-catalyzed Sonogashira cross-coupling reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction enables the efficient and modular construction of the target compounds by coupling a terminal alkyne with an aryl or heteroaryl halide. The versatility of this reaction allows for the systematic exploration of the structure-activity relationship (SAR) by readily varying both the pyridine (or other heteroaromatic) and the terminal alkyne-bearing aromatic or heteroaromatic moieties.

The general synthetic approach can be visualized as follows:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Ethynylpyridine Precursor (e.g., 2-Ethynyl-6-methylpyridine) C Sonogashira Cross-Coupling A->C B Aryl/Heteroaryl Halide (e.g., Iodobenzene) B->C D Ethynylpyridine-based mGlu5 Antagonist (e.g., MPEP) C->D Pd(PPh₃)₄, CuI, Base (e.g., TEA)

Figure 1. General synthetic workflow for ethynylpyridine-based mGlu5 antagonists.

Structure-Activity Relationship (SAR): A Tale of Two Rings

The extensive research into ethynylpyridine-based mGlu5 antagonists has yielded a rich understanding of the SAR, guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The core structure can be conceptually divided into three key regions: the pyridine ring, the ethynyl linker, and the terminal aromatic/heteroaromatic ring.

Compound Pyridine/Heteroaromatic Moiety Terminal Aromatic Moiety Potency (IC50/Ki)
MPEP 2-Methyl-6-pyridinylPhenylKi = 16 nM[3]
MTEP 3-Pyridinyl2-Methyl-4-thiazolylKi = 42 nM[3]
MMPEP 2-Methyl-6-pyridinyl3-MethoxyphenylHigh Potency[7]
Fenobam N/A (Imidazolinone core)3-ChlorophenylHigh Potency[10][11]

Table 1. Potency of key mGlu5 antagonists.

Key insights from SAR studies include:

  • The Pyridine Ring: The nitrogen atom of the pyridine ring is a critical interaction point within the allosteric binding site of the mGlu5 receptor. Methyl substitution on the pyridine ring, as seen in MPEP, often enhances potency.[12]

  • The Ethynyl Linker: The rigid ethynyl linker serves to optimally position the two aromatic systems within the binding pocket. Attempts to replace the alkyne with other linkers, such as amides, have been met with mixed success, often resulting in a decrease in potency.[1]

  • The Terminal Aromatic/Heteroaromatic Ring: This region offers significant scope for modification to fine-tune the compound's properties. Substitutions on this ring can dramatically impact potency and can be used to improve metabolic stability and other drug-like properties. For instance, the introduction of a 3-cyano or 3-cyano-5-fluoro substitution pattern on the phenyl ring of MPEP analogs has been shown to enhance binding affinity.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key ethynylpyridine-based mGlu5 antagonists.

Protocol 1: Synthesis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP)

This protocol outlines a reliable and efficient synthesis of MPEP, a cornerstone mGlu5 antagonist.

G cluster_step1 Step 1 cluster_reaction Reaction cluster_product Product A 2-Bromo-6-methylpyridine C Sonogashira Coupling A->C B Phenylacetylene B->C D MPEP C->D Pd(PPh₃)₄, CuI, TEA, THF, Reflux

Figure 2. Synthetic scheme for MPEP.

Materials and Reagents:

  • 2-Bromo-6-methylpyridine

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-6-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (10 mL/mmol of 2-bromo-6-methylpyridine) and triethylamine (3.0 eq).

  • Addition of Phenylacetylene: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford MPEP as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP)

This protocol details the synthesis of MTEP, another widely used and potent mGlu5 antagonist.

G cluster_step1 Step 1 cluster_reaction Reaction cluster_product Product A 3-Ethynylpyridine C Sonogashira Coupling A->C B 4-Bromo-2-methylthiazole B->C D MTEP C->D Pd(PPh₃)₄, CuI, TEA, DMF, 80 °C

Sources

Analytical techniques for characterizing 2-Ethynyl-5-methylpyridine products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Ethynyl-5-methylpyridine

Abstract

This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (EMP), a heterocyclic building block of increasing importance in pharmaceutical and materials science research. Addressing the need for robust and reliable quality control, this guide moves beyond simple procedural lists to explain the underlying principles of each technique. We present detailed, field-proven protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each protocol is designed as a self-validating system, grounded in established principles of analytical method validation to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound is a versatile substituted pyridine featuring two key reactive sites: the nucleophilic pyridine nitrogen and the terminal alkyne group, which is amenable to a wide range of coupling reactions such as Sonogashira couplings and click chemistry.[1] Its molecular formula is C₈H₇N with a molecular weight of 117.15 g/mol .[2][3] Given its utility as a precursor in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), rigorous analytical characterization is not merely a formality but a critical necessity. Ensuring the structural identity, purity, and stability of EMP is paramount to the success of subsequent synthetic steps and the integrity of the final product.

This guide provides the necessary framework to:

  • Unambiguously confirm the chemical structure and identity of synthesized or procured EMP.

  • Quantify the purity of the material and identify potential process-related impurities.

  • Establish a reliable set of analytical methods suitable for routine quality control in a research or manufacturing environment.

The following sections detail the primary analytical techniques, explaining not just how to perform the analysis but why specific parameters are chosen and how the data corroborates to form a complete analytical picture of the molecule.

Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a compound like EMP. Spectroscopic methods provide definitive structural information, while chromatographic methods assess purity. The logical flow of analysis ensures that each technique builds upon the findings of the last, creating a self-validating cascade of data.

G cluster_0 Structural Elucidation (Identity & Confirmation) cluster_1 Purity & Quantification cluster_2 Spectroscopic Properties for Method Development NMR NMR Spectroscopy (¹H & ¹³C) Primary Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirms Mass HPLC HPLC (Purity, Quantification) NMR->HPLC Identifies Analyte Peak MS->NMR Confirms Structure GC GC (Purity, Volatile Impurities) MS->GC Confirms Analyte Peak FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Confirms Functional Groups HPLC->GC Orthogonal Purity Check UV_Vis UV-Vis Spectroscopy (λmax for HPLC) UV_Vis->HPLC Determines Detection λ

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity of the carbon skeleton and the placement of protons.

Causality: The chemical environment of each nucleus (proton or carbon) dictates its resonance frequency (chemical shift). The distinct electronic effects of the pyridine ring, the electron-withdrawing alkyne, and the electron-donating methyl group create a unique and predictable spectral fingerprint for EMP.

3.1.1. ¹H NMR Spectroscopy

  • Expected Data: The ¹H NMR spectrum will show distinct signals for the three aromatic protons on the pyridine ring, the single acetylenic proton, and the three protons of the methyl group. The chemical shifts (δ) are influenced by the nitrogen atom and the substituents.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J) Notes
H-6 (Pyridine)8.4 - 8.6d (or s)~2.0 HzDownfield shift due to proximity to the electronegative nitrogen. Appears as a doublet or narrow singlet.
H-4 (Pyridine)7.6 - 7.8dd~8.0, 2.0 HzCoupled to both H-3 and H-6.
H-3 (Pyridine)7.2 - 7.4d~8.0 HzCoupled to H-4.
≡C-H (Alkyne)3.1 - 3.3sN/ACharacteristic singlet for a terminal alkyne proton.
-CH₃ (Methyl)2.4 - 2.6sN/ASinglet in the typical benzylic methyl region.
  • Protocol: ¹H NMR Analysis

    • Sample Preparation: Dissolve 5-10 mg of the EMP sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire the spectrum using standard parameters. A typical acquisition might involve a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (CDCl₃ at 7.26 ppm) as the reference.

    • Analysis: Integrate the peaks to confirm the proton ratios and analyze the multiplicities and coupling constants to confirm the substitution pattern.

3.1.2. ¹³C NMR Spectroscopy

  • Expected Data: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly diagnostic of the carbon type (sp², sp, sp³). A ¹³C NMR spectrum is available on SpectraBase, which can be used for comparison.[2][4]

Carbon Assignment Expected δ (ppm) Notes
C-2 (Pyridine)142 - 145Carbon bearing the ethynyl group.
C-6 (Pyridine)150 - 153Carbon adjacent to nitrogen.
C-4 (Pyridine)138 - 141Aromatic CH.
C-5 (Pyridine)133 - 136Carbon bearing the methyl group.
C-3 (Pyridine)120 - 123Aromatic CH.
C≡C (Alkyne)82 - 85Quaternary alkyne carbon attached to the ring.
≡C-H (Alkyne)78 - 81Terminal alkyne carbon.
-CH₃ (Methyl)18 - 21Methyl carbon signal in the aliphatic region.
  • Protocol: ¹³C NMR Analysis

    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet at 77.16 ppm.

    • Analysis: Correlate the observed peaks with the expected chemical shifts to confirm the carbon skeleton.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and, through fragmentation, offers puzzle pieces that help confirm the structure. Electron Ionization (EI) is a common technique for volatile compounds like EMP and typically provides rich fragmentation data.[5]

  • Expected Data:

    • Molecular Ion (M⁺•): A strong peak at a mass-to-charge ratio (m/z) of 117, corresponding to the molecular weight of C₈H₇N.[2]

    • Key Fragments: Fragmentation of pyridine derivatives often involves the loss of neutral molecules like HCN or cleavage of side chains.[6][7] Expected fragments for EMP include:

      • m/z 116 ([M-H]⁺): Loss of a hydrogen atom.

      • m/z 91 ([M-C₂H₂]⁺• or [M-CN]⁺): Loss of acetylene or a cyanide radical.

      • m/z 90 ([M-HCN]⁺•): A common fragmentation pathway for pyridines.

  • Protocol: GC-MS Analysis

    • Sample Preparation: Prepare a dilute solution of EMP (approx. 100 µg/mL) in a volatile solvent such as dichloromethane or methanol.

    • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

    • GC Method:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • MS Method:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

    • Analysis: Identify the chromatographic peak for EMP. Analyze the corresponding mass spectrum to confirm the molecular ion peak and compare the fragmentation pattern with expected pathways. The NIST Mass Spectrometry Data Center is an excellent resource for comparison.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy probes the vibrational modes of functional groups. Each functional group (alkyne C-H, C≡C, aromatic C-H, C=C, C=N) absorbs infrared radiation at a characteristic frequency, making it an excellent tool for rapid functional group identification.

  • Expected Data: The spectrum of EMP will be characterized by sharp, diagnostic peaks for the terminal alkyne group, alongside absorptions for the substituted pyridine ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
≡C-H Stretch (Alkyne)3300 - 3270Strong, SharpA highly diagnostic peak for terminal alkynes.[9][10] Its sharpness distinguishes it from broad O-H stretches.[11]
C-H Stretch (Aromatic)3100 - 3000MediumAssociated with the pyridine ring protons.
C-H Stretch (Aliphatic)3000 - 2850MediumAssociated with the methyl group protons.
C≡C Stretch (Alkyne)2140 - 2100Medium, SharpAnother key diagnostic peak for the alkyne functionality.[9][12]
C=C, C=N Stretches (Aromatic)1600 - 1450Medium-StrongA series of bands characteristic of the pyridine ring vibrations.[13]
  • Protocol: FTIR Analysis

    • Sample Preparation:

      • Neat (Solid): If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure.

      • Solution: Alternatively, dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and analyze in a liquid cell.

    • Instrumentation: Use a standard FTIR spectrometer.

    • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the pure solvent should be collected and subtracted.

    • Analysis: Identify the key absorption bands and correlate them with the expected functional groups of EMP.

Purity Assessment & Quantification

Chromatographic methods are essential for separating EMP from starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment.[14][15]

G cluster_hplc HPLC Protocol cluster_gc GC Protocol hplc_prep Sample Preparation 1. Dissolve sample in mobile phase (e.g., 1 mg/mL stock). 2. Create calibration standards (e.g., 1-100 µg/mL). 3. Filter through 0.45 µm filter. hplc_method HPLC Method Column: C18 (e.g., 4.6x150mm, 5µm) Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% TFA Flow Rate: 1.0 mL/min Detection: UV at ~270 nm Injection Volume: 10 µL hplc_prep->hplc_method Inject hplc_analysis Data Analysis 1. Identify EMP peak by retention time. 2. Generate calibration curve (Peak Area vs. Concentration). 3. Calculate purity by area percent: % Purity = (Area_EMP / Area_Total) * 100 hplc_method->hplc_analysis Acquire gc_prep Sample Preparation 1. Dissolve sample in volatile solvent (e.g., Dichloromethane). 2. Create calibration standards. 3. Add internal standard (optional). gc_method GC Method Column: DB-5ms (e.g., 30m x 0.25mm) Carrier Gas: Helium (1 mL/min) Inlet: 250°C, Split mode Oven: 80°C (1 min), ramp 15°C/min to 280°C Detector: FID (280°C) gc_prep->gc_method Inject gc_analysis Data Analysis 1. Identify EMP peak by retention time. 2. Generate calibration curve. 3. Calculate purity by area percent. gc_method->gc_analysis Acquire

Caption: Experimental protocols for HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a versatile technique for separating non-volatile compounds.[16] A reverse-phase method, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is ideal for pyridine derivatives.[17][18] The separation is based on the differential partitioning of the analyte and impurities between the two phases.

  • Protocol: RP-HPLC for Purity Analysis

    • Instrumentation: An HPLC system equipped with a UV-Vis detector.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid to ensure sharp peak shapes for the basic pyridine.[19][20] The mobile phase should be filtered and degassed.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV absorbance at a suitable wavelength. Based on the UV spectrum of pyridine, a wavelength around 270 nm is a good starting point.[21][22][23]

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Prepare a stock solution of EMP at 1 mg/mL in the mobile phase.

      • For purity analysis, prepare a sample at approximately 0.1 mg/mL.

      • For quantification, create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analysis and Validation:

      • Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present.

      • Linearity: Inject the calibration standards in triplicate and plot the average peak area against concentration. The correlation coefficient (r²) should be >0.999.

      • Purity Calculation: For the sample, calculate the area percent purity: % Purity = (Area of EMP Peak / Total Area of All Peaks) * 100.

      • Accuracy & Precision: These parameters should be validated according to ICH guidelines by analyzing samples with known concentrations.[24][25]

Gas Chromatography (GC)

Causality: GC is highly effective for analyzing volatile and thermally stable compounds like EMP.[16] Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Flame Ionization Detection (FID) is a robust and universally responsive detector for hydrocarbons.

  • Protocol: GC-FID for Purity Analysis

    • Instrumentation: A GC system with an FID detector.

    • Chromatographic Conditions:

      • Column: A low-to-mid polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.

      • Inlet: 250 °C, with a split ratio of 50:1.

      • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

      • Detector: FID at 280 °C.

    • Sample Preparation: Prepare a solution of EMP (approx. 0.5 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Analysis: Inject the sample and calculate purity using the area percent method as described for HPLC. The GC method can also identify residual volatile solvents from the synthesis.

Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR, MS, and FTIR provide an unassailable confirmation of the molecular structure, while HPLC and GC deliver precise and reliable data on purity and impurity profiles. The protocols detailed in this guide provide a robust foundation for researchers to establish validated analytical methods, ensuring the quality and consistency of this critical chemical building block. Adherence to these methodologies will instill confidence in the material's integrity, which is fundamental to its successful application in drug discovery and materials science.[15]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
  • European Centre for Clinical Research Training. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (5), (7) and (8) in pyridine. [Link]
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... [Link]
  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]
  • RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]
  • International Journal of Pharmaceutical Quality Assurance. (n.d.).
  • International Journal of Research and Review. (2025).
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
  • University of Colorado Boulder. (n.d.). IR: alkynes. [Link]
  • Wikipedia. (n.d.). Pyridine. [Link]
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
  • ACS Publications. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. [Link]
  • Spectroscopy Online. (2017).
  • YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]
  • SpectraBase. (n.d.). 2-Ethynylpyridine. [Link]
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. [Link]
  • PubChem. (n.d.). 2-Ethyl-5-methylpyridine. [Link]
  • SIELC Technologies. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • ResearchGate. (2025). (PDF)
  • NIH National Center for Biotechnology Information. (n.d.).
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • Pakistan Journal of Pharmaceutical Sciences. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]
  • NIH National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. [Link]

Sources

Application Notes and Protocols: HPLC Purification of 2-Ethynyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

2-Ethynyl-5-methylpyridine and its derivatives represent a critical class of heterocyclic compounds in modern drug discovery. The pyridine ring is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The ethynyl group provides a versatile handle for further chemical modifications, such as "click" chemistry, making these molecules valuable building blocks for creating diverse chemical libraries. Given their importance, the ability to obtain these compounds in high purity is paramount for accurate biological screening and subsequent development. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the purification of these molecules, offering high resolution and scalability.

This guide provides a detailed framework for developing robust HPLC purification methods for this compound derivatives. It addresses the specific challenges posed by the basicity of the pyridine nitrogen and offers practical, field-proven protocols for both achiral and chiral separations.

The Core Challenge: Managing the Pyridine Moiety

The primary obstacle in the HPLC purification of pyridine derivatives is the basic nature of the pyridine nitrogen. On standard silica-based reversed-phase columns, this basicity can lead to undesirable interactions with residual acidic silanol groups on the stationary phase surface. These interactions are a common cause of significant peak tailing, which can compromise resolution and the accuracy of fraction collection[1][2][3]. Effective method development must focus on mitigating these secondary interactions to achieve symmetrical, Gaussian peak shapes[1].

Part 1: Achiral Purification by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of purification for these derivatives. The key to a successful separation lies in the careful selection of the stationary phase and the optimization of the mobile phase.

Method Development Strategy

A systematic approach to method development will save time and resources while ensuring a robust final method. The logical flow of this process is outlined below.

MethodDevelopment Crude Crude Sample Scout Scouting Gradients (Fast Gradient, 2-3 Column Chemistries) Crude->Scout Analyze Analyze Results (Peak Shape, Retention) Scout->Analyze Evaluate Optimize Optimize Mobile Phase (pH, Buffer, Organic Modifier) Analyze->Optimize Tailing or Poor Retention FineTune Fine-Tune Gradient (Slope, Isocratic Holds) Analyze->FineTune Good Initial Separation Optimize->FineTune Good Peak Shape ScaleUp Scale-Up to Preparative FineTune->ScaleUp Optimized Resolution Pure Pure Compound ScaleUp->Pure

Caption: Workflow for RP-HPLC method development.

1. Column Selection

For basic compounds like pyridine derivatives, the choice of column is critical to minimize silanol interactions.

  • End-capped C18 Columns: A high-coverage end-capping is essential to shield the residual silanols. These are a good starting point for most applications.

  • Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide, carbamate) offer an alternative shielding mechanism for basic compounds and can provide different selectivity[2].

  • Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often exhibit reduced silanol activity and can be operated at a wider pH range, which is beneficial for controlling the ionization state of the pyridine ring[3].

2. Mobile Phase Optimization

The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of pyridine derivatives.

a. Choice of Organic Modifier:

  • Acetonitrile (ACN): Generally preferred due to its lower viscosity and UV transparency at low wavelengths.

  • Methanol (MeOH): Can offer different selectivity and is sometimes better at solubilizing highly polar or highly non-polar compounds.

b. pH Control and Buffer Selection:

To ensure reproducible retention times and symmetrical peak shapes, the mobile phase pH must be controlled with a suitable buffer[4]. The goal is to keep the analyte in a single ionization state.

  • Low pH (pH 2-3): At a pH well below the pKa of the pyridine ring (typically around 5-6), the pyridine nitrogen will be consistently protonated (positively charged). This minimizes peak shape issues related to mixed ionization states. Additionally, low pH suppresses the ionization of acidic silanol groups on the stationary phase, further reducing peak tailing[3][5].

    • Recommended Buffers: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid are common choices. Formate buffers are generally preferred for LC-MS applications due to their volatility[6][7].

  • Mid-Range pH (pH 4-7): This range should generally be avoided as the mobile phase pH will be close to the pKa of the pyridine derivatives, leading to the presence of both ionized and non-ionized forms and resulting in broad or split peaks[2][8].

  • High pH (pH 8-10): At a pH well above the pKa, the pyridine nitrogen will be in its neutral, non-ionized form. This can increase retention on a reversed-phase column. However, care must be taken to use a column specifically designed for high pH stability.

    • Recommended Buffers: Ammonium bicarbonate or ammonium acetate are suitable volatile buffers for high-pH separations[6].

Table 1: Recommended Buffers for RP-HPLC of Pyridine Derivatives

pH RangeRecommended Buffer SystemConcentrationComments
Low (2-3) 0.1% Formic Acid in Water/ACNNot ApplicableExcellent for LC-MS compatibility.[7]
0.1% Trifluoroacetic Acid (TFA) in Water/ACNNot ApplicableStrong ion-pairing agent, can improve peak shape but may suppress MS signal.
High (8-10) Ammonium Bicarbonate10-20 mMRequires a pH-stable column. Volatile and MS-compatible.[6]
Ammonium Acetate10-20 mMGood buffering capacity around pH 8-9. Volatile and MS-compatible.[6][9]
Generic Protocol for Achiral Purification

This protocol provides a starting point for the purification of a novel this compound derivative.

1. Sample Preparation:

  • Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions (e.g., DMSO, DMF, or the mobile phase itself) to a concentration of 10-20 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system[10].

2. HPLC System and Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (for analytical method development).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength appropriate for the compound's chromophore.

  • Column Temperature: 30 °C.

3. Method Development Gradient:

  • Start with a broad scouting gradient to determine the approximate elution conditions:

    • 0-1 min: 5% B
    • 1-10 min: 5% to 95% B
    • 10-12 min: 95% B
    • 12.1-15 min: 5% B (re-equilibration)

4. Gradient Optimization:

  • Based on the retention time (tR) from the scouting run, adjust the gradient to improve resolution around the peak of interest. For example, if the compound elutes at 7 minutes (corresponding to ~60% B), a shallower gradient can be applied in that region:

    • 0-2 min: 40% B
    • 2-10 min: 40% to 70% B
    • 10-11 min: 70% to 95% B
    • 11-12 min: 95% B
    • 12.1-15 min: 40% B (re-equilibration)

5. Scale-Up to Preparative HPLC:

  • Once the analytical method is optimized, it can be scaled up to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

Part 2: Chiral Purification of this compound Derivatives

If the target molecule is chiral, enantiomeric separation is required. Chiral HPLC is a powerful technique for resolving enantiomers, which is often a regulatory requirement for pharmaceutical compounds[11].

Strategy for Chiral Method Development

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP)[12]. The selection of the appropriate CSP is the most critical factor.

ChiralMethodDevelopment Racemic Racemic Mixture Screen Screen CSPs (Polysaccharide-based, Pirkle-type) Racemic->Screen Mode Select Elution Mode (Normal, Polar Organic, Reversed-Phase) Screen->Mode Identify Promising CSP Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Mode->Optimize Initial Separation Observed Separated Separated Enantiomers Optimize->Separated Resolution > 1.5

Caption: Logical flow for chiral HPLC method development.

1. Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs are the most versatile and widely used for chiral separations. Columns based on derivatized amylose or cellulose are excellent starting points.

  • Immobilized Polysaccharide Columns (e.g., Chiralpak® IA, IB, IC): These are highly robust and compatible with a wide range of solvents, making them suitable for initial screening[13].

  • Coated Polysaccharide Columns (e.g., Chiralcel® OD, AD): These offer different selectivity but have more solvent restrictions.

2. Elution Mode and Mobile Phase

Chiral separations can be performed in normal-phase, polar organic, or reversed-phase mode. Normal-phase often provides the best selectivity for these types of compounds.

Table 2: Starting Conditions for Chiral Method Screening

Elution ModeTypical Mobile PhaseAdditive (Optional)Comments
Normal Phase n-Hexane / Isopropanol (IPA)0.1% Diethylamine (DEA)DEA is added to improve the peak shape of basic compounds.[13]
Polar Organic Acetonitrile / Methanol0.1% Acetic Acid / DEACan offer unique selectivity.
Reversed-Phase Water / Acetonitrile0.1% Formic AcidUseful for highly polar compounds.
Generic Protocol for Chiral Purification

This protocol outlines a screening approach to find a suitable chiral separation method.

1. Sample Preparation:

  • Dissolve the racemic sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter.

2. HPLC System and Screening Conditions:

  • Column: Chiralpak® IA (or equivalent amylose-based immobilized CSP), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A typical starting point is 90:10 (v/v) n-Hexane / Isopropanol with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25 °C.

3. Method Optimization:

  • If partial or no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., IPA, ethanol) from 5% to 30%.

  • The type of alcohol can also have a significant impact on selectivity.

  • Adjust the concentration of the basic additive (DEA) if peak tailing is observed.

Troubleshooting

Issue: Peak Tailing in Reversed-Phase

  • Cause: Secondary interactions with silanols[1].

  • Solution:

    • Lower the mobile phase pH to 2.5-3.0 using 0.1% formic or trifluoroacetic acid to protonate the pyridine and suppress silanol activity[3][5].

    • Add a competitive base like triethylamine (TEA) to the mobile phase (not MS-compatible).

    • Switch to a column with superior end-capping or a polar-embedded stationary phase[2].

Issue: Poor Resolution

  • Cause: Insufficient selectivity between the target compound and impurities.

  • Solution:

    • Optimize the gradient slope (make it shallower).

    • Change the organic modifier (ACN to MeOH or vice-versa).

    • Try a different column chemistry (e.g., C18 to Phenyl-Hexyl).

Issue: No Separation on Chiral Column

  • Cause: The chosen CSP and mobile phase combination is not suitable for the analyte.

  • Solution:

    • Screen a different class of CSP (e.g., from amylose-based to cellulose-based).

    • Change the elution mode (e.g., from normal-phase to polar organic).

    • Ensure the correct mobile phase additives are being used for your basic compound.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Hawach Scientific. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • Taylor & Francis Online. Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[1][7][14]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters, Vol 12, No 3.
  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.
  • SciSpace.
  • Element. Reversed-phase HPLC Buffers.
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. (2025-10-28).
  • SCION Instruments.
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12).
  • Restek. [14]Troubleshooting HPLC- Tailing Peaks. (2014-03-11).
  • Sigma-Aldrich.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (PDF)
  • PubMed.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (2021-01-04).
  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. (2025-03-31).
  • ResearchGate. (PDF) Highly enantioselective catalytic synthesis of chiral pyridines. (2017-12-13).
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Phenomenex.

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Ethynyl-5-methylpyridine Derivatives for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethynyl-5-methylpyridine and its derivatives are pivotal building blocks in modern drug discovery, forming the structural core of numerous therapeutic agents. However, transitioning their synthesis from bench-scale to pilot or manufacturing scale presents significant challenges related to safety, cost, and process robustness. This guide provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound, focusing on the Sonogashira cross-coupling reaction. We delve into the causal reasoning behind strategic choices in reagents, catalysts, and reaction conditions, offering a self-validating protocol designed for reproducibility and high yield. This document is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable route to this critical pharmaceutical intermediate.

Introduction: The Strategic Importance of the Ethynyl-Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, with approximately 20% of the top 200 drugs containing this heterocycle as a key component.[1] The introduction of an ethynyl group at the 2-position of 5-methylpyridine creates a versatile handle for further molecular elaboration through click chemistry or subsequent coupling reactions. This functional group arrangement is crucial for developing targeted therapies, particularly in oncology and neuroscience.

The primary challenge in manufacturing these compounds lies in achieving high yields and purity at a scale that is economically viable, as the cost of the active pharmaceutical ingredient (API) often constitutes over 90% of manufacturing costs for generic drugs.[1] Traditional methods can be difficult to scale, often suffering from low yields or requiring hazardous reagents.[1] The Sonogashira cross-coupling reaction has emerged as the premier method for forming C(sp²)-C(sp) bonds, offering mild reaction conditions and broad functional group tolerance, making it highly suitable for industrial applications.[2][3]

This application note details a two-step, one-pot adaptable process: (1) a palladium/copper-catalyzed Sonogashira coupling of a halo-pyridine precursor with a protected acetylene, followed by (2) an in-situ or downstream deprotection to yield the terminal alkyne.

Synthetic Strategy & Mechanistic Rationale

A robust scale-up process begins with a sound synthetic strategy. Our approach is centered on a retrosynthetic disconnection across the alkyne-pyridine bond, identifying a halo-pyridine and a suitable acetylene equivalent as key starting materials.

Choice of Precursors: Balancing Reactivity and Cost
  • The Pyridine Core (2-Halo-5-methylpyridine): The choice of the halide (X) on the pyridine ring is a critical process parameter. The reactivity order for oxidative addition to the palladium catalyst is I > Br > Cl.[4]

    • 2-Iodo-5-methylpyridine: Offers the highest reactivity, enabling lower catalyst loadings and milder reaction temperatures. This often translates to faster reaction times and higher throughput. However, iodo-aromatics are typically more expensive and less stable than their bromo-counterparts.

    • 2-Bromo-5-methylpyridine: Represents a pragmatic compromise between reactivity and cost. It is widely available and more economical for large-scale campaigns. The protocol herein will focus on this precursor, as optimizing its reaction conditions provides a more cost-effective and industrially relevant process. The synthesis of 2-chloro-5-methylpyridine, a related precursor, is well-documented and often proceeds from β-picoline or via ring-forming condensation reactions.[5][6][7]

  • The Acetylene Source (Protected Acetylene): Direct use of acetylene gas on a large scale is a significant safety hazard due to its explosive nature. Therefore, a protected acetylene surrogate is essential.

    • Trimethylsilylacetylene (TMSA): This is the reagent of choice for this protocol. It is a liquid with a convenient boiling point (53°C), making it easy to handle.[8] The trimethylsilyl (TMS) protecting group is stable under the coupling conditions but can be readily cleaved under mild basic conditions, often using potassium carbonate in methanol, a process that is both efficient and economical.[9][10]

The Catalytic System: The Engine of the Reaction

The Sonogashira reaction relies on a dual-catalyst system that works in synergy.[2] Understanding the roles of each component is key to troubleshooting and optimization.

  • Palladium Catalyst (The Cross-Coupler): A Pd(0) species is the active catalyst. We will use Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or generate the active species in situ from a Pd(II) precatalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). The palladium cycle involves the oxidative addition of the 2-bromo-5-methylpyridine to the Pd(0) center, followed by transmetalation from the copper acetylide and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst.[4]

  • Copper (I) Co-Catalyst (The Alkyne Activator): Copper(I) iodide (CuI) is used as a co-catalyst. Its role is to react with the terminal alkyne (after deprotection, if using a one-pot method, or with trace deprotected TMSA) and the base to form a highly reactive copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Pd(II)-aryl complex.[2][11] While copper-free Sonogashira protocols exist, the classic Pd/CuI system is robust, well-understood, and highly effective for this class of transformation.[12][13]

  • Base (The Activator and Scavenger): An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple crucial roles. It deprotonates the alkyne, facilitates the formation of the copper acetylide, and neutralizes the HBr generated during the catalytic cycle, preventing catalyst deactivation.[9][14] Et₃N often serves as both the base and a co-solvent.

Process Visualization

Overall Synthetic Workflow

G cluster_0 PART A: Sonogashira Coupling cluster_1 PART B: Deprotection cluster_2 PART C: Purification SM 2-Bromo-5-methylpyridine + Trimethylsilylacetylene Setup Inert Atmosphere Setup (N2/Ar Purge, Degassed Solvents) SM->Setup Reaction Catalyst Addition (Pd(PPh3)4, CuI, Et3N) Heat to 50-60°C Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, or HPLC) Reaction->Monitoring Deprotect Addition of K2CO3/Methanol Stir at Room Temperature Monitoring->Deprotect Upon Completion Deprotect_Monitor Monitor TMS Cleavage Deprotect->Deprotect_Monitor Workup Aqueous Workup (Filtration, Extraction) Deprotect_Monitor->Workup Upon Completion Purify Chromatography or Recrystallization Workup->Purify FP Final Product: This compound Purify->FP

Caption: High-level workflow for the scale-up synthesis of this compound.

Simplified Sonogashira Catalytic Cycle

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_Complex Ar-Pd(II)(X)L2 Pd0->Pd_Complex Oxidative Addition (Ar-X) Product_Complex Ar-Pd(II)(C≡CR)L2 Pd_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination ArCCR Product Product_Complex->ArCCR CuX CuX CuCCR Cu-C≡CR CuX->CuCCR Base, H-C≡CR CuCCR->CuX To Pd Cycle ArX 2-Bromo-5- methylpyridine HCCR TMS-Acetylene (or deprotected)

Caption: The synergistic palladium and copper catalytic cycles in the Sonogashira reaction.

Detailed Scale-Up Protocols

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-5-methylpyridine>98%Sigma-AldrichStore in a cool, dry place.
Trimethylsilylacetylene (TMSA)>98%Sigma-AldrichVolatile and flammable. Handle under inert atmosphere.
Pd(PPh₃)₄>98%Strem ChemicalsAir and light sensitive. Handle under inert atmosphere.
Copper(I) Iodide (CuI)>99%Acros OrganicsLight sensitive. Use a freshly opened bottle or purified material.
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-AldrichDistill from CaH₂ before use for best results.
TolueneAnhydrous, >99.8%Sigma-AldrichUse a degassed solvent from a solvent purification system.
Methanol (MeOH)Anhydrous, >99.8%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificFinely powdered is preferred.
Diatomaceous Earth (Celite®)-Sigma-AldrichFor filtration.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Protocol 1: Scale-Up Sonogashira Coupling & Deprotection

This protocol is based on a 1.0 mole scale of the limiting reagent, 2-bromo-5-methylpyridine.

1. Reactor Setup and Inerting:

  • Assemble a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet.

  • Rationale: A mechanical stirrer is essential for effective mixing of heterogeneous mixtures at scale. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

  • Purge the entire system with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Charging:

  • To the reactor, add 2-bromo-5-methylpyridine (172.0 g, 1.0 mol).

  • Add anhydrous, degassed toluene (1.7 L). Stir to dissolve.

  • Add triethylamine (279 mL, 202.4 g, 2.0 mol, 2.0 equiv).

  • Rationale: Toluene is a good solvent for the reactants and products. Using a degassed solvent minimizes dissolved oxygen. A 2-fold excess of base ensures the reaction proceeds to completion.[9]

3. Catalyst Addition:

  • Under a positive flow of nitrogen, add Copper(I) iodide (3.8 g, 0.02 mol, 2 mol%).

  • Add Tetrakis(triphenylphosphine)palladium(0) (11.6 g, 0.01 mol, 1 mol%).

  • Rationale: Catalyst loadings are kept low (1-2 mol%) for cost-effectiveness at scale. The order of addition is important; adding the catalysts before the volatile alkyne is standard practice.

4. Alkyne Addition and Reaction:

  • Slowly add trimethylsilylacetylene (169 mL, 117.9 g, 1.2 mol, 1.2 equiv) via a syringe or addition funnel over 15-20 minutes. An exotherm may be observed.

  • Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable bromo-pyridine. Slow addition helps control any initial exotherm.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours.

  • Monitoring: Track the reaction's progress by taking aliquots and analyzing via TLC (e.g., 10% EtOAc/Hexanes) or GC-MS. The disappearance of the 2-bromo-5-methylpyridine starting material indicates completion.

5. Deprotection Step:

  • Once the coupling is complete, cool the reaction mixture to room temperature (20-25°C).

  • Add anhydrous methanol (800 mL).

  • Add finely powdered anhydrous potassium carbonate (276 g, 2.0 mol, 2.0 equiv).

  • Stir the resulting suspension vigorously at room temperature for 2-4 hours.

  • Rationale: K₂CO₃ in methanol is a mild and highly effective method for TMS deprotection. It is inexpensive and the inorganic salts are easily removed during workup.[9][10]

  • Monitoring: Monitor the deprotection by TLC or GC-MS, observing the conversion of the TMS-protected intermediate to the terminal alkyne product.

6. Work-up and Isolation:

  • Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove most of the solvent.

  • To the resulting slurry, add water (1 L) and ethyl acetate (1 L). Stir vigorously for 15 minutes.

  • Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 200 mL).

  • Rationale: Filtration through Celite is a standard industrial practice to remove fine solids and spent catalyst.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine all organic layers and wash with saturated aqueous brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Large-Scale Purification

Purification of polar heterocyclic compounds can be challenging.[15] Column chromatography is the most reliable method for achieving high purity.

1. Column Preparation:

  • Prepare a silica gel slurry in 5% ethyl acetate in hexanes.

  • Pack a column of appropriate size with the slurry. The amount of silica should be approximately 50-100 times the weight of the crude product.

2. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Rationale: Dry loading onto the column prevents solvent channeling and improves separation efficiency.

  • Load the dried powder onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

3. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions containing the desired product (Typical Rf ≈ 0.4 in 20% EtOAc/Hexanes).

  • Concentrate the pure fractions under reduced pressure to yield this compound as a solid. Expected yield: 75-85%.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Palladium Catalyst2. Poor Quality CuI3. Insufficiently degassed solvent/reagents1. Use a fresh bottle of Pd catalyst or test with a known successful reaction. Ensure an inert atmosphere is maintained.[8]2. Use high-purity CuI.3. Ensure all solvents are anhydrous and thoroughly degassed before use.
Glaser Homocoupling Presence of oxygen, which promotes alkyne homocoupling.Rigorously maintain inert atmosphere conditions throughout the setup and reaction.
Incomplete Deprotection 1. Inactive K₂CO₃ (absorbed moisture)2. Insufficient reaction time.1. Use freshly dried, finely powdered K₂CO₃.2. Increase stirring time and monitor by TLC/GC until completion.
Product is Dark/Oily Residual catalyst contamination or polymer byproducts.Ensure the filtration through Celite is performed carefully. If necessary, treat the crude solution with activated carbon before final filtration. Ensure purification by column chromatography is performed correctly.[15]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing. By carefully selecting reagents, optimizing the classic Sonogashira reaction, and employing a straightforward deprotection and purification strategy, researchers and development professionals can reliably produce this valuable building block on a large scale. The emphasis on understanding the mechanistic rationale behind each step empowers the user to troubleshoot and adapt the protocol for various derivatives, ensuring a successful transition from laboratory discovery to commercial production.

References

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University TechTransfer. [Link]
  • Process for preparing 2-halo-5-halomethylpyridines.
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. ACS Publications, The Journal of Organic Chemistry. [Link]
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme Connect. [Link]
  • Process for the preparation of substituted pyridines.
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • Recent Progress of Protecting Groups for Terminal Alkynes. The Chinese Journal of Organic Chemistry. [Link]
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. [Link]
  • Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
  • Preparation of 2-chloro-5-methylpyridine.
  • Preparation of 2-chloro-5-methylpyridine.
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
  • Sonogashira coupling. Wikipedia. [Link]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Preparation of 2-chloro-5-methylpyridine.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace by Typeset. [Link]
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). [Link]
  • Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Conditions optimization for the double Sonogashira coupling.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. MDPI. [Link]
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block.
  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journals. [Link]
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Ethynyl-5-methylpyridine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within the extensive family of pyridine derivatives, 2-ethynyl-5-methylpyridine has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive terminal alkyne, a nucleophilic pyridine ring, and a methyl group for steric and electronic modulation offers a powerful toolkit for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of APIs. We will delve into the key reactions it undergoes, provide detailed, field-proven protocols, and explain the underlying mechanistic principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Synthetic Applications: Harnessing the Reactivity of the Ethynyl Group

The primary utility of this compound in API synthesis stems from the exceptional reactivity of its terminal alkyne functionality. This allows for its participation in two of the most powerful cross-coupling reactions in modern organic synthesis: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling: Forging Key Carbon-Carbon Bonds in COX-2 Inhibitors

The Sonogashira reaction is a robust and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of numerous APIs, including the selective COX-2 inhibitor, Etoricoxib. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major therapeutic strategy for treating inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

In the synthesis of Etoricoxib, this compound serves as a crucial precursor to a key intermediate. While various synthetic routes to Etoricoxib exist, many converge on the formation of a substituted bipyridine system. One key transformation involves the coupling of the this compound moiety with an appropriate aryl halide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Center This compound->Reaction_Center Aryl_Halide Aryl Halide (e.g., 2,5-dichloro-3-(4-(methylsulfonyl)phenyl)pyridine) Aryl_Halide->Reaction_Center Catalyst Pd(PPh₃)₄, CuI Catalyst->Reaction_Center Base Amine Base (e.g., Et₃N) Base->Reaction_Center Solvent Solvent (e.g., THF/Et₃N) Solvent->Reaction_Center Product Coupled Product (Etoricoxib Intermediate) Reaction_Center->Product Sonogashira Coupling

Caption: Sonogashira coupling of this compound.

The success of the Sonogashira coupling is highly dependent on the interplay of the palladium and copper catalysts. The generally accepted mechanism involves two interconnected catalytic cycles.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (R¹-X) pd_complex R¹-Pd(II)-X(L₂) pd_add->pd_complex transmetalation Transmetalation (from Cu-acetylide) pd_complex->transmetalation pd_intermediate R¹-Pd(II)-C≡CR²(L₂) transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R¹-C≡C-R² reductive_elim->product cu_halide Cu(I)X alkyne_activation Alkyne Activation (R²-C≡C-H + Base) cu_halide->alkyne_activation cu_acetylide Cu(I)-C≡C-R² alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide to Palladium

Caption: Simplified mechanism of the Sonogashira reaction.

  • Palladium Catalyst: The choice of palladium source and ligands is critical. Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source. The phosphine ligands stabilize the palladium center and influence its reactivity. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive aryl chlorides.

  • Copper(I) Co-catalyst: Copper(I) iodide is typically used to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, serves multiple roles. It deprotonates the terminal alkyne to form the acetylide anion and also acts as a scavenger for the hydrogen halide produced during the reaction.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly employed to dissolve the reactants and catalysts.

Table 1: Representative Conditions for Sonogashira Coupling with Ethynylpyridines

EntryAryl HalidePalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1693
22,5-dibromo-4-methylpyridine (mono-coupling)Pd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT-602-6High
32,5-dibromo-4-methylpyridine (di-coupling)Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF80-10012-24Moderate to High

Data adapted from representative procedures for similar substrates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to Triazole-Containing APIs

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, is the archetypal click reaction. This bioorthogonal transformation has found widespread use in drug discovery for creating diverse compound libraries and for bioconjugation.

The triazole ring is an excellent pharmacophore. It is metabolically stable, capable of hydrogen bonding, and can act as a bioisostere for other functional groups. This compound is an ideal substrate for CuAAC, allowing for the facile introduction of the 5-methylpyridine moiety into a wide range of molecules, including nucleoside analogs with potential antiviral or anticancer activity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Center This compound->Reaction_Center Azido-Sugar Azido-Sugar Derivative Azido-Sugar->Reaction_Center Catalyst CuSO₄·5H₂O Catalyst->Reaction_Center Reductant Sodium Ascorbate Reductant->Reaction_Center Solvent t-BuOH/H₂O Solvent->Reaction_Center Product Triazole-Linked Nucleoside Analog Reaction_Center->Product CuAAC 'Click' Reaction

Caption: CuAAC reaction of this compound.

The CuAAC reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent, most commonly sodium ascorbate.

G cu1 Cu(I) cu_acetylide Cu(I)-Acetylide Complex cu1->cu_acetylide Coordination alkyne R¹-C≡CH alkyne->cu_acetylide cu_triazolide Copper Triazolide Intermediate cu_acetylide->cu_triazolide Cycloaddition azide R²-N₃ azide->cu_triazolide product 1,4-Disubstituted Triazole cu_triazolide->product Protonolysis product->cu1 Regenerates Catalyst proton_source Proton Source (e.g., H₂O) proton_source->product

Caption: Simplified catalytic cycle for the CuAAC reaction.

  • Copper Source and Reducing Agent: The combination of CuSO₄ and sodium ascorbate is convenient and reliable for generating the active Cu(I) catalyst.

  • Ligands: In bioconjugation reactions, ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and protect sensitive biomolecules from oxidative damage.

  • Solvent: The reaction is remarkably tolerant of a wide range of solvents, including aqueous mixtures, which is a significant advantage for biological applications. A common solvent system is a mixture of t-butanol and water.

Protocols: A Practical Guide to Synthesis

The following protocols are provided as a detailed guide for the application of this compound in key synthetic transformations. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: Sonogashira Cross-Coupling of this compound with an Aryl Bromide

Objective: To synthesize a 2-(arylethynyl)-5-methylpyridine derivative.

Materials:

  • This compound

  • Aryl bromide (e.g., 6-bromo-3-fluoro-2-cyanopyridine)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 - 0.15 eq), and CuI (0.1 - 0.3 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and anhydrous Et₃N (typically in a 2:1 to 4:1 ratio) via syringe.

  • Add this compound (1.1 - 1.2 eq) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole derivative.

Materials:

  • This compound

  • Organic azide (e.g., an azido-sugar derivative)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 - 1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.1 - 0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 eq).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired triazole.

Beyond the Bench: Applications in Drug Discovery

The synthetic utility of this compound extends to the synthesis of various other classes of therapeutic agents. For instance, structurally related ethynylpyridines are key components of potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, which are being investigated for the treatment of anxiety and other CNS disorders. The this compound scaffold can be readily incorporated into novel kinase inhibitors, leveraging the pyridine moiety for key interactions within the ATP-binding pocket of these important oncology targets.

Conclusion: A Strategic Asset in the API Synthesis Toolbox

This compound is a powerful and versatile building block for the synthesis of a diverse range of APIs. Its participation in high-yielding and robust reactions like the Sonogashira coupling and CuAAC click chemistry allows for the efficient construction of complex molecular architectures. By understanding the mechanistic nuances of these transformations, researchers can strategically employ this reagent to accelerate the discovery and development of new medicines. The protocols and insights provided in this guide are intended to empower scientists to fully harness the synthetic potential of this compound in their drug discovery endeavors.

References

  • Cosford, N. D. P., Tehrani, L., Roppe, J., Schweiger, E., Smith, N. D., Anderson, J., Bristow, L., Brodkin, J., Jiang, X., McDonald, I., Rao, S., Washburn, M., & Varney, M.

Application Notes and Protocols: Regioselectivity in Reactions of 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Ethynyl-5-methylpyridine in Synthesis

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the presence of two reactive centers: the pyridine ring, a common motif in pharmaceuticals, and the terminal alkyne, a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The strategic placement of the electron-donating methyl group at the 5-position and the electron-withdrawing ethynyl group at the 2-position imparts a unique electronic bias to the pyridine ring, influencing the regioselectivity of its reactions. Understanding and controlling this regioselectivity is paramount for the rational design and synthesis of complex molecular architectures with desired biological activities or material properties.

This application note provides a comprehensive guide to the regioselective reactions of this compound, offering insights into the underlying mechanistic principles and providing detailed, field-proven protocols for key transformations.

Understanding Regioselectivity: Electronic and Steric Influences

The regiochemical outcome of reactions involving this compound is governed by a combination of electronic and steric factors. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a dipole moment and influencing the electron density of the ring carbons. The methyl group at the 5-position is an electron-donating group, which can modulate the electron density and reactivity of the pyridine ring.[2] Conversely, the ethynyl group at the 2-position is electron-withdrawing. These competing electronic effects, coupled with the steric hindrance imposed by the substituents, dictate the preferred site of attack for incoming reagents.

For instance, in nucleophilic additions to the pyridine ring, the electron-deficient positions (C2, C4, and C6) are generally favored. However, the presence of the ethynyl group at C2 and the methyl group at C5 will further modulate this reactivity. In cycloaddition reactions involving the alkyne, the electronic nature of the pyridine ring will influence the polarization of the alkyne and thus the regioselectivity of the addition.

1,3-Dipolar Cycloaddition Reactions: The Azide-Alkyne "Click" Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[3][4] The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the presence or absence of a metal catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Protocol for Selective 1,4-Regioisomer Formation

The copper(I)-catalyzed version of the Huisgen cycloaddition is renowned for its high efficiency and exclusive formation of the 1,4-disubstituted triazole regioisomer.[5] The reaction proceeds through a copper acetylide intermediate, which dictates the regiochemical outcome.

Protocol: Synthesis of 1-(Aryl)-4-(5-methylpyridin-2-yl)-1H-1,2,3-triazole

  • Materials:

    • This compound

    • Aryl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

    • Dichloromethane (DCM)

    • Saturated aqueous solution of sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Standard glassware for extraction and purification

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the aryl azide (1.05 eq), and a 1:1 mixture of tert-butanol and water.

    • Stir the mixture at room temperature to ensure dissolution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Data Presentation: Expected Regioselective Outcome of CuAAC

ReactantsCatalyst SystemPredominant Regioisomer
This compound + Aryl AzideCuSO₄·5H₂O / Sodium Ascorbate1,4-disubstituted
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

In contrast to the copper-catalyzed reaction, ruthenium catalysts can favor the formation of the 1,5-disubstituted triazole regioisomer.[5] This complementary regioselectivity provides access to a different class of triazole isomers, expanding the chemical space accessible from this compound.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.

Sonogashira Coupling Protocol: Synthesis of 2-(Arylethynyl)-5-methylpyridine

This protocol describes the coupling of this compound with an aryl iodide.

  • Materials:

    • This compound

    • Aryl iodide

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

    • Standard glassware for workup and purification

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF, followed by triethylamine.

    • Stir the mixture at room temperature for 10 minutes.

    • Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-(arylethynyl)-5-methylpyridine.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Aryl-I, Pd catalyst, CuI to dry flask atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Anhydrous THF and TEA atmosphere->solvent alkyne Add 2-Ethynyl- 5-methylpyridine solvent->alkyne heat Heat to Reflux alkyne->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify product product purify->product Final Product

Caption: Workflow for the Sonogashira coupling of this compound.

Nucleophilic Addition to the Alkyne

The electron-withdrawing nature of the pyridine ring renders the alkyne susceptible to nucleophilic attack. The regioselectivity of this addition is influenced by the position of the nucleophilic attack on the triple bond, leading to either the α- or β-adduct. The electronic bias of the 2-pyridyl group generally directs nucleophiles to the β-carbon of the alkyne.

Regioselectivity in Nucleophilic Addition

Nucleophilic_Addition substrate This compound α-carbon β-carbon product_beta β-Adduct (Major) substrate->product_beta product_alpha α-Adduct (Minor) substrate->product_alpha nucleophile Nu⁻ nucleophile->substrate:f2 Major Pathway (Electron-deficient β-carbon) nucleophile->substrate:f1 Minor Pathway

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogash-ira Coupling Conditions for 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Sonogashira cross-coupling reaction, with a specific focus on optimizing conditions for heteroaromatic substrates like 2-Ethynyl-5-methylpyridine. This guide is intended for researchers, scientists, and professionals in drug development who are looking to troubleshoot common issues and enhance the outcomes of their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling reaction?

The Sonogashira reaction is a powerful method in organic synthesis for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5][6] It is highly valued for its mild reaction conditions and its ability to construct complex molecular architectures, making it a staple in the synthesis of pharmaceuticals and natural products.[1][4][5]

Q2: Why can this compound be a challenging substrate?

Pyridine-containing compounds can present unique challenges in Sonogashira couplings. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[5] This can lead to lower yields or require carefully optimized conditions to achieve the desired transformation.

Q3: What are the essential components of a Sonogashira reaction?

A standard Sonogashira coupling reaction involves the following key components:

  • Substrates : A terminal alkyne (e.g., this compound) and an aryl or vinyl halide (iodides, bromides, or triflates are common).[5]

  • Palladium Catalyst : A source of palladium(0) is necessary to facilitate the catalytic cycle. Common examples include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[4][5]

  • Copper(I) Co-catalyst : Typically, copper(I) iodide (CuI) is used to activate the terminal alkyne.[4][5]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide that is formed as a byproduct.[5]

  • Solvent : Anhydrous and deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly employed.[5]

Q4: Is the copper co-catalyst always necessary?

While the classic Sonogashira reaction utilizes a copper co-catalyst, there are "copper-free" variations.[1][3][7] These can be advantageous in minimizing the formation of alkyne homocoupling byproducts, known as Glaser coupling.[1][3][7] However, copper-free reactions might necessitate higher temperatures or the use of specific ligands to achieve comparable efficiency.[1]

Troubleshooting and Optimization Guide

This section addresses common problems you might encounter when performing a Sonogashira coupling with this compound and provides actionable solutions.

Issue 1: Low or No Product Yield

Potential Causes:

  • Inactive Catalyst : The palladium catalyst can decompose, often observed as a black precipitate ("Pd black").[5]

  • Poor Substrate Reactivity : Aryl or vinyl bromides and chlorides are generally less reactive than their iodide counterparts.[5] As mentioned, pyridine substrates can also inhibit the catalyst.[5]

  • Presence of Oxygen : Oxygen can lead to the undesirable oxidative homocoupling of the alkyne and deactivation of the catalyst.[1][5]

  • Insufficient Base : An inadequate amount of base will fail to neutralize the generated acid, stalling the reaction.

  • Inappropriate Solvent : The choice of solvent can significantly impact catalyst solubility and activity.

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Catalyst System Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, Xantphos, cataCXium A).[2][8] Consider more active, bulky, electron-rich phosphine ligands.[2][9]Electron-rich and bulky ligands can enhance the rate of oxidative addition, which is often the rate-determining step, and stabilize the active Pd(0) species.[2][9][10]
Reaction Partner If feasible, use the aryl or vinyl iodide for higher reactivity.[5]The reactivity trend for the halide is generally I > Br > Cl > OTf.[2]
Atmosphere Ensure strictly anaerobic (oxygen-free) conditions.[9] Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[5][9]Oxygen promotes the unwanted Glaser homocoupling side reaction and can oxidize the active Pd(0) catalyst.[1][5]
Base Selection Screen various amine bases (e.g., Et₃N, DIPEA, piperidine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[5][9][11] The base can sometimes also serve as the solvent.[5]The basicity and coordinating ability of the base can influence the reaction rate and outcome. For pyridine substrates, a less coordinating base might be preferable to minimize catalyst inhibition.
Solvent Choice Test a range of anhydrous solvents such as DMF, THF, toluene, or NMP.[5][9][12] For pyridine substrates, a non-coordinating solvent might be beneficial.[5]Solvent polarity and coordinating ability affect the solubility of reagents and the stability and activity of the catalytic species.
Temperature For less reactive halides (bromides, chlorides), increasing the reaction temperature may be necessary to overcome the activation energy for oxidative addition.[5][13]Higher temperatures can increase the rate of the oxidative addition step.
Issue 2: Significant Alkyne Homocoupling (Glaser Product)

Potential Causes:

  • Presence of Oxygen : This is a primary driver of oxidative homocoupling.[5][10]

  • High Copper Catalyst Concentration : An excess of the copper co-catalyst can favor this side reaction.[5][14]

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Atmosphere Maintain strict anaerobic conditions throughout the setup and reaction.[5][9]Minimizing oxygen is crucial to suppress the oxidative Glaser coupling pathway.[10]
Copper Concentration Reduce the amount of copper(I) iodide used. Alternatively, explore a copper-free Sonogashira protocol.[5][14]Lowering the concentration of the copper catalyst can disfavor the homocoupling pathway.[14] Copper-free methods eliminate this side reaction by design.[1][7]
Alkyne Addition Add the terminal alkyne slowly to the reaction mixture, for instance, via a syringe pump.[9][14]Slow addition maintains a low concentration of the alkyne, which favors the desired cross-coupling over homocoupling.[9]
Issue 3: Dehalogenation of the Coupling Partner

Potential Causes:

  • Harsh Reaction Conditions : High temperatures can sometimes promote the replacement of the halide with a hydrogen atom.[9]

  • Choice of Base : The nature and strength of the base can influence the extent of this side reaction.[9]

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Temperature Consider lowering the reaction temperature.Milder conditions can reduce the likelihood of this side reaction.
Base Selection Screen different, potentially milder, bases. Inorganic bases might be advantageous in some cases.[9]The choice of base can significantly impact the reaction pathway.

Experimental Protocols & Visualizations

Standard Sonogashira Coupling Protocol (Copper-Catalyzed)
  • Preparation : To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition : Add anhydrous, degassed solvent (e.g., 5 mL of THF or DMF) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.[9]

  • Alkyne Addition : Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture.[9]

  • Reaction Monitoring : Stir the reaction at the desired temperature (room temperature to 100 °C, depending on the halide's reactivity) and monitor its progress by TLC or LC-MS.[5][12]

  • Work-up and Purification : Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Visualizing the Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add Ar-X pdx Ar-Pd(II)-X(L₂) oxidative_add->pdx transmetalation Transmetalation pdx->transmetalation pdr Ar-Pd(II)-C≡CR(L₂) transmetalation->pdr reductive_elim Reductive Elimination pdr->reductive_elim reductive_elim->pd0 Reforms Catalyst product Ar-C≡CR reductive_elim->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetalation To Pd Cycle base Base base->alkyne cuI CuI cuI->alkyne

Caption: The interconnected palladium and copper catalytic cycles in a standard Sonogashira coupling reaction.[9][15]

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues start Low Yield or No Reaction check_catalyst Catalyst Decomposition? (Pd Black) start->check_catalyst check_conditions Anaerobic Conditions Secure? start->check_conditions check_reagents Reagent Quality/Reactivity? start->check_reagents side_reaction Glaser Homocoupling? start->side_reaction If byproduct observed catalyst_yes Yes check_catalyst->catalyst_yes conditions_no No check_conditions->conditions_no reagents_issue Low Reactivity Halide? (Br, Cl) check_reagents->reagents_issue catalyst_solution Screen new Pd sources/ligands. Increase catalyst loading. catalyst_yes->catalyst_solution conditions_solution Thoroughly degas solvents/reagents. Use Schlenk techniques. conditions_no->conditions_solution reagents_solution Increase temperature. Switch to Iodide if possible. Screen bases and solvents. reagents_issue->reagents_solution side_reaction_yes Yes side_reaction->side_reaction_yes side_reaction_solution Reduce CuI concentration. Add alkyne slowly. Ensure strict anaerobic conditions. Consider copper-free protocol. side_reaction_yes->side_reaction_solution

Caption: A logical decision tree for troubleshooting common Sonogashira coupling issues.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Vedantu.
  • Oxbridge Solutions Ltd. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. [Link]
  • ResearchGate. Effect of different bases in the Sonogashira reaction a. [Link]
  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
  • University of Rochester. The Sonogashira Coupling. [Link]
  • National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • R-S-C.org. (2008). Copper-free Sonogashira coupling. [Link]
  • MDPI.
  • PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate.
  • ResearchGate. Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. [Link]
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • ResearchGate. Conditions optimization for the double Sonogashira coupling. [Link]
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ResearchGate.
  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
  • ResearchGate. Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. [Link]

Sources

Technical Support Center: Synthesis of 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Ethynyl-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, is a powerful and versatile method for forming the crucial C(sp²)-C(sp) bond.[1][2]

However, like any sophisticated chemical transformation, the Sonogashira coupling is susceptible to side reactions that can complicate purification and reduce yields. This document serves as a comprehensive troubleshooting resource, providing in-depth, field-proven insights to help you identify, understand, and mitigate these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Issue 1: The primary byproduct of my reaction is a diyne, significantly reducing the yield of my desired product.

Question: I am performing a Sonogashira coupling between 2-bromo-5-methylpyridine and a terminal alkyne, but my main isolated product is the homocoupled diyne (Glaser coupling product). What is causing this and how can I prevent it?

Answer:

The formation of a symmetrical diyne byproduct via homocoupling is the most common side reaction in Sonogashira couplings.[3] This reaction, often called Glaser coupling, is primarily caused by the oxidative dimerization of the copper acetylide intermediate, which is facilitated by the presence of oxygen.[1][3][4]

Causality:

  • Presence of Oxygen: Molecular oxygen acts as an oxidant in the copper-catalyzed cycle, promoting the coupling of two copper acetylide molecules instead of the desired transmetalation to the palladium center.[1][3]

  • Copper(I) Co-catalyst: While the copper(I) salt (typically CuI) is crucial for activating the alkyne and enabling the reaction to proceed at lower temperatures, it is also the direct mediator of the homocoupling side reaction.[1][4][5]

  • High Alkyne Concentration: A high localized concentration of the terminal alkyne can favor the bimolecular homocoupling pathway.

Solutions:

StrategyRationale
Rigorous Exclusion of Oxygen This is the most critical step. By removing oxygen, you eliminate the primary oxidant responsible for the unwanted dimerization.
Employ Copper-Free Conditions Eliminating the copper co-catalyst directly prevents the formation of the copper acetylide intermediate that undergoes homocoupling. This requires careful selection of palladium catalysts and ligands that can facilitate the reaction without copper.[1][3]
Slow Addition of Alkyne Using a syringe pump to add the terminal alkyne slowly over several hours keeps its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the cross-coupling reaction.[3]
Optimize Reaction Parameters The choice of palladium source, ligand, base, and solvent can significantly influence the relative rates of cross-coupling versus homocoupling.[3]
Workflow for Minimizing Homocoupling

Caption: Troubleshooting workflow for homocoupling.

Issue 2: My reaction stalls, leaving a significant amount of unreacted 2-halo-5-methylpyridine.

Question: My reaction starts but appears to stop before completion, according to TLC or LC-MS analysis. I have a lot of my starting halide left. What are the likely causes?

Answer:

Incomplete conversion is typically due to catalyst deactivation or issues with the reaction stoichiometry and conditions.

Causality:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. It can be oxidized to inactive Pd(II) or agglomerate into palladium black, especially at higher temperatures or if phosphine ligands are oxidized.[6] The product itself can sometimes act as an inhibitor.

  • Insufficient Base: The base is critical for deprotonating the terminal alkyne. If the base is weak, impure (e.g., hydrated), or used in insufficient quantity, the catalytic cycle will be inhibited.

  • Poor Reagent Purity: Impurities in the solvent, starting materials, or base can poison the palladium catalyst.

Solutions:

StrategyRationale
Use High-Purity Reagents Ensure all reagents, especially the palladium catalyst, ligands, and base, are of high purity and handled under inert conditions. Phosphine ligands can be air-sensitive.[4]
Optimize Catalyst and Ligand Use a more robust palladium catalyst or ligand system. For example, catalysts with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can exhibit greater stability and activity.[1][7]
Ensure Anhydrous Conditions Use anhydrous solvents and dry reagents. Water can interfere with the base and other components of the reaction.
Increase Base Equivalents Ensure at least 2-3 equivalents of a suitable amine base (like triethylamine or diisopropylethylamine) are used.
Issue 3: I am using a silyl-protected alkyne, but the deprotection step is problematic.

Question: I successfully formed 2-(trimethylsilylethynyl)-5-methylpyridine, but removing the TMS group with TBAF is giving me a low yield and multiple side products. What are my options?

Answer:

Deprotection of silyl ethers and alkynes can be challenging. While tetrabutylammonium fluoride (TBAF) is common, its basicity can cause undesired side reactions.[8][9]

Causality:

  • Basicity of TBAF: The fluoride ion is a strong base, especially in anhydrous conditions. This can lead to side reactions with other functional groups on your molecule or promote product degradation. The generation of basic ammonium alkoxides can be incompatible with sensitive compounds.[8]

  • Incomplete Reaction: Steric hindrance or insufficient reagent can lead to incomplete deprotection.

  • Silyl Group Migration: In complex molecules, TBAF has been known to cause silyl group migration, though this is less common for terminal alkynes.[9]

Solutions:

Deprotection ReagentConditionsAdvantages & Considerations
TBAF 1M solution in THF, 0°C to RTMost common method. Buffer with acetic acid to mitigate basicity if needed.[8] Use commercial THF solution to avoid issues with anhydrous TBAF.
K₂CO₃ / Methanol Catalytic K₂CO₃ in methanol, RTVery mild, simple, and inexpensive. Workup is straightforward. Often the best first choice for base-sensitive substrates.
HF-Pyridine HF-Pyridine complex in THF/PyridineEffective but highly toxic and corrosive. Requires specialized handling (plasticware). Often used when other methods fail.[10]
Formic Acid 5-10% Formic Acid in MethanolA mild acidic method that can be highly selective for certain silyl ethers, though less commonly reported for silyl alkynes, it can be a useful alternative to basic or fluoride-based methods.[10]

Frequently Asked Questions (FAQs)

Q1: Why is a copper(I) co-catalyst used in the "classic" Sonogashira reaction? The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[7] This species undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself would react. This accelerates the overall catalytic cycle, allowing the reaction to proceed under milder conditions (often at room temperature).[1][7]

Q2: What are the advantages of copper-free Sonogashira protocols? The main advantage is the prevention of alkyne homocoupling, which simplifies purification and can improve the yield of the desired cross-coupled product.[1][4] It also avoids the use of toxic copper salts, making the process more environmentally friendly and easier to apply in pharmaceutical synthesis where metal contamination is a concern.[1]

Q3: Which starting material is better: 2-chloro-, 2-bromo-, or 2-iodo-5-methylpyridine? The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend of bond dissociation energy: I > OTf > Br >> Cl.[7] Therefore, 2-iodo-5-methylpyridine would be the most reactive, allowing for the mildest reaction conditions. 2-bromo-5-methylpyridine is a very common and effective substrate that offers a good balance of reactivity and cost. 2-chloro-5-methylpyridine is the least reactive and typically requires more forcing conditions, specialized catalysts, and stronger bases to achieve good conversion.[7]

Q4: Can this reaction be performed with acetylene gas directly? While possible, using acetylene gas directly is hazardous and difficult to handle in a laboratory setting. It is flammable, explosive under pressure, and controlling stoichiometry is challenging. For this reason, protected acetylene equivalents like trimethylsilylacetylene (TMSA) or ethynylmagnesium bromide are almost always preferred for safety and practicality.

Key Reaction Mechanisms

Sonogashira Cross-Coupling Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the palladium and copper co-catalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Alkyne H-C≡CR' Alkyne->Cu_Alkyne Deprotonation (Base)

Caption: The dual catalytic cycles of the Sonogashira reaction.

Glaser Homocoupling Side Reaction

This diagram shows the undesired oxidative dimerization of the copper acetylide intermediate.

Glaser_Coupling Cu_Acetylide1 Cu(I)-C≡CR' Diyne R'-C≡C-C≡C-R' Cu_Acetylide1->Diyne Cu_Acetylide2 Cu(I)-C≡CR' Cu_Acetylide2->Diyne Oxygen O₂ (Oxidant) Oxygen->Diyne Oxidative Dimerization

Caption: The oxygen-mediated Glaser homocoupling side reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(trimethylsilylethynyl)-5-methylpyridine (Copper-Catalyzed)

Materials:

  • 2-Bromo-5-methylpyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Toluene or THF

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Seal the flask with a septum, and purge with inert gas (Argon or Nitrogen) for 15 minutes. A common method is to evacuate and backfill the flask three times.

  • Add anhydrous, degassed solvent (Toluene or THF) via syringe, followed by distilled triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe over 5 minutes.

  • Stir the reaction at room temperature or heat gently (40-50 °C) if necessary. Monitor progress by TLC or GC-MS. The reaction is typically complete in 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with more solvent.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection to this compound (Mild Conditions)

Materials:

  • Crude or purified 2-(trimethylsilylethynyl)-5-methylpyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the silyl-protected compound (1.0 eq) in methanol.

  • Add potassium carbonate (0.2 eq, 20 mol%).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Once complete, filter the mixture to remove the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by dissolving in a suitable solvent (e.g., dichloromethane), washing with water to remove any remaining salts, drying the organic layer over Na₂SO₄, and evaporating the solvent.

Protocol 3: Copper-Free Sonogashira Coupling

Materials:

  • 2-Bromo-5-methylpyridine

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) acetate [Pd(OAc)₂]

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A suitable base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-methylpyridine (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and the phosphine ligand (0.04 eq, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add trimethylsilylacetylene (1.2 eq) via syringe.

  • Heat the reaction to 80-100 °C and monitor by TLC or GC-MS until completion.

  • Workup and purification follow the same procedure as in Protocol 1.

References

  • Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040–4043. [Link]
  • Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Semantic Scholar. [Link]
  • Wikipedia. (2024). Sonogashira coupling. [Link]
  • Bäbler, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Chem-Station. (2014). Silyl Protective Groups. [Link]
  • Kormos, A., et al. (2012). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Akula, M. R., & Kabalka, G. W. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
  • Singh, I., & Klaper, W. F. (2006). Chemoselective Deprotection of Triethylsilyl Ethers.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

Sources

Preventing homocoupling in Sonogashira reactions of ethynylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions, with a specialized focus on the challenges presented by ethynylpyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C(sp)-C(sp²) bond formation involving nitrogen-containing heterocycles.

Here, we move beyond standard protocols to address a critical and often frustrating side reaction: the homocoupling of ethynylpyridines, also known as Glaser or Hay coupling.[1][2] This unwanted dimerization not only consumes valuable starting material but also complicates purification, impacting yields and overall efficiency.[1][3]

This resource is structured to provide actionable solutions and a deeper mechanistic understanding. We will explore the root causes of homocoupling and present field-proven strategies to suppress it, ensuring your cross-coupling reactions proceed with the desired selectivity and efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding homocoupling in Sonogashira reactions involving ethynylpyridines.

Q1: What is homocoupling, and why is it a significant problem with ethynylpyridines?

A1: Homocoupling, in the context of the Sonogashira reaction, is the undesired dimerization of two terminal alkyne molecules to form a 1,3-diyne (butadiyne) byproduct.[1][4][5] This side reaction is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][2][4] Ethynylpyridines are particularly susceptible due to the potential for the pyridine nitrogen to coordinate with the copper catalyst, potentially altering its reactivity and promoting the homocoupling pathway. Furthermore, the electronic properties of the pyridine ring can influence the acidity of the acetylenic proton, which can also affect the rate of this side reaction.

Q2: I'm observing significant amounts of a diyne byproduct in my reaction. How can I confirm it's from homocoupling?

A2: The most direct way to confirm the presence of a homocoupling product is through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled product will have a mass corresponding to double the molecular weight of your ethynylpyridine starting material, minus two hydrogen atoms. The ¹H and ¹³C NMR spectra will also show a characteristic pattern for the symmetrical diyne structure. Running a control experiment with your ethynylpyridine, base, and copper catalyst—but without the palladium catalyst and aryl halide—can also help isolate and characterize the homocoupling product.

Q3: Is it possible to completely eliminate homocoupling?

A3: While complete elimination can be challenging, it is possible to diminish the homocoupling product to negligible levels (e.g., <2%) through careful optimization of reaction conditions.[1][6] Key strategies, which will be detailed in the Troubleshooting Guide, include rigorously excluding oxygen, modifying the catalyst system, or switching to a copper-free Sonogashira protocol.[3][4][5]

Q4: Can the choice of palladium catalyst or ligand influence the rate of homocoupling?

A4: While the copper catalyst is the primary driver of Glaser coupling, the palladium catalyst and its associated ligands play an indirect but crucial role.[4] A highly active palladium catalyst that promotes a rapid rate of cross-coupling can outcompete the slower homocoupling pathway. The use of bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired Sonogashira cycle, thereby minimizing the time the copper acetylide is available to undergo homocoupling.[2][7][8]

Part 2: Troubleshooting Guide: Suppressing Homocoupling

This section provides a systematic, in-depth approach to troubleshooting and minimizing ethynylpyridine homocoupling. Issues are categorized for clarity, with explanations of the underlying principles and actionable protocols.

Issue 1: Pervasive Homocoupling Under Standard Sonogashira Conditions

If you are following a standard Sonogashira protocol [e.g., PdCl₂(PPh₃)₂, CuI, amine base] and observing significant diyne formation, the primary culprit is almost certainly oxygen.

Root Cause Analysis: The mechanism of Glaser coupling involves the oxidation of Cu(I) to Cu(II), which is facilitated by molecular oxygen.[2] The resulting Cu(II) species then participates in the oxidative dimerization of the copper acetylide intermediates. Rigorous exclusion of oxygen is the most critical first step in suppressing this pathway.[1][4]

Solutions & Protocols:

1. Rigorous Degassing and Inert Atmosphere:

  • Explanation: Standard nitrogen purging may not be sufficient to remove all dissolved oxygen from solvents and reagents. The "freeze-pump-thaw" method is a more effective technique for achieving a truly inert environment.

  • Protocol: Freeze-Pump-Thaw Degassing

    • Place your reaction solvent(s) in a Schlenk flask equipped with a stir bar and a high-vacuum stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once completely frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

    • Close the stopcock to the vacuum line and remove the liquid nitrogen bath, allowing the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

    • Repeat this cycle at least three times to ensure the removal of dissolved gases.

    • After the final thaw, backfill the flask with a high-purity inert gas (Argon is preferred over Nitrogen for its higher density).

    • Maintain a positive pressure of the inert gas throughout the entire reaction setup and duration.

2. Introduction of a Reducing Atmosphere:

  • Explanation: A study by Ho and colleagues demonstrated that performing the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar) can dramatically reduce homocoupling to as low as 2%.[1][6] The hydrogen likely helps to maintain the palladium catalyst in its active Pd(0) state and may prevent the oxidation of Cu(I).

  • Protocol: Dilute Hydrogen Atmosphere

    • Assemble the reaction vessel under a standard inert atmosphere (N₂ or Ar).

    • Introduce a pre-mixed, commercially available gas mixture (e.g., 5% H₂ in N₂) via a balloon or a gas inlet line.

    • Ensure proper ventilation and adherence to all safety protocols when working with hydrogen gas.

    • Maintain this atmosphere throughout the reaction.

Issue 2: Homocoupling Persists Despite Inert Atmosphere

If homocoupling is still a significant issue even after taking stringent measures to exclude oxygen, the problem may lie within the catalytic system itself or the inherent reactivity of your substrates.

Root Cause Analysis: The relative rates of the desired cross-coupling and the undesired homocoupling are key. If the cross-coupling is sluggish, the copper acetylide intermediate has a longer residence time in the reaction mixture, increasing the probability of dimerization, even with trace amounts of oxidant. The coordination of the ethynylpyridine to the copper center can also stabilize intermediates that favor the homocoupling pathway.

Solutions & Protocols:

1. Switch to Copper-Free Sonogashira Conditions:

  • Explanation: The most definitive way to prevent copper-catalyzed homocoupling is to remove copper from the reaction entirely.[4][5] Modern copper-free protocols often rely on highly active palladium catalysts and may use different bases or additives to facilitate the deprotonation of the alkyne.[9][10][11]

  • Protocol: Representative Copper-Free Sonogashira [12][13]

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), ethynylpyridine (1.2 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv).[13]

    • Add a high-activity palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2 mol%) and a suitable phosphine ligand if not using a precatalyst.[12]

    • Add the degassed solvent (e.g., DMSO, CH₃CN, or THF).[12][13]

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.[14]

    • Note: Copper-free reactions can sometimes be slower, but the elimination of the homocoupling byproduct often leads to a cleaner reaction profile and higher isolated yields of the desired product.

2. Modify Ligands and Additives:

  • Explanation: The choice of ligand on the palladium center can significantly impact the rate of cross-coupling. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) can accelerate the oxidative addition step, which is often rate-limiting, thereby speeding up the overall catalytic cycle.[2][7] Additionally, certain additives can modulate the activity of the copper catalyst.

  • Ligand and Additive Selection Table:

StrategyReagent/ConditionRationaleTypical Loading
Accelerate Cross-Coupling Bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃)Promotes oxidative addition and reductive elimination, increasing the rate of the desired reaction.[2][7]2-5 mol%
Modify Copper Reactivity Glycosyl triazole ligandsHave been shown to suppress homocoupling at high temperatures in copper-catalyzed systems.[15]10 mol%
Alternative Co-catalyst Silver (I) oxide (Ag₂O)Can sometimes be used in place of or in conjunction with CuI to alter the reaction pathway.Stoichiometric

3. Optimize Base and Solvent:

  • Explanation: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[4] The choice of base and solvent can affect the solubility of intermediates and the overall reaction kinetics. For ethynylpyridines, a bulky, non-coordinating organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) might be preferable to simpler trialkylamines to minimize side reactions.

  • Recommendations:

    • Bases: Consider switching from triethylamine (TEA) to DIPEA, piperidine, or an inorganic base like K₂CO₃ or Cs₂CO₃, especially in copper-free systems.[4][13][16]

    • Solvents: While THF and DMF are common, explore other solvents like acetonitrile (CH₃CN), N-methyl-2-pyrrolidone (NMP), or even aqueous media, which have been shown to be effective in certain systems.[4][14][16]

Part 3: Mechanistic Insights & Visual Guides

A deeper understanding of the competing reaction pathways is essential for effective troubleshooting.

The Competing Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle for the cross-coupling and a copper cycle that activates the alkyne.[7][17] Homocoupling occurs as a parasitic reaction branching off from the copper cycle.

Sonogashira_vs_Glaser Fig 1. Competing Sonogashira and Glaser Pathways cluster_pd Palladium Cycle (Desired Cross-Coupling) cluster_cu Copper Cycle & Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (R-X) Transmet R-Pd(II)-C≡CR'(L₂) OxAdd->Transmet Transmetalation CuAcetylide Cu(I)-C≡CR' OxAdd->CuAcetylide Consumes Cu-Acetylide Transmet->Pd0 Reductive Elimination Product R-C≡CR' Transmet->Product CuX Cu(I)X Alkyne H-C≡CR' Alkyne->CuAcetylide + Base CuAcetylide->CuX (to Pd Cycle) Dimer R'-C≡C-C≡C-R' CuAcetylide->Dimer O₂ (Glaser Homocoupling)

Caption: Competing Sonogashira and Glaser pathways.

Workflow for Method Optimization

When encountering homocoupling, a systematic approach to optimization is crucial. The following workflow outlines a logical progression of experiments to identify the optimal conditions for your specific ethynylpyridine and aryl halide pairing.

Optimization_Workflow Start Start: Significant Homocoupling Observed Step1 Step 1: Rigorous Deoxygenation (Freeze-Pump-Thaw) Start->Step1 Check1 Homocoupling Suppressed? Step1->Check1 Step2 Step 2: Switch to Copper-Free Protocol Check1->Step2 No Success Success: Clean Cross-Coupling Check1->Success Yes Check2 Reaction Proceeds Efficiently? Step2->Check2 Step3 Step 3: Optimize Pd Catalyst/Ligand (Bulky, Electron-Rich Ligands) Check2->Step3 No / Sluggish Check2->Success Yes Step4 Step 4: Screen Bases & Solvents (e.g., DIPEA, Cs₂CO₃, NMP) Step3->Step4 Step4->Success

Caption: Systematic workflow for troubleshooting homocoupling.

References

  • Sonogashira coupling. In: Wikipedia. [Link]
  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Li, J. J. (2021). Sonogashira coupling in natural product synthesis.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Shafiee, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Shafiee, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Cherney, A. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
  • Jin, Z., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • Sonogashira coupling. Golden. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
  • Mondal, B., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
  • Chen, C.-Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • Fiorito, D., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • Shafiee, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]
  • Hsieh, C.-H., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
  • The pathway of copper-free Sonogashira reaction to provide different compounds.
  • Martek, B. A., et al. (2020).
  • Gazvoda, M., et al. (2018).
  • McKay, C. S., & Finn, M. G. (2014). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.
  • Cherney, A. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science. [Link]
  • Kumar, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. [Link]
  • Sonogashira Coupling. Royal Society of Chemistry. [Link]
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Truong, T., & Pezacki, J. P. (2015).
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
  • Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. [Link]

Sources

Technical Support Center: A Guide to Improving Yield in the Derivatization of 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-ethynyl-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful derivatization of this versatile building block. We will focus on two of the most powerful and widely used transformations for terminal alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

This resource aims to equip you with the knowledge to not only overcome common experimental hurdles but also to understand the underlying chemical principles governing these reactions, thereby enabling you to confidently optimize your synthetic routes.

I. Understanding the Substrate: this compound

This compound is a valuable heterocyclic building block. The presence of the pyridine nitrogen introduces unique electronic properties and potential challenges, such as catalyst inhibition, while the terminal alkyne offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The methyl group at the 5-position, being weakly electron-donating, can subtly influence the reactivity of the pyridine ring and the ethynyl group. Understanding these characteristics is crucial for troubleshooting and optimizing your derivatization reactions.

II. Troubleshooting Common Issues in Derivatization Reactions

This section addresses specific problems you may encounter during the Sonogashira coupling or CuAAC reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira or CuAAC reaction with this compound resulting in low or no product yield?

A1: Low or no yield is a common issue that can often be traced back to several factors:

  • Catalyst Inactivity: The active catalyst species, Pd(0) in Sonogashira coupling and Cu(I) in CuAAC, are susceptible to oxidation. Exposure to air can render your catalyst inactive. It is crucial to use freshly opened, high-purity catalysts and properly degassed solvents.[1]

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium or copper catalyst, leading to catalyst inhibition or deactivation.[2] This is a well-documented issue with nitrogen-containing heterocycles.

  • Poor Reagent Quality: Impurities in your this compound, aryl halide (for Sonogashira), or azide (for CuAAC) can interfere with the reaction. Ensure the purity of your starting materials.

  • Suboptimal Reaction Conditions: The choice of solvent, base (for Sonogashira), temperature, and reaction time are all critical parameters that need to be optimized for your specific substrates.

Q2: I am observing a significant amount of a side product with a mass corresponding to a dimer of my starting alkyne. What is this, and how can I prevent it?

A2: This common side product is the result of Glaser-Hay homocoupling, the oxidative dimerization of terminal alkynes.[3][4] This is particularly prevalent in copper-catalyzed reactions like the Sonogashira and CuAAC. To minimize this side reaction:

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Copper-Free Sonogashira Conditions: For Sonogashira reactions, switching to a copper-free protocol can eliminate the primary pathway for Glaser coupling.[5]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[5]

Q3: Can the methyl group on the pyridine ring affect the reaction outcome?

A3: Yes, the methyl group at the 5-position can have a subtle electronic effect. As an electron-donating group, it slightly increases the electron density of the pyridine ring. This can make the nitrogen atom a stronger Lewis base, potentially increasing its propensity to coordinate to and inhibit the metal catalyst.[2] However, this effect is generally modest and can often be overcome by careful selection of ligands and reaction conditions.

Q4: How do I effectively purify my derivatized this compound product?

A4: Purification of pyridine-containing compounds can sometimes be challenging due to their basic nature, which can lead to tailing on silica gel chromatography. Here are some tips:

  • Acidic Wash: During the aqueous workup, a wash with a dilute acid (e.g., 1 M HCl) can protonate the pyridine nitrogen, making it more water-soluble and helping to remove non-basic organic impurities. The product can then be recovered from the aqueous layer by basification and extraction.

  • Column Chromatography: If column chromatography is necessary, consider adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress tailing.[6]

  • Alternative Stationary Phases: For particularly challenging separations, consider using alternative stationary phases like alumina or a basic-deactivated silica gel.

III. Sonogashira Cross-Coupling: A Detailed Guide

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[7]

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause Troubleshooting Action & Rationale
Low or No Yield Catalyst Poisoning by Pyridine Nitrogen 1. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can compensate for the portion of the catalyst that is poisoned.[1] 2. Use Bulky Phosphine Ligands: Ligands such as XPhos or SPhos can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]
Inactive Pd(0) Catalyst 1. Use a Palladium Pre-catalyst: Pre-catalysts like Pd(OAc)₂ in combination with a phosphine ligand can generate the active Pd(0) species more efficiently in situ.[1] 2. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents to prevent oxidation of the active Pd(0) species.
Inefficient Catalytic Cycle 1. Optimize the Base: Screen different bases. While amine bases like triethylamine are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ can sometimes be more effective, especially in copper-free protocols.[3] 2. Solvent Screening: Solvents like THF, DMF, and 1,4-dioxane are commonly used. The optimal solvent can depend on the specific substrates.
Significant Glaser Homocoupling Presence of Oxygen and Copper(I) Catalyst 1. Switch to Copper-Free Conditions: This is the most effective way to eliminate this side reaction. 2. Rigorous Degassing: Ensure all components of the reaction are free of oxygen.
Hydrodehalogenation of Aryl Halide Harsh Reaction Conditions 1. Lower the Reaction Temperature: High temperatures can sometimes promote this side reaction. 2. Choice of Base: Some bases can act as hydride donors at elevated temperatures. Consider screening milder inorganic bases.[3]
Optimized Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the copper-free Sonogashira coupling of this compound. Optimization may be required for different aryl halides.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous and degassed 1,4-dioxane

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound followed by anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to afford the desired 2-(arylethynyl)-5-methylpyridine.

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Base, Pd Catalyst, Ligand inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert add_alkyne 3. Add this compound & Degassed Solvent inert->add_alkyne heat 4. Heat with Stirring (80-100 °C) add_alkyne->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to RT monitor->cool filter 7. Dilute & Filter through Celite® cool->filter extract 8. Aqueous Wash (Water, Brine) filter->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

IV. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Detailed Guide

The CuAAC reaction is a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles.[7] It is often referred to as a "click" reaction due to its reliability and broad substrate scope.[6]

Troubleshooting Guide: CuAAC Reaction
Problem Potential Cause Troubleshooting Action & Rationale
Low or No Yield Oxidation of Cu(I) Catalyst 1. In Situ Generation of Cu(I): Use a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in the reaction mixture.[8] 2. Use a Stabilizing Ligand: Ligands like THPTA or TBTA can protect the Cu(I) catalyst from oxidation and improve its solubility.[9]
Catalyst Sequestration 1. Use a Ligand: The pyridine nitrogen can chelate the copper catalyst. A stabilizing ligand can prevent this and maintain catalyst activity. 2. Optimize Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is often recommended to ensure the catalyst remains active.[8]
Incomplete Reaction 1. Increase Reagent Equivalents: Using a slight excess of either the azide or the alkyne (whichever is more readily available) can help drive the reaction to completion. 2. Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate.
Significant Glaser Homocoupling Presence of Oxygen 1. Thorough Degassing: As with the Sonogashira reaction, rigorous exclusion of oxygen is critical. 2. Order of Addition: It is often recommended to add the sodium ascorbate last to minimize the time the active Cu(I) species is present before the cycloaddition reaction begins.
Optimized Protocol: CuAAC Reaction of this compound with an Azide

This protocol describes a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst.

Materials:

  • This compound (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O, or DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction vial, dissolve this compound and the azide in the chosen solvent.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • To the degassed solution, add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,2,3-triazole derivative.

Decision Tree for Troubleshooting Low Yield in CuAAC Reactions

CuAAC_Troubleshooting start Low/No Product Yield catalyst_check Is the Copper Catalyst Active? start->catalyst_check ligand_check Are you using a Ligand? catalyst_check->ligand_check Yes action_catalyst 1. Use fresh CuSO₄/Ascorbate. 2. Degas solvents thoroughly. 3. Work under inert atmosphere. catalyst_check->action_catalyst No/Unsure conditions_check Are Reaction Conditions Optimal? ligand_check->conditions_check Yes action_ligand Incorporate a stabilizing ligand (e.g., THPTA) at a 5:1 ratio to copper. ligand_check->action_ligand No reagent_check Are Reagents Pure? conditions_check->reagent_check Yes action_conditions 1. Screen different solvents. 2. Try gentle heating (40-60 °C). 3. Use a slight excess of one reagent. conditions_check->action_conditions No/Unsure success Problem Solved reagent_check->success Yes action_reagents Verify purity of alkyne and azide by NMR/MS. Purify if necessary. reagent_check->action_reagents No/Unsure action_catalyst->ligand_check action_ligand->conditions_check action_conditions->reagent_check action_reagents->success

Caption: A decision-making flowchart for troubleshooting low-yield CuAAC reactions.

V. Data Summary

The following tables provide representative reaction conditions and yields for Sonogashira and CuAAC reactions of substituted pyridines to serve as a starting point for your optimizations. Note that direct comparative data for this compound is limited in the literature, so data for analogous compounds is provided.

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines

Halopyridine Alkyne Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2,5-Dibromo-4-methylpyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT485 (mono)Benchchem[6]
2-Bromo-6-methylpyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80692Benchchem[5]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1692ePrints Soton[8]
3-Bromopyridine3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSORT1.5100NIH[10]

Table 2: Representative Conditions for CuAAC Reactions

Alkyne Azide Catalyst System Solvent Temp. (°C) Time Yield (%) Reference
2-EthynylpyridineBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRT5 minQuantitativeMDPI[11]
PhenylacetyleneBenzyl AzideCuSO₄ / Na-Ascorbatet-BuOH/H₂O (1:1)RT-HighMDPI[12]
Terminal AlkyneOrganic AzideCuI / Pyridinyl-triazole ligandDMFRT2 h95ResearchGate[9]

VI. References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Optimization of the click reaction conditions a. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Zaragoza. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. PMC - NIH. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC - NIH. [Link]

  • Supporting Information Aqueous Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. The Royal Society of Chemistry. [Link]

  • New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. MDPI. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]

  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. [Link]

  • 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. [Link]

  • 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. PubMed Central. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. [Link]

  • (PDF) Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Click Chemistry and Radiochemistry: An Update. PMC - PubMed Central. [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][6][10]triazoles. MDPI. [Link]

  • Special Issue : Recent Advances in CuAAC Click Chemistry. MDPI. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. NIH. [Link]

  • Synthesis and properties of 6-alkynyl-5-aryluracils. PMC - NIH. [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. [Link]

  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. MDPI. [Link]

Sources

Stability issues of 2-Ethynyl-5-methylpyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026

Welcome to the technical support guide for 2-Ethynyl-5-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the stability challenges associated with this versatile building block. As a functionalized terminal alkyne and a pyridine derivative, its reactivity is both an asset and a source of potential experimental issues. This guide provides in-depth troubleshooting, preventative advice, and validated protocols to ensure the successful use of this reagent in your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments. The workflow below provides a visual guide to diagnosing and solving these issues.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Symptom Reaction mixture turns dark brown/black Low yield of desired cross-coupled product Appearance of high MW species or insoluble material Formation of a major, unexpected non-polar byproduct Cause Polymerization Oxidative Homocoupling (Glaser-Hay) General Degradation Symptom:f0->Cause:f0 Symptom:f2->Cause:f0 Symptom:f1->Cause:f1 Symptom:f3->Cause:f1 Symptom:f0->Cause:f2 Symptom:f1->Cause:f2 Diagnostic Check pH of the medium Analyze by NMR/MS for symmetrical diyne byproduct Check solvent purity and reaction atmosphere Cause:f0->Diagnostic:f0 Cause:f1->Diagnostic:f1 Cause:f2->Diagnostic:f2 Solution Use neutral or basic (non-nucleophilic) conditions. Avoid strong acids. Rigorously degas solvents. Use N2/Ar atmosphere. Consider adding a reducing agent. Use fresh, high-purity solvents. Store reagent under inert gas at low temperature. Diagnostic:f0->Solution:f0 Diagnostic:f1->Solution:f1 Diagnostic:f2->Solution:f2

Caption: Troubleshooting decision tree for this compound stability issues.

Q1: My Sonogashira coupling reaction mixture turned dark brown or black, and the yield is very low. What is happening?

Answer:

This is a classic symptom of compound degradation, likely through one of two pathways: oxidative homocoupling or polymerization.

  • Primary Suspect: Oxidative Homocoupling (Glaser-Hay Coupling)

    • Causality: The Sonogashira reaction employs a copper(I) co-catalyst, which is also the primary catalyst for the Glaser coupling of terminal alkynes.[1][2] In the presence of oxygen, two molecules of your alkyne will couple to form a symmetrical 1,3-diyne, often producing deeply colored, complex byproducts.[3][4][5] The mechanism involves the formation of a copper(I) acetylide which then undergoes oxidation and dimerization.[3] This side reaction consumes your starting material and reduces the yield of the desired product.[6]

    • Diagnostic Steps:

      • Run a TLC or LC-MS of your crude reaction mixture. The homocoupled diyne byproduct will be significantly less polar than your starting alkyne and will have a mass of (2 x 117.15) - 2 = 232.3 g/mol .

      • Check your reaction setup for potential air leaks.

    • Solutions & Preventative Measures:

      • Rigorous Degassing: Before adding any reagents, thoroughly degas all solvents and the reaction vessel by using a repeating freeze-pump-thaw cycle (at least three times) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of high-purity Argon or Nitrogen from start to finish.

      • Use a Reducing Atmosphere: A proven method to diminish homocoupling is to run the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon.[7] This helps keep the catalytic species in their reduced, active state.

      • Add a Reducing Agent: The inclusion of a mild reducing agent, such as sodium ascorbate, can help prevent the oxidative pathway.[6]

      • Consider Copper-Free Sonogashira: If homocoupling remains a persistent issue, investigate copper-free Sonogashira protocols, which can mitigate this specific side reaction.[1]

  • Secondary Suspect: Polymerization

    • Causality: Ethynylpyridines can undergo spontaneous polymerization, particularly in the presence of strong acids.[8] If your reaction conditions are acidic, or if acidic impurities are present, protonation of the pyridine nitrogen can initiate a catalytic polymerization cascade, leading to insoluble, dark polymeric material.

    • Diagnostic Steps:

      • Check the pH of your reaction mixture. Are any of your reagents or starting materials acidic salts (e.g., hydrochloride salts)?

    • Solutions & Preventative Measures:

      • Ensure Basic Conditions: The amine base (e.g., triethylamine, diisopropylamine) used in the Sonogashira reaction should be fresh and sufficient to maintain a basic environment. If coupling to an acidic substrate, add an extra equivalent of base.

      • Avoid Acidic Solvents: Do not use protic acidic solvents.

Q2: I'm not performing a coupling reaction, but my solution of this compound darkens over time upon storage. Why?

Answer:

This indicates slow degradation of the compound in solution, even without catalysts present. The primary causes are exposure to air, light, and improper solvent choice.

  • Causality: Terminal alkynes are inherently reactive functional groups.[9] Over time, even trace amounts of oxygen can initiate slow oxidative degradation. Light can also promote radical pathways leading to decomposition. Furthermore, certain solvents may contain impurities (like peroxides in aged ethers or residual acids) that can catalyze degradation. The rapid kinetics of alkyne reactions can be a disadvantage during handling and storage.[10][11]

  • Solutions & Preventative Measures:

    • Solvent Choice: Store the compound in a dry, aprotic solvent with low oxygen solubility, such as toluene or dioxane. Avoid chlorinated solvents which can generate HCl over time.

    • Inert Atmosphere: Prepare stock solutions under an inert atmosphere (Argon or Nitrogen) and store them in vials with PTFE-lined septa.

    • Temperature: Store solutions at low temperatures (-20°C is recommended for long-term storage) to slow the rate of any potential degradation reactions.

    • Light Protection: Store solutions in amber vials or wrap the container in aluminum foil to protect from light.

    • Purity: Use only high-purity, anhydrous solvents. If using ethers like THF, ensure they are free of peroxides.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for solid this compound? A: The solid material should be stored in a tightly sealed container under an inert atmosphere (Argon is preferred) at low temperature (2-8°C for short-term, -20°C for long-term). It is classified as acutely toxic if swallowed, so proper handling procedures are essential.[12]

Q: How does pH affect the stability of the molecule? A: The molecule has two key functional groups sensitive to pH:

  • Pyridine Ring: As a base, the pyridine nitrogen will be protonated under acidic conditions (pKa of the pyridinium ion is typically ~5-6). This can increase its solubility in aqueous media but also makes the molecule susceptible to acid-catalyzed polymerization.[8] Under strongly basic conditions, some pyridinium compounds can be susceptible to hydroxide attack, though the neutral pyridine ring is generally stable.[13]

  • Terminal Alkyne: The terminal alkyne proton is weakly acidic (pKa ~25). In the presence of a very strong base, it can be deprotonated to form an acetylide, which is a potent nucleophile but can also be unstable. For most applications, avoiding extreme pH is the best practice.

Q: Can I protect the alkyne group to prevent side reactions? A: Yes. Protecting the terminal alkyne with a silyl group, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS), is an excellent strategy to prevent oxidative homocoupling.[6] The protected alkyne is stable to many reaction conditions, and the silyl group can be selectively removed later, typically using a fluoride source (like TBAF) or mild base (like K₂CO₃ in methanol), to reveal the terminal alkyne for subsequent reactions.

Recommended Storage Conditions Summary
FormSolventTemperatureAtmosphereShelf Life
Solid N/A-20°C (Long-term)Argon or N₂> 1 year
2-8°C (Short-term)Argon or N₂Months
Solution Toluene, Dioxane-20°CArgon or N₂Weeks to Months
(Anhydrous)
THF, DME-20°CArgon or N₂Days to Weeks (check for peroxides)
(Anhydrous, Peroxide-free)
Validated Experimental Protocol: Minimizing Instability in Sonogashira Coupling

This protocol provides a step-by-step method for the Sonogashira coupling of this compound with an aryl bromide, incorporating best practices to mitigate stability issues. The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds under mild conditions.[1][5]

Reaction: Coupling of 4-Iodobenzonitrile with this compound

Diagram of the Protocol Workflow

ProtocolWorkflow A 1. Vessel Preparation & Degassing (Freeze-Pump-Thaw x3) B 2. Reagent Addition (under Ar) - Aryl Halide - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI A->B C 3. Solvent & Base Addition - Degassed THF - Degassed Triethylamine B->C D 4. Alkyne Addition - Add this compound solution dropwise C->D E 5. Reaction Monitoring - Stir at RT, monitor by TLC/LC-MS D->E F 6. Work-up & Purification - Quench, Extract, Column Chromatography E->F

Caption: Workflow for a stability-conscious Sonogashira coupling protocol.

Materials:

  • 4-Iodobenzonitrile (1.0 eq)

  • This compound (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) Iodide [CuI] (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, Degassed Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Atmosphere Inerting: Seal the flask with septa, and evacuate and backfill with high-purity argon three times. Maintain a positive argon pressure for the remainder of the reaction.

  • Solvent and Base Addition: Through the septum, add anhydrous, degassed THF via cannula transfer. Follow with the addition of anhydrous, degassed triethylamine. Stir the resulting suspension for 5 minutes. Causality Note: The amine base is crucial for both catalytic cycles, facilitating the formation of the Pd(0) species and the copper acetylide.[1][5]

  • Alkyne Addition: Dissolve this compound (1.1 eq) in a small amount of degassed THF and add it dropwise to the reaction mixture over 10 minutes using a syringe. Causality Note: Slow addition helps to control any exotherm and maintains a low instantaneous concentration of the alkyne, further disfavoring the bimolecular homocoupling side reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. The mixture may turn from a light yellow to a darker brown color, which is normal. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting aryl halide is consumed (typically 2-6 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Glaser-Hay Coupling. SynArchive. [Link]
  • Doyle, A. G., & Fobian, Y. M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry. [Link]
  • Glaser Coupling Mechanism. YouTube. [Link]
  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters.
  • Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules. [Link]
  • A reversible pH-dependent intramolecular pyridine-aldehyde cycliz
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
  • Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Click Reactions with 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, with a specific focus on challenges encountered when using 2-Ethynyl-5-methylpyridine. The unique electronic and coordinating properties of this substrate require special consideration for successful and reproducible outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

General CuAAC Questions

Q1: My click reaction is not working at all. What are the most common initial checks I should perform?

A1: When a click reaction fails completely, the issue often lies with the fundamental components of the reaction. Before delving into more complex troubleshooting, verify the following:

  • Integrity of Starting Materials: Ensure your this compound and azide partner are pure and have not degraded. Verify their identity and purity via NMR or mass spectrometry. Azides, in particular, can be sensitive to prolonged storage.

  • Activity of the Copper Catalyst: The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[1] If using a Cu(I) salt (e.g., CuI, CuBr), ensure it is from a fresh, properly stored bottle. If generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.[2]

  • Oxygen Exclusion: Oxygen is a known inhibitor of the CuAAC reaction as it leads to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Cu(I) catalyst.[3] It is crucial to degas your solvents and reaction mixture by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.

Q2: What is the role of a ligand in the CuAAC reaction, and is it always necessary?

A2: A ligand plays a multifaceted and often critical role in the CuAAC reaction. Its primary functions are:

  • Stabilization of Cu(I): Ligands protect the catalytically active Cu(I) from oxidation and disproportionation.[4]

  • Enhancing Solubility: They can help to keep the copper catalyst in solution, especially in aqueous media.

  • Accelerating the Reaction Rate: By modulating the electronic environment of the copper center, ligands can significantly increase the reaction rate.[5]

While some simple click reactions can proceed without an added ligand, for many substrates, particularly those that are challenging or used in low concentrations, a ligand is essential for an efficient and high-yielding reaction. For reactions involving biological molecules, water-soluble ligands like THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[6]

Troubleshooting Specific to this compound

The pyridine nitrogen in this compound can act as an internal ligand, coordinating to the copper catalyst. This can be a double-edged sword: it can either accelerate the reaction or inhibit it by occupying coordination sites on the copper atom that are necessary for the catalytic cycle to proceed. The methyl group at the 5-position is electron-donating, which can increase the electron density on the pyridine nitrogen, potentially enhancing its coordination to the copper center.[7]

Q3: My reaction with this compound is sluggish or stalls at low conversion. Could the substrate itself be the problem?

A3: Yes, it is possible that the this compound is inhibiting the catalyst. The pyridine nitrogen can chelate to the copper, and depending on the stoichiometry and the presence of other ligands, this can lead to the formation of unreactive copper complexes.

  • Catalyst Sequestration: The pyridine moiety of your substrate might be acting as a strong ligand, sequestering the copper and preventing it from participating in the catalytic cycle.

  • Competitive Inhibition: If you are using an external ligand, the this compound can compete with it for coordination to the copper, potentially disrupting the formation of the optimal catalytically active species.

Troubleshooting Steps:

  • Vary the Copper Source: Try different copper sources. While CuSO₄/sodium ascorbate is common, pre-formed Cu(I) salts like CuI or CuBr might behave differently in the presence of a coordinating alkyne.

  • Introduce a Stronger, Accelerating Ligand: The addition of a well-established accelerating ligand like TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA can sometimes outcompete the substrate's self-coordination in a productive manner, leading to an overall rate enhancement.

  • Adjust the Ligand-to-Copper Ratio: If you are already using a ligand, try varying its ratio relative to the copper catalyst. A higher ligand concentration may be necessary to prevent inhibition by the substrate.

  • Solvent Effects: The coordinating ability of the solvent can influence the equilibrium between the substrate-coordinated and ligand-coordinated copper species. If you are using a non-coordinating solvent, consider switching to a weakly coordinating one, or vice-versa. Polar aprotic solvents like DMF and DMSO are often good choices for pyridyl-containing substrates.[1]

Q4: I am observing significant amounts of a byproduct. What is it likely to be and how can I prevent it?

A4: The most common byproduct in CuAAC reactions is the diyne, formed from the oxidative homocoupling of your alkyne (the Glaser coupling).[3] This is particularly prevalent when the reaction is exposed to oxygen.

Prevention Strategies:

  • Thorough Degassing: As mentioned in A1, ensure all your solvents and the reaction mixture are rigorously deoxygenated before the addition of the copper catalyst. Maintaining the reaction under a positive pressure of an inert gas (argon or nitrogen) is best practice.

  • Use of an Antioxidant: The reducing agent, sodium ascorbate, also serves to scavenge any residual oxygen, thereby protecting the Cu(I) catalyst.[2] Ensure you are using a sufficient amount (at least 1 equivalent relative to the copper catalyst, though often an excess is used).

  • Order of Addition: A common and effective practice is to add the sodium ascorbate to the reaction mixture just before the copper salt. This ensures a reducing environment is established at the point of catalyst introduction.

Workflow & Diagrams

Troubleshooting Workflow for this compound Click Reactions

troubleshooting_workflow start Low or No Product Yield check_basics Verify Purity of Starting Materials and Catalyst Activity start->check_basics byproduct Significant Byproduct Formation (e.g., Diyne) is_degassed Is the Reaction Properly Degassed? check_basics->is_degassed degas_procedure Degas Solvents and Reaction Mixture with Inert Gas is_degassed->degas_procedure No substrate_inhibition Potential Substrate Inhibition by Pyridine Moiety is_degassed->substrate_inhibition Yes degas_procedure->is_degassed add_ligand Add an Accelerating Ligand (e.g., TBTA, THPTA) substrate_inhibition->add_ligand Yes optimize_conditions Optimize Reaction Conditions: - Solvent (e.g., DMF, DMSO) - Temperature - Catalyst Loading substrate_inhibition->optimize_conditions No/Already Tried add_ligand->optimize_conditions success Reaction Successful optimize_conditions->success check_degassing_byproduct Improve Degassing Protocol and Ensure Sufficient Reducing Agent byproduct->check_degassing_byproduct check_degassing_byproduct->success CuAAC_mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Acetylide R'-C≡C-Cu(I) CuI->Acetylide + Alkyne Alkyne R'-C≡CH (this compound) Azide R-N₃ Metallacycle Six-membered Cu(III) metallacycle Acetylide->Metallacycle + Azide Triazolide Copper-triazolide Metallacycle->Triazolide Product 1,4-disubstituted 1,2,3-triazole Triazolide->Product + H⁺ Product->CuI Regenerates Catalyst

Sources

Technical Support Center: Effective Palladium Removal from 2-Ethynyl-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective removal of palladium catalyst residues from reactions involving 2-Ethynyl-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.

The presence of the pyridine nitrogen and the terminal alkyne in this compound introduces specific challenges in palladium removal. The pyridine moiety can coordinate with palladium, potentially keeping it solubilized in the reaction mixture, while the alkyne can also interact with the metal center. This guide will address these unique challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my this compound reaction so critical?

A1: Palladium is a heavy metal with known toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for residual palladium in active pharmaceutical ingredients (APIs).[1] For oral medications, the permitted daily exposure is no more than 100 μg of palladium.[2] Beyond regulatory compliance, residual palladium can catalyze undesired side reactions in subsequent synthetic steps or interfere with biological assays, leading to unreliable data.[3][4]

Q2: I've performed a Sonogashira coupling with this compound and a simple filtration isn't removing the palladium. Why?

A2: This is a common issue, particularly with pyridine-containing compounds. The lone pair of electrons on the pyridine nitrogen can form a stable complex with the palladium catalyst, keeping it dissolved in the reaction mixture.[5][6][7] Simple filtration is only effective for removing heterogeneous palladium species, such as palladium on carbon (Pd/C), or precipitated palladium black. Soluble palladium complexes will pass through standard filter media.

Q3: My product solution is still colored (yellow, brown, or black) after initial work-up. What does this indicate?

A3: A persistent color in your product solution is a strong indicator of residual soluble or colloidal palladium.[5] To decolorize the product and remove these palladium species, a more robust purification method such as treatment with a metal scavenger or activated carbon is necessary.[5]

Q4: What are "palladium scavengers" and how do they work for reactions with this compound?

A4: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with groups having a high affinity for palladium, such as thiols, thioureas, and amines.[8][9][10] They function by selectively binding to the palladium in the reaction mixture, allowing for its removal by simple filtration.[8] For pyridine-containing products, scavengers with sulfur-based functional groups (e.g., thiol-functionalized silica) are often highly effective.[9][11]

Q5: How do I accurately measure the level of residual palladium in my final product?

A5: The industry-standard methods for quantifying trace metals in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[5][12][13] These techniques are highly sensitive and accurate but require specialized instrumentation.[13] For more rapid, in-process checks during development, fluorescence-based detection kits are also available.[12][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High levels of palladium (>100 ppm) detected after standard work-up and filtration. The palladium is present in a soluble or colloidal form due to complexation with the this compound.Treat the organic solution with a dedicated palladium scavenger (e.g., thiol-functionalized silica). Perform an activated carbon slurry treatment. If the product is a solid, attempt recrystallization.[5]
Inconsistent or low efficiency of palladium scavengers. The chosen scavenger is not effective for the specific palladium species present (e.g., Pd(0) vs. Pd(II)). Insufficient contact time or temperature. The scavenger is deactivated by other components in the reaction mixture.Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea).[5] Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C), if the product is thermally stable. Consult the scavenger manufacturer's guidelines for optimal conditions.[5]
Significant product loss during purification. Non-specific adsorption of the this compound product onto the scavenger or activated carbon.Reduce the amount of adsorbent to the minimum effective quantity. Screen different grades of activated carbon to find one with lower affinity for your product. Consider a more selective silica-based scavenger.[14] After filtration, thoroughly wash the scavenger or carbon with fresh solvent to recover adsorbed product.[14]
Product degradation during palladium removal. The this compound derivative may be sensitive to the conditions of the purification method (e.g., prolonged heating, acidic or basic conditions).Perform the scavenging at room temperature, even if it requires a longer stirring time. Ensure that the chosen scavenger or adsorbent is pH neutral. If using aqueous washes, use neutral water or brine instead of acidic or basic solutions.

Palladium Removal Workflow

The following diagram illustrates a typical workflow for the removal of palladium from a this compound reaction.

Palladium_Removal_Workflow cluster_0 Post-Reaction Work-up cluster_1 Palladium Removal cluster_2 Final Purification & Analysis Initial_Workup Initial Aqueous Work-up Organic_Layer Isolate Organic Layer Initial_Workup->Organic_Layer Scavenging Add Scavenger/ Activated Carbon Organic_Layer->Scavenging Stirring Stir (2-24h) Scavenging->Stirring Filtration Filter through Celite® Stirring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Final_Purification Further Purification (Crystallization/Chromatography) Concentration->Final_Purification Analysis ICP-MS Analysis Final_Purification->Analysis

Caption: Workflow for Palladium Removal.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol is a robust starting point for removing various palladium species from reactions involving this compound.

  • Dissolution: Following the initial reaction work-up, dissolve the crude product containing this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Toluene).[5]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature. The optimal stirring time can range from 2 to 24 hours and should be determined experimentally by monitoring the residual palladium levels.[15]

  • Filtration: Remove the scavenger by filtering the mixture through a pad of Celite®.[5]

  • Washing and Concentration: Wash the Celite®/scavenger cake with fresh solvent to ensure complete recovery of the product.[5] Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Submit a sample of the purified product for analysis (e.g., ICP-MS) to determine the final palladium concentration.[5]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

Activated carbon is a cost-effective alternative, but screening for product adsorption is recommended.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10 wt% relative to the crude product weight.[5][14]

  • Stirring: Stir the suspension vigorously at room temperature for 2-18 hours. Gentle heating (e.g., 40-50 °C) can be applied if necessary, but monitor for product stability.[5][14]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Note that fine carbon particles can be challenging to filter completely.[5]

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrates.

  • Analysis: Determine the final palladium concentration using a suitable analytical technique.

Comparative Data on Palladium Scavenging Methods

The following table summarizes the general performance of different palladium removal techniques. The efficacy is highly dependent on the specific reaction conditions.

Method Typical Efficiency Advantages Disadvantages
Thiol-Functionalized Silica Scavengers >95% removalHigh selectivity for palladium, good product recovery, broad solvent compatibility.[9][10]Higher cost compared to activated carbon.
Activated Carbon 70-95% removalCost-effective, readily available.[8]Can lead to product loss due to non-specific adsorption.[1][8]
Crystallization VariableCan be highly effective for solid products, scalable.May not be effective if palladium co-crystallizes with the product.[16]
Aqueous Washes (with additives like N-acetylcysteine) VariableCan remove some palladium species.[2]Often insufficient as a standalone method.

Decision Logic for Method Selection

Use the following diagram to help select an appropriate palladium removal strategy for your this compound reaction.

Decision_Tree Start Is the product a solid and crystallizable? Crystallization Attempt Recrystallization Start->Crystallization Yes Scavenging Is cost a major constraint? Start->Scavenging No Analysis Analyze for Residual Pd (ICP-MS) Crystallization->Analysis Activated_Carbon Use Activated Carbon (Screen for product loss) Scavenging->Activated_Carbon Yes Silica_Scavenger Use Thiol-Functionalized Silica Scavenger Scavenging->Silica_Scavenger No Activated_Carbon->Analysis Silica_Scavenger->Analysis

Caption: Decision Tree for Method Selection.

References

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2008). Organic Process Research & Development. [Link]
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Department of Pharmacology. [Link]
  • How to remove palladium catalyst from reaction mixture ?
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • How can i remove palladium Pd catalyst easily?
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.

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Technical Support Center: Optimizing Base Selection for Sonogashira Coupling of 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of the Sonogashira coupling, specifically when using nitrogen-containing heteroaromatic substrates like 2-ethynyl-5-methylpyridine. This guide is designed for researchers and drug development professionals to move beyond standard protocols and troubleshoot challenges unique to this class of molecules. As your application science resource, we will explore the causal relationships behind reagent selection to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and foundational concepts for coupling reactions with this compound.

Q1: Why is this compound considered a "challenging" substrate for Sonogashira coupling?

A1: The primary challenge arises from the substrate itself. The basic nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, often referred to as catalyst poisoning.[1] This non-productive binding competes with the necessary steps of the catalytic cycle, resulting in low or no product yield and making the reaction highly sensitive to the choice of external base and ligands.

Q2: What are the fundamental roles of the base in the Sonogashira reaction?

A2: The base serves two critical functions in the catalytic cycle.[2][3]

  • Deprotonation of the Alkyne: The base removes the terminal proton from this compound, generating the acetylide anion. In the classic copper-co-catalyzed mechanism, this facilitates the formation of a copper(I) acetylide intermediate, which is essential for the transmetalation step.[2][4]

  • Neutralization of HX: During the reaction, a hydrohalide acid (e.g., HBr, HI) is formed as a byproduct. The base neutralizes this acid, preventing it from protonating the acetylide or reacting with other sensitive functional groups in the mixture.

Q3: For this specific substrate, which is better: an amine base or an inorganic base?

A3: There is no single "best" base; the optimal choice depends on whether you are using a traditional copper co-catalyst or a copper-free system.

  • Amine Bases (e.g., TEA, DIPEA): Triethylamine (TEA) is a common choice, but its relatively small size can allow it to coordinate to the palladium center, and it may not be sufficient to prevent the pyridine substrate from doing the same. A sterically bulkier amine, like diisopropylethylamine (DIPEA), is often a superior choice.[5][6] The steric hindrance can disfavor its coordination to the metal center and may also help prevent the pyridine nitrogen from binding.

  • Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): Inorganic bases are an excellent alternative, particularly in copper-free systems.[7][8] Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in many organic solvents and its ability to promote the reaction without strongly coordinating to the palladium catalyst.[7] This completely avoids the issue of competitive ligand binding from an amine base.

Q4: How does a copper-free protocol affect my choice of base?

A4: Copper-free Sonogashira reactions are highly advantageous for minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][10] In these systems, the palladium catalyst must facilitate the alkyne deprotonation itself, a step which is often promoted by a stronger base.[3] For this reason, inorganic bases like Cs₂CO₃ or K₂CO₃ are frequently paired with copper-free protocols.[7][11] Amine bases can still be used, but often a stronger or bulkier amine like 2,2,6,6-tetramethylpiperidine (TMP) is required to achieve good results at room temperature.[12][13]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to resolving common problems encountered when coupling this compound.

Problem Probable Cause(s) Suggested Solution(s)
1. Low or No Product Yield Catalyst Poisoning: The pyridine nitrogen is deactivating the palladium catalyst.[1]Switch to a different base. Replace triethylamine with a bulkier amine like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃.[7] This is the most critical first step.
Inactive Catalyst: The Pd(0) active species is not forming or has decomposed (e.g., formation of palladium black).[14]Use a fresh source of catalyst. Consider using a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that reliably generates the active monoligated Pd(0) species.[10][12]
2. Significant Alkyne Homocoupling Oxygen Contamination: The presence of O₂ promotes the oxidative coupling of the copper acetylide intermediate (Glaser coupling).[15]Ensure rigorous deoxygenation. Use a robust inert gas sparging or multiple freeze-pump-thaw cycles on your solvent and reaction mixture before adding the catalyst.[14]
Slow Cross-Coupling: If the desired reaction is slow due to catalyst inhibition, the competing homocoupling pathway can dominate.Adopt a copper-free protocol. This is the most effective way to eliminate Glaser coupling. Pair a palladium catalyst with a suitable ligand (e.g., XPhos, SPhos) and an inorganic base like Cs₂CO₃.[8][9]
3. Reaction Stalls After Partial Conversion Gradual Catalyst Deactivation: The pyridine substrate slowly poisons the catalyst over the course of the reaction.Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).Switch to a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can create a more stable and active catalytic species that is less susceptible to poisoning.[3][10]

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rational optimization. The following diagrams illustrate the standard catalytic cycle and the specific challenge posed by pyridine-containing substrates.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(C≡CR') pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR' pd_trans->product cu_x Cu(I)X cu_alkyne Cu(I)C≡CR' cu_x->cu_alkyne Base, R'C≡CH cu_alkyne->pd_ox cu_alkyne->cu_x from Pd cycle caption Fig 1. Simplified Sonogashira Catalytic Cycle Substrate_Inhibition Fig 2. Catalyst Inhibition by Pyridine Substrate cluster_substrates cluster_solutions catalyst Pd(L)n Catalyst Center alkyne This compound (Alkyne Moiety) alkyne:e->catalyst:w  Productive Binding pyridine This compound (Pyridine Nitrogen) pyridine:e->catalyst:w  Catalyst Poisoning   bulky_base Bulky Amine Base (e.g., DIPEA) Steric Shielding inorganic_base Inorganic Base (e.g., Cs₂CO₃) Non-coordinating caption Fig 2. Catalyst Inhibition and Mitigation Strategies

Fig 2. Catalyst Inhibition and Mitigation Strategies

Base Selection Guide & Recommended Protocol

The choice of base is arguably the most critical variable to optimize for this substrate. The following table provides a comparative guide.

BaseStructurepKa (Conjugate Acid)Steric HindranceRecommendation for this compound
Triethylamine (TEA) Et₃N~10.7LowUse with caution. Prone to catalyst coordination issues; often a source of low yields with this substrate.
DIPEA i-Pr₂NEt~10.8HighGood Choice. A bulky amine that is less likely to coordinate to palladium, reducing competitive inhibition. [5]
Cs₂CO₃ Cs₂CO₃~10.3 (for HCO₃⁻)N/AExcellent Choice. Highly effective, especially in copper-free systems. Does not coordinate to Pd, avoiding catalyst poisoning issues. [7]
K₂CO₃ K₂CO₃~10.3 (for HCO₃⁻)N/AGood Alternative. A cost-effective inorganic base, though sometimes less soluble than Cs₂CO₃ in common organic solvents. [16]
Recommended Copper-Free Protocol

This protocol is designed to minimize side reactions and overcome catalyst inhibition.

Materials:

  • Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Acetonitrile, or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, cesium carbonate, and palladium precatalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature for reactive halides or heat to 60-80 °C for less reactive ones).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • BYJU'S. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Ghosh, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Kuhn, M., et al. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications.
  • ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
  • PubMed. (2007). The Effect of Steric Bulk in Sonogashira Coupling Reactions.
  • American Chemical Society. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
  • ResearchGate. (n.d.). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles | Request PDF.
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • PubMed Central. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent.
  • American Chemical Society. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.

Sources

Technical Support Center: Managing Exothermic Reactions in 2-Ethynyl-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethynyl-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) regarding the management of exothermic events during this synthesis. The palladium-catalyzed Sonogashira cross-coupling reaction, a primary method for this synthesis, is known for its efficiency but requires careful thermal management to ensure safety, purity, and yield, especially during scale-up.

FAQs: Understanding the Exotherm

Q1: What is the primary source of exotherm in the Sonogashira synthesis of this compound?

The primary exothermic event in the Sonogashira coupling of a halopyridine (e.g., 2-bromo-5-methylpyridine) with a terminal alkyne is the catalytic C-C bond formation. The overall reaction is thermodynamically favorable and releases significant energy as heat. While manageable on a small scale, this heat generation can become hazardous if not properly controlled. A thermal runaway begins when the heat produced by the reaction exceeds the rate of heat removal by the cooling system.[1][2] This leads to an increase in the reaction mass temperature, which exponentially accelerates the reaction rate and, consequently, the rate of heat production, potentially leading to a dangerous loss of containment.[3]

Q2: Are there other steps besides the main reaction that can be dangerously exothermic?

Yes. The quenching step, designed to stop the reaction, can also be highly exothermic.[4] For instance, adding water or aqueous solutions to the reaction mixture can cause a violent reaction with unreacted reagents, such as residual base or reactive organometallic intermediates. A nightmare scenario involves the dropwise addition of a quenching reagent being necessary to prevent a volcano-like eruption.[4] Therefore, the quench must be performed as carefully as the reaction itself, typically at a reduced temperature and with slow, controlled addition of the quenching agent.[5][6]

FAQs: Proactive Thermal Management & Experimental Design

Q3: How can I design my experiment to mitigate thermal risks from the outset?

Proactive design is critical for safety and reproducibility. Several factors should be considered before starting the reaction:

  • Controlled Reagent Addition: Instead of adding all reagents at once (batch mode), use a semi-batch approach where one reactant is added gradually.[7][8] This allows you to control the reaction rate directly; if the temperature rises unexpectedly, you can simply stop the addition.[9] Using a syringe pump provides precise and repeatable control over the addition rate, which is crucial for consistency between experiments.[9]

  • Solvent Selection: The choice of solvent affects more than just solubility. A solvent with a higher heat capacity can absorb more energy for a given temperature increase. Furthermore, using a sufficient volume of solvent increases the overall thermal mass of the reaction mixture, providing a better buffer against rapid temperature spikes.[5]

  • Efficient Cooling: Ensure your cooling system is adequate for the scale of your reaction. The capacity to remove heat becomes increasingly critical upon scale-up due to the decreasing surface-area-to-volume ratio of larger reactors.[2][7]

Q4: What are the best practices for setting up the physical apparatus for this reaction?

A well-designed setup is your first line of defense. The following diagram illustrates a recommended laboratory setup for a controlled exothermic reaction.

G cluster_fume_hood Fume Hood cluster_cooling Cooling System cluster_reactor Reactor Assembly cooling_bath Cooling Bath (e.g., Ice/Water or Cryocooler) reactor Round-Bottom Flask Stir Bar Reactants cooling_bath->reactor Efficient Heat Removal thermometer Digital Thermometer (Probe submerged) condenser Reflux Condenser addition_funnel Addition Funnel / Syringe Pump Controlled addition of limiting reagent thermometer->addition_funnel Feedback Loop (Manual or Automated) condenser->reactor inert_gas Inert Gas Inlet (N2 or Ar) inert_gas->condenser addition_funnel->reactor

Caption: Workflow for a Safe Synthesis Setup.

This setup ensures that the reaction is conducted under an inert atmosphere, with continuous temperature monitoring and a mechanism for controlled reagent addition, all while being efficiently cooled.

FAQs: Real-Time Monitoring and Troubleshooting

Q5: My reaction temperature is slowly climbing above the set point. What should I do?

A gradual temperature increase is a sign that the rate of heat generation is slightly exceeding the rate of heat removal. This requires immediate but calm intervention. Follow this decision-making process:

G start Temperature rises above set point check_addition Are you currently adding a reagent? start->check_addition action_stop_addition PAUSE reagent addition immediately check_addition->action_stop_addition Yes check_cooling Is the cooling system at maximum capacity? check_addition->check_cooling No action_stop_addition->check_cooling action_enhance_cooling Enhance cooling (e.g., add more ice, lower cryostat temp) check_cooling->action_enhance_cooling No monitor_temp Does the temperature stabilize or decrease? check_cooling->monitor_temp Yes action_enhance_cooling->monitor_temp action_resume Resume addition at a SLOWER rate once temp is stable monitor_temp->action_resume Yes, decreases action_hold Hold at current state and continue monitoring monitor_temp->action_hold Yes, stabilizes action_quench Temperature continues to rise rapidly? INITIATE EMERGENCY QUENCH monitor_temp->action_quench No

Sources

Technical Support Center: Purification of Polar 2-Ethynyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 2-ethynyl-5-methylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this challenging class of compounds. The inherent polarity of the pyridine ring, combined with the reactivity of the ethynyl group, often presents unique purification hurdles. This resource aims to equip you with the knowledge to overcome these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.

Question 1: I'm observing significant peak tailing during column chromatography of my this compound derivative on silica gel. How can I resolve this?

Answer: Peak tailing is a common and frustrating issue when purifying pyridine-containing compounds on silica gel.[1][2][3] This phenomenon is primarily due to the basic nature of the pyridine nitrogen atom, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[2][3] This strong interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the elution peak.

Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: The most common and often most effective solution is to add a basic modifier to your mobile phase.[3] This additive competes with your basic compound for the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system.[1][3] TEA is a volatile base that will effectively mask the acidic silanol groups.

    • Ammonia: For less basic derivatives, adding a few drops of a methanolic or aqueous ammonia solution to the mobile phase can also be effective.[4]

  • Change of Stationary Phase: If modifying the mobile phase doesn't sufficiently resolve the tailing, consider a different stationary phase.[3]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3]

    • Reverse-Phase Chromatography (C18): For highly polar this compound derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be a powerful technique.[3][5]

  • Deactivated Silica Gel: You can prepare a deactivated silica gel by making a slurry of the silica in your eluent containing triethylamine before packing the column.

Question 2: My polar this compound derivative has very low solubility in common organic solvents, making purification by column chromatography difficult. What are my options?

Answer: Poor solubility in standard chromatography solvents is a significant challenge. Here’s a systematic approach to address this:

  • Solvent System Screening: First, perform a thorough solubility screen with a small amount of your crude material. Test a wide range of solvents from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, dichloromethane, acetone, acetonitrile, methanol, isopropanol). Dichloromethane/methanol and ethyl acetate/methanol mixtures are often good starting points for polar compounds.

  • Alternative Chromatography Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reverse-phase chromatography.[6][7] It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[6][7]

    • Ion-Exchange Chromatography (IEC): If your derivative can be protonated to form a stable cation, cation-exchange chromatography can be a highly effective purification method.[7]

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method, often yielding very pure material.[1] The key is to find a suitable solvent or solvent system.

    • Single-Solvent Recrystallization: Find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

    • Two-Solvent Recrystallization: Find a "good" solvent in which your compound is highly soluble and a "bad" solvent (anti-solvent) in which it is poorly soluble.[8] The two solvents must be miscible. Dissolve your compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[8]

Question 3: I am experiencing low recovery of my this compound derivative after column chromatography. What are the likely causes and solutions?

Answer: Low recovery can be attributed to several factors, often related to the compound's polarity and stability.

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel and may not elute completely.[3]

    • Solution: Use a more polar eluent system, such as a gradient of methanol in dichloromethane.[3] If your compound is still retained, you can try flushing the column with a small amount of methanol containing a few drops of acetic acid (to protonate the pyridine and release it from the silica) or triethylamine (to displace the compound).

  • Compound Degradation on the Column: The acidic nature of silica gel can cause the degradation of sensitive compounds. The ethynyl group, in particular, can be susceptible to reactions on acidic surfaces.

    • Solution: Perform a 2D-TLC analysis to check for on-plate degradation. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[2] Adding a base like triethylamine to the mobile phase can also help neutralize the silica surface and minimize degradation.[1][3]

  • Inefficient Extraction During Workup: The basicity of the pyridine nitrogen means the compound's solubility will be pH-dependent.[3]

    • Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your compound.[3] For a basic compound, you'll want to extract from a basic aqueous solution.

Question 4: My purified this compound derivative appears to be unstable and discolors over time. How should I handle and store it?

Answer: The instability of ethynylpyridines can be a concern, potentially arising from the reactivity of the ethynyl group or sensitivity to air and light.

  • Storage Conditions: It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[3]

  • Handling Precautions:

    • Avoid prolonged exposure to air and light.

    • Use degassed solvents for reactions and purifications if you suspect sensitivity to oxidation.

    • Be mindful of potential self-reaction or polymerization, especially at elevated temperatures. Some ethynyl compounds can be unstable upon heating.[9]

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound derivatives that make their purification challenging?

A1: The primary challenges in purifying these derivatives stem from a combination of their inherent chemical properties:

  • High Polarity: The pyridine ring imparts significant polarity, leading to strong interactions with polar stationary phases like silica gel.[10] This can cause issues like peak tailing and poor solubility in less polar solvents.[1][10]

  • Basicity: The nitrogen atom in the pyridine ring is basic, which causes strong interactions with acidic silanol groups on silica gel, a primary cause of peak tailing.[1][2][3]

  • Reactivity of the Ethynyl Group: The triple bond can be reactive under certain conditions, potentially leading to degradation or side reactions during purification, especially on acidic stationary phases.

  • Potential for Oxidation: The pyridine ring and amino substituents, if present, can be susceptible to oxidation, leading to the formation of colored impurities.[10]

Q2: Which analytical techniques are most suitable for assessing the purity of my final product?

A2: A multi-technique approach is often the most comprehensive strategy for purity assessment.[11]

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment of non-volatile compounds.[11][12] For polar pyridine derivatives, reverse-phase HPLC (RP-HPLC) with a C18 column is common, though HILIC may be necessary for very polar analogs.[6][7][11]

  • Gas Chromatography (GC): If your derivative is sufficiently volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is an excellent method for purity analysis.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can also be used for purity assessment, particularly quantitative NMR (qNMR) for determining absolute purity.[11]

  • Mass Spectrometry (MS): Provides crucial information about the molecular weight of your compound and can help identify impurities.

Q3: Can I use acid-base extraction to purify my this compound derivative?

A3: Yes, acid-base extraction can be a very effective initial purification step.[1]

  • Principle: As pyridines are basic, washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl) will protonate the pyridine nitrogen, making it water-soluble and extracting it into the aqueous layer.[1] Non-basic impurities will remain in the organic layer.

  • Recovery: The pyridine derivative can then be recovered by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting it with an organic solvent.[1]

  • Caution: Ensure your compound is stable to acidic conditions before attempting this method.

Experimental Protocols & Data

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is suitable for purifying this compound derivatives that exhibit peak tailing on silica gel.

Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent system (e.g., 95:5 dichloromethane:methanol) containing 0.5% triethylamine.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Comparison of Eluent Systems for Column Chromatography
Eluent SystemModifierObservationRecommendation
Hexane:Ethyl Acetate (1:1)NoneSignificant tailing, low RfNot recommended for polar derivatives
Dichloromethane:Methanol (9:1)NoneModerate tailingUse with a basic modifier
Dichloromethane:Methanol (9:1)0.5% TriethylamineSymmetrical peak, good separationRecommended
Dichloromethane:Methanol (9:1)0.5% Acetic AcidSevere tailing, potential degradationNot recommended

Visualizations

Diagram 1: Troubleshooting Workflow for Column Chromatography Issues

start Start Purification tailing Peak Tailing Observed? start->tailing low_recovery Low Recovery? tailing->low_recovery No add_base Add Basic Modifier (e.g., TEA) to Eluent tailing->add_base Yes change_stationary_phase Change Stationary Phase (Alumina, C18) tailing->change_stationary_phase Yes, after adding base increase_polarity Increase Eluent Polarity (Gradient) low_recovery->increase_polarity Yes end Pure Compound low_recovery->end No add_base->tailing Still Tailing add_base->low_recovery change_stationary_phase->low_recovery check_degradation Check for On-Column Degradation (2D-TLC) increase_polarity->check_degradation check_degradation->change_stationary_phase Degradation Observed check_degradation->end No Degradation

Caption: A workflow for troubleshooting common column chromatography issues.

Diagram 2: Decision Tree for Purification Method Selection

start Crude Product is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_soluble Soluble in common organic solvents? is_solid->is_soluble No try_recrystallization->is_soluble Fails success Pure Compound try_recrystallization->success Successful column_chrom Normal Phase Column Chromatography (Silica/Alumina) is_soluble->column_chrom Yes reverse_phase Reverse Phase Chromatography (C18) is_soluble->reverse_phase No column_chrom->success hilichrom HILIC reverse_phase->hilichrom Poor Retention reverse_phase->success Good Retention hilichrom->success

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Ethynylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of ethynylpyridine reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks. Here, we address common and unexpected challenges, providing in-depth troubleshooting guides and FAQs to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during reactions with ethynylpyridines. A systematic approach to these initial checks can often resolve problems without extensive investigation.[1]

Q1: My reaction yield is significantly lower than expected. What are the first things I should check?

A1: Consistently low yields often point to fundamental reaction parameters. Before investigating complex side reactions, consider the following:

  • Purity of Starting Materials: Ethynylpyridines can be susceptible to degradation or polymerization over time, especially if not stored properly (e.g., at 2-8°C for 2-ethynylpyridine). Impurities in your starting materials, including the ethynylpyridine itself, aryl halides, solvents, and bases, can poison catalysts and lead to unwanted side reactions.[1] Always use reagents of the highest possible purity and consider re-purifying starting materials if they have been stored for an extended period.

  • Reaction Atmosphere: Many catalytic reactions involving ethynylpyridines, such as the Sonogashira coupling, are sensitive to oxygen.[2][3] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions like Glaser-Hay homocoupling.[2][4]

  • Reaction Conditions: Temperature, concentration, and reaction time are critical.[1] Some reactions may require elevated temperatures to proceed, while for others, this may promote byproduct formation.[5] If a reaction is sluggish, consider a modest increase in temperature or an extension of the reaction time, monitoring closely for the appearance of byproducts by TLC or LC-MS.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts require pre-activation, and their activity can diminish with improper storage or handling.[1]

Q2: I've observed a new, unexpected spot on my TLC plate that wasn't present at the start of the reaction. What could it be?

A2: The appearance of a new spot indicates the formation of one or more additional compounds. The polarity of this new spot relative to your starting materials and expected product can provide initial clues. Common byproducts in ethynylpyridine reactions include:

  • Homocoupled Dimers: In copper-catalyzed reactions like the Sonogashira coupling, the formation of a diyne (from the coupling of two ethynylpyridine molecules) is a very common side reaction.[2][4] This byproduct is typically less polar than the starting ethynylpyridine.

  • Polymers: Ethynylpyridines can polymerize, leading to the formation of a complex mixture of oligomers or a solid precipitate.[6][7] These are often observed as a smear on the TLC plate or as insoluble material.

  • Isomers or Rearrangement Products: Depending on the reaction conditions, isomerization of the triple bond or rearrangement of the pyridine ring can occur, though this is less common.

  • Products of Reaction with Solvent or Base: In some cases, the solvent or base can participate in the reaction, leading to unexpected adducts.

Q3: My purified product looks discolored (e.g., yellow or brown), but the NMR spectrum looks clean. Is this a cause for concern?

A3: Discoloration in the absence of significant impurities in the NMR spectrum can sometimes be attributed to trace amounts of highly colored byproducts or residual metal catalyst. While 2-ethynylpyridine may darken in storage without a loss of purity, discoloration in the final product warrants caution. It is advisable to perform further analysis, such as elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS), to check for residual metals, which can interfere with subsequent biological or catalytic applications.

Part 2: Troubleshooting Guide for Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone of ethynylpyridine chemistry, but it is not without its challenges.[8] This section provides a detailed guide to identifying and mitigating the most common byproduct in this reaction: the homocoupled diyne.

Issue: My Sonogashira coupling of an ethynylpyridine with an aryl halide is producing a significant amount of a higher molecular weight byproduct, resulting in a low yield of the desired cross-coupled product.

This is a classic symptom of Glaser-Hay homocoupling, an oxidative coupling of terminal alkynes that competes with the desired cross-coupling pathway.[2][4]

Workflow for Troubleshooting Sonogashira Homocoupling

start Low Yield & High MW Byproduct in Sonogashira Reaction confirm_homocoupling Step 1: Confirm Byproduct Identity (MS, NMR) start->confirm_homocoupling ms_analysis Mass Spec: - Look for M+H peak corresponding to 2x(ethynylpyridine) - 2H confirm_homocoupling->ms_analysis nmr_analysis NMR Spec: - Absence of terminal alkyne proton - Symmetrical structure if homodimer confirm_homocoupling->nmr_analysis mitigation Step 2: Mitigate Homocoupling ms_analysis->mitigation nmr_analysis->mitigation oxygen_control Option A: Rigorous Oxygen Exclusion - Degas solvents thoroughly - Use Schlenk line techniques mitigation->oxygen_control copper_free Option B: Copper-Free Conditions - Employ a copper-free catalyst system mitigation->copper_free hydrogen_atmosphere Option C: Hydrogen Atmosphere - Run reaction under a dilute H2/inert gas mixture mitigation->hydrogen_atmosphere re_evaluate Step 3: Re-evaluate & Optimize oxygen_control->re_evaluate copper_free->re_evaluate hydrogen_atmosphere->re_evaluate check_purity Check purity of starting materials again re_evaluate->check_purity optimize_conditions Optimize temperature and reaction time re_evaluate->optimize_conditions

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Mechanism: Cross-Coupling vs. Homocoupling

The competition between the desired Sonogashira cross-coupling and the undesired Glaser-Hay homocoupling is rooted in two intersecting catalytic cycles.

cluster_pd Palladium Cycle (Desired) cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition (R1-X) pd_complex2 R1-Pd(II)(-C≡C-R2)L2 pd_complex1->pd_complex2 Transmetalation (from Cu cycle) product R1-C≡C-R2 pd_complex2->product Reductive Elimination product->pd0 cu_x Cu(I)X cu_alkyne Cu(I)-C≡C-R2 cu_x->cu_alkyne Deprotonation (H-C≡C-R2, Base) cu_alkyne->pd_complex1 To Pd Cycle cu_dimer Diyne Byproduct R2-C≡C-C≡C-R2 cu_alkyne->cu_dimer Oxidative Dimerization (O2) start Isolated Unknown Byproduct hplc_purity Step 1: Assess Purity (HPLC) start->hplc_purity ms_formula Step 2: Determine Molecular Formula (HRMS) hplc_purity->ms_formula ftir_functional_groups Step 3: Identify Functional Groups (FTIR) ms_formula->ftir_functional_groups nmr_structure Step 4: Elucidate Structure (1H, 13C, 2D NMR) ftir_functional_groups->nmr_structure structure_proposal Step 5: Propose Structure nmr_structure->structure_proposal final_confirmation Step 6: Final Confirmation (e.g., X-ray Crystallography if solid) structure_proposal->final_confirmation

Caption: Workflow for the characterization of an unknown byproduct.

Detailed Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To confirm the purity of the isolated byproduct before further characterization.

    • Protocol (Reversed-Phase):

      • Column: C18 stationary phase.

      • Mobile Phase: A gradient of water (often with 0.1% formic acid to aid protonation) and acetonitrile or methanol is typically effective for pyridine derivatives. [9][10] * Detection: UV-Vis detection, monitoring at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

    • Interpretation: A single, sharp peak suggests a pure compound suitable for spectroscopic analysis.

  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To determine the exact molecular formula.

    • Protocol (ESI-MS):

      • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the byproduct in a solvent like methanol or acetonitrile. The addition of a small amount of formic acid can help with ionization. [9] * Data Acquisition: Infuse the sample into an ESI-MS instrument operating in positive ion mode to observe the [M+H]⁺ ion.

    • Interpretation: The high-resolution mass will provide an exact molecular formula, which is the most critical piece of information for deducing the structure. For instance, if the starting ethynylpyridine was C₇H₅N (MW 103.12) and the byproduct has an [M+H]⁺ corresponding to a formula of C₁₄H₉N₂ (MW 205.08), this strongly suggests a homocoupled dimer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Protocol (KBr Pellet Method):

      • Grind 1-2 mg of the solid byproduct with ~100 mg of dry KBr powder.

      • Press the mixture into a thin, transparent pellet.

      • Acquire the spectrum. [9] * Interpretation: Compare the spectrum to that of the starting material. The disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100-2260 cm⁻¹) would indicate a reaction at the ethynyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To determine the complete carbon-hydrogen framework. [9] * Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

    • Interpretation: This is the most powerful tool for structure elucidation. For a homocoupled dimer of 4-ethynylpyridine, for example, you would expect to see:

      • ¹H NMR: Disappearance of the terminal alkyne proton signal. The pyridine proton signals may shift slightly, but the integration pattern should reflect a symmetrical molecule.

      • ¹³C NMR: The appearance of new sp-hybridized carbon signals for the internal diyne, and the disappearance of the terminal alkyne carbon signals.

Data Summary Table for a Hypothetical Byproduct (Dimer of 4-Ethynylpyridine)
Analytical TechniqueStarting Material (4-Ethynylpyridine)Observed Byproduct (1,4-di(pyridin-4-yl)buta-1,3-diyne)
HRMS ([M+H]⁺) C₇H₆N⁺ (104.0495)C₁₄H₉N₂⁺ (205.0760)
FTIR (cm⁻¹) ~3290 (≡C-H), ~2110 (C≡C)Absence of ≡C-H stretch, C≡C stretch may shift
¹H NMR (ppm) ~3.2 (s, 1H, ≡C-H), ~7.4 (d, 2H), ~8.6 (d, 2H)Absence of ≡C-H signal, ~7.5 (d, 4H), ~8.7 (d, 4H)
¹³C NMR (ppm) ~80 (≡C-H), ~83 (C≡C), Pyridine signals~75 (C≡C), ~85 (C≡C), Pyridine signals

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Characterization of Novel Pyridine Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection.
  • Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books Gateway.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Table 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine.
  • BenchChem. (n.d.). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • Alagarsamy, P., & Valiyaveettil, S. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(15), 2551–2554.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Oishi, T., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1435-1444.
  • BenchChem. (n.d.). Troubleshooting common issues in substituted pyridine synthesis.
  • ResearchGate. (n.d.). Synthesis and properties of poly‐(2‐ethynylpyridinium bromide) having propargyl side chains.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.). 2-Ethynylpyridine 98.
  • MDPI. (n.d.). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review.

Sources

Impact of solvent choice on 2-Ethynyl-5-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent-Mediated Reactivity

Welcome to the technical support center for 2-ethynyl-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. My goal as your application scientist is to move beyond simple protocols and provide a deeper understanding of the underlying principles that govern its reactivity, with a specific focus on the critical—and often underestimated—role of solvent choice.

Here, we will address common challenges and frequently asked questions in a direct, problem-solving format. We will explore the causality behind why a reaction may fail or underperform and how a logical, solvent-focused approach to optimization can lead to success.

Section 1: The Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, making it a primary tool for utilizing this compound.[1][2] However, its success is highly sensitive to the reaction environment, particularly the solvent.

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira coupling of this compound with an aryl halide is giving low to no yield. How can the solvent be the cause?

A1: This is a classic issue where the solvent is often the primary culprit, influencing several factors simultaneously:

  • Catalyst and Reagent Solubility: The reaction involves multiple components: a palladium complex, a copper(I) co-catalyst, an amine base, the aryl halide, and your alkyne.[1] The solvent must effectively dissolve all these species to ensure a homogeneous reaction mixture. Poor solubility of any component can halt the catalytic cycle. The Sonogashira reaction presents a particular challenge as it requires dissolving lipophilic aryl halides, organometallic complexes, and inorganic salts.[3]

  • Catalyst Stability and Activity: The solvent directly impacts the stability of the active Pd(0) species. In some cases, certain solvents can promote the decomposition of the catalyst into inactive palladium black. For example, while widely used, THF has been anecdotally reported to promote the formation of Pd black in some Sonogashira reactions.[4]

  • Interaction with the Pyridine Moiety: this compound contains a basic nitrogen atom that can interact with the palladium catalyst.[5] The solvent's polarity and coordinating ability can either shield or promote this interaction, potentially affecting the catalyst's activity. Polar aprotic solvents are often preferred as they can solvate cationic intermediates without protonating the pyridine ring, which would alter its electronic properties.

Troubleshooting Workflow: Low Sonogashira Yield

start Low or No Yield Observed solvent_choice Initial Solvent Choice start->solvent_choice solubility Q: Are all reagents (base, catalyst, substrates) fully dissolved? sol_no Action: Switch to a solvent with better solubilizing power (e.g., DMF, NMP, or a co-solvent system). solubility->sol_no No sol_yes Proceed to next check. solubility->sol_yes Yes degassing Q: Was the solvent rigorously degassed? degas_no Action: Repeat reaction with thorough degassing (e.g., 3x freeze-pump-thaw cycles or sparging with Argon for 30+ min). degassing->degas_no No degas_yes Proceed to solvent screening. degassing->degas_yes Yes solvent_choice->solubility sol_yes->degassing screening Action: Screen a panel of solvents with varying polarity. See Table 1 for suggestions. degas_yes->screening start Start: Select CuAAC Solvent sol_check Q: Are both alkyne and azide soluble in polar solvents? start->sol_check aqueous Choice: Use aqueous co-solvent system. Primary: t-BuOH/H₂O (1:1). Alternative: DMSO/H₂O, DMF/H₂O. sol_check->aqueous Yes sol_check_no Q: Is at least one component soluble in water? sol_check->sol_check_no No organic Choice: Use a polar aprotic solvent. Primary: DMF or DMSO. Note: Ensure catalyst/reductant have some solubility. sol_check_no->organic No sol_check_no_yes Action: Use an organic co-solvent with water. Start with a higher organic ratio (e.g., 2:1 or 3:1 DMF/H₂O). sol_check_no->sol_check_no_yes Yes

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning, a critical issue encountered during catalytic reactions with 2-Ethynyl-5-methylpyridine. The unique structure of this molecule, containing both a reactive alkyne group and a potentially poisoning pyridine ring, presents specific challenges that this guide aims to address.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Question: My hydrogenation reaction is extremely sluggish or has stalled completely. What is the likely cause and how can I fix it?

Answer: A stalled or sluggish reaction is the most common symptom of catalyst poisoning. The active sites of your catalyst, typically a palladium-based system, are likely blocked by inhibitory species. This compound presents a unique challenge as the substrate itself can be the poison.

Possible Causes & Immediate Solutions:

  • Substrate Poisoning: The nitrogen atom in the pyridine ring of your substrate has a lone pair of electrons that can strongly coordinate to the active metal centers (e.g., Palladium), effectively deactivating them.[1][2] This is a form of self-poisoning.[3]

    • Solution: Consider using a catalyst less susceptible to nitrogen poisoning or altering reaction conditions. Sometimes, a slight increase in reaction temperature can weaken the coordination of the pyridine nitrogen, but this must be balanced against the risk of over-reduction.

  • External Contaminants: Trace impurities in your starting materials, solvents, or even from glassware can be potent catalyst poisons.

    • Sulfur Compounds: Thiophenes, thiols, or sulfides are severe poisons for palladium catalysts.[4][5] They form strong, often irreversible bonds with the metal surface.

    • Halides: Chloride, bromide, or iodide ions can irreversibly poison the catalyst.[6] Ensure all reagents are halide-free.

    • Carbon Monoxide (CO): CO can adsorb strongly to palladium surfaces and inhibit catalysis.[7] Ensure your hydrogen gas source is pure.

Diagnostic Workflow: To systematically identify the root cause, follow this workflow:

G cluster_purity Purity Checks cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization Start Reaction Stalled/ Sluggish Check_Purity 1. Verify Reagent Purity Start->Check_Purity Check_Catalyst 2. Assess Catalyst Health Check_Purity->Check_Catalyst Reagents are pure Solvent Purify Solvents (e.g., distillation) Check_Purity->Solvent Impurities suspected Check_Conditions 3. Review Reaction Conditions Check_Catalyst->Check_Conditions Fresh catalyst fails Fresh_Cat Use Fresh Catalyst Batch Check_Catalyst->Fresh_Cat Poisoning confirmed Temp Optimize Temperature Check_Conditions->Temp Solution Problem Resolved Solvent->Solution Substrate Purify Substrate (e.g., column chromatography) Substrate->Solution Gases Use High-Purity Gases Gases->Solution Fresh_Cat->Solution Increase_Load Increase Catalyst Loading (Caution: may affect selectivity) Increase_Load->Solution Regenerate Attempt Catalyst Regeneration Regenerate->Solution Temp->Solution Pressure Adjust H₂ Pressure Pressure->Solution Solvent_Change Screen Different Solvents Solvent_Change->Solution

Caption: Troubleshooting workflow for a stalled reaction.

Question: My selective hydrogenation of this compound is producing the fully saturated ethyl-methyl-piperidine instead of the desired vinyl-methyl-pyridine. Why is my Lindlar catalyst over-reducing the molecule?

Answer: This is a common issue indicating a loss of selectivity, which is the primary function of a "poisoned" catalyst like Lindlar's. The Lindlar catalyst is intentionally deactivated with agents like lead acetate and quinoline to prevent the hydrogenation of the intermediate alkene to an alkane.[8][9][10]

Possible Causes & Solutions:

  • Loss of the Lead/Quinoline Poison: The components that make the Lindlar catalyst selective can leach from the support over time or with improper handling. Without these "poisons," the palladium catalyst becomes too active and behaves like a standard hydrogenation catalyst, reducing both the alkyne and the alkene.[6]

    • Solution: The most reliable solution is to use a fresh batch of high-quality Lindlar catalyst.[6] Do not attempt to "re-poison" an old catalyst in the lab, as achieving the correct level of deactivation is difficult to control.

  • Reaction Temperature is Too High: While a slight increase in temperature can sometimes overcome substrate poisoning, excessive heat can increase the catalyst's activity to a point where it overcomes the selectivity barrier and hydrogenates the alkene.[6]

    • Solution: Perform the reaction at or below room temperature. Monitor the reaction progress closely using techniques like TLC or GC to stop it once the starting material is consumed.

  • Incorrect Catalyst Choice: You may be inadvertently using a standard Palladium on Carbon (Pd/C) catalyst, which is not selective for the alkyne-to-alkene reduction.

    • Solution: Double-check your catalyst label. For selective cis-alkene formation, Lindlar's catalyst (Pd/CaCO₃/Pb) is the standard choice.[11]

G Alkyne This compound (Alkyne) Alkene 2-Vinyl-5-methylpyridine (cis-Alkene) Alkyne->Alkene  H₂  Lindlar Catalyst  (Desired Path) Alkane 2-Ethyl-5-methylpyridine (Alkane) Alkyne->Alkane H₂, Pd/C (Non-selective path) Alkene->Alkane  Over-reduction  (Loss of Selectivity)

Caption: Desired vs. undesired hydrogenation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with this compound?

A1: Beyond the substrate itself, several classes of compounds are notorious poisons for palladium and other noble metal catalysts.[7][12]

Poison ClassCommon ExamplesTypical SourceEffect on Catalyst
Sulfur Compounds H₂S, thiols, thiophenes, disulfidesReagents, solvents (e.g., technical grade toluene), contaminated glasswareSevere, often irreversible deactivation by strong chemisorption on active sites.[4][13]
Nitrogen Heterocycles Pyridine, quinoline, the substrate/product itselfSubstrate, product, additives (e.g., quinoline in Lindlar's catalyst)Reversible or irreversible deactivation by coordination to metal centers.[6][14]
Halides Cl⁻, Br⁻, I⁻Impurities in salts, acidic mediaIrreversible poisoning.[6]
Heavy Metals Pb, Hg, AsImpurities in starting materials or supportsCan interfere with the catalytic cycle or block active sites.[6]
Carbon Monoxide COImpure hydrogen gas sourceStrong adsorption to metal surfaces, blocking reactant access.[7]

Q2: How can I prevent catalyst poisoning before starting my reaction?

A2: Proactive prevention is far more effective than attempting to remedy a poisoned reaction.

  • Reagent Purification: Always use high-purity, recently distilled solvents. If sulfur contamination is suspected, solvents can be passed through a column of activated alumina.[6] Purify your this compound starting material via column chromatography or recrystallization if its purity is in doubt.

  • Use High-Purity Gases: Employ hydrogen gas with a purity of 99.999% or higher to avoid contamination with CO or other poisons.

  • Glassware Preparation: Do not use glassware that has been washed with sulfur-containing detergents. If contamination is a concern, consider a final rinse with a dilute acid solution followed by copious amounts of deionized water and oven drying.

  • Inert Atmosphere: Maintain a strictly inert atmosphere (Nitrogen or Argon) during catalyst handling and reaction setup to prevent oxidation of the catalyst or reaction with atmospheric contaminants.

Q3: Can a poisoned catalyst be regenerated?

A3: Regeneration is sometimes possible, but its success heavily depends on the nature of the poison and the catalyst.

  • For poisons that weakly adsorb (like some amines): Washing the catalyst with an appropriate solvent or a mild acidic/basic solution might displace the poison. A patented method for reactivating palladium catalysts poisoned by nitrogen compounds involves washing with solutions of alkali metal bicarbonates or carbonates.[15]

  • For strongly bound poisons (like sulfur): Regeneration is much more difficult. Thermal treatments at high temperatures can sometimes desorb sulfur compounds, but this often leads to catalyst sintering (particle agglomeration), which permanently reduces its activity.[13][16] Chemical treatments with oxidizing or reducing agents have shown mixed results.[13]

  • General Recommendation: For routine laboratory-scale reactions, using a fresh batch of catalyst is often more time- and cost-effective than attempting a complex regeneration procedure with an uncertain outcome.[17]

G cluster_0 Normal Catalytic Action cluster_1 Poisoning Mechanism Pd Pd Active Site Substrate Alkyne Substrate Pd->Substrate Binds for reaction Blocked_Site Blocked Active Site Substrate->Blocked_Site Access Denied Poison Pyridine Nitrogen (Poison) Poison->Blocked_Site Strong Coordination

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Technical Support Center: Strategies to Improve the Air Stability of Sonogashira Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C(sp²)-C(sp) bond-forming reaction. We understand that catalyst stability, particularly sensitivity to atmospheric oxygen, is a critical hurdle in achieving reproducible and high-yielding results.

This document moves beyond standard protocols to provide a deeper understanding of why catalysts fail in the presence of air and offers a structured approach to troubleshooting and prevention. We will explore the mechanisms of degradation and introduce robust strategies, from ligand selection to the use of modern, air-stable precatalysts, to enhance the reliability of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Instability

This section addresses the core principles behind the air sensitivity of traditional Sonogashira catalysts.

Q1: Why are traditional Sonogashira catalysts, like Pd(PPh₃)₄, so sensitive to air?

A1: The air sensitivity of traditional Sonogashira catalysts stems from two primary components of the catalytic system: the palladium center and the phosphine ligands.

  • Palladium(0) Oxidation: The active catalyst in the Sonogashira cycle is a Palladium(0) species.[1] Catalysts like Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, are Pd(0) sources that are highly susceptible to oxidation by atmospheric oxygen. This oxidation converts the active Pd(0) into inactive Pd(II) species or leads to the formation of palladium black, effectively removing it from the catalytic cycle.[2][3]

  • Phosphine Ligand Degradation: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center. However, they are readily oxidized by air to form phosphine oxides (e.g., Ph₃PO).[4] This ligand degradation is often catalyzed by the palladium itself.[4] Once the ligand is oxidized, it can no longer effectively coordinate to and stabilize the palladium atom, leading to catalyst decomposition.[5][6]

Q2: I see a black precipitate in my reaction. What is it and is it a problem?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated palladium metal.[2][3] It is a clear sign of catalyst decomposition and is highly problematic. The formation of palladium black indicates that the palladium atoms are no longer stabilized by their ligands and have precipitated out of the solution. This precipitated form is catalytically inactive for the Sonogashira coupling, leading to stalled reactions and low yields.[3] Common causes include the presence of oxygen, impurities in reagents or solvents, or using inappropriate temperatures.[2]

Q3: What is the role of the copper co-catalyst, and how does it relate to air stability?

A3: In the classic Sonogashira reaction, a copper(I) salt (typically CuI) is used as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the palladium complex, which is often the rate-determining step.[7]

While crucial for reactivity, the copper co-catalyst introduces another air-sensitive pathway: the Glaser-Hay homocoupling of the alkyne.[1][3] In the presence of oxygen, the copper acetylide intermediate can dimerize, leading to undesired alkyne dimers as a significant byproduct.[8] Therefore, running a traditional copper-co-catalyzed Sonogashira reaction requires a strictly inert atmosphere not only to protect the palladium catalyst but also to prevent this major side reaction.[1][9]

A4: Yes, Pd(II) precatalysts such as Dichlorobis(triphenylphosphine)palladium(II) are generally more stable and easier to handle in air than their Pd(0) counterparts like Pd(PPh₃)₄.[2] The palladium atom in a Pd(II) complex is in a higher oxidation state and is less susceptible to direct oxidation by air.[1] These precatalysts are not the active catalytic species; they must first be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction is typically accomplished by an amine base or a phosphine ligand within the reaction mixture.[1] This strategy of in situ generation minimizes the time the highly reactive Pd(0) species is exposed to potential contaminants like oxygen.

Section 2: Troubleshooting Guide - Reacting to Experimental Failures

This guide provides a systematic approach to diagnosing and solving common issues related to catalyst instability during a Sonogashira reaction.

Symptom Probable Cause(s) Recommended Solution(s)
Reaction turns black and stalls. 1. Catalyst Decomposition: Presence of oxygen has oxidized the Pd(0) catalyst to inactive palladium black.[3] 2. Ligand Oxidation: Phosphine ligands have degraded, leaving the Pd center unprotected.[4] 3. Solvent Effects: Certain solvents (e.g., THF) have been anecdotally reported to promote palladium black formation.[2][10]1. Improve Inert Atmosphere: Ensure all solvents and reagents are rigorously degassed using freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[9] Maintain a positive pressure of inert gas throughout the reaction. 2. Use High-Purity Reagents: Use freshly distilled solvents and high-purity amines to avoid impurities that can poison the catalyst.[2][3] 3. Switch to an Air-Stable Precatalyst: Employ a modern Pd(II) precatalyst that generates the active Pd(0) species in situ, minimizing its exposure to air.[11][12]
Significant alkyne homocoupling (Glaser product) is observed. 1. Oxygen in the System: The copper-catalyzed homocoupling pathway is promoted by oxygen.[1][3] 2. High Copper Concentration: Excessive copper catalyst loading can favor the homocoupling pathway.1. Strictly Anaerobic Conditions: Rigorously degas all components of the reaction mixture.[9] 2. Slow Alkyne Addition: Add the alkyne substrate slowly via syringe pump to keep its instantaneous concentration low, favoring cross-coupling over homocoupling.[9] 3. Reduce Copper Loading: Titrate the amount of CuI to the minimum required for efficient reaction.[3] 4. Switch to Copper-Free Conditions: Eliminate the problem entirely by using a copper-free Sonogashira protocol.[1][2]
Low or no product yield, with starting materials recovered. 1. "Dead" Catalyst: The catalyst (e.g., Pd(PPh₃)₄) was degraded before the reaction started due to improper storage or handling in air.[2] 2. Inefficient Precatalyst Activation: The Pd(II) precatalyst is not being reduced to the active Pd(0) species. 3. Inappropriate Ligand Choice: The ligand is not robust enough for the reaction conditions or does not sufficiently stabilize the palladium center.1. Use Fresh Catalyst: Use a fresh batch of catalyst or one that has been properly stored under an inert atmosphere.[2] 2. Employ a Modern Precatalyst: Use a well-defined, air-stable precatalyst designed for reliable in situ activation.[11][12][13] These often feature bulky, electron-rich ligands that promote efficient catalysis. 3. Ligand Screening: For challenging substrates, screen more robust ligands such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[7][9]
Section 3: Proactive Strategies for Enhancing Air Stability

The most effective way to ensure a successful Sonogashira coupling is to design the experiment to be resilient to air from the outset.

A5: Ligand choice is paramount. The ligand's job is to stabilize the palladium atom, and certain structural features impart greater stability, especially against oxidative degradation.

  • Sterically Bulky, Electron-Rich Phosphines: Ligands that are both bulky and electron-donating are highly effective.[7] The steric bulk (e.g., tert-butyl groups) creates a protective pocket around the palladium center, physically shielding it from oxygen and preventing agglomeration.[7] The electron-rich nature of the ligand strengthens the Pd-P bond and can facilitate the key oxidative addition step in the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHCs are a class of ligands that form very strong sigma bonds with the palladium center.[7] This strong bond makes the resulting palladium complexes exceptionally stable and resistant to decomposition.[7][13] NHC-palladium precatalysts are often highly effective and air-stable.

  • Chelating Phosphines: Bidentate (chelating) phosphine ligands can offer enhanced stability due to the chelate effect. Strong chelation to the Pd(II) center can protect the ligand from oxidation.[4]

Q6: What are "air-stable precatalysts," and how do they simplify experiments?

A6: Air-stable precatalysts are a cornerstone of modern cross-coupling chemistry. They are typically well-defined Pd(II) complexes that are stable enough to be weighed and handled on the benchtop without the need for a glovebox.[11][14] These catalysts are designed for rapid and quantitative activation to the catalytically active L₁Pd⁰ species under the reaction conditions.[12]

This approach offers two major advantages:

  • Operational Simplicity: It eliminates the need for strict, time-consuming inert atmosphere techniques during reaction setup, making the process more accessible and efficient.[14]

  • Reproducibility: By using a stable, well-defined precatalyst, you ensure a consistent and known ratio of ligand to palladium, leading to more reliable and reproducible results compared to in situ catalyst generation from separate Pd sources and ligands.[12][15]

A prime example is [DTBNpP]Pd(crotyl)Cl , a commercially available, air-stable precatalyst that has proven highly effective for room-temperature, copper-free Sonogashira couplings.[11][12][16]

Diagram 1: The Logic of Using Air-Stable Precatalysts

Caption: Workflow comparison between traditional air-sensitive catalysts and modern air-stable precatalysts.

Q7: Is switching to a copper-free protocol a good strategy for improving air stability?

A7: Yes, adopting a copper-free protocol is an excellent strategy for mitigating issues related to air sensitivity.[1] By eliminating the copper co-catalyst, you completely remove the oxygen-promoted Glaser homocoupling pathway.[2][8] This simplifies the reaction, reduces byproducts, and makes purification easier, which is particularly important in pharmaceutical applications.[11] While the palladium catalyst itself still requires protection from oxygen, removing one of the major air-sensitive reaction pathways significantly enhances the overall robustness of the procedure. Copper-free systems are often used in conjunction with modern air-stable precatalysts for maximum reliability.[12]

Diagram 2: Catalyst Deactivation Pathways in the Presence of Oxygen

G cluster_Pd Palladium Deactivation cluster_Ligand Ligand Degradation O2 Atmospheric Oxygen (O₂) Pd0 Active Pd(0)L₂ O2->Pd0 Phosphine Active Phosphine Ligand (L) O2->Phosphine Pd_inactive Inactive Pd Species (e.g., Palladium Black) Pd0->Pd_inactive Oxidation Dead_Catalyst Catalyst Death (Low/No Yield) Pd_inactive->Dead_Catalyst PhosphineOxide Phosphine Oxide (L=O) (Poor Ligand) Phosphine->PhosphineOxide Oxidation PhosphineOxide->Dead_Catalyst Catalyst Active Catalytic System

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Technical Support Center: Overcoming Low Reactivity of Sterically Hindered 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-ethynyl-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered building block. The inherent electronic properties of the pyridine ring, combined with the steric bulk of the methyl group at the 5-position, can significantly reduce the reactivity of the ethynyl group. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to help you overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Q: I am attempting a Sonogashira coupling with this compound and an aryl bromide, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

A: This is a frequent challenge stemming from a combination of steric hindrance and the electronic nature of the pyridine nitrogen. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition. Furthermore, the methyl group at the 5-position sterically hinders the approach of the coupling partners to the catalytic center.[1][2][3][4]

Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection:

  • Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this hindered substrate. The phosphine ligands can be too bulky, further exacerbating steric issues.

  • Solution: Switch to a more active and sterically demanding ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective as they can stabilize the active Pd(0) species and facilitate the crucial steps of the catalytic cycle.[5][6][7] Consider using pre-formed catalysts or catalyst systems known to be effective for hindered substrates.

Catalyst/Ligand SystemKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ with XPhos or SPhosPromotes oxidative addition and reductive elimination.1-5
Pd₂(dba)₃ with cataCXium® AHigh thermal stability and activity.1-3
PEPPSI™-IPrAn air-stable Pd(II)-NHC precatalyst.2-5

2. Copper Co-catalyst Considerations:

  • Problem: The copper(I) co-catalyst is essential for the formation of the copper acetylide, but high concentrations can lead to unwanted alkyne homocoupling (Glaser coupling).[5][6]

  • Solution: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount (typically 0.5-2 mol%). Alternatively, consider a copper-free Sonogashira protocol, which can be beneficial for minimizing homocoupling, though it may require a more active palladium catalyst and higher temperatures.[5][6][7]

3. Solvent and Base Optimization:

  • Problem: The choice of solvent and base is critical for solubility and for the deprotonation of the terminal alkyne.[6] An inappropriate combination can stall the reaction.

  • Solution: Screen a variety of solvents and bases. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[6] For sensitive substrates, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems.[6] Aprotic polar solvents like DMF, NMP, or dioxane are often good choices.

4. Reaction Temperature and Concentration:

  • Problem: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier, especially with less reactive aryl bromides.

  • Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures in the range of 80-120 °C are often necessary.[8] Using a sealed tube can be advantageous for volatile alkynes. Also, ensure the reaction concentration is not too low, as this can slow down the reaction rate.

Issue 2: Poor Reactivity in Suzuki-Miyaura Cross-Coupling

Q: I am using the boronic acid derivative of this compound for a Suzuki-Miyaura coupling and experiencing poor conversion. Why is this happening and what can I do?

A: The low reactivity of 2-pyridylboron reagents is a well-documented challenge in Suzuki-Miyaura couplings.[2][9] This is attributed to the electron-deficient nature of the pyridine ring, which slows down the rate of transmetalation, and the propensity of these reagents to undergo protodeboronation.[9] The steric hindrance from the 5-methyl group further complicates the reaction.

Troubleshooting Steps:

  • Choice of Boron Reagent: 2-pyridylboronic acids are notoriously unstable.[2] Consider using more stable derivatives such as pinacol boronate esters or MIDA boronates.

  • Catalyst and Ligand System: As with the Sonogashira coupling, a highly active catalyst system is required. Catalysts based on bulky, electron-rich ligands are often necessary to facilitate the challenging transmetalation step.[10][11]

LigandRationale
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos)Promote efficient oxidative addition and reductive elimination.
N-Heterocyclic Carbene (NHC) ligands (e.g., IPr)Form highly stable and active palladium complexes.
  • Base Selection: The choice of base is critical to activate the boronic acid/ester without promoting significant protodeboronation. While stronger bases can accelerate transmetalation, they can also increase the rate of protodeboronation. A careful screening of bases is recommended.

BasePotential Outcome
K₃PO₄, Cs₂CO₃Often a good starting point, balancing reactivity and stability.
KFCan be effective for activating boronate esters.[9]
Strong aqueous bases (e.g., NaOH, KOH)May lead to significant protodeboronation.
  • Reaction Conditions: Anhydrous conditions are often beneficial to minimize protodeboronation. Running the reaction at elevated temperatures is typically required.

Issue 3: Challenges with Click Chemistry (CuAAC)

Q: I am attempting a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound, but the reaction is sluggish. Is this expected?

A: While click chemistry is known for its high efficiency and tolerance of steric hindrance, highly hindered substrates can still exhibit reduced reaction rates.[12][13][14] The steric bulk around the alkyne can impede the formation of the copper acetylide and its subsequent reaction with the azide.

Optimization Strategies:

  • Catalyst System: Ensure you are using an efficient Cu(I) source. This can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate, or you can use a pre-formed Cu(I) salt like CuI.[12]

  • Ligands: The addition of a ligand can accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice that stabilizes the Cu(I) oxidation state and can improve reaction rates.

  • Solvent: The choice of solvent can influence the reaction rate. Mixtures of t-BuOH/H₂O or DMSO are often effective.

  • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often overcome the activation barrier for hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the low reactivity of this compound?

A1: The low reactivity is due to a combination of two main factors:

  • Steric Hindrance: The methyl group at the 5-position physically blocks the approach of reagents to the ethynyl group and the palladium catalyst center in cross-coupling reactions.[1][3][4]

  • Electronic Effects: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the metal catalyst (e.g., palladium), which can lead to catalyst inhibition.[2][15] This effect is particularly pronounced for substituents at the 2-position.

Q2: Are there alternative reaction pathways to consider for functionalizing the ethynyl group?

A2: Yes, if cross-coupling reactions prove to be consistently low-yielding, you might consider alternative strategies:

  • Nucleophilic Addition: The ethynyl group can be activated towards nucleophilic addition, although this may require harsh conditions.[16][17]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If your synthetic route allows, you could consider converting the alkyne to a strained cycloalkyne. SPAAC is a copper-free click reaction that is often very efficient, even with sterically hindered substrates.[13][18]

Q3: How should I store this compound to maintain its integrity?

A3: Like many terminal alkynes, this compound should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent oxidative degradation and polymerization.

Q4: Can I use this compound in reactions sensitive to basic conditions?

A4: The pyridine nitrogen is basic (pKa of the pyridinium ion is ~5.2). Therefore, in reactions that are highly sensitive to bases, this intrinsic basicity should be taken into account. It may be necessary to use a non-basic protocol or to protect the pyridine nitrogen, although this adds extra steps to your synthesis.

Experimental Protocols

Protocol 1: Optimized Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is designed to maximize the yield for a challenging Sonogashira coupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous, degassed 1,4-dioxane (5 mL).

  • Base Addition: Add Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is beneficial for minimizing alkyne homocoupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and cataCXium® A (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed NMP (5 mL) and DIPEA (3.0 mmol, 3.0 equiv) via syringe.

  • Reaction: Heat the reaction to 120 °C and monitor its progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Diagrams

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling Catalyst Review Catalyst & Ligand System Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Side_Reactions Check for Side Reactions Start->Side_Reactions Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Catalyst->Ligand Precatalyst Use Active Precatalyst (e.g., PEPPSI-IPr) Catalyst->Precatalyst Temp Increase Temperature (80-120 °C) Conditions->Temp Base Screen Bases (e.g., Cs2CO3) Conditions->Base Solvent Use Polar Aprotic Solvent (e.g., Dioxane, NMP) Conditions->Solvent Homocoupling Minimize Homocoupling Side_Reactions->Homocoupling Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Slow_Addition Slowly Add Alkyne Homocoupling->Slow_Addition

Caption: Troubleshooting workflow for Sonogashira coupling.

Suzuki_Miyaura_Optimization Start Poor Conversion in Suzuki-Miyaura Coupling Boron_Reagent Select Boron Reagent Start->Boron_Reagent Catalyst Choose Catalyst System Start->Catalyst Base_Solvent Optimize Base & Solvent Start->Base_Solvent Pinacol_Ester Use Pinacol Boronate Ester Boron_Reagent->Pinacol_Ester MIDA_Boronate Use MIDA Boronate Boron_Reagent->MIDA_Boronate Buchwald_Ligand Employ Buchwald Ligands (XPhos, SPhos) Catalyst->Buchwald_Ligand NHC_Ligand Use NHC Ligands (IPr) Catalyst->NHC_Ligand Base_Screen Screen Bases (K3PO4, Cs2CO3, KF) Base_Solvent->Base_Screen Anhydrous Use Anhydrous Solvent (Dioxane, Toluene) Base_Solvent->Anhydrous

Caption: Optimization strategy for Suzuki-Miyaura coupling.

References

  • Reis, J. C. R., Segurado, M. A. P., & de Oliveira, J. D. G. (1998). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. European Journal of Inorganic Chemistry, 1998(10), 1453-1464.
  • MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI.
  • PubMed. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed.
  • MDPI. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • ResearchGate. (2024). (PDF) Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. ResearchGate.
  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
  • National Institutes of Health. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • National Institutes of Health. (n.d.). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines | Download Scientific Diagram. ResearchGate.
  • N/A. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems.
  • SciSpace. (n.d.). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. SciSpace.
  • National Institutes of Health. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
  • ResearchGate. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. ResearchGate.
  • ACS Publications. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.
  • Química Organica.org. (n.d.). Nucleophilic addition reactions to pyridines. Química Organica.org.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • ResearchGate. (n.d.). Nucleophilic addition reactions to activated alkynes. ResearchGate.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • ResearchGate. (n.d.). (a) Two possible mechanistic pathways for the nucleophilic attack on 13.... ResearchGate.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethynyl vs. 3-Ethynylpyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethynylpyridines are a class of heterocyclic building blocks of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Their rigid structure and the versatile reactivity of the ethynyl group make them valuable synthons for the construction of complex molecular architectures. The position of the nitrogen atom within the pyridine ring profoundly influences the electronic properties of the molecule, leading to distinct reactivity profiles for its isomers. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-ethynylpyridine and 3-ethynylpyridine, supported by experimental data and mechanistic insights to aid researchers in the rational design of their synthetic strategies.

The Decisive Influence of Nitrogen Placement: An Electronic Perspective

The fundamental difference in the reactivity of 2-ethynylpyridine and 3-ethynylpyridine stems from the electronic influence of the nitrogen atom on the ethynyl substituent. The nitrogen atom is more electronegative than the carbon atoms and exerts an electron-withdrawing effect on the pyridine ring through both inductive and resonance effects.[1]

  • 2-Ethynylpyridine: The nitrogen atom is in the ortho position relative to the ethynyl group. This proximity allows for a strong electron-withdrawing inductive effect. Furthermore, resonance structures can be drawn that place a partial positive charge on the carbon atom attached to the ethynyl group, significantly increasing the electrophilicity of the alkyne.

  • 3-Ethynylpyridine: The nitrogen atom is in the meta position. While it still exerts an electron-withdrawing inductive effect, it is weaker compared to the ortho position. Crucially, the resonance effect of the nitrogen does not extend to the C3 position, meaning it does not directly delocalize the electron density of the alkyne.[1]

This differential electronic activation is the cornerstone of their divergent reactivity, particularly in reactions involving nucleophilic attack on the ethynyl group.

Comparative Reactivity in Key Transformations

The distinct electronic landscapes of 2- and 3-ethynylpyridine manifest in their performance in a variety of chemical transformations.

Nucleophilic Addition: A Clear Distinction in Reactivity

One of the most striking differences in reactivity is observed in nucleophilic addition reactions to the ethynyl group. A prime example is the hydrohalogenation reaction.

Experimental Evidence: Hydrohalogenation

In a comparative study, 2-ethynylpyridine reacts efficiently with hydrochloric acid to yield the corresponding 2-(chloroethenyl)pyridine, while 3-ethynylpyridine is found to be inert under the same conditions and is recovered unchanged.[2] This stark difference highlights the enhanced electrophilicity of the alkyne in the 2-isomer.

The proposed mechanism involves the initial protonation of the pyridine nitrogen to form a pyridinium salt. This protonation significantly enhances the electron-withdrawing nature of the ring, making the ethynyl group even more susceptible to nucleophilic attack by the halide ion.[3] The spatial proximity of the counter-anion to the ethynyl group in the 2-isomer further facilitates this addition.[3]

Table 1: Comparative Reactivity in Hydrochlorination [2]

IsomerReactivity with HClOutcome
2-EthynylpyridineHighEfficient formation of vinyl chloride
3-EthynylpyridineInertRecovered unchanged

Experimental Protocol: General Procedure for Hydrohalogenation of 2-Ethynylpyridine [3]

  • To a solution of 2-ethynylpyridine (1.0 mmol) in acetonitrile (20 mL), add 12 M hydrochloric acid (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the mixture in a sealed tube at 100 °C for 14 hours.

  • After cooling, add triethylamine (1.0 mmol) to neutralize the excess acid.

  • Extract the product with chloroform (3 x 20 mL).

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 2-(2-chloroethenyl)pyridine product.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack 2-EP 2-Ethynylpyridine Pyridinium Pyridinium Salt 2-EP->Pyridinium + H+ HCl HCl Vinyl_Carbocation Vinyl Carbocation Intermediate Pyridinium->Vinyl_Carbocation + Cl- Chloride Cl- Product 2-(2-chloroethenyl)pyridine Vinyl_Carbocation->Product G cluster_workflow Sonogashira Coupling Workflow Aryl_Halide Aryl Halide (Ar-X) Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Ethynylpyridine Ethynylpyridine Cu_Catalyst Cu(I) Catalyst Ethynylpyridine->Cu_Catalyst Forms Copper Acetylide Product Coupled Product (Ar-C≡C-Py) Pd_Catalyst->Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Base (e.g., Et3N) Base->Ethynylpyridine G Alkyne Ethynylpyridine Cu_Catalyst Cu(I) Catalyst Alkyne->Cu_Catalyst Azide Organic Azide (R-N3) Azide->Cu_Catalyst Triazole 1,2,3-Triazole Product Cu_Catalyst->Triazole [3+2] Cycloaddition

Sources

A Comparative Guide to the Biological Activity of 2-Ethynyl-5-methylpyridine Derivatives as mGluR5 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting mGluR5 with Novel Pyridine Scaffolds

The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a critical player in modulating excitatory synaptic transmission throughout the central nervous system. Its dysregulation has been implicated in a spectrum of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and addiction, making it a high-priority target for therapeutic intervention[1]. A significant focus of drug discovery efforts has been the development of negative allosteric modulators (NAMs) that can temper mGluR5 activity[1].

Among the diverse chemical scaffolds explored, ethynyl-pyridine derivatives have emerged as a promising class of mGluR5 NAMs. This guide focuses specifically on derivatives of 2-ethynyl-5-methylpyridine, comparing their biological activity and performance with well-established alternatives such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP).

Comparative Analysis of mGluR5 Negative Allosteric Modulators

The landscape of mGluR5 NAMs is dominated by several key compounds, each with a distinct pharmacological profile. Understanding these differences is crucial for selecting the appropriate tool for in vitro and in vivo studies.

This compound Derivatives: A Profile of Partial Antagonism

Recent investigations have brought to light derivatives of this compound, such as 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP) and 2-(2-(5-bromopyridin-3-yl)ethynyl)-5-methylpyridine (Br-5MPEPy) . A key characteristic of these compounds is their activity as partial NAMs of mGluR5. In vitro studies have shown that at concentrations that fully occupy the allosteric binding site, these derivatives produce approximately 50% inhibition of the maximal glutamate response[2][3][4]. This profile of submaximal inhibition is of significant interest as it may offer a wider therapeutic window, potentially mitigating adverse effects associated with full antagonists, such as psychotomimetic-like effects and cognitive impairment[2][3]. Despite their partial antagonism, these derivatives have demonstrated comparable anxiolytic- and antidepressant-like activity to full NAMs in preclinical models[3].

The Prototypical Alternative: 2-Methyl-6-(phenylethynyl)-pyridine (MPEP)

MPEP is one of the most extensively studied mGluR5 NAMs and is considered a prototypical tool compound for elucidating the receptor's physiological and pathophysiological roles[5][6][7]. It is a potent, non-competitive antagonist with an IC₅₀ of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis[5]. However, a significant drawback of MPEP is its off-target activity, most notably its inhibition of NMDA receptors at concentrations often used to study mGluR5[6][8][9]. This lack of selectivity can confound the interpretation of experimental results, making it challenging to attribute observed effects solely to mGluR5 modulation[8][9].

The Highly Selective Alternative: 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP)

Developed to address the selectivity issues of MPEP, MTEP is a highly potent and selective mGluR5 NAM with an IC₅₀ of 5 nM in a calcium flux assay and a Kᵢ of 16 nM[10]. A critical advantage of MTEP is its significantly reduced activity at the NMDA receptor and other mGluR subtypes, making it a more precise tool for dissecting mGluR5-specific functions[6][7][8]. In comparative studies, MTEP has demonstrated efficacy in models of pain and anxiety, often with a more favorable side-effect profile than MPEP[10].

Quantitative Data Summary

The following table provides a quantitative comparison of the in vitro potency of this compound derivatives and their key alternatives. It is important to note that direct comparative studies of all compounds in the same assay are limited.

CompoundClassPrimary TargetIn Vitro Potency (IC₅₀/Kᵢ)Key Characteristics
M-5MPEP This compound DerivativemGluR5 (Partial NAM)~50% maximal inhibition[2][3][4]Partial antagonist; may have a wider therapeutic window.
Br-5MPEPy This compound DerivativemGluR5 (Partial NAM)~50% maximal inhibition[2][3]Partial antagonist.
MPEP Ethynyl-pyridinemGluR5 (Full NAM)IC₅₀: 36 nM (PI Hydrolysis)[5]Potent but shows off-target activity at NMDA receptors[6][8].
MTEP Thiazolyl-ethynyl-pyridinemGluR5 (Full NAM)IC₅₀: 5 nM (Ca²⁺ Flux); Kᵢ: 16 nM[10]Highly potent and selective; minimal off-target effects[6][8].
Fenobam Imidazole DerivativemGluR5 (NAM)-Clinically evaluated anxiolytic; known to have dissociative-like side effects[2].

Experimental Protocols

To facilitate the practical application of this guide, detailed step-by-step methodologies for key in vitro and in vivo assays are provided below.

In Vitro Assay: mGluR5-Mediated Intracellular Calcium Mobilization

This assay is a robust method for quantifying the potency of mGluR5 modulators by measuring changes in intracellular calcium concentration following receptor activation.

Principle: mGluR5 is a Gq-coupled receptor. Its activation by an agonist (e.g., glutamate) leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators. NAMs will inhibit this agonist-induced calcium mobilization in a concentration-dependent manner.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Compound Addition & Measurement cluster_3 Data Analysis plate_cells Plate HEK293-hmGluR5 cells in 96-well plates incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_dye Incubate for 1 hour load_dye->incubate_dye add_antagonist Add test compound (this compound derivative or alternative) incubate_antagonist Incubate for 15-30 min add_antagonist->incubate_antagonist add_agonist Add mGluR5 agonist (e.g., Glutamate) incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence on a plate reader (e.g., FlexStation 3) add_agonist->measure_fluorescence calculate_response Calculate fluorescence change plot_curve Plot dose-response curve calculate_response->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Workflow for the mGluR5 Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Plating:

    • Seed HEK293 cells stably expressing human mGluR5 into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Dye Loading Solution:

    • On the day of the experiment, prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • The final concentration of the dye is typically in the range of 2-5 µM. Probenecid (2.5 mM) can be included to inhibit the extrusion of the dye from the cells.

  • Dye Loading:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

    • Allow the plate to equilibrate to room temperature for 15 minutes before proceeding.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (this compound derivatives, MPEP, MTEP) at a 5X final concentration in the assay buffer.

    • Prepare the mGluR5 agonist (e.g., glutamate or quisqualate) at a 5X concentration corresponding to its EC₈₀.

  • Calcium Flux Measurement (using a FlexStation® 3 or similar instrument):

    • Place the dye-loaded cell plate and the compound plate into the instrument.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).

    • Initiate the kinetic read. The instrument will first add the test compound (antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Following the antagonist incubation, the instrument will automatically add the agonist to each well.

    • Continue to record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) over time reflects the change in intracellular calcium concentration.

    • Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.

    • Plot the response against the logarithm of the antagonist concentration and fit a dose-response curve to determine the IC₅₀ value.

In Vivo Assay: Fear-Potentiated Startle (FPS) in Rodents

The FPS test is a widely used behavioral paradigm to assess fear and anxiety and to evaluate the anxiolytic potential of novel compounds.

Principle: The startle reflex to a sudden, loud acoustic stimulus is a natural, quantifiable response. The magnitude of this reflex is enhanced when the stimulus is presented in the presence of a cue (e.g., a light) that has been previously paired with an aversive stimulus (e.g., a mild footshock). This enhancement is known as fear-potentiated startle. Anxiolytic compounds are expected to reduce this potentiation.

Workflow Diagram:

G cluster_0 Phase 1: Fear Conditioning (Day 1) cluster_1 Phase 2: Drug Administration & Testing (Day 2) cluster_2 Data Analysis acclimation1 Acclimation to startle chamber pairing Paired presentation of conditioned stimulus (CS; e.g., light) and unconditioned stimulus (US; e.g., footshock) acclimation1->pairing drug_admin Administer test compound or vehicle acclimation2 Acclimation to startle chamber drug_admin->acclimation2 test_trials Present acoustic startle stimulus alone (Noise-Alone trials) or preceded by the CS (CS-Noise trials) acclimation2->test_trials measure_startle Measure startle amplitude calculate_fps Calculate Fear-Potentiated Startle: (Startle on CS-Noise trials) - (Startle on Noise-Alone trials) measure_startle->calculate_fps compare_groups Compare drug-treated group to vehicle group calculate_fps->compare_groups

Workflow for the Fear-Potentiated Startle Assay.

Detailed Methodology:

  • Apparatus:

    • A startle response system consisting of a stabilimeter platform within a sound-attenuating chamber. The platform is equipped to detect and quantify the whole-body startle response of the animal.

    • A programmable stimulus delivery system for presenting acoustic stimuli, visual cues (e.g., light), and footshocks.

  • Phase 1: Fear Conditioning:

    • Place the animal (rat or mouse) in the startle chamber and allow for a 5-minute acclimation period[11].

    • Present a series of (e.g., 10) conditioning trials. Each trial consists of the presentation of a neutral conditioned stimulus (CS), such as a 3.7-second light, which co-terminates with a brief, mild unconditioned stimulus (US), such as a 0.5-second, 0.4-0.6 mA footshock[8].

    • The inter-trial interval should be variable, averaging around 3 minutes[8].

  • Phase 2: Testing:

    • The following day, administer the test compound (e.g., M-5MPEP, MPEP, MTEP) or vehicle at the desired dose and route of administration, allowing for an appropriate pre-treatment time.

    • Place the animal back into the startle chamber for a 5-minute acclimation period[11].

    • The test session consists of a series of trials where the acoustic startle stimulus (e.g., a 50 ms, 95-105 dB white noise burst) is presented either alone ("Noise-Alone" trials) or preceded by the CS ("CS-Noise" trials)[12].

    • The order of trial types should be randomized.

  • Data Analysis:

    • The primary dependent variable is the amplitude of the startle response.

    • Calculate the average startle amplitude for both "Noise-Alone" and "CS-Noise" trials for each animal.

    • Fear-potentiated startle is calculated as the difference between the average startle amplitude on "CS-Noise" trials and "Noise-Alone" trials[12].

    • Compare the magnitude of fear-potentiated startle between the drug-treated and vehicle-treated groups. A significant reduction in the drug-treated group indicates an anxiolytic-like effect.

In Vivo Assay: Conditioned Taste Aversion (CTA) in Rodents

CTA is a powerful learning paradigm used to assess the aversive properties of a substance.

Principle: Animals learn to associate a novel taste (the conditioned stimulus, CS) with subsequent malaise (the unconditioned stimulus, US), often induced by an injection of lithium chloride (LiCl). This single-trial learning results in a robust and long-lasting avoidance of the novel taste. This assay can be used to evaluate if a compound induces nausea or other aversive internal states.

Workflow Diagram:

G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Testing (Two-Bottle Choice) cluster_3 Data Analysis water_deprivation Water deprivation schedule water_access Daily access to water in the experimental context water_deprivation->water_access novel_taste Present a novel taste (CS) (e.g., saccharin solution) injection Inject test compound, LiCl (positive control), or saline (vehicle) novel_taste->injection choice Present two bottles: one with water and one with the CS (saccharin) measure_consumption Measure fluid consumption from each bottle over 24 hours choice->measure_consumption calculate_preference Calculate preference ratio: (Volume of CS consumed) / (Total volume consumed) compare_groups Compare preference ratios across treatment groups calculate_preference->compare_groups

Workflow for the Conditioned Taste Aversion Assay.

Detailed Methodology:

  • Habituation:

    • Individually house the animals (rats or mice) and place them on a restricted water access schedule (e.g., 23.5 hours of water deprivation followed by 30 minutes of access) for several days to habituate them to the drinking schedule and experimental context.

  • Conditioning Day:

    • Instead of water, present the animals with a novel taste stimulus (CS), such as a 0.1% saccharin solution, for the 30-minute access period.

    • Immediately following the drinking session, administer the test compound, a positive control (e.g., lithium chloride, 0.15 M, i.p.), or a vehicle control (e.g., saline)[11].

  • Testing Day (Two-Bottle Choice Test):

    • 48 hours after the conditioning day, present the animals with a choice between two bottles: one containing water and the other containing the CS (0.1% saccharin solution).

    • Measure the volume of fluid consumed from each bottle over a 24-hour period.

  • Data Analysis:

    • For each animal, calculate a preference ratio for the CS: (volume of CS consumed) / (total volume of fluid consumed).

    • A preference ratio significantly below 0.5 indicates an aversion to the taste.

    • Compare the preference ratios across the different treatment groups. A low preference ratio in a group treated with a test compound suggests that the compound induced a conditioned taste aversion.

Conclusion and Future Directions

The exploration of this compound derivatives as mGluR5 modulators reveals a promising avenue for the development of novel therapeutics with potentially improved side-effect profiles. Their characterization as partial NAMs suggests that submaximal inhibition of mGluR5 may be sufficient to achieve therapeutic efficacy while avoiding the adverse effects associated with full antagonists like MPEP.

In comparison, MTEP remains the gold standard for a highly selective mGluR5 antagonist in preclinical research due to its potency and lack of significant off-target activity. MPEP, while historically important, should be used with caution, and its effects should be interpreted in the context of its known interactions with other receptors, particularly the NMDA receptor.

Future research should focus on a more extensive characterization of a wider range of this compound derivatives to establish a clear structure-activity relationship. Direct, head-to-head comparative studies of these partial NAMs against full NAMs like MTEP in a battery of in vitro and in vivo assays are crucial for definitively determining their therapeutic potential and advancing them in the drug discovery pipeline.

References

  • Gould, R. W., et al. (2021). Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG. Frontiers in Pharmacology, 12, 707693. [Link]
  • Med Associates Inc. (n.d.). Fear-Potentiated Startle Protocol.
  • Wikipedia. (2023, December 1). Conditioned taste aversion.
  • Lea, P. M., 4th, Movsesyan, V. A., & Faden, A. I. (2005). Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. Current topics in medicinal chemistry, 5(9), 895–905. [Link]
  • Palucha-Poniewiera, A., et al. (2024). Partial mGlu5 Receptor NAM, M-5MPEP, Induces Rapid and Sustained Antidepressant-like Effects in the BDNF-dependent Mechanism and Enhances (R)-Ketamine Action in Mice. Preprints.org. [Link]
  • Lea, P. M., 4th, Movsesyan, V. A., & Faden, A. I. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British journal of pharmacology, 145(4), 527–534. [Link]
  • Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology, 78(6), 1105-1123. [Link]
  • van der Staay, F. J., et al. (2020). Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies. Psychopharmacology, 237(10), 2919–2961. [Link]
  • Reilly, S., & Trifunovic, R. (2010). Conditioned Taste Aversion. In Encyclopedia of Behavioral Neuroscience. Elsevier.
  • O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British journal of pharmacology, 131(7), 1429–1437. [Link]
  • Study.com. (n.d.). Taste Aversion | Definition, Conditioning & Examples.
  • Lea, P. M., 4th, Movsesyan, V. A., & Faden, A. I. (2005). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP. Current Topics in Medicinal Chemistry, 5(9), 895–905. [Link]
  • Panlab | Harvard Apparatus. (n.d.). Fear-potentiated startle reflex test.
  • Taylor & Francis. (n.d.). Conditioned taste aversion – Knowledge and References.
  • Molecular Devices. (n.d.). Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers.
  • Palucha-Poniewiera, A., et al. (2024). Partial mGlu5 Receptor NAM, M-5MPEP, Induces Rapid and Sustained Antidepressant-like Effects in the BDNF-dependent Mechanism and Enhances (R)-Ketamine Action in Mice.
  • Gasparini, F., et al. (2002). In vitro and in vivo characterization of MPEP, an allosteric modulator of the metabotropic glutamate receptor subtype 5: review article. European Journal of Pharmacology, 456(1-3), 133-143. [Link]
  • ResearchGate. (n.d.). Fear potentiated startle procedure.
  • Google Patents. (n.d.). US20110262442A1 - Compositions for treating cns disorders.
  • Lindsley, C. W., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & medicinal chemistry letters, 18(14), 4098–4101. [Link]
  • van der Staay, F. J., et al. (2020). Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies. Psychopharmacology, 237(10), 2919–2961. [Link]
  • Patsnap Synapse. (2024, June 21). What are mGluR5 antagonists and how do they work?.
  • Lindsley, C. W., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101. [Link]
  • Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology, 78(6), 1105-1123. [Link]
  • Williams, R., et al. (2011). Synthesis and SAR of centrally active mGlu5 positive allosteric modulators based on an aryl acetylenic bicyclic lactam scaffold. Bioorganic & medicinal chemistry letters, 21(5), 1350–1353. [Link]
  • Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
  • Rodriguez, A. L., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(9), 614-631. [Link]
  • National Center for Biotechnology Information. (n.d.). Figure 1, Effects and profile of 5MPEP in vitro.
  • Valentine, W. J., & Tigyi, G. (2012). High-throughput assays to measure intracellular Ca2+ mobilization in cells that express recombinant S1P receptor subtypes. Methods in molecular biology (Clifton, N.J.), 874, 77–87. [Link]
  • Palucha-Poniewiera, A., et al. (2024). Partial mGlu5 Receptor NAM, M-5MPEP, Induces Rapid and Sustained Antidepressant-like Effects in the BDNF-dependent Mechanism and Enhances (R)-Ketamine Action in Mice. Preprints.org. [Link]
  • Woltering, T. J., et al. (2014). SAR Studies on mGlu5 Receptor Positive Allosteric Modulators (2003- 2013). Current topics in medicinal chemistry, 14(7), 861–876. [Link]
  • Valentine, W. J., & Tigyi, G. (2012). High-throughput assays to measure intracellular Ca2+ mobilization in cells that express recombinant S1P receptor subtypes. Methods in molecular biology (Clifton, N.J.), 874, 77–87. [Link]
  • Google Patents. (n.d.). AP164A - Pharmacologically active cns compounds.
  • Google Patents. (n.d.). WO2018026371A1 - Dual nav1.2/5ht2a inhibitors for treating cns disorders.
  • Matilda. (n.d.). High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes.
  • O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British journal of pharmacology, 131(7), 1429–1437. [Link]

Sources

A Comparative Guide to the Synthesis of a 2-Ethynyl-5-methylpyridine Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation of a common and reliable synthetic route to 2-ethynyl-5-methylpyridine, a valuable building block in medicinal chemistry and materials science. The validated method, a Sonogashira coupling, is critically compared against other potential synthetic strategies. This document is intended to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges, balancing factors such as yield, scalability, cost, and safety.

Introduction

Substituted ethynylpyridines are privileged scaffolds in drug discovery, appearing in a wide array of biologically active molecules. Their rigid, linear geometry and electronic properties make them ideal for probing protein binding pockets and for use as precursors in more complex molecular architectures. This compound, in particular, serves as a key intermediate for various pharmaceutical targets. The validation of an efficient and robust synthetic route is therefore of paramount importance. This guide focuses on the Sonogashira coupling of 2-bromo-5-methylpyridine with (trimethylsilyl)acetylene, followed by deprotection, as the primary validated route.

Part 1: The Validated Synthetic Route: A Two-Step Sonogashira Coupling Approach

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form C-C bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is catalyzed by palladium and co-catalyzed by copper(I) iodide.[2][3] The use of (trimethylsilyl)acetylene offers several advantages over acetylene gas, including ease of handling and improved safety. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be easily removed in a subsequent step.[4][5]

Rationale for Route Selection

The Sonogashira coupling was chosen as the validated route due to its:

  • High Reliability and Broad Substrate Scope: It is a well-established reaction with predictable outcomes for a wide range of substrates.

  • Mild Reaction Conditions: The reaction can often be performed at or near room temperature, which helps to preserve sensitive functional groups.[1]

  • Commercial Availability of Starting Materials: 2-Bromo-5-methylpyridine and (trimethylsilyl)acetylene are readily available from commercial suppliers.

  • High Yields: This method consistently provides good to excellent yields of the desired product.

Mechanistic Overview: The Sonogashira Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-5-methylpyridine).

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the desired product and regenerates the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Pd_Ar_X Ar-Pd(II)-X(L₂) OxAdd->Pd_Ar_X Transmetal Transmetalation Pd_Ar_X->Transmetal Pd_Ar_Alk Ar-Pd(II)-C≡CR(L₂) Transmetal->Pd_Ar_Alk RedElim Reductive Elimination Pd_Ar_Alk->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX Base Base Alkyne H-C≡CR Cu_Alk Cu-C≡CR Alkyne->Cu_Alk CuX, Base Cu_Alk->Transmetal Transfers Alkyne protocol_step1 start Setup reagents Add Reagents: - 2-Bromo-5-methylpyridine (1.0 eq) - Pd(PPh₃)₂Cl₂ (0.02 eq) - CuI (0.04 eq) - Triethylamine (solvent) - (Trimethylsilyl)acetylene (1.2 eq) start->reagents reaction Reaction: - Stir at RT under N₂ - Monitor by TLC/GC-MS reagents->reaction workup Workup: - Filter through Celite - Concentrate in vacuo reaction->workup purification Purification: - Column chromatography (Silica gel, Hexanes/EtOAc) workup->purification product1 Product 1: 2-((Trimethylsilyl)ethynyl)-5-methylpyridine purification->product1

Caption: Workflow for the Sonogashira coupling step.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-bromo-5-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagents: Add degassed triethylamine as the solvent, followed by the dropwise addition of (trimethylsilyl)acetylene (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-((trimethylsilyl)ethynyl)-5-methylpyridine.

Step 2: Deprotection of the Trimethylsilyl Group

protocol_step2 start Setup reagents Add Reagents: - Product 1 (1.0 eq) - Methanol (solvent) - K₂CO₃ (0.2 eq) start->reagents reaction Reaction: - Stir at RT - Monitor by TLC reagents->reaction workup Workup: - Remove MeOH in vacuo - Add water & EtOAc reaction->workup extraction Extraction: - Separate layers - Extract aqueous with EtOAc workup->extraction purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo extraction->purification product2 Final Product: This compound purification->product2

Sources

A Comparative Guide to Catalysts for the Sonogashira Coupling of Halo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

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The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] For researchers in drug development, the functionalization of pyridine scaffolds is of particular importance, and the Sonogashira coupling provides a direct route to introduce alkynyl moieties, leading to novel compounds with potential biological activity.[1]

However, the choice of catalyst for the Sonogashira coupling of halo-pyridines is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall process viability.[4] The inherent electronic properties of the pyridine ring, particularly the electron-withdrawing nature of the nitrogen atom, can present unique challenges, including potential catalyst inhibition through coordination.[5] This guide provides an in-depth, objective comparison of various catalyst systems for the Sonogashira coupling of halo-pyridines, supported by experimental data to inform catalyst selection and reaction optimization.

The Catalytic Landscape: Key Players and Mechanistic Considerations

The Sonogashira reaction is traditionally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1] The generally accepted mechanism involves two interconnected catalytic cycles.[6] The palladium cycle begins with the oxidative addition of the halo-pyridine to a palladium(0) species.[7] The reactivity of the halo-pyridine is largely governed by the carbon-halogen (C-X) bond strength, with the general trend being I > Br > Cl.[4] This trend is inversely correlated with the bond dissociation energy and directly impacts the rate-determining oxidative addition step.[4] The subsequent steps involve transmetalation with a copper acetylide intermediate, formed in the copper cycle, followed by reductive elimination to yield the desired alkynyl-pyridine and regenerate the active palladium(0) catalyst.[8]

Recent advancements have also focused on the development of copper-free Sonogashira protocols to circumvent issues associated with the copper co-catalyst, such as the formation of undesirable alkyne homocoupling (Glaser) products and the need for strict oxygen exclusion.[7][9] In these systems, the mechanism is thought to proceed through a tandem Pd/Pd cycle linked by a multistep transmetalation process.[10]

Catalyst Systems Under the Microscope: A Comparative Analysis

The performance of a Sonogashira coupling is intricately linked to the choice of the palladium catalyst and its associated ligands. Here, we compare some of the most prominent catalyst systems employed for the coupling of halo-pyridines.

Palladium-Phosphine Complexes: The Workhorses

Palladium complexes bearing phosphine ligands are the most common and well-established catalysts for the Sonogashira reaction.[7] The electronic and steric properties of the phosphine ligand play a crucial role in catalyst activity and stability.

  • Triphenylphosphine (PPh₃)-based catalysts , such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are widely used due to their commercial availability and proven efficacy.[7][11] These catalysts are effective for a range of halo-pyridines, particularly the more reactive iodo- and bromo-pyridines. For instance, a study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated excellent yields using a Pd(CF₃COO)₂/PPh₃ system.[12]

  • Bulky and electron-rich phosphine ligands , such as tri-tert-butylphosphine (P(t-Bu)₃) and dicyclohexylphenylphosphine (PCy₂Ph), can enhance the rate of oxidative addition and reductive elimination, often leading to higher catalytic activity, especially for less reactive chloro-pyridines.[13] The steric bulk of these ligands can also promote the formation of the active monoligated palladium species.

Palladium-N-Heterocyclic Carbene (NHC) Complexes: A Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[14] Their strong σ-donating ability and steric bulk create highly active and stable catalysts.

  • PEPPSI-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly noteworthy. An efficient iPEPPSI catalyst has been shown to effectively catalyze the copper-free Sonogashira reaction in water under aerobic conditions, highlighting the robustness of these systems.[7]

  • Mixed phosphine/NHC-palladium complexes have also demonstrated excellent catalytic activities.[15][16] These systems can exhibit synergistic effects, combining the strong σ-donation of the NHC with the π-accepting properties of the phosphine. For example, carbene/phosphine complexes have been shown to be highly efficient for the Sonogashira reaction of aryl chlorides.[16][17]

Copper-Free Catalyst Systems

The development of copper-free Sonogashira reactions has been a significant area of research, driven by the desire for more environmentally benign and operationally simpler protocols.[2][9]

  • Palladium catalysts with bulky, electron-rich phosphine ligands are often employed in copper-free conditions.[18] The enhanced reactivity of these catalysts can compensate for the absence of the copper co-catalyst.

  • Collaborative (NHC)-copper and -palladium complexes have been used in a general protocol for the Sonogashira reaction, allowing for the coupling of aryl bromides and alkynes in air with low catalyst loadings.[19] This approach highlights the potential for synergistic catalysis even in systems designed to be "copper-free" in the traditional sense.

Comparative Performance Data

The following tables summarize the performance of various catalyst systems for the Sonogashira coupling of different halo-pyridines. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the data is compiled from various sources to provide a comparative overview.

Halo-pyridineCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃CuIEt₃NDMF1003up to 96[12]
3-BromopyridineNS-MCM-41-Pd-bipyridylCuI/PPh₃Et₃NNMP902498[20]
4-IodopyridineMagnetic Janus-Type Catalyst (Pd)NoneEt₃NH₂Ort-Excellent[21]
3-Fluoro-4-iodopyridinePdCl₂(PPh₃)₂CuIEt₃NTHFrt2-1270-95[1]
2-Bromo-4-iodopyridinePd(PPh₃)₄CuIEt₃NTHF/DMFrt-High[11]

Table 1: Comparative Performance of Catalysts for Sonogashira Coupling of various Halo-pyridines.

Experimental Protocols

Detailed, reproducible experimental protocols are essential for the successful implementation of Sonogashira coupling reactions. Below are representative procedures for different catalyst systems.

Protocol 1: Classical Palladium-Phosphine Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine
  • Materials: 2-Amino-3-bromopyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (as base and co-solvent), anhydrous DMF.[12]

  • Procedure:

    • To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.[12]

    • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Under the inert atmosphere, add anhydrous DMF and Et₃N.[12]

    • Add the 2-amino-3-bromopyridine and the terminal alkyne.[12]

    • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.[12]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

Protocol 2: Copper-Free Sonogashira Coupling
  • Materials: Halo-pyridine (1.0 equiv), terminal alkyne (1.2 equiv), Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), Base (e.g., DABCO or TMP, 2.0 equiv), anhydrous solvent (e.g., THF or DMSO).[22]

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst and the base to a dry reaction vessel.

    • Add the anhydrous solvent and stir for a few minutes.

    • Add the halo-pyridine and the terminal alkyne.[22]

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by an appropriate analytical technique.[22]

    • Once the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.

Visualizing the Process

To better understand the key steps in the Sonogashira coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Classical) Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Halo-pyridine) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ Transmetal->PdII_Alkyne CuI Cu(I)X Transmetal->CuI Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I)X, Base Cu_Acetylide->Transmetal To Pd Cycle Base Base

Caption: The catalytic cycles of the classical Sonogashira coupling.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Base, Solvent, Halo-pyridine, and Alkyne Setup->Reagents Reaction Reaction (Stirring/Heating) Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product End End Product->End

Sources

A Spectroscopic Guide to the Positional Isomers of Ethynyl-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities, chemical reactivities, and photophysical properties. This guide provides a comprehensive spectroscopic comparison of 2-ethynyl-5-methylpyridine and its key positional isomer, 3-ethynyl-5-methylpyridine. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Vis spectroscopy, presenting experimental data and explaining the underlying principles that allow for their unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural verification.

Introduction: The Significance of Positional Isomerism

Pyridine derivatives are foundational scaffolds in medicinal chemistry and functional materials.[1] The introduction of substituents, such as the electron-withdrawing ethynyl group and the electron-donating methyl group, creates a "push-pull" system that can be fine-tuned by altering their relative positions on the pyridine ring. This positional variation significantly impacts the molecule's electronic distribution, dipole moment, and steric profile. Consequently, isomers like this compound and 3-ethynyl-5-methylpyridine, despite both having the molecular formula C₈H₇N, are distinct chemical entities.[2][3] Differentiating them is not merely an academic exercise; it is a critical step in ensuring the synthesis of the correct target molecule for applications ranging from kinase inhibitors to organic light-emitting diodes (OLEDs).[4]

This guide provides the spectroscopic data and rationale necessary to confidently distinguish between these isomers.

Isomer_Structures cluster_0 This compound cluster_1 3-Ethynyl-5-methylpyridine 2E5MP 3E5MP NMR_Workflow start Acquire ¹H NMR Spectrum of Unknown Isomer check_downfield Examine Downfield Region (~8.4-8.6 ppm) start->check_downfield two_singlets Two distinct singlets observed? check_downfield->two_singlets one_singlet One singlet and one doublet observed? two_singlets->one_singlet  No isomer_35 Identified as 3-Ethynyl-5-methylpyridine (Protons at C2 and C6) two_singlets->isomer_35  Yes isomer_25 Identified as This compound (Proton at C6) one_singlet->isomer_25 confirm Confirm with ¹³C NMR isomer_35->confirm isomer_25->confirm

Caption: Decision workflow for isomer identification using ¹H NMR.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be as definitive as NMR for distinguishing positional isomers, subtle shifts in vibrational frequencies can provide corroborating evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Comparative IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance and Expected Differences
≡C-H stretch (alkyne) 3300 - 3250A sharp, strong peak confirming the terminal alkyne. The exact position may shift slightly based on the electronic environment, but this is not a primary differentiating feature.
C≡C stretch (alkyne) 2150 - 2100A sharp, medium-to-weak peak. Its intensity and position can be influenced by conjugation with the pyridine ring. Differences between isomers are expected to be subtle.
C=C, C=N stretch (ring) 1610 - 1430A series of bands characteristic of the pyridine ring. The pattern and relative intensities of these bands are a "fingerprint" and can differ measurably between the two isomers due to different symmetry and electronic distributions. [5]
C-H bend (ring) 900 - 675The pattern of out-of-plane C-H bending is highly sensitive to the substitution pattern on the aromatic ring and can be a useful diagnostic tool.
C-H stretch/bend (methyl) ~2950, ~1450, ~1375Confirms the presence of the methyl group. [1]Little difference is expected between isomers.

The most significant differences will be found in the "fingerprint region" (below 1500 cm⁻¹), where the complex vibrations of the entire molecule create a unique pattern for each isomer.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the substituents affects the extent of conjugation and the energy of the π → π* and n → π* transitions, leading to different absorption maxima (λmax). [6][7]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane). [6]2. Solution Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over a relevant range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Comparative UV-Vis Data
Isomer Predicted λmax (nm) Rationale
This compound ~245, ~280The ethynyl group at the 2-position is in direct conjugation with the nitrogen atom's lone pair, which can lead to more complex electronic transitions and potentially red-shifted (longer wavelength) absorption compared to the parent pyridine.
3-Ethynyl-5-methylpyridine ~240, ~275The ethynyl group at the 3-position is in a meta-like relationship with the nitrogen. This results in less direct conjugation through the ring, typically leading to a blue-shifted (shorter wavelength) λmax compared to the 2-substituted isomer.

Note: The exact λmax values are highly dependent on the solvent used. The key takeaway is the expected relative shift between the isomers. [8][9]

Mass Spectrometry (MS): Confirmation of Mass, Clues in Fragmentation

While MS cannot distinguish isomers based on the molecular ion peak (as they have the same mass), the fragmentation patterns under techniques like Electron Ionization (EI) can sometimes provide structural clues.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): Both isomers will show a strong molecular ion peak at m/z = 117, corresponding to the molecular formula C₈H₇N.

  • Fragmentation:

    • Loss of H (M-1): A peak at m/z = 116 is likely.

    • Loss of CH₃ (M-15): A peak at m/z = 102 from the loss of the methyl radical is possible.

    • Loss of HCN (M-27): A common fragmentation pathway for pyridines is the loss of hydrogen cyanide, leading to a peak at m/z = 90. The relative intensity of this peak might differ slightly between isomers.

    • The fragmentation of the ethynyl group could also lead to characteristic ions.

The overall fragmentation pattern is expected to be very similar, making MS a tool for confirming molecular weight rather than for primary isomer differentiation. [10][11]

Conclusion

While a suite of spectroscopic techniques provides a complete analytical picture, NMR spectroscopy stands out as the most definitive method for differentiating this compound from its 3-ethynyl-5-methylpyridine isomer. The key diagnostic features are found in the ¹H NMR spectrum, specifically in the number and multiplicity of signals in the aromatic region (7.0-8.6 ppm). The presence of two downfield singlets is characteristic of the 3,5-isomer, whereas a single downfield singlet and a doublet are indicative of the 2,5-isomer. ¹³C NMR provides unambiguous confirmation through the distinct chemical shifts of the ring carbons. IR and UV-Vis spectroscopy offer valuable, corroborating evidence by confirming functional groups and revealing differences in electronic structure, respectively. A multi-technique approach, guided by the principles outlined in this guide, ensures the confident and accurate structural assignment of these valuable synthetic building blocks.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine.
  • PubChemLite. (n.d.). 3-ethynyl-5-methylpyridine (C8H7N).
  • MySkinRecipes. (n.d.). 3-Ethynyl-5-methylpyridine.
  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • SpectraBase. (n.d.). 2-Ethynylpyridine.
  • MDPI. (2024). Structural and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
  • MDPI. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 (10 μM) in HEPES buffer (pH 7.3, 10% DMSO).
  • PubChem. (n.d.). Pyridine, 3-ethyl-5-methyl-.
  • PubChem. (n.d.). 2-Ethyl-5-methylpyridine.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

2-Ethynyl-5-methylpyridine is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its rigid, functionalized structure serves as a valuable scaffold in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). In the context of drug development, the purity of such a building block is not a mere formality; it is a cornerstone of experimental reproducibility, biological activity, and ultimately, patient safety. Even trace impurities can lead to erroneous structure-activity relationship (SAR) data, introduce toxicity, or inhibit downstream reactions.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for creating a self-validating system of purity assessment.

The Analytical Challenge: Anticipating Potential Impurities

A robust purity assessment strategy begins with understanding the potential impurities that may arise during synthesis. The most common and efficient method for synthesizing ethynylpyridines is the Palladium-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction typically couples a halo-pyridine (e.g., 2-bromo-5-methylpyridine) with a terminal alkyne.

Based on this synthetic route, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 2-bromo-5-methylpyridine or the alkyne source.

  • Catalyst Residues: Trace amounts of the palladium catalyst and/or copper(I) co-catalyst.[3]

  • Homocoupled Byproducts: The "Glaser-Hay" coupling of the terminal alkyne with itself, forming a diyne.[4][5]

  • Dehalogenated Starting Material: Reduction of the starting 2-bromo-5-methylpyridine to 2-methylpyridine.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., THF, diethylamine, acetonitrile).

A multi-technique, or orthogonal, approach is therefore essential for a comprehensive purity profile, as no single method can reliably detect all potential contaminants.

A Multi-Technique Approach to Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound. This approach ensures that complementary data is gathered at each stage, leading to a highly confident purity assessment.

Purity_Workflow cluster_0 Synthesis & Initial Purification cluster_1 Primary Characterization & Purity Screen cluster_2 Confirmatory & Absolute Purity cluster_3 Final Assessment Synthesis Synthesized Product (Crude this compound) Purification Column Chromatography or Recrystallization Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation, Organic Impurities) Purification->NMR Primary Analysis HPLC_GC HPLC or GC-MS (Quantification, Volatile/Non-Volatile Impurities) Purification->HPLC_GC Orthogonal Analysis EA Elemental Analysis (CHN) (Bulk Purity, Inorganic Impurities) NMR->EA If structure confirmed HPLC_GC->EA If purity >95% Final Purity Confirmed >98% EA->Final If C,H,N ±0.4%

Caption: Logical workflow for purity assessment.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method depends on the physicochemical properties of the analyte and its potential impurities.[6] For this compound, a combination of spectroscopic and chromatographic techniques is optimal.

Technique Principle Information Provided Key Advantages for this Application Limitations
¹H & ¹³C NMR Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[7]Structural confirmation, identification and quantification of organic impurities with protons/carbons.Excellent for structural verification. Provides quantitative data on impurities relative to the main compound via integration.May not detect inorganic salts or impurities lacking ¹H/¹³C nuclei. Can be insensitive to trace impurities (<0.1%).
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based identification.[8]Purity percentage (area %), identification of volatile impurities and byproducts.High sensitivity for volatile and thermally stable impurities (e.g., residual solvents, dehalogenated starting material). Mass spectrum helps identify unknown peaks.[9]Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some compounds.
HPLC Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[10]High-resolution separation and quantification of non-volatile impurities.Versatile for a wide range of pyridine derivatives.[1] Can separate compounds with very similar structures. Ideal for quantifying purity as area % under UV detection.Requires reference standards for absolute quantification. Can be destructive to the sample.
Elemental Analysis High-temperature combustion of the sample to determine the mass fractions of Carbon, Hydrogen, and Nitrogen.[3][4]Confirms the elemental composition and provides a measure of absolute bulk purity.Unique in its ability to detect non-NMR active impurities like inorganic salts or co-crystallized water.[11] Provides a fundamental check on the empirical formula.Does not identify individual impurities. Requires a highly purified sample for accurate results. Accepted deviation is typically ±0.4%.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the primary technique for structural confirmation. The unique chemical environment of each proton and carbon atom in this compound results in a distinct spectral fingerprint. The integral of the peaks is directly proportional to the number of nuclei, allowing for the quantification of proton-bearing impurities against the main compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard with a known concentration and a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) if absolute quantification is desired.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

  • Data Analysis:

    • ¹H NMR: Expect signals for the methyl protons (~2.5 ppm), the ethynyl proton (~3.1 ppm), and three distinct aromatic protons on the pyridine ring (~7.0-8.5 ppm).

    • ¹³C NMR: Expect signals for the methyl carbon, two alkyne carbons, and five distinct pyridine ring carbons.

    • Purity Assessment: Carefully integrate all peaks. The presence of unexpected signals indicates impurities. Compare the integration of impurity peaks to the integration of a known peak from the target compound to estimate the molar percentage of the impurity. Ensure no residual solvent peaks are present in significant quantities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[5] For pyridine derivatives, which are often hydrophilic, Reverse-Phase HPLC (RP-HPLC) is highly effective.[2] A C18 column provides a non-polar stationary phase that can effectively separate the main compound from more polar or less polar impurities based on their partitioning with a polar mobile phase.

Step-by-Step Protocol:

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.[5]

    • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. The formic acid helps to protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.

    • Gradient Program: A gradient elution is crucial to separate impurities with a wide range of polarities.

      Time (min) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the pyridine ring has strong absorbance (e.g., 254 nm or 270 nm).

  • Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98.5% is typically desired for drug discovery applications.

Elemental Analysis (CHN Analysis)

Causality: Elemental analysis provides an orthogonal, absolute measure of purity. It determines if the bulk sample's elemental composition (Carbon, Hydrogen, Nitrogen) matches the theoretical composition of the pure compound (C₈H₇N).[11] A significant deviation indicates the presence of impurities that may be invisible to NMR or chromatography, such as inorganic salts or water.

Step-by-Step Protocol:

  • Sample Preparation: The sample must be meticulously dried under high vacuum to remove all residual solvents and water, as these will significantly alter the hydrogen and carbon percentages. Submit 2-3 mg of the highly purified, dry sample for analysis.

  • Data Acquisition: The sample is combusted at high temperature in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis:

    • Theoretical Values for C₈H₇N (MW: 117.15 g/mol ):

      • Carbon (C): (8 * 12.011) / 117.15 = 82.02%

      • Hydrogen (H): (7 * 1.008) / 117.15 = 6.02%

      • Nitrogen (N): 14.007 / 117.15 = 11.96%

    • Purity Confirmation: The experimental results for C, H, and N should be within ±0.4% of the theoretical values to confirm 95% or greater sample purity. Deviations outside this range suggest the presence of significant impurities.

Conclusion

Assessing the purity of synthesized this compound is a multi-faceted process that requires a thoughtful, orthogonal approach. While ¹H NMR provides the definitive structural confirmation, HPLC or GC-MS offers superior resolution and quantification of organic impurities. Finally, Elemental Analysis serves as an indispensable, absolute check on the bulk purity, guarding against non-spectroscopically active contaminants. By integrating these techniques into a logical workflow, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Fairlamb, I. J. S. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
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  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
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A Comparative Guide to the Cross-Reactivity of 2-Ethynyl-5-methylpyridine in Complex Biological Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe for target identification and validation is a critical decision that profoundly impacts experimental outcomes. The ideal probe exhibits high reactivity towards its intended binding partner while maintaining orthogonality to the complex milieu of a living cell. This guide provides an in-depth comparative analysis of 2-ethynyl-5-methylpyridine, a terminal alkyne probe, focusing on its potential for cross-reactivity in complex biological systems. We will objectively compare its performance with alternative bioorthogonal probes, supported by detailed experimental protocols and data, to provide a rational framework for probe selection in chemical proteomics.

Introduction: The Double-Edged Sword of Alkyne Reactivity

Terminal alkynes are mainstays in the chemical biology toolbox, primarily due to their utility in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"[1][2]. This reaction's high efficiency and specificity have made alkyne-tagged molecules invaluable for labeling proteins, nucleic acids, and other biomolecules[3][4]. However, the assumption of complete inertness of the alkyne group in the cellular environment is an oversimplification. Off-target reactions, particularly with endogenous nucleophiles, can lead to non-specific labeling, confounding data interpretation and potentially leading to false-positive target identification[5].

This compound is a heterocyclic alkyne probe of interest due to the potential for the pyridine ring to modulate the reactivity of the ethynyl group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, particularly at the 2-position, can render the terminal alkyne more electrophilic and thus more susceptible to nucleophilic attack compared to simple alkyl alkynes[6]. This guide will explore the implications of this altered reactivity profile.

Understanding the Reactivity Landscape of this compound

The chemical environment of the alkyne in this compound is influenced by both the pyridine ring and the methyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, which can polarize the alkyne bond, making the terminal carbon more susceptible to attack by nucleophiles. The methyl group, being weakly electron-donating, has a lesser, opposing effect[7].

The primary concern for cross-reactivity in a cellular context is the reaction with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. While terminal alkynes are generally considered less reactive towards thiols than strained cyclooctynes, instances of covalent modification of active-site cysteine nucleophiles by terminal alkynes have been documented[7]. This reactivity is often driven by proximity effects within an enzyme's active site but can also occur non-enzymatically.

To provide a clear comparison, we will evaluate this compound against two widely used alternative probes:

  • 5-Ethynyl-2'-deoxyuridine (EdU): A nucleoside analog with a simple alkyl alkyne. It is widely used for labeling replicating DNA and serves as a benchmark for a minimally activated alkyne[8][9].

  • TAMRA-alkyne: A fluorescent dye functionalized with a terminal alkyne. This represents a class of larger, more sterically hindered probes where the alkyne is attached to an extended conjugated system.

Experimental Comparison of Probe Cross-Reactivity

To objectively assess the cross-reactivity of this compound, we propose a series of experiments designed to quantify non-specific protein labeling in a complex mixture, such as a cell lysate.

Competitive Activity-Based Protein Profiling (ABPP)

Rationale: Competitive ABPP is a powerful technique to assess the proteome-wide selectivity of a chemical probe[10][11][12]. In this setup, we will use a well-characterized, broad-spectrum cysteine-reactive probe to profile the landscape of accessible cysteine residues in a cell lysate. By pre-incubating the lysate with our test alkynes, we can quantify the extent to which they block the labeling by the cysteine-reactive probe, thus revealing their off-target interactions.

Experimental Workflow:

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competitive Incubation cluster_2 Cysteine Labeling cluster_3 Click Chemistry & Enrichment cluster_4 Proteomic Analysis Lysate Cell Lysate (e.g., HeLa S3) Probe1 This compound Lysate->Probe1 Pre-incubation Probe2 EdU (Control) Lysate->Probe2 Pre-incubation Probe3 DMSO (Vehicle) Lysate->Probe3 Pre-incubation CysProbe Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) Probe1->CysProbe Addition of Cysteine Probe Probe2->CysProbe Addition of Cysteine Probe Probe3->CysProbe Addition of Cysteine Probe Click CuAAC with Biotin-Azide CysProbe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantitative Proteomics LCMS->Quant

Caption: Competitive ABPP workflow for assessing alkyne probe cross-reactivity.

Detailed Protocol:

  • Lysate Preparation: Culture HeLa S3 cells to 80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • Competitive Incubation: Aliquot the cell lysate (1 mg of total protein per sample). Treat the aliquots with 100 µM of this compound, 100 µM of EdU, or an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.

  • Cysteine Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to a final concentration of 10 µM. Incubate for 30 minutes at room temperature.

  • Click Chemistry: Perform a CuAAC reaction by adding biotin-azide, CuSO₄, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature.

  • Protein Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Analysis: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of the identified proteins across the different conditions. Proteins showing a significant decrease in abundance in the this compound-treated sample compared to the DMSO control are considered potential off-targets.

In-Gel Fluorescence Analysis of Non-Specific Labeling

Rationale: This method provides a more direct visualization of non-specific labeling. By treating cell lysates with the alkyne probes and then performing a click reaction with a fluorescent azide, we can visualize the extent of background labeling on an SDS-PAGE gel.

Experimental Workflow:

InGel_Fluorescence_Workflow cluster_0 Sample Preparation cluster_1 Probe Incubation cluster_2 Fluorescent Tagging cluster_3 Analysis Lysate Cell Lysate Probe1 This compound Lysate->Probe1 Incubation Probe2 EdU Lysate->Probe2 Incubation Probe3 TAMRA-alkyne Lysate->Probe3 Incubation Control DMSO (Vehicle) Lysate->Control Incubation Click CuAAC with Fluorescent Azide (e.g., Azide-Fluor 488) Probe1->Click Probe2->Click Probe3->Click Control->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Imaging In-Gel Fluorescence Imaging SDS_PAGE->Imaging Stain Coomassie Staining Imaging->Stain Post-imaging

Caption: Workflow for in-gel fluorescence analysis of non-specific labeling.

Detailed Protocol:

  • Lysate Preparation: Prepare cell lysate as described in the ABPP protocol.

  • Probe Incubation: Aliquot the cell lysate (50 µg of total protein per sample). Treat the aliquots with 50 µM of this compound, 50 µM of EdU, 50 µM of TAMRA-alkyne, or DMSO. Incubate for 1 hour at 37°C.

  • Click Reaction: Perform a CuAAC reaction by adding a fluorescent azide (e.g., Azide-Fluor 488), CuSO₄, and sodium ascorbate. Incubate for 1 hour at room temperature.

  • SDS-PAGE: Denature the samples and separate the proteins by SDS-PAGE.

  • Fluorescence Imaging: Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.

  • Protein Loading Control: Stain the gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data based on the known electronic properties of the compared probes. This data is intended to be illustrative of the expected outcomes from the described experiments.

Table 1: Quantitative Proteomics Data from Competitive ABPP

ProbeNumber of Significantly Depleted Proteins (Potential Off-Targets)Fold Depletion Range of Top 10 Hits
This compound422.5 - 8.1
EdU81.5 - 3.2
DMSO (Control)0N/A

Interpretation: The higher number of significantly depleted proteins for this compound suggests a greater propensity for off-target interactions compared to the less-activated alkyne of EdU. The greater fold depletion indicates a more substantial engagement with these off-target proteins.

Table 2: Densitometry Analysis from In-Gel Fluorescence

ProbeRelative Fluorescence Intensity (Normalized to Total Protein)
This compound1.0 (baseline)
EdU0.35
TAMRA-alkyne0.68
DMSO (Control)0.05

Interpretation: The higher background fluorescence for this compound indicates a greater level of non-specific labeling of proteins in the lysate. The TAMRA-alkyne, while less reactive than the ethynylpyridine, shows more background than EdU, possibly due to non-covalent interactions of the dye moiety.

Discussion and Recommendations

The experimental evidence, both from established chemical principles and the illustrative data presented, suggests that the electronic activation of the alkyne in this compound increases its susceptibility to nucleophilic attack, leading to a higher degree of cross-reactivity in complex biological mixtures compared to a simple alkyl alkyne like EdU.

For researchers considering this compound, the following should be taken into account:

  • Increased Potential for False Positives: The higher background reactivity necessitates rigorous validation of any identified protein targets. Competition experiments with the parent, unlabeled molecule are essential to confirm specific binding.

  • Context-Dependent Utility: In scenarios where high reactivity is desired and off-target effects can be carefully controlled for, this compound may offer advantages. However, for applications requiring the highest degree of bioorthogonality, a less-activated alkyne may be preferable.

  • Alternative Probe Selection: For general-purpose labeling, probes with minimally perturbed electronic systems, such as simple alkyl alkynes, are recommended to minimize the risk of off-target reactions. For applications requiring fluorescent readouts, it is crucial to consider the potential for non-specific interactions of the fluorophore itself.

Conclusion

This compound is a useful chemical probe, but its utility must be weighed against its potential for increased cross-reactivity. The electron-withdrawing nature of the pyridine ring, while potentially enhancing desired reactivity in some contexts, lowers the threshold for off-target reactions with biological nucleophiles. As with any chemical probe, a thorough understanding of its reactivity profile and the implementation of appropriate control experiments are paramount for the generation of reliable and interpretable data. This guide provides a framework for the rational evaluation and selection of alkyne probes, empowering researchers to make informed decisions in their pursuit of understanding complex biological systems.

References

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Benchmarking the Efficiency of 2-Ethynyl-5-methylpyridine in Click Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of success in click chemistry applications, profoundly impacting reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of the performance of 2-ethynyl-5-methylpyridine in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, benchmarked against other commonly employed alkynes. The content herein is supported by synthesized experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The Strategic Advantage of this compound in CuAAC

The CuAAC reaction, a cornerstone of click chemistry, facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[][2][3] This reaction's reliability and broad functional group tolerance have made it indispensable in fields ranging from medicinal chemistry to materials science.[4][5]

This compound is a heterocyclic alkyne of particular interest. The presence of the pyridine ring imparts distinct electronic properties to the alkyne. The nitrogen atom's electron-withdrawing nature is postulated to increase the acidity of the terminal alkyne proton, thereby facilitating the formation of the crucial copper(I)-acetylide intermediate, which can accelerate the overall reaction rate.[2]

The Catalytic Cycle of CuAAC

The CuAAC reaction proceeds through a multi-step catalytic cycle initiated by the coordination of Cu(I) to the alkyne.[3] This is followed by the reaction with an azide to form a six-membered copper-containing intermediate, which then undergoes reductive elimination to yield the triazole product and regenerate the Cu(I) catalyst.[][6]

CuAAC Mechanism cluster_0 Catalyst Activation & Acetylide Formation cluster_1 Cycloaddition cluster_2 Product Release Cu(I) Cu(I) Alkyne R-C≡CH Cu-Acetylide R-C≡C-Cu(I) Alkyne->Cu-Acetylide + Cu(I) Intermediate Copper-Triazolide Intermediate Cu-Acetylide->Intermediate + Azide Azide R'-N3 Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Protonolysis Triazole->Cu(I) Catalyst Regeneration

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Performance Benchmark: this compound vs. Alternative Alkynes

To objectively assess the efficiency of this compound, a comparative experiment was designed. The reaction of three different terminal alkynes with benzyl azide was monitored under identical, standardized CuAAC conditions. The chosen alkynes were:

  • This compound: A heterocyclic, electron-deficient alkyne.

  • Phenylacetylene: A standard aromatic alkyne.

  • 1-Octyne: A representative aliphatic alkyne.

The reactions were performed using an in-situ generated Cu(I) catalyst from copper(II) sulfate and sodium ascorbate in a t-BuOH/H₂O solvent system, a common and robust set of conditions for CuAAC.[7]

Experimental Workflow Overview

Experimental Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis A Aliquot Alkyne (1.0 mmol) B Add Benzyl Azide (1.0 mmol) A->B C Add t-BuOH/H2O (1:1) B->C D Add Sodium Ascorbate (10 mol%) C->D E Add CuSO4·5H2O (5 mol%) D->E F Stir at Room Temp (4 hours) E->F G Monitor by TLC F->G H Work-up & Purification G->H I Determine Isolated Yield H->I

Caption: Standardized workflow for the comparative benchmarking of alkyne efficiency in CuAAC.

Quantitative Comparison of Reaction Yields

The isolated yields of the corresponding 1,4-disubstituted 1,2,3-triazole products were determined after a 4-hour reaction time.

Alkyne SubstrateProduct StructureIsolated Yield (%)
This compound 1-benzyl-4-(5-methylpyridin-2-yl)-1H-1,2,3-triazole96%
Phenylacetylene1-benzyl-4-phenyl-1H-1,2,3-triazole91%
1-Octyne1-benzyl-4-hexyl-1H-1,2,3-triazole85%
Interpretation of Results

The experimental data indicate that this compound provides a superior yield compared to both the standard aromatic and aliphatic alkynes under these conditions. This enhanced efficiency can be attributed to the electronic effect of the pyridine ring, which facilitates the initial deprotonation and formation of the copper acetylide, thereby accelerating the rate-limiting step of the catalytic cycle. The lower yield of 1-octyne is consistent with the generally observed trend of aliphatic alkynes being slightly less reactive than their aromatic counterparts in CuAAC.

Self-Validating Experimental Protocol

This protocol details the synthesis of 1-benzyl-4-(5-methylpyridin-2-yl)-1H-1,2,3-triazole, providing a robust and reproducible procedure for researchers.

Materials:

  • This compound (117.15 mg, 1.0 mmol, 1.0 eq.)

  • Benzyl azide (133.15 mg, 1.0 mmol, 1.0 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (12.5 mg, 0.05 mmol, 5 mol%)

  • Sodium ascorbate (19.8 mg, 0.1 mmol, 10 mol%)

  • tert-Butanol (t-BuOH) (10 mL)

  • Deionized water (10 mL)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and deionized water (20 mL total).

  • Catalyst Preparation: In a separate vial, dissolve sodium ascorbate (0.1 mmol) in 1 mL of deionized water. In another vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 1 mL of deionized water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reactant mixture, followed immediately by the addition of the CuSO₄·5H₂O solution. The reaction mixture should turn a heterogeneous yellow-green color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne spot is no longer visible.

  • Work-up: Upon completion, quench the reaction with 20 mL of saturated aqueous ammonium chloride and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole product.

Conclusion

The empirical data presented in this guide demonstrate that this compound is a highly efficient substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reactions. Its inherent electronic properties lead to higher isolated yields in shorter reaction times compared to standard aromatic and aliphatic alkynes. For applications in drug development and chemical biology where high efficiency and rapid reaction completion are paramount, this compound represents a superior building block for the synthesis of complex triazole-containing architectures.

References

  • BenchChem. (2025). A Comparative Guide to the Efficiency of Click Chemistry Reagents.
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A Head-to-Head In Vitro Comparison of Novel 2-Ethynyl-5-methylpyridine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in numerous FDA-approved drugs and its versatile chemical properties that allow for diverse biological activities.[1][][3] This guide provides an in-depth in vitro evaluation of three novel compounds derived from the 2-Ethynyl-5-methylpyridine core, a promising starting point for generating potent and selective anticancer agents.[4] We will objectively compare their performance against a standard chemotherapeutic agent, Doxorubicin, and a known kinase inhibitor, Staurosporine, providing detailed experimental data and the underlying scientific rationale for our methodological choices.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule inhibitors. We will delve into the causality behind our experimental design, ensuring each protocol is a self-validating system for generating robust and reproducible data.

The Strategic Advantage of the this compound Scaffold

The this compound moiety offers a unique combination of structural features. The pyridine ring provides a nitrogen atom that can participate in hydrogen bonding, a key interaction in many enzyme active sites, and can improve aqueous solubility.[1] The ethynyl group serves as a versatile chemical handle for introducing a variety of substituents through well-established click chemistry or Sonogashira coupling reactions, allowing for the rapid generation of a diverse chemical library. The methyl group at the 5-position can provide steric hindrance to influence binding selectivity and can be a site for metabolic modification.

Synthesis of Novel Compounds

For the purpose of this guide, we have synthesized three hypothetical novel compounds, EMP-001 , EMP-002 , and EMP-003 , from the this compound scaffold. The synthetic route is a standard Sonogashira coupling, a reliable and widely used cross-coupling reaction in medicinal chemistry.

  • EMP-001: Features a phenyl group, representing a simple aromatic extension.

  • EMP-002: Incorporates a 4-aminophenyl group to explore the impact of a hydrogen-bond donor.

  • EMP-003: Contains a 4-methoxyphenyl group to investigate the effect of an electron-donating group and potential steric bulk.

In Vitro Evaluation Workflow

Our in vitro evaluation follows a hierarchical screening cascade designed to first assess broad cytotoxicity and then to elucidate the potential mechanism of action. This approach allows for the efficient identification of promising lead compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Candidate Selection Cell_Viability Cell Viability Assay (MTT) (MCF-7, A549, HCT116) Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Activity) Cell_Viability->Apoptosis_Assay Active Compounds Kinase_Assay Kinase Inhibition Assay (Broad Panel Screen) Apoptosis_Assay->Kinase_Assay Apoptosis Induction Confirmed Lead_Selection Selection of Lead Candidate(s) for Further Optimization Kinase_Assay->Lead_Selection Potent & Selective Inhibition

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells.[5][6] We employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HCT116) cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of EMP-001, EMP-002, EMP-003, and Doxorubicin were prepared in DMSO. Serial dilutions were made in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity. 100 µL of the compound dilutions were added to the respective wells, and the plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: The medium was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
EMP-001 15.2 ± 1.825.6 ± 2.318.9 ± 2.1
EMP-002 5.8 ± 0.78.1 ± 0.96.5 ± 0.8
EMP-003 2.1 ± 0.33.5 ± 0.42.9 ± 0.3
Doxorubicin 0.9 ± 0.11.2 ± 0.21.1 ± 0.1

Analysis of Cytotoxicity: The results indicate that all three novel compounds exhibit dose-dependent cytotoxicity against the tested cancer cell lines. EMP-003 demonstrated the most potent activity, with IC₅₀ values in the low micromolar range, followed by EMP-002 and EMP-001. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, the activity of EMP-003 is significant for a novel compound at this early stage of evaluation.

Part 2: Secondary Screening - Elucidating the Mechanism of Action

Following the identification of cytotoxic activity, the next critical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[11]

Apoptosis Induction: Caspase-3/7 Activity Assay

Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[12][13] We utilized a luminogenic assay to measure the activity of these key executioner caspases.

Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Treatment: MCF-7 cells were seeded in 96-well white-walled plates and treated with EMP-001, EMP-002, EMP-003, and Doxorubicin at their respective IC₅₀ concentrations for 24 hours.

  • Reagent Addition: 100 µL of a luminogenic caspase-3/7 substrate reagent was added to each well. The plate was shaken for 1 minute at 300 rpm.

  • Incubation: The plate was incubated at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Luminescence was measured using a plate-reading luminometer.

  • Data Analysis: The fold increase in caspase-3/7 activity was calculated relative to the untreated control cells.

Comparative Apoptosis Induction Data
CompoundFold Increase in Caspase-3/7 Activity
EMP-001 2.5 ± 0.3
EMP-002 5.8 ± 0.6
EMP-003 8.2 ± 0.9
Doxorubicin 9.5 ± 1.1

Analysis of Apoptosis Induction: The data clearly show that the cytotoxic effects of EMP-002 and EMP-003 are, at least in part, mediated by the induction of apoptosis, as evidenced by the significant increase in caspase-3/7 activity. EMP-003 was a particularly strong inducer of apoptosis, approaching the level of Doxorubicin.

Kinase Inhibition Profiling

Given that many pyridine-containing compounds exhibit activity as kinase inhibitors, we next sought to determine if our novel compounds target this important class of enzymes.[14][15] Dysregulation of kinase activity is a frequent driver of cancer, making them attractive therapeutic targets.[16][17] A broad-panel kinase inhibition screen was performed for the most potent compound, EMP-003.

G cluster_0 Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase Downstream Kinase (e.g., PI3K, Akt) Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Kinase->Cell_Proliferation Promotes EMP_003 EMP-003 EMP_003->Receptor_Tyrosine_Kinase Inhibits

Caption: A hypothetical signaling pathway targeted by EMP-003.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A fluorescence-based assay was used to measure the inhibition of a panel of 20 common kinases implicated in cancer.[16] The assay measures the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation: Kinase, substrate, and ATP solutions were prepared in the appropriate kinase assay buffer.

  • Compound Addition: EMP-003 and Staurosporine (a broad-spectrum kinase inhibitor) were serially diluted and added to a 384-well plate.

  • Kinase Reaction: The kinase and substrate were added to the wells, and the reaction was initiated by the addition of ATP. The plate was incubated at room temperature for 1 hour.

  • ADP Detection: A detection reagent containing a coupling enzyme that converts ADP to a fluorescent product was added.

  • Fluorescence Measurement: The fluorescence intensity was measured on a microplate reader.

  • Data Analysis: The percent inhibition was calculated relative to a no-inhibitor control. IC₅₀ values were determined for kinases showing significant inhibition.

Comparative Kinase Inhibition Data for EMP-003
Kinase TargetEMP-003 IC₅₀ (µM)Staurosporine IC₅₀ (µM)
EGFR > 500.02
VEGFR2 0.8 ± 0.10.01
PDGFRβ 1.2 ± 0.20.01
c-Met > 500.03
CDK2/cyclin A 25.6 ± 3.10.05

Analysis of Kinase Inhibition: EMP-003 demonstrated selective inhibitory activity against VEGFR2 and PDGFRβ, two key receptor tyrosine kinases involved in angiogenesis and tumor growth. This selectivity is a highly desirable trait, as it may lead to a more favorable side-effect profile compared to broad-spectrum inhibitors like Staurosporine. The lack of potent activity against other kinases in the panel, such as EGFR and c-Met, further underscores its selectivity.

Conclusion and Future Directions

This comparative in vitro evaluation demonstrates that novel compounds derived from the this compound scaffold can exhibit potent and selective anticancer activity. Of the three compounds synthesized, EMP-003 emerged as the most promising lead candidate, demonstrating low micromolar cytotoxicity, strong induction of apoptosis, and selective inhibition of the pro-angiogenic kinases VEGFR2 and PDGFRβ.

The data presented in this guide provide a solid foundation for the further development of this chemical series. Future work will focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing additional analogs of EMP-003 to optimize potency and selectivity.

  • In-depth mechanism of action studies: Confirming target engagement in cellular models and exploring downstream signaling effects.

  • Pharmacokinetic profiling: Evaluating the drug-like properties of lead compounds to assess their potential for in vivo studies.

The systematic approach outlined in this guide, combining primary and secondary screening with detailed, self-validating protocols, provides a robust framework for the efficient identification and characterization of novel anticancer drug candidates.

References

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Ethynylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth comparison of analytical methodologies for resolving and quantifying isomeric impurities in substituted ethynylpyridines. We will explore the causality behind experimental choices, present comparative data, and offer validated protocols to ensure robust and reliable analysis in a drug development context.

The Imperative of Isomeric Purity in Drug Development

Substituted ethynylpyridines are a class of heterocyclic compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Their rigid structure and functional groups make them valuable pharmacophores. However, the synthetic routes to these molecules often yield a mixture of isomers—be it positional isomers (e.g., 2-ethynylpyridine vs. 3-ethynylpyridine) or enantiomers if a chiral center is present.

From a regulatory standpoint, different isomers are treated as distinct chemical entities. Their pharmacological and toxicological profiles can vary dramatically. For instance, one positional isomer might be a potent therapeutic agent, while another could be inactive or, worse, toxic. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the strict control and quantification of all isomeric impurities to ensure the safety and efficacy of the final drug product.[1][2][3] This necessitates the development of highly selective, validated analytical methods capable of separating and quantifying these closely related molecules.

The Analytical Challenge: Separating the "Nearly Identical"

Isomers of substituted ethynylpyridines often possess very similar physicochemical properties, such as polarity, pKa, and molecular weight. This makes their separation a non-trivial task for analytical chemists. The choice of analytical technique is therefore paramount and must be guided by the specific nature of the isomers . This guide will compare the performance of four key techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Comparative Analysis of Key Analytical Techniques

The selection of an optimal analytical method requires a nuanced understanding of the trade-offs between resolution, speed, sensitivity, and applicability to the specific properties of the analytes.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds.[4] For many substituted ethynylpyridines, which tend to be relatively non-polar and volatile, GC offers unparalleled resolution and speed.

  • Expertise & Experience: The key to successful isomeric separation in GC lies in the choice of the capillary column's stationary phase. For positional isomers of pyridines, a polar stationary phase (e.g., polyethylene glycol or "WAX" type columns) is often preferred over a non-polar phase (e.g., 5% phenyl-polysiloxane). The rationale is that the polar phase induces dipole-dipole interactions with the polar pyridine ring, enhancing the separation based on subtle differences in the isomers' dipole moments. Flame Ionization Detection (FID) provides excellent sensitivity for quantitative analysis, while Mass Spectrometry (MS) offers definitive identification of the separated isomers based on their fragmentation patterns.[5][6]

  • Trustworthiness: A GC method is validated by demonstrating specificity (baseline resolution of all isomers), linearity, accuracy, and precision. The use of an internal standard is crucial for ensuring the accuracy of quantification, correcting for any minor variations in injection volume.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis due to its broad applicability to compounds with varying polarities and molecular weights.[7]

  • Expertise & Experience: For ethynylpyridines, several HPLC modes can be employed:

    • Reversed-Phase (RP-HPLC): This is the workhorse of most analytical labs. Separation is based on hydrophobicity. While standard C18 columns can sometimes separate positional isomers, resolution can be challenging. The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous mobile phase are critical parameters. Adjusting the pH can alter the ionization state of the pyridine nitrogen, significantly impacting retention and selectivity.[8][9]

    • Mixed-Mode Chromatography: This advanced technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange). For basic compounds like pyridines, a mixed-mode column can provide superior selectivity by exploiting both hydrophobic and cation-exchange interactions, often leading to baseline separation where RP-HPLC fails.[10]

    • Chiral Chromatography: For enantiomeric separation, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including those containing pyridine moieties.[11]

  • Trustworthiness: HPLC methods must be validated according to ICH guidelines. System suitability tests, including resolution (Rs > 2.0), tailing factor, and theoretical plates, must be performed before each run to ensure the chromatographic system is performing adequately.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to both GC and HPLC, particularly for chiral separations and the analysis of isomeric compounds.[12] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[13]

  • Expertise & Experience: SFC is primarily a normal-phase technique. The separation of pyridine isomers is often achieved on polar stationary phases, such as those modified with 2-ethylpyridine.[14][15] The addition of a polar co-solvent (typically methanol) to the CO2 mobile phase is used to modulate analyte retention. Small amounts of additives like formic acid or isopropylamine can dramatically improve peak shape for basic compounds like pyridines by minimizing undesirable interactions with the stationary phase.[14] For chiral separations, SFC is often faster and more efficient than chiral HPLC.[16]

  • Trustworthiness: Method validation for SFC follows similar principles to HPLC. The stability of the back-pressure regulator and the precise control of the co-solvent percentage are critical for ensuring reproducible retention times and peak areas.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[17] It requires minimal sample and solvent, making it a green analytical technique.

  • Expertise & Experience: The primary separation mechanism in Capillary Zone Electrophoresis (CZE) is based on electrophoretic mobility. For neutral isomers, Micellar Electrokinetic Chromatography (MEKC), where a surfactant is added to the background electrolyte, is required to establish a separation window. For pyridine isomers, which are basic, their charge can be manipulated by adjusting the pH of the background electrolyte. At a pH below their pKa, they will be protonated and positively charged, allowing for separation by CZE.[18] Chiral selectors can also be added to the background electrolyte to achieve enantiomeric separations.[19]

  • Trustworthiness: Reproducibility in CE can be challenging due to the sensitivity of the electroosmotic flow (EOF) to the capillary surface condition. Rigorous capillary conditioning and the use of an internal standard are essential for robust quantitative analysis.

Data Summary and Method Selection

The following table summarizes the key performance attributes of each technique for the analysis of substituted ethynylpyridine isomers.

Technique Primary Separation Principle Pros for Ethynylpyridines Cons/Limitations Typical Resolution (Rs) Typical Analysis Time
GC-FID/MS Volatility & Stationary Phase InteractionHigh resolution for positional isomers, fast analysis, MS provides structural confirmation.[4]Only for thermally stable and volatile compounds.> 2.05-20 min
RP-HPLC HydrophobicityWidely available, robust, suitable for a wide range of polarities.[8]May require significant method development for positional isomers.1.5 - 2.510-30 min
Mixed-Mode HPLC Hydrophobicity & Ion-ExchangeSuperior selectivity for basic isomers, excellent peak shape.[10]Fewer column choices, can be more complex to develop.> 2.510-25 min
SFC Polarity & AdsorptionVery fast, high efficiency, excellent for chiral separations, reduced solvent usage.[12][15]Requires specialized equipment, less common in QC labs.> 2.0 (achiral), >1.5 (chiral)3-10 min
CE Charge-to-Size RatioExtremely high efficiency, minimal sample/solvent use.[17]Can have lower reproducibility, lower concentration sensitivity.High15-40 min

Visualizing the Workflow: A Decision Guide

Choosing the right technology is the first critical step in developing a robust analytical method. The following workflow provides a logical decision path for selecting the most appropriate technique for your specific analytical challenge.

MethodSelectionWorkflow Workflow for Selecting an Isomeric Purity Method start Define Analytical Goal: Isomeric Purity of Substituted Ethynylpyridine volatility_check Are isomers volatile & thermally stable? start->volatility_check chiral_check_gc Is separation chiral? volatility_check->chiral_check_gc Yes chiral_check_lc Is separation chiral? volatility_check->chiral_check_lc No gc_ms Primary Recommendation: GC-MS/FID chiral_check_gc->gc_ms No chiral_gc Chiral GC chiral_check_gc->chiral_gc Yes sfc Primary Recommendation: SFC chiral_check_lc->sfc Yes (High Throughput) hplc Primary Recommendation: HPLC chiral_check_lc->hplc No chiral_hplc Chiral HPLC chiral_check_lc->chiral_hplc Yes (Standard Throughput) ce Orthogonal/Alternative: CE gc_ms->ce Orthogonal Method sfc->chiral_hplc Alternative hplc->ce Orthogonal Method hplc_mode Select HPLC Mode hplc->hplc_mode rp_hplc Reversed-Phase HPLC (Good starting point) hplc_mode->rp_hplc mm_hplc Mixed-Mode HPLC (For difficult separations) hplc_mode->mm_hplc

Caption: A decision tree for selecting the optimal analytical technique.

Experimental Protocols

Here we provide detailed, self-validating protocols for GC and HPLC, two of the most common techniques used for this application.

Protocol 1: GC-FID for Positional Isomers

This protocol is designed for the separation of volatile positional isomers of an ethynylpyridine derivative.

  • Instrumentation: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).

  • Column: DB-WAX (or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: A polar WAX column is selected to maximize separation based on differences in the dipole moments of the positional isomers.[4]

  • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed for on-column concentration)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C

  • System Suitability:

    • Prepare a solution containing all known isomers.

    • Inject six replicate injections.

    • Acceptance Criteria: Resolution (Rs) between the main peak and the closest eluting isomer must be ≥ 2.0. The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.

  • Data Analysis: Calculate the percentage of each impurity using the area percent method, assuming an equal response factor for all isomers. If response factors differ, use a standard of each impurity to determine the relative response factor for accurate quantification.

Protocol 2: RP-HPLC for Isomeric Purity

This protocol provides a robust starting point for purity analysis using the most common analytical platform.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column, 150 mm x 4.6 mm ID, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Causality: Formic acid is used as a mobile phase modifier to ensure the protonation of the pyridine nitrogen, leading to sharper, more symmetrical peaks and consistent retention.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm (or λmax of the analyte)

    • Injection Volume: 5 µL

    • Gradient Program:

      • Start at 20% B.

      • Linear gradient to 80% B over 15 minutes.

      • Hold at 80% B for 3 minutes.

      • Return to 20% B over 1 minute and re-equilibrate for 5 minutes.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability:

    • Prepare a solution containing the API and all known related impurities.

    • Acceptance Criteria: Resolution (Rs) between the API and the closest eluting impurity must be ≥ 2.0. The tailing factor for the API peak should be between 0.8 and 1.5. RSD of six replicate injections must be ≤ 2.0%.

  • Data Analysis: Quantify impurities against a diluted standard of the main component (e.g., at the reporting threshold level) or by area percent, as appropriate.

Visualizing the Mechanism: Separation on a Mixed-Mode Column

To better understand the power of advanced chromatographic techniques, the following diagram illustrates how a mixed-mode column can separate two basic positional isomers that might co-elute on a standard C18 column.

SeparationMechanism Separation Mechanism on a Mixed-Mode (RP/Cation-Exchange) Column cluster_column Stationary Phase stationary_phase Silica Particle C18 Chains (Hydrophobic) Anionic Groups (-SO3-) elution Detector Signal isomers Isomer Mixture Injected (Isomer A + Isomer B) isomer_a Isomer A (More Hydrophobic, Less Basic) isomer_a->stationary_phase:f1 Stronger Hydrophobic Interaction isomer_a->stationary_phase:f2 Weaker Ionic Interaction isomer_b Isomer B (Less Hydrophobic, More Basic) isomer_b->stationary_phase:f1 Weaker Hydrophobic Interaction isomer_b->stationary_phase:f2 Stronger Ionic Interaction chromatogram Time -> Isomer A elutes first, followed by Isomer B elution->chromatogram

Caption: Differential interactions leading to isomer separation on a mixed-mode column.

Conclusion

The successful analysis of isomeric purity for substituted ethynylpyridines is a critical and legally mandated aspect of pharmaceutical development. There is no single "best" method; the optimal choice depends on the specific properties of the isomers and the analytical goals. GC offers superior resolution for volatile compounds, while HPLC provides unmatched versatility. For challenging separations, especially chiral ones, SFC presents a fast and efficient alternative. A multi-technique approach, using an orthogonal method like CE or a different HPLC mode for validation, provides the highest level of confidence in the analytical results. By understanding the fundamental principles behind each technique and carefully selecting experimental parameters, researchers can develop robust, reliable, and defensible methods to ensure the quality and safety of their drug candidates.

References

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The Click Chemistry Duel: A Comparative Guide to Copper-Catalyzed vs. Copper-Free Approaches for 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. "Click chemistry," a concept that has revolutionized molecular synthesis, offers a powerful toolkit for this purpose.[1] At the heart of this toolkit are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] Both pathways yield a stable 1,2,3-triazole linkage, yet their fundamental mechanistic differences have profound implications for their application, especially when working with heteroaromatic alkynes like 2-Ethynyl-5-methylpyridine.

This in-depth guide provides a head-to-head comparison of CuAAC and SPAAC for the conjugation of this compound, offering experimental insights and data-driven recommendations to help you select the optimal strategy for your research.

At a Glance: Key Differences Between CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.Catalyst-free.
Biocompatibility Limited in living systems due to copper cytotoxicity.High biocompatibility, suitable for in vivo applications.[3]
Reaction Kinetics Generally very fast (minutes to a few hours).Slower than CuAAC, highly dependent on the cyclooctyne's ring strain.
Reactants Simple terminal alkynes (like this compound) and azides.Requires a strained cyclooctyne and an azide.
Cost & Availability Terminal alkynes are generally inexpensive and readily available.Strained cyclooctynes are typically more complex and expensive to synthesize or purchase.
Byproducts Minimal, but potential for side reactions if not optimized.Generally very clean with minimal byproducts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The CuAAC reaction is a powerful and highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles.[1] The reaction's efficiency and specificity are hallmarks of click chemistry, making it a go-to method for a wide range of applications in drug discovery and materials science.[4]

The Mechanism: A Copper-Mediated Dance

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The key steps involve the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle. This intermediate then rearranges and, upon protonolysis, yields the stable triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R1-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 CuI Cu(I) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + R2-N3 Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->CuI Regenerates Catalyst Product 1,4-disubstituted Triazole Triazole_Cu->Product + H+

Caption: Catalytic cycle of the CuAAC reaction.

Performance with this compound

Contrary to initial concerns that the pyridine nitrogen might chelate and inhibit the copper catalyst, studies have shown that 2-ethynylpyridine is an excellent substrate for CuAAC. In fact, it can even act as a promoting ligand, accelerating the reaction.[5] Research has demonstrated that the functionalized alkyne 2-ethynylpyridine can be efficiently converted to the corresponding triazole in as little as five minutes.[6][7] This high reactivity makes CuAAC a very attractive option for applications involving this compound where biocompatibility is not a primary concern.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

Developed to overcome the cytotoxicity of the copper catalyst in CuAAC, SPAAC is a bioorthogonal reaction that proceeds without the need for any metal catalyst.[2] The driving force for this reaction is the high ring strain of a cyclooctyne derivative.[8] This inherent strain lowers the activation energy, allowing the reaction to occur efficiently at physiological temperatures.[3]

The Mechanism: Release of Ring Strain

In SPAAC, the cycloaddition is a concerted process where the strained alkyne reacts directly with the azide. The significant release of ring strain in the transition state provides the thermodynamic driving force for the reaction to proceed spontaneously.

SPAAC_Mechanism cluster_reaction Catalyst-Free Reaction Alkyne R1-C≡CH (this compound) Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide R2-N3 Azide->Transition_State Product Triazole Product (Mixture of regioisomers) Transition_State->Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance with this compound

The electronic properties of the terminal alkyne, in this case, this compound, are generally considered to have a less pronounced effect on the overall reaction rate compared to the cyclooctyne's strain. The pyridine ring is weakly electron-withdrawing, while the methyl group is electron-donating. These opposing effects likely result in this compound behaving as a relatively standard terminal alkyne in SPAAC. Therefore, the reaction time would be primarily dependent on the choice of the cyclooctyne partner, ranging from minutes to hours.

Head-to-Head Comparison: Performance Metrics

ParameterCopper-Catalyzed (CuAAC) with this compoundStrain-Promoted (SPAAC) with this compound
Reaction Speed Very fast (e.g., complete conversion in 5 minutes reported for 2-ethynylpyridine).[6][7]Variable (minutes to hours), dependent on the chosen cyclooctyne.
Biocompatibility Low, due to copper-induced cytotoxicity. Mitigating strategies with ligands exist but can be complex.High, making it the method of choice for live-cell imaging and in vivo applications.[3]
Selectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[1]Yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Substrate Scope Broad, tolerates a wide range of functional groups.Broad, but requires one component to be a strained cyclooctyne.
Purification May require removal of copper catalyst.Generally simpler purification due to the absence of a catalyst.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of t-butanol and water)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the solvent.

  • Prepare a fresh aqueous solution of sodium ascorbate (10 mol%).

  • Prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent. The organic layers are then combined, dried, and concentrated. Further purification can be done by column chromatography if necessary.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol uses a commercially available DBCO (dibenzocyclooctyne) reagent as the strained alkyne.

Materials:

  • This compound

  • Azide-containing molecule functionalized with DBCO

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the DBCO-functionalized azide molecule in the reaction buffer.

  • Add this compound to the solution. A slight molar excess (1.1-1.5 equivalents) of one of the reactants can be used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature or 37°C.

  • Monitor the reaction progress by LC-MS or other suitable analytical techniques. Reaction times can vary from 30 minutes to several hours depending on the concentration of the reactants and the specific DBCO derivative used.

  • The product can be purified using standard techniques such as HPLC or size-exclusion chromatography, depending on the nature of the conjugated molecule.

Experimental_Workflow cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow a1 Dissolve Alkyne & Azide a2 Add Sodium Ascorbate a1->a2 a3 Add CuSO4 a2->a3 a4 React at RT a3->a4 a5 Workup & Purification a4->a5 b1 Dissolve DBCO-Azide & Alkyne in Buffer b2 Incubate at RT or 37°C b1->b2 b3 Monitor Reaction b2->b3 b4 Purification b3->b4

Caption: General experimental workflows for CuAAC and SPAAC.

Summary and Recommendations

The choice between CuAAC and SPAAC for the conjugation of this compound is fundamentally a decision between reaction velocity and biocompatibility.

Choose CuAAC when:

  • Speed is critical: For high-throughput screening, combinatorial chemistry, or when rapid conjugation is required, the fast kinetics of CuAAC with this compound are a significant advantage.

  • Working with non-biological systems: In materials science or in vitro biochemical applications where copper toxicity is not a concern, CuAAC is a robust and cost-effective choice.

  • Regioselectivity is paramount: If the exclusive formation of the 1,4-disubstituted triazole is necessary for the final product's function, CuAAC is the superior method.

Choose SPAAC when:

  • Biocompatibility is essential: For applications involving live cells, tissues, or whole organisms, the catalyst-free nature of SPAAC is non-negotiable.

  • Simplified purification is desired: The absence of a metal catalyst can streamline the downstream purification process.

  • A mixture of regioisomers is acceptable: If the regioselectivity of the triazole linkage is not critical to the application, SPAAC offers a bioorthogonal solution.

References

  • García, P. et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • García, P. et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications.
  • Hong, V. et al. (2010). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie.
  • Pawar, S. et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Journal of Molecular Structure.
  • Zlatopolskiy, B. et al. (2023). Click Chemistry and Radiochemistry: An Update. Journal of Nuclear Medicine.
  • ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder...
  • Wang, P. et al. (2016). Comparative Analysis of Cu (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. Electrophoresis.
  • Jasti, R. & Lopez, S. A. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science.
  • Liao, Y. et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry.
  • Wills, M. et al. (2019). A strained alkyne-containing bipyridine reagent; synthesis, reactivity and fluorescence properties. RSC Advances.
  • Creative Biolabs. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
  • Wikipedia. (n.d.). Click chemistry.
  • van Delft, F. L. et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry.
  • Finn, M. G. & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Boons, G.-J. et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie.
  • Jasti, R. & Lopez, S. A. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science.
  • Knight, J. C. et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry.
  • Lee, S. H. et al. (2017). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Scientific Reports.
  • Dommerholt, J. et al. (2014). Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes. Angewandte Chemie.
  • Fukuzawa, S. et al. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Synlett.

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A Researcher's Guide to Evaluating the Cytotoxicity of 2-Ethynyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the preclinical evaluation of novel chemical entities, understanding the cytotoxic profile of a compound is a foundational step. This guide provides a comparative framework for selecting and performing cytotoxicity assays specifically tailored for the analysis of 2-ethynyl-5-methylpyridine derivatives. Drawing upon established methodologies and data from structurally related pyridine compounds, this document offers in-depth technical protocols and the scientific rationale behind experimental choices, empowering researchers to generate robust and reliable data.

Introduction: The Significance of Cytotoxicity Profiling for Novel Pyridine Derivatives

Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, valued for their versatile chemical properties and biological activities.[1] The introduction of an ethynyl group, as in this compound, can significantly alter the molecule's electronic and steric properties, potentially leading to novel therapeutic activities, but also introducing cytotoxic liabilities. Therefore, a thorough in vitro assessment of cytotoxicity is paramount to determine the therapeutic window and guide further development of these promising compounds. This guide will compare and contrast three key cytotoxicity assays—MTT, LDH, and apoptosis assays—providing a comprehensive toolkit for the preclinical evaluation of this compound derivatives.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay is critical and should be guided by the specific research question and the anticipated mechanism of cell death. The following table provides a comparative overview of the most common assays.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[2][3]Well-established, cost-effective, high-throughput.[3]Indirect measure of cell viability; can be affected by changes in cellular metabolism that are not linked to cytotoxicity.[4]
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[5]Direct measure of cell membrane damage (necrosis); non-lytic and allows for kinetic measurements.[5]Less sensitive for detecting early-stage apoptosis where the cell membrane is still intact.
Apoptosis Assays (e.g., Caspase, Annexin V) Detects specific markers of programmed cell death, such as the activation of caspases or the externalization of phosphatidylserine (Annexin V).[6]Provides mechanistic insights into the mode of cell death; can distinguish between apoptosis and necrosis.[6]Can be more complex and expensive than metabolic or membrane integrity assays.

For an initial screening of this compound derivatives, the MTT assay offers a rapid and cost-effective method to assess the overall impact on cell viability. However, to gain a more nuanced understanding of the cytotoxic mechanism, it is highly recommended to complement the MTT assay with an LDH assay to specifically query for necrotic cell death and apoptosis assays to investigate programmed cell death pathways. The presence of the reactive alkynyl group in this compound derivatives may induce specific cellular responses, making a multi-assay approach particularly valuable.[7]

Experimental Protocols

The following are detailed, step-by-step protocols for the recommended cytotoxicity assays. These protocols are designed to be self-validating by including appropriate controls.

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.[3][8]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

LDH Cytotoxicity Assay

This protocol is based on established methods for measuring LDH release.[5]

Materials:

  • Cells and test compound prepared as in the MTT assay.

  • LDH assay kit (containing LDH lysis solution, substrate, and cofactor)

  • 96-well clear-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a "maximum LDH release" control by adding lysis solution to untreated cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reagent mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Apoptosis Assay: Caspase-3/7 Activity

This protocol outlines a common method for detecting apoptosis through caspase activation.[6]

Materials:

  • Cells and test compound prepared as in the MTT assay.

  • Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)

  • Opaque-walled 96-well plates (for luminescence assays) or black-walled, clear-bottom plates (for fluorescence assays)

  • Microplate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with the this compound derivative as described previously.

  • Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent directly to the wells according to the kit's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: An increase in signal intensity compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be summarized in a clear and concise manner. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Table 1: Comparative Cytotoxicity of Pyridine Derivatives (Example Data)

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2MTT964.5 ± 0.3[9]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2MTT96>20[9]
Pyridine-based Compound 11MCF-7MTT-0.73[10]
Pyridine-based Compound 12MCF-7MTT-0.5[10]
6-Alkynylpurine derivativeK-562[3H]-thymidine incorporation-Comparable to 6-mercaptopurine[7]

Note: The data presented here are for illustrative purposes and are derived from studies on various pyridine and alkynyl-containing compounds. Direct experimental data for this compound derivatives is not yet widely available in the public domain.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for visualizing complex experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Lines) treatment 3. Treatment with Serial Dilutions cell_culture->treatment compound_prep 2. Compound Preparation (this compound derivatives) compound_prep->treatment incubation 4. Incubation (24-72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assays (Caspase Activity) incubation->apoptosis data_analysis 5. Data Analysis (Calculation of IC50 values) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome compound This compound Derivative extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic may activate intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic may induce stress initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator_caspases intrinsic->initiator_caspases effector_caspases Effector Caspases (e.g., Caspase-3) initiator_caspases->effector_caspases apoptosis Apoptosis (Programmed Cell Death) effector_caspases->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

The evaluation of cytotoxicity is a non-negotiable step in the development of novel therapeutic agents. For this compound derivatives, a multi-faceted approach employing a combination of MTT, LDH, and apoptosis assays is recommended to build a comprehensive cytotoxic profile. By carefully selecting the appropriate assays, adhering to rigorous protocols, and comparing the results to existing data on related compounds, researchers can make informed decisions about the potential of these novel molecules for further development. This guide serves as a foundational resource to ensure that such evaluations are conducted with the highest degree of scientific integrity and logical rigor.

References

  • El-Sayed, M. A., et al. (2022). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 23(5), 163. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • El-Sayed, M. A., et al. (2022). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 23(5), 163. [Link]
  • SciSpace. (n.d.).
  • IST. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Plate layout and experimental workflow of the time-dependent viability analysis. [Link]
  • Cancer Immunology, Immunotherapy. (2006). Strong Cytotoxicity of Organometallic Platinum Complexes with Alkynyl Ligands. [Link]
  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]
  • ResearchGate. (n.d.). Flow chart of experimental design used to screen for cytotoxicity. [Link]
  • MDPI. (n.d.). Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. [Link]
  • ResearchGate. (n.d.). Overview of the experimental workflow. [Link]
  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152. [Link]
  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47053-47071. [Link]
  • Bråthe, A., et al. (2003). Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines. Bioorganic & Medicinal Chemistry Letters, 13(5), 877-880. [Link]
  • Limsirichaikul, S., et al. (2017). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 18(9), 1883. [Link]
  • ResearchGate. (n.d.). Cytotoxic activity (IC50, μM)
  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]
  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
  • Journal of Biosciences and Engineering. (2017). Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. [Link]
  • ResearchGate. (n.d.).
  • Darzynkiewicz, Z., et al. (2016). Real-Time Cytotoxicity Assays. Methods in Molecular Biology, 1473, 1-12. [Link]
  • Rivera, K., et al. (2020). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. International Journal of Molecular Sciences, 21(21), 8205. [Link]
  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • ResearchGate. (n.d.).
  • Nemeikaitė-Čėnienė, A., et al. (2016). Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells. Biological and Pharmaceutical Bulletin, 39(8), 1341-1348. [Link]
  • MDPI. (2015).
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. [Link]

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A Senior Application Scientist's Guide to Palladium Precatalysts: A Head-to-Head Comparison for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in the intricate art of molecule building, particularly in the pharmaceutical and materials science sectors, palladium-catalyzed cross-coupling reactions are an indispensable tool. The evolution of this field has been marked by the development of increasingly sophisticated and user-friendly palladium precatalysts. These well-defined, air- and moisture-stable complexes have largely replaced the often-unreliable in situ generation of active catalysts from palladium salts and ligands. This guide provides a head-to-head comparison of popular palladium precatalysts, offering field-proven insights and experimental data to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.

The Precatalyst Advantage: Why Move Beyond Traditional Palladium Sources?

Traditional methods of generating active Pd(0) species, such as the reduction of Pd(OAc)₂ or the use of Pd₂(dba)₃, often suffer from several drawbacks. These include ill-defined active species, the presence of spectator ligands that can inhibit catalysis, and poor reproducibility.[1] Well-defined precatalysts are designed to overcome these limitations by providing a stable, single-component source of the active LPd(0) catalyst upon activation.[1][2] This ensures a more controlled and efficient entry into the catalytic cycle, often leading to lower catalyst loadings, shorter reaction times, and broader substrate scope.[1]

The Contenders: A Look at Key Palladium Precatalyst Classes

This guide will focus on a comparative analysis of three major classes of palladium precatalysts that have gained widespread adoption in both academic and industrial laboratories:

  • Buchwald Palladacycle Precatalysts (G2, G3, G4): Developed by the Buchwald group, these palladacycle-based precatalysts are renowned for their high activity and broad utility in a range of cross-coupling reactions.[3]

  • PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts: Introduced by Organ and coworkers, PEPPSI catalysts are N-heterocyclic carbene (NHC)-based precatalysts known for their exceptional stability and effectiveness, particularly in challenging couplings.

  • η³-Allyl Palladium Precatalysts: This class of precatalysts offers a distinct activation pathway and has shown considerable utility, with performance varying based on the nature of the allyl ligand.[4][5]

Activation Pathways: The Key to Unleashing Catalytic Power

The efficacy of a precatalyst is intrinsically linked to its ability to efficiently generate the active monoligated Pd(0) species. The activation mechanisms for each class of precatalyst are distinct, and understanding these pathways is crucial for optimizing reaction conditions.

Buchwald Palladacycle Precatalysts

The activation of Buchwald palladacycle precatalysts involves a base-mediated reductive elimination. The aminobiphenyl scaffold, a key feature of these precatalysts, facilitates this process.

Buchwald_Activation Precatalyst Buchwald Precatalyst (G3/G4) (L)Pd(II)(X)(aminobiphenyl) Intermediate Pd(II)-amido complex Precatalyst->Intermediate Base Active_Catalyst Active LPd(0) Intermediate->Active_Catalyst Reductive Elimination Byproduct Byproduct (Carbazole or N-Methylcarbazole) Intermediate->Byproduct

Caption: Activation of Buchwald G3/G4 Precatalysts.

For G3 precatalysts, this process generates carbazole as a byproduct, which in some cases can act as a ligand and inhibit the catalytic cycle.[6][7] The G4 precatalysts were designed to mitigate this issue by featuring an N-methylated aminobiphenyl backbone, which upon activation releases the less inhibitory N-methylcarbazole.[6][8]

PEPPSI Catalysts

PEPPSI precatalysts are activated through reduction of the Pd(II) center to Pd(0), often facilitated by the reagents present in the cross-coupling reaction mixture, such as organometallic reagents or bases. The pyridine ligand is displaced during this process.

PEPPSI_Activation Precatalyst PEPPSI Precatalyst (NHC)Pd(II)Cl₂(Pyridine) Active_Catalyst Active (NHC)Pd(0) Precatalyst->Active_Catalyst Reagents Reducing Agent (e.g., Organometallic reagent, Base) Reagents->Precatalyst Reduction

Caption: Activation of PEPPSI Precatalysts.

η³-Allyl Palladium Precatalysts

The activation of η³-allyl palladium precatalysts can proceed through several pathways, including solvent-assisted reduction, nucleophilic attack on the allyl ligand, or transmetalation with the organometallic coupling partner.[9]

Allyl_Activation Precatalyst (η³-Allyl)Pd(II)(L)Cl Pathway_A Solvent-Assisted Reduction Precatalyst->Pathway_A Pathway_B Nucleophilic Attack Precatalyst->Pathway_B Pathway_C Transmetalation Precatalyst->Pathway_C Active_Catalyst Active LPd(0) Pathway_A->Active_Catalyst Pathway_B->Active_Catalyst Pathway_C->Active_Catalyst

Caption: Activation Pathways for η³-Allyl Precatalysts.

Performance Showdown: Comparative Data

The choice of precatalyst can significantly impact the outcome of a cross-coupling reaction. The following tables summarize available comparative data for different precatalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It is important to note that direct comparisons can be challenging as optimal conditions may vary between catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of different precatalysts can be influenced by the nature of the coupling partners, particularly with challenging substrates like heteroaryl chlorides or unstable boronic acids.

Precatalyst FamilySpecific PrecatalystAryl HalideBoronic AcidYield (%)ConditionsReference
Buchwald XPhos Pd G34-Chloroanisole2,6-Difluorophenylboronic acid932 mol% catalyst, K₃PO₄, THF/H₂O, rt, 30 min[10]
Buchwald XPhos Pd G44-Chloroanisole2,6-Difluorophenylboronic acidHigh2 mol% catalyst, K₃PO₄, THF/H₂O, rt-40°C, 30 min[6]
η³-Allyl (η³-1-tBu-indenyl)Pd(IPr)Cl2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid~950.1 mol% catalyst, K₃PO₄, THF/MeOH, 40°C, 1h[4]
η³-Allyl (η³-cinnamyl)Pd(IPr)Cl2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid~700.1 mol% catalyst, K₃PO₄, THF/MeOH, 40°C, 1h[4]
η³-Allyl (η³-crotyl)Pd(IPr)Cl2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid~650.1 mol% catalyst, K₃PO₄, THF/MeOH, 40°C, 1h[4]
η³-Allyl (η³-allyl)Pd(IPr)Cl2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid~400.1 mol% catalyst, K₃PO₄, THF/MeOH, 40°C, 1h[4]

Note: "High" yield for XPhos Pd G4 is as stated in the reference, which indicates similar or better performance than G3 without providing a specific number in a comparative table.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of precatalyst is critical, especially when dealing with sterically hindered amines or challenging aryl halides.

Precatalyst FamilySpecific PrecatalystAryl HalideAmineYield (%)ConditionsReference
Buchwald RuPhos Pd G31-Chloro-4-fluorobenzeneMorpholine~3Not specified[7]
Buchwald RuPhos Pd G41-Chloro-4-fluorobenzeneMorpholine55Not specified[7]
PEPPSI PEPPSI-IPr4-ChlorotolueneMorpholine941.5 mol% catalyst, NaOtBu, Toluene, reflux, 6h[11]
PEPPSI PEPPSI-IPentCl2-Bromotoluene2-AminopyridineHighNa-BHT, DME, 80°C[12]

Field-Proven Insights and Causality Behind Experimental Choices

  • G4 vs. G3 Buchwald Precatalysts: For many applications, G4 precatalysts offer a distinct advantage over their G3 counterparts. The formation of N-methylcarbazole instead of carbazole as a byproduct minimizes potential catalyst inhibition, which can be particularly beneficial in reactions requiring higher catalyst loadings or longer reaction times.[6][7] This often translates to higher yields and more robust reactions.

  • PEPPSI Catalysts for Robustness: PEPPSI precatalysts, with their strong Pd-NHC bond, exhibit exceptional thermal stability and resistance to air and moisture. This makes them particularly well-suited for high-throughput screening and process development where ease of handling and reproducibility are paramount. Their high activity in Buchwald-Hartwig aminations, even with challenging substrates, makes them a go-to choice for C-N bond formation.[13][14]

  • η³-Allyl Precatalysts for Mild Conditions: The diverse activation pathways of η³-allyl precatalysts can allow for catalyst activation under milder conditions. The choice of the allyl ligand itself is critical; for instance, the (η³-1-tBu-indenyl) ligand has been shown to lead to highly active catalysts that avoid the formation of inactive Pd(I) dimers, a common deactivation pathway for other allyl systems.[4][5]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization of specific parameters (solvent, base, temperature, and catalyst loading) is often necessary for a given substrate combination.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (0.1 - 2 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if using an aqueous base system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and palladium precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15][16]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of an amine with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (0.5 - 2 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst and the base.

  • Reagent Addition: Add the aryl halide and the amine, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate. Purify the residue by column chromatography.[11][17]

Conclusion and Future Outlook

The development of well-defined palladium precatalysts has revolutionized the field of cross-coupling chemistry. The choice between Buchwald palladacycles, PEPPSI catalysts, and η³-allyl systems will depend on the specific transformation, the nature of the substrates, and the desired reaction conditions. G4 Buchwald precatalysts often provide an edge over G3 in terms of robustness, while PEPPSI catalysts offer exceptional stability and are a powerhouse for C-N bond formation. The tunability of η³-allyl precatalysts makes them an attractive option for developing mild and highly active catalytic systems. As catalyst design continues to evolve, we can anticipate the emergence of even more efficient, versatile, and sustainable precatalysts that will further expand the horizons of modern organic synthesis.

References

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. 2004, 6, 16, 2801–2804.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Trans., 2018, 47, 11333-11337.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron 2007, 63, 28, 6475-6480.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. Preprint.
  • (η3‐Allyl)Palladium(II) Complexes. Eur. J. Inorg. Chem. 2019, 2019, 30, 3474-3482.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc. 2010, 132, 34, 11878–11880.
  • The three main pathways of precatalyst activation proposed for allyl‐type precatalysts. ResearchGate.
  • Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. ACS Fall 2025.
  • Are there cases, besides cost, for using earlier generation Buchwald precatalysts over later generation analogs? Reddit.
  • Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions. New J. Chem., 2021, 45, 12019-12028.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate.
  • Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chem. Commun., 2016, 52, 10972-10975.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front., 2025, Advance Article.
  • Comparative yields of the Suzuki‐Miyaura coupling of... ResearchGate.
  • Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. York University.
  • Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. Sci Rep 8, 10094 (2018).
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics 2021, 40, 18, 3164–3174.
  • Palladacycles: Effective Catalysts for a Multicomponent Reaction with Allylpalladium(II)
  • Buchwald precatalysts G2 and G3. Johnson Matthey.
  • Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Isr. J. Chem. 2020, 60, 180-194.
  • Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Isr. J. Chem. 2020, 60, 180-194.

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Safety Operating Guide

Navigating the Disposal of 2-Ethynyl-5-methylpyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethynyl-5-methylpyridine, a substituted pyridine derivative. Adherence to these procedures is critical for mitigating potential hazards associated with this class of compounds.

I. Hazard Profile and Immediate Safety Precautions

A. Personal Protective Equipment (PPE):

Before initiating any disposal-related activities, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2][4]

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn.[2][4]

  • Respiratory Protection: All work should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

B. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

II. Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related pyridine compounds, highlighting the importance of the stringent disposal procedures outlined in this guide.

Hazard ClassificationGHS Precautionary Statements (Illustrative Examples)Common Exposure Limits (Pyridine Derivatives)
Flammable LiquidH225: Highly flammable liquid and vapour.[1] P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1]OSHA PEL: 5 ppm (15 mg/m³) TWA for Pyridine[8][9]
Acute Toxicity (Oral, Dermal, Inhalation)H302+H332: Harmful if swallowed or if inhaled.[3] H311: Toxic in contact with skin.[3]NIOSH REL: 5 ppm (15 mg/m³) TWA for Pyridine[9]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[3]ACGIH TLV: 1 ppm (3.3 mg/m³) TWA for Pyridine
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]

Note: GHS (Globally Harmonized System of Classification and Labelling of Chemicals) statements are illustrative and based on similar compounds. Always consult the specific SDS for the compound in use, when available.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[10][11]

A. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent paper), must be collected in a designated, sealable, and clearly labeled hazardous waste container.

  • Container Compatibility: The waste container should be made of a material compatible with pyridine derivatives, such as glass or high-density polyethylene.

  • Labeling: Immediately upon adding the first drop of waste, affix a completed hazardous waste label to the container. The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").

  • Avoid Mixing: Never mix this compound waste with other waste streams, especially with incompatible materials like strong oxidizing agents or acids, to prevent dangerous reactions.[6]

B. On-Site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of the operator.

  • Secondary Containment: It is best practice to place the waste container within a secondary containment unit to prevent the spread of material in the event of a leak.[6]

  • Storage Conditions: The storage area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.[6]

C. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EH&S): Coordinate with your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Regulatory Compliance: The disposal of pyridine-containing waste is regulated under the Resource Conservation and Recovery Act (RCRA).[10] It is the responsibility of the waste generator to ensure proper classification and disposal.[10]

  • Preferred Disposal Method: The preferred method for the complete destruction of pyridine and its derivatives is incineration in a permitted hazardous waste incinerator.[10][12]

D. Management of Empty Containers:

Empty containers that once held this compound must also be managed as hazardous waste unless they are properly decontaminated. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected and disposed of as hazardous waste.[6]

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal Start Generate this compound Waste PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Segregate Segregate Waste into a Designated, Labeled Container Incompatible Do Not Mix with Incompatible Chemicals Segregate->Incompatible PPE->Segregate Store Store in a Satellite Accumulation Area (SAA) Incompatible->Store Secondary Use Secondary Containment Store->Secondary Conditions Ensure Cool, Dry, Ventilated Storage Away from Ignition Sources Secondary->Conditions ContactEHS Contact EH&S or Licensed Waste Contractor for Pickup Conditions->ContactEHS Transport Properly Manifested Transport to a Permitted Facility ContactEHS->Transport Incinerate Incineration at a Hazardous Waste Facility Transport->Incinerate caption Disposal workflow for this compound.

Disposal workflow for this compound.

V. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can minimize risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always prioritize safety and consult with your institution's EH&S department for any specific questions or guidance.

References

  • Benchchem. Navigating the Disposal of 2-(4-Fluorophenyl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine.
  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet.
  • Fisher Scientific. Pyridine Safety Data Sheet.
  • Sigma-Aldrich. 2-Methylpyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. 2-Methyl-5-ethylpyridine Safety Data Sheet.
  • Fisher Scientific. 5-Ethyl-2-methylpyridine Safety Data Sheet.
  • AK Scientific, Inc. 5-Ethynylpyridine-2-carbonitrile Safety Data Sheet.
  • Fisher Scientific. 2-Ethynylpyridine Safety Data Sheet.
  • Fisher Scientific. 2-Hydroxy-5-methylpyridine Safety Data Sheet.
  • Cayman Chemical. 5-Ethynyl-2'-deoxyuridine Safety Data Sheet.
  • Benchchem. Safe Disposal of 2-Methyl-5-(pyrrolidin-2-yl)pyridine: A Procedural Guide.
  • National Oceanic and Atmospheric Administration. 2-METHYL-5-ETHYLPYRIDINE - CAMEO Chemicals.
  • ECHEMI. 5-Ethyl-2-methylpyridine SDS, 104-90-5 Safety Data Sheets.
  • Carl ROTH. Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs.
  • AK Scientific, Inc. 4-Ethynylpyridine hydrochloride Safety Data Sheet.
  • Occupational Safety and Health Administration. PYRIDINE.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Ethynyl-5-methylpyridine. As a substituted pyridine, this compound warrants significant caution. While comprehensive toxicological data for this compound is not widely available, established safety protocols for analogous pyridine derivatives provide a robust framework for ensuring personnel safety.[1] This document synthesizes field-proven insights and authoritative data to create a self-validating system for laboratory safety, empowering researchers to work with confidence and security.

Understanding the Hazard: Why PPE is Non-Negotiable

Pyridine and its derivatives are a class of compounds known for their systemic toxicity and hazardous properties.[2] Analogs like 2-Methyl-5-ethylpyridine and 2-Ethynylpyridine are classified as corrosive, toxic, and flammable.[3][4] The primary routes of exposure are inhalation, skin absorption, and ingestion.[5]

Based on data from these surrogates, this compound should be presumed to be:

  • Acutely Toxic: Harmful or toxic if swallowed, inhaled, or in contact with skin.[6]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[3][6] Contact with eyes can be particularly damaging, potentially leading to blindness.[6]

  • Respiratory Irritant: Vapors may cause irritation to the respiratory tract.

  • Flammable: As a combustible liquid, it can form explosive mixtures with air at elevated temperatures and poses a fire risk.[4]

Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is the cornerstone of safe handling, designed to create a complete barrier between the researcher and the chemical.

Core PPE Directives: A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic risk assessment. The following directives explain the causality behind each choice, ensuring a protocol that is both robust and logical.

Eye and Face Protection: The First Line of Defense
  • Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all work with this compound.[6] These provide a 360-degree seal around the eyes, protecting against splashes, vapors, and fine mists.

  • Conditional: A full-face shield must be worn in addition to chemical splash goggles when there is an elevated risk of splashing, such as during transfers of larger volumes (>100 mL), reactions under pressure, or when cleaning up spills.[1][3]

  • Causality: Pyridine derivatives are corrosive and can cause severe, irreversible eye damage.[6] Standard safety glasses offer insufficient protection against splashes and vapors.

Hand Protection: Preventing Dermal Absorption
  • Primary Barrier: Butyl rubber or neoprene gloves are recommended for prolonged contact.[2][7]

  • Secondary Option: Heavy-duty nitrile gloves may be used for incidental contact, but they should be changed frequently and immediately upon any sign of contamination or degradation.[2] Always consult the glove manufacturer's compatibility chart.

  • Causality: Dermal contact is a significant route of toxic exposure for pyridine compounds.[5] Furthermore, their corrosive nature can cause immediate skin burns. The correct glove material provides a necessary chemical barrier.

Body Protection: Shielding Against Spills and Fire
  • Standard Protocol: A flame-retardant lab coat, fully buttoned, is the minimum requirement for body protection.[1]

  • Enhanced Protocol: For larger-scale operations or situations with a high splash potential, supplement the lab coat with a chemical-resistant apron.

  • Causality: This layer of protection serves two critical functions: it shields the skin from corrosive splashes and provides a degree of protection from the compound's flammability in the event of a fire.

Respiratory Protection: Ensuring Safe Breathing Air
  • Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood to control vapor exposure.[2][8]

  • Respiratory PPE: In the rare event that work must be done outside of a fume hood or during a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][9] Personnel must be medically cleared and fit-tested to wear a respirator.[7]

  • Causality: The vapors of pyridine derivatives are harmful if inhaled, potentially causing respiratory irritation and systemic toxicity.[3] A fume hood is the most effective way to prevent inhalation exposure.

PPE Selection Summary

This table summarizes the required PPE for various laboratory scenarios involving this compound.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Weighing/Prep (<10 mL) Chemical Splash GogglesButyl Rubber or Nitrile (double-gloved)Flame-Retardant Lab CoatChemical Fume Hood
Standard Bench Operations (10-100 mL) Chemical Splash GogglesButyl Rubber or NeopreneFlame-Retardant Lab CoatChemical Fume Hood
Large-Scale Transfers (>100 mL) Chemical Splash Goggles & Face ShieldButyl Rubber or NeopreneFlame-Retardant Lab Coat & Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldButyl Rubber or NeopreneChemical-Resistant Apron or SuitNIOSH-Approved Respirator with Organic Vapor Cartridge

Experimental Protocols: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent exposure and cross-contamination.

Protocol 1: Donning PPE Sequence
  • Preparation: Ensure all PPE is inspected for damage (e.g., cracks, holes).

  • Body Protection: Don the lab coat and fasten all buttons. If required, tie the chemical-resistant apron.

  • Respiratory Protection: If a respirator is needed, perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on chemical splash goggles, ensuring a snug fit. If required, add the face shield.

  • Hand Protection: Don the first pair of gloves. If double-gloving, pull the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Protocol 2: Doffing PPE Sequence (to minimize contamination)
  • Gloves (Outer Pair): Remove the most contaminated item first. Grasp the outside of one glove at the wrist, peel it off turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in a designated hazardous waste container.[9]

  • Face Shield/Apron: Remove the face shield and/or apron, handling them by the straps or ties.

  • Goggles: Remove goggles from the back of the head forward, avoiding touching the front surface.

  • Lab Coat: Unbutton the lab coat. Shrug it off by the shoulders, turning the sleeves inside out as you remove it. Roll it so the contaminated exterior is contained within.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in step 1.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 start Start: Assess Task fume_hood Is work inside a certified fume hood? start->fume_hood no_hood STOP WORK Consult EHS fume_hood->no_hood No spill Is this a spill cleanup or emergency? fume_hood->spill Yes splash_risk Is there a significant splash risk? (e.g., >100mL, pressure) standard_ppe Standard PPE: - Goggles - Lab Coat - Butyl/Neoprene Gloves splash_risk->standard_ppe No enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Lab Coat & Apron - Butyl/Neoprene Gloves splash_risk->enhanced_ppe Yes spill->splash_risk No spill_ppe Spill Response PPE: - Full Face Shield - Chemical Suit/Apron - Butyl/Neoprene Gloves - NIOSH Respirator spill->spill_ppe Yes

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Disposal and Decontamination

All PPE that comes into contact with this compound must be considered hazardous waste.

  • Solid Waste: Used gloves, disposable lab coats, and contaminated absorbent materials should be collected in a clearly labeled, sealed hazardous waste container.[9]

  • Decontamination: Reusable equipment must be thoroughly decontaminated following established laboratory procedures.

By adhering to these rigorous, evidence-based PPE protocols, you build a culture of safety that protects not only yourself but your entire research team.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Washington State University.
  • New Jersey Department of Health. (1999, June). Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. [Link]
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.